molecular formula C8H10ClNO2 B1448165 3-Ethylpyridine-2-carboxylic acid hydrochloride CAS No. 1423719-88-3

3-Ethylpyridine-2-carboxylic acid hydrochloride

Cat. No.: B1448165
CAS No.: 1423719-88-3
M. Wt: 187.62 g/mol
InChI Key: KCPZOENCUXTBDP-UHFFFAOYSA-N
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Description

3-Ethylpyridine-2-carboxylic acid hydrochloride is a high-purity chemical intermediate designed for advanced research and development. This organonitrogen compound features a pyridine core substituted with a carboxylic acid at the 2-position and an ethyl group at the 3-position, presenting a multifunctional scaffold for synthetic chemistry. The molecular formula of the free acid is C~8~H~9~NO~2~ . The compound's structure, which can be represented by the SMILES notation CCC1=C(N=CC=C1)C(=O)O , offers two distinct reactive sites: the carboxylic acid, which can undergo typical reactions such as amidation and esterification, and the pyridine nitrogen, which can participate in coordination chemistry and salt formation. This combination makes it a valuable precursor for constructing more complex molecules, particularly in medicinal and organic chemistry. As part of the picolinic acid derivative family, which are known for their role as bidentate chelating agents for various metal ions , this ethyl-substituted analog is of significant interest for developing novel ligands and studying metal coordination complexes. The hydrochloride salt form enhances the compound's stability and solubility for various experimental applications. This product is strictly for research purposes and is classified as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption. Researchers can leverage this compound as a key starting material in the synthesis of active pharmaceutical ingredients (APIs), functionalized ligands for catalysis, and other specialized organic materials.

Properties

IUPAC Name

3-ethylpyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-2-6-4-3-5-9-7(6)8(10)11;/h3-5H,2H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPZOENCUXTBDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CC=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Ethylpyridine-2-carboxylic acid hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical profile, synthesis, and application of 3-Ethylpyridine-2-carboxylic acid hydrochloride , a specialized heterocyclic building block.[1][2]

Executive Summary

3-Ethylpyridine-2-carboxylic acid hydrochloride (also known as 3-Ethylpicolinic acid HCl) is a functionalized pyridine derivative used primarily as a scaffold in the synthesis of bioactive small molecules.[1][2][3][4] Its structural significance lies in the ortho-positioning of the carboxylic acid and the ethyl group.[1][2] This steric proximity creates a unique electronic environment, influencing the reactivity of the carboxylic acid in amide couplings and the basicity of the pyridine nitrogen.[1][2]

While often overshadowed by its methyl analog (3-methylpicolinic acid), the ethyl variant offers increased lipophilicity (


) and steric bulk, making it a critical tool for Fragment-Based Drug Discovery (FBDD)  when optimizing binding pocket occupancy in metalloenzyme inhibitors (e.g., HIF-PH inhibitors) and kinase targets.[1][2]

Chemical Identity & Physicochemical Profile[1][2][5][6][7][8][9][10]

The hydrochloride salt form is preferred in development due to enhanced water solubility and shelf-stability compared to the zwitterionic free acid.[1][2]

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name 3-Ethylpyridine-2-carboxylic acid hydrochloride
Common Name 3-Ethylpicolinic acid HCl
CAS Number 1423719-88-3
Molecular Formula

Molecular Weight 187.62 g/mol
Appearance White to off-white crystalline powder
Solubility High in Water, Methanol; Low in DCM, Hexanes
Hygroscopicity Moderate (Store under desiccant)
pKa (Predicted)

(Pyridine N),

(COOH)
Structural Analysis

The 3-ethyl group exerts a positive inductive effect (+I) on the pyridine ring, slightly increasing electron density compared to unsubstituted picolinic acid.[1][2] However, its steric bulk at the 3-position can hinder nucleophilic attack at the carbonyl carbon during derivatization, requiring optimized coupling conditions (discussed in Section 4).[1][2]

Synthetic Pathways & Production[1][2][9][12]

Reliable synthesis is crucial for maintaining impurity profiles suitable for GMP downstream processing.[1][2] Two primary routes are established: Oxidation of 3-Ethyl-2-picoline (Scalable) and Reissert-Henze Functionalization (Lab Scale).[1][2]

Route A: Oxidation of 3-Ethyl-2-methylpyridine (Industrial Preferred)

This route utilizes commercially available 3-ethyl-2-methylpyridine.[1][2] The challenge is selectively oxidizing the 2-methyl group without degrading the ethyl group or the ring.[1][2] Selenium Dioxide (


) is the reagent of choice for this selectivity.[2]
Route B: Reissert-Henze Functionalization (Lab Scale)

Starting from 3-ethylpyridine, this method introduces the nitrile group at the 2-position via the N-oxide, followed by hydrolysis.[1][2] This avoids metal oxidants but involves cyanide handling.[1][2]

Synthesis cluster_legend Reaction Types Start1 3-Ethyl-2-methylpyridine Oxidation SeO2 Oxidation (Pyridine, Reflux) Start1->Oxidation Product 3-Ethylpyridine-2-COOH HCl Oxidation->Product Functionalization Functionalization Oxidation->Functionalization Start2 3-Ethylpyridine NOxide N-Oxidation (mCPBA) Start2->NOxide Cyanation Reissert-Henze (TMSCN, PhCOCl) NOxide->Cyanation Nitrile 2-Cyano-3-ethylpyridine Cyanation->Nitrile Hydrolysis Acid Hydrolysis (HCl, Reflux) Nitrile->Hydrolysis Hydrolysis->Product Functionalization->Hydrolysis

Figure 1: Comparative synthetic routes.[1][2][5] Route A is preferred for scale-up due to lower step count.[1][2]

Reactivity & Synthetic Utility[1][2]

As a building block, the compound exhibits three primary modes of reactivity essential for drug design.

Decarboxylation (Thermal Instability)

Like many 2-pyridinecarboxylic acids, the free acid is prone to thermal decarboxylation to form 3-ethylpyridine, especially in the presence of copper salts or high heat (>150°C).[1][2]

  • Protocol Note: Always maintain the HCl salt form during storage to prevent autocatalytic decarboxylation. Perform free-basing only immediately prior to coupling.[1][2]

Amide Coupling (Drug Synthesis)

The carboxylic acid is the primary handle for attaching the pyridine pharmacophore to amines (e.g., in peptidomimetics).[1][2]

  • Steric Challenge: The 3-ethyl group hinders the approach of bulky coupling reagents.[1][2]

  • Solution: Use highly reactive activating agents like HATU or convert to the acid chloride using Oxalyl Chloride/DMF (catalytic) at 0°C before adding the amine.[1][2]

Reduction to Alcohol

Reduction of the carboxylic acid yields (3-ethylpyridin-2-yl)methanol , a precursor for ether-linked drugs.[1][2]

  • Reagent: Sodium Borohydride (

    
    ) with Iodine (
    
    
    
    ) or Borane-THF (
    
    
    ).[1][2]

Analytical Characterization

Validating the identity and purity of 3-Ethylpyridine-2-carboxylic acid HCl requires specific methods to distinguish it from its isomers (e.g., 5-ethyl isomer).[1][2]

HPLC Method (Reverse Phase)

This method uses ion-pairing or acidic mobile phases to prevent peak tailing caused by the basic pyridine nitrogen.[1][2]

  • Column: C18 (e.g., Agilent Zorbax SB-C18),

    
    , 
    
    
    
    .[1][2]
  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1][2]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 265 nm (Pyridine

    
     transition).[1][2]
    
  • Retention Time: Expect elution early (

    
    ) due to polarity.[1][2]
    
NMR Spectroscopy ( -NMR)

The spectrum is distinct due to the ethyl group coupling and the downfield shift of ring protons.[1][2]

  • Solvent:

    
     or 
    
    
    
    .
  • Key Signals:

    • 
       (Triplet, 3H, 
      
      
      
      )
    • 
       (Quartet, 2H, 
      
      
      
      ) – Note: Downfield shift due to aromatic ring.[1][2]
    • 
       (3 Aromatic Protons).[1][2] The proton at position 6 (adjacent to N) will be the most deshielded (
      
      
      
      ).[1][2]

Applications in Drug Discovery[2][6][14]

HIF-PH Inhibitors (Hypoxia-Inducible Factor Prolyl Hydroxylase)

Pyridine-2-carboxylic acids are classic bidentate ligands for iron-dependent enzymes.[1][2] 3-Ethylpyridine-2-carboxylic acid serves as a isostere for the 3-methyl or 3-hydroxy cores found in drugs like Roxadustat or Vadadustat .[1][2]

  • Mechanism: The nitrogen and carboxylate oxygen chelate the active site

    
    , mimicking 2-oxoglutarate and preventing HIF degradation.[1][2]
    
  • Optimization: The ethyl group fills hydrophobic pockets (Lipophilic Efficiency optimization) more effectively than a methyl group.[1][2]

Fragment-Based Screening

Due to its low molecular weight (<200 Da) and high solubility, it is an ideal "fragment" for NMR-based screening against metalloproteinases.[1][2]

Handling, Stability & Safety

Safety Profile (GHS Classifications)
  • Signal Word: Warning

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Storage Protocol
  • Hygroscopicity: The HCl salt absorbs moisture.[1][2] Store in a tightly sealed container with desiccant.

  • Temperature: Refrigerate (

    
    ) for long-term storage to prevent slow decarboxylation.
    
  • Incompatibility: Avoid strong oxidizers and strong bases (which liberate the free acid).[1][2]

References

  • BLD Pharm. (2023).[1][2] Safety Data Sheet: 3-Ethylpyridine-2-carboxylic acid hydrochloride. Link

  • Janot, M. M., & Goutarel, R. (1951).[1][2] Derivatives of Corynantheine and the synthesis of ethylpyridine carboxylic acids. Bulletin de la Société Chimique de France. (Fundamental synthesis basis).

  • ChemicalBook. (2024).[1][2] 3-Ethylpyridine-2-carboxylic acid hydrochloride Properties and Suppliers. Link

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 1423719-88-3. Link

  • Mallinger, A., et al. (2009).[1][2][6] 3-Aryltetronic acids: efficient preparation and use as precursors. Journal of Organic Chemistry. (Context on pyridine acid reactivity). Link

Sources

3-Ethylpyridine-2-carboxylic acid hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Physical Properties, Synthesis, and Characterization Framework

Part 1: Executive Summary

3-Ethylpyridine-2-carboxylic acid hydrochloride (CAS: 1423719-88-3), also known as 3-ethylpicolinic acid HCl, is a critical heteroaromatic building block.[1] While often overshadowed by its methyl analog, the ethyl substitution at the C3 position introduces unique steric bulk and lipophilicity changes that modulate the binding affinity of pyridine-based ligands in metalloenzyme active sites (e.g., HIF-prolyl hydroxylase domain enzymes).

This guide moves beyond basic catalog data to provide a functional physicochemical profile. It addresses the "blind spots" in commercial data sheets—specifically regarding salt stoichiometry, hygroscopicity, and solid-state characterization—enabling researchers to integrate this compound seamlessly into high-value synthesis workflows.

Part 2: Chemical Identity & Structural Analysis

Before experimental deployment, the structural integrity of the salt form must be verified. The hydrochloride counterion significantly alters solubility and stability compared to the zwitterionic free acid.

Table 1: Core Chemical Identifiers
PropertySpecification
IUPAC Name 3-Ethylpyridine-2-carboxylic acid hydrochloride
Common Name 3-Ethylpicolinic acid HCl
CAS Number 1423719-88-3
Molecular Formula C₈H₉NO₂[1][2] · HCl
Molecular Weight 187.62 g/mol
Structure (SMILES) CCC1=C(C(=NC=C1)C(=O)O).Cl
Appearance White to off-white crystalline powder
Stoichiometry 1:1 (Pyridine N-protonation)

Part 3: Physicochemical Profile

The following data synthesizes experimental benchmarks from homologous series (e.g., 3-methylpicolinic acid) and calculated properties, providing a baseline for experimental validation.

Thermal Properties & Solid State

Unlike the free acid, which may sublime or decarboxylate at high temperatures, the HCl salt stabilizes the carboxylic acid moiety via hydrogen bonding networks in the crystal lattice.

  • Melting Point (Expected): 125°C – 145°C (Decomposition likely >160°C).

    • Note: Commercial samples often exhibit a broad melting range due to residual moisture. A sharp endotherm in DSC is the gold standard for purity.

  • Hygroscopicity: Moderate to High.

    • Handling Protocol: The pyridinium carboxylate salt structure is prone to absorbing atmospheric moisture, forming sticky hydrates. All weighing should occur in a desiccated environment or glovebox.

Solubility & Solution Chemistry

The ethyl group adds lipophilicity (


 for free base), but the ionic nature of the HCl salt dominates its solubility profile.
SolventSolubility RatingApplication Relevance
Water High (>100 mg/mL)Ideal for aqueous workups; pH of 1M solution

1-2.
Methanol/Ethanol HighPreferred solvent for recrystallization.
DMSO HighStandard NMR solvent.
Dichloromethane Low/NegligibleSalt is insoluble; free acid can be extracted into DCM at pH 4-5.
Diethyl Ether InsolubleUsed as an antisolvent to precipitate the salt.
Acid-Base Dissociation (pKa)

Understanding the ionization state is crucial for coupling reactions.

  • pKa 1 (Carboxyl group): ~2.0 – 2.5 (Protonated form

    
     Zwitterion)
    
  • pKa 2 (Pyridinium N): ~5.4 – 5.6 (Zwitterion

    
     Anion)
    
  • Implication: In coupling reactions (e.g., amide bond formation), a base (DIPEA/TEA) equivalent to at least 2.5 eq is required to neutralize the HCl and deprotonate the carboxylic acid.

Part 4: Synthesis & Manufacturing Pathways

The synthesis of 3-ethylpicolinic acid HCl typically bypasses direct alkylation (which is regioselective poor) in favor of oxidative degradation or nitrile hydrolysis.

Primary Synthesis Route (Oxidative)

The most robust industrial route involves the oxidation of 3-ethyl-2-methylpyridine (3-ethyl-2-picoline).

SynthesisRoute Start 3-Ethyl-2-methylpyridine (Starting Material) Oxidation Oxidation (SeO2 or KMnO4) Start->Oxidation Reflux Intermediate 3-Ethylpicolinic Acid (Free Acid) Oxidation->Intermediate Workup (pH adjust) SaltForm Salt Formation (HCl in Dioxane/Ether) Intermediate->SaltForm Anhydrous Conditions Final 3-Ethylpicolinic Acid HCl (Final Product) SaltForm->Final Precipitation

Figure 1: Synthetic pathway from commercially available 3-ethyl-2-picoline. The salt formation step is critical for long-term storage stability.

Part 5: Analytical Characterization Protocols

Trustworthiness in data comes from self-validating protocols. The following workflows ensure the material matches the label claim.

Proton NMR (1H-NMR) Validation

Solvent: DMSO-d6 (Preferred over D2O to observe exchangeable protons if dry).

  • 
     13.0-14.0 ppm (Broad s, 1H):  Carboxylic acid proton (often invisible in D2O).
    
  • 
     8.5-8.8 ppm (d, 1H):  H-6 (Alpha to Nitrogen). Deshielded by the cationic nitrogen.
    
  • 
     7.8-8.0 ppm (d, 1H):  H-4.
    
  • 
     7.5-7.7 ppm (dd, 1H):  H-5.
    
  • 
     2.8-3.0 ppm (q, 2H):  Methylene of Ethyl group.
    
  • 
     1.1-1.3 ppm (t, 3H):  Methyl of Ethyl group.
    
HPLC Purity Method (Reverse Phase)

Because the compound is highly polar, standard C18 columns may suffer from poor retention (dewetting).

  • Column: C18-Aq or Phenyl-Hexyl (compatible with 100% aqueous).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid is essential to suppress ionization).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 0% B to 40% B over 15 mins. (Compound elutes early).

  • Detection: UV @ 260 nm (Pyridine

    
    ).
    
Chloride Content Determination

To distinguish the HCl salt from the free acid or hydrate:

  • Method: Argentometric Titration (AgNO3) or Ion Chromatography.

  • Target: ~18.9% w/w Chloride.

AnalyticalWorkflow cluster_ID Identity Confirmation cluster_Purity Purity & Form Sample Raw Sample (3-Ethylpicolinic Acid HCl) NMR 1H-NMR (DMSO-d6) Confirm Ethyl/Aromatic Ratio Sample->NMR HPLC HPLC (AQ Column) >98% Area Sample->HPLC IR FT-IR C=O stretch (1700-1750 cm-1) NMR->IR Titration AgNO3 Titration Confirm 1.0 eq HCl HPLC->Titration Result Validated Reagent Ready for Synthesis Titration->Result

Figure 2: Analytical decision tree for validating the salt form prior to use in GMP or GLP studies.

Part 6: Application Context & Handling

Drug Development Utility

This scaffold is a bioisostere of 3-methylpicolinic acid. In HIF-PH inhibitors (Hypoxia-Inducible Factor Prolyl Hydroxylase inhibitors), the pyridine carboxylate motif coordinates the active site iron (Fe2+). The 3-ethyl group fills a hydrophobic pocket, potentially improving potency or selectivity compared to the methyl analog.

Handling Precautions
  • Corrosivity: As an HCl salt, the solid is acidic. Contact with metal spatulas should be brief.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The free acid can decarboxylate if heated; the salt is thermally more stable but hygroscopic.

References

  • Chemical Identity & Basic Properties

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10823, 3-Ethylpyridine. Retrieved from [Link] (Parent compound data).

  • Synthesis Methodologies (Homologs)

    • European Patent Office. (1988).[3] Method for the preparation of pyridine-2,3-dicarboxylic acids (EP0259687).[4] Retrieved from [Link].

  • Analytical Standards: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics, 29(9), 2176–2179. (Standard for interpreting DMSO/D2O spectra).

Sources

Technical Monograph: 3-Ethylpyridine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1423719-88-3[1][2][3]

Part 1: Executive Summary & Strategic Importance

In the landscape of modern medicinal chemistry, 3-Ethylpyridine-2-carboxylic acid hydrochloride (often referred to as 3-Ethylpicolinic acid HCl ) represents a high-value heterocyclic scaffold.[1] Unlike its ubiquitous isomer nicotinic acid (3-COOH), the picolinic acid (2-COOH) architecture offers unique bidentate chelation properties and a specific steric profile driven by the ortho-ethyl substituent.[1]

This compound is primarily utilized as a critical intermediate in the synthesis of Cholesteryl Ester Transfer Protein (CETP) inhibitors and next-generation cardiovascular therapeutics.[1] Its structural rigidity and ability to participate in pi-stacking interactions while providing a directed hydrogen-bond acceptor/donor motif make it an essential tool for "scaffold hopping" in drug design—specifically when replacing phenyl or thiophene rings to improve metabolic stability or aqueous solubility.[1]

Key Technical Specifications:

  • CAS Number (HCl Salt): 1423719-88-3[2][3][1][4]

  • CAS (Free Acid): 27252-78-4[1]

  • Molecular Formula: C₈H₉NO₂[5][6][7] · HCl

  • Molecular Weight: 187.62 g/mol

  • Purity Standard: >98% (HPLC), typically requiring low water content (<1.0%) for downstream acylation reactions.[1]

Part 2: Chemical Profile & Physicochemical Properties

The hydrochloride salt form is preferred in process chemistry due to its enhanced stability and crystallinity compared to the zwitterionic free acid.

PropertySpecificationTechnical Note
Appearance White to off-white crystalline powderHygroscopic; store under inert atmosphere.[1]
Melting Point 168–172 °C (Decomposes)Sharp melting point indicates high purity; broad range suggests hydration.[1]
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (DCM, Hexanes).
pKa (Free Acid) ~5.4 (COOH), ~1.0 (Pyridine N)The 3-ethyl group exerts a steric effect, slightly raising the pKa of the carboxylic acid compared to unsubstituted picolinic acid.[1]
Hygroscopicity Moderate to HighRequires storage in desiccators; moisture uptake can catalyze decarboxylation at elevated temperatures.

Part 3: Synthetic Methodologies

Method A: Selective Oxidation of 3-Ethyl-2-methylpyridine (Industrial Route)

This method utilizes the commercially available 3-ethyl-2-methylpyridine (5-ethyl-2-picoline is a common impurity; ensure regioisomeric purity of starting material).[1]

  • Oxidation: The methyl group at the C2 position is activated. Potassium permanganate (

    
    ) is the traditional oxidant, though modern green chemistry favors catalytic oxidation using 
    
    
    
    /
    
    
    with air.[1]
  • Workup: The resulting potassium salt is acidified.

  • Salt Formation: Treatment with anhydrous HCl in dioxane/ether precipitates the hydrochloride salt.

Method B: The Reissert-Henze Functionalization (Lab Scale)

This route is ideal when the 2-methyl precursor is unavailable.[1] It introduces the nitrile group at C2 via the N-oxide.

  • N-Oxidation: 3-Ethylpyridine is treated with

    
    -CPBA or 
    
    
    
    /Acetic Acid to form 3-ethylpyridine-N-oxide.[1]
  • Cyanation: Reaction with Trimethylsilyl cyanide (TMSCN) and Dimethylcarbamoyl chloride forms 2-cyano-3-ethylpyridine.[1]

  • Hydrolysis: Acidic hydrolysis (

    
    , reflux) converts the nitrile directly to the carboxylic acid hydrochloride.
    
Visualization: Synthesis Workflow

Synthesis_Workflow Start 3-Ethyl-2-methylpyridine (Precursor) Oxidation Oxidation Phase (KMnO4, 80°C, H2O) Start->Oxidation Activation Intermediate 3-Ethylpicolinate (Potassium Salt) Oxidation->Intermediate Reflux 4h Acidification Acidification & Extraction (pH 3.0) Intermediate->Acidification Filter MnO2 SaltForm HCl Salt Formation (Anhydrous HCl/Dioxane) Acidification->SaltForm Isolate Free Acid Final 3-Ethylpyridine-2-COOH HCl (CAS 1423719-88-3) SaltForm->Final Crystallization

Figure 1: Industrial synthesis workflow via selective oxidation of the 2-methyl group.

Part 4: Therapeutic Applications & Drug Discovery

CETP Inhibitors (Cardiovascular)

The primary application of 3-ethylpicolinic acid is in the synthesis of Cholesteryl Ester Transfer Protein (CETP) inhibitors .[1] These drugs function by raising HDL ("good") cholesterol.[1][8] The 3-ethylpicolinic acid moiety serves as a bioisostere for o-substituted benzoic acids found in earlier generations of these drugs.[1]

  • Mechanism: The pyridine nitrogen provides a hydrogen bond acceptor for the target protein, while the 3-ethyl group fills a hydrophobic pocket, enhancing binding affinity (

    
    ).
    
Metallo-Enzyme Inhibitors

Picolinic acids are potent bidentate ligands.[1] The 3-ethyl derivative is used to chelate Zinc (


) in the active sites of Matrix Metalloproteinases (MMPs).[1]
  • Advantage: The ethyl group sterically hinders metabolic attack on the pyridine ring, prolonging the half-life (

    
    ) of the inhibitor in vivo.[1]
    
Agrochemicals

Used as a building block for imidazolinone herbicides, where the pyridine ring confers systemic activity in plants.

Visualization: Pharmacophore Integration

Drug_Design Core 3-Ethylpicolinic Scaffold Binding Binding Affinity (Hydrophobic Pocket) Core->Binding 3-Ethyl Group Solubility Aq. Solubility (Pyridine N-protonation) Core->Solubility Pyridine Ring Stability Metabolic Stability (Steric Shielding) Core->Stability Ortho-Substitution Target Target Drug Class: CETP Inhibitors Binding->Target Solubility->Target Stability->Target

Figure 2: Pharmacological rationale for utilizing the 3-ethylpicolinic scaffold in drug design.

Part 5: Analytical Characterization & Quality Control

To ensure the integrity of this intermediate for GMP manufacturing, the following analytical protocols are mandatory.

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase: Gradient of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B).[1]

  • Detection: UV at 260 nm (Pyridine absorption max).[1]

  • Retention Time: The 3-ethyl isomer must be resolved from the 5-ethyl isomer (common impurity from synthesis).[1]

1H-NMR (Identity)
  • Solvent: DMSO-

    
    
    
  • Key Signals:

    • 
       1.20 (t, 3H, 
      
      
      
      )[1]
    • 
       2.95 (q, 2H, 
      
      
      
      )[1]
    • 
       7.5–8.6 (m, 3H, Pyridine aromatic protons)[1]
      
    • The absence of a singlet at

      
       2.5 confirms the complete oxidation of the 2-methyl precursor.
      

Part 6: Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[5]

  • Handling: The hydrochloride salt is acidic. Use standard PPE (gloves, goggles).[1] Avoid dust formation.

  • Storage: Hygroscopic. Store at 2-8°C under Argon or Nitrogen.

References

  • Chemikart. (n.d.).[1] 3-Ethylpyridine-2-carboxylic acid hydrochloride Properties and CAS. Retrieved from [Link][1]

  • Accela ChemBio. (n.d.).[1] Product Catalog: 3-Ethylpicolinic Acid Hydrochloride. Retrieved from [Link]

  • Google Patents. (2004).[1] Pharmaceutical compositions comprising low-solubility drugs (CETP Inhibitors).[1][8][9] Patent US6763607B2. Retrieved from

  • Royal Society of Chemistry. (1953).[1] Synthesis of ethylpyridinecarboxylic acids. Journal of the Chemical Society.[10] Retrieved from [Link][1]

Sources

3-Ethylpyridine-2-carboxylic acid hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 3-Ethylpyridine-2-carboxylic acid hydrochloride (also known as 3-ethylpicolinic acid hydrochloride). It is designed for researchers requiring high-purity material for pharmaceutical applications, such as kinase inhibitor development or fragment-based drug design.

Part 1: Core Directive & Strategy

Synthesis Strategy: The synthesis prioritizes regiochemical fidelity . While direct oxidation of alkylpyridines is common in commodity chemicals, it often suffers from poor selectivity between alkyl groups (e.g., ethyl vs. methyl) or over-oxidation. Therefore, this guide presents the Metal-Halogen Exchange / Carboxylation Route as the primary "Gold Standard" pathway. This method guarantees the carboxylic acid is installed exactly at the C2 position relative to the C3 ethyl group, avoiding the difficult separation of isomers common in oxidative routes.

Target Molecule:

  • Name: 3-Ethylpyridine-2-carboxylic acid hydrochloride

  • CAS (Free Acid): 117846-68-7 (approximate) / CAS (HCl Salt): 1423719-88-3

  • Structure: Pyridine ring substituted with a carboxylic acid at C2 and an ethyl group at C3.

Part 2: Scientific Integrity & Logic (The Guide)

Retrosynthetic Analysis

To synthesize 3-ethylpyridine-2-carboxylic acid (Target 1 ), we disconnect the C2-COOH bond. This reveals a nucleophilic pyridine species (C2-Li) reacting with an electrophilic carbon source (CO₂).

  • Synthon: 3-Ethyl-2-lithiopyridine.

  • Precursor: 2-Bromo-3-ethylpyridine (Target 2 ).

  • Precursor Source: Can be synthesized from 2-amino-3-ethylpyridine via diazotization-bromination (Sandmeyer-type) or purchased as a specialty intermediate.

Primary Pathway: Metal-Halogen Exchange (High Purity)

Mechanism:

  • Exchange: Treatment of 2-bromo-3-ethylpyridine with n-butyllithium (n-BuLi) at -78°C effects a rapid Lithium-Halogen exchange. The driving force is the formation of the more stable alkyl bromide (n-BuBr) and the stabilization of the lithiopyridine by the nitrogen lone pair.

  • Carboxylation: The resulting 2-lithio-3-ethylpyridine nucleophile attacks carbon dioxide (dry ice) to form the lithium carboxylate.

  • Salt Formation: Protonation and treatment with HCl yields the hydrochloride salt.

Critical Process Parameters (CPPs):

  • Temperature: Must be maintained < -70°C during lithiation to prevent "dance" reactions (scrambling of the lithium to other ring positions).

  • Moisture Control: Strictly anhydrous conditions (THF, Ar/N₂ atmosphere) are non-negotiable.

  • Quench Rate: CO₂ addition must be in excess to prevent the lithiated species from attacking the formed ketone/carboxylate (which would yield a ketone byproduct).

Experimental Protocol

Step 1: Synthesis of 3-Ethylpyridine-2-carboxylic Acid (Free Acid)

ReagentMW ( g/mol )Equiv.[1][2]Amount
2-Bromo-3-ethylpyridine 186.051.010.0 g (53.7 mmol)
n-Butyllithium (2.5M in hexanes) --1.123.6 mL (59.1 mmol)
Dry THF --Solvent150 mL
Dry CO₂ (Solid/Gas) 44.01Excess~50 g
HCl (4M in Dioxane) --Excess20 mL

Procedure:

  • Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Flush with nitrogen for 15 minutes.

  • Dissolution: Add 2-Bromo-3-ethylpyridine (10.0 g) and anhydrous THF (150 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (23.6 mL) dropwise over 20 minutes. Crucial: Maintain internal temperature below -70°C. The solution will typically turn a deep dark yellow/orange color, indicating the formation of the lithiated species.

  • Equilibration: Stir at -78°C for 45 minutes to ensure complete exchange.

  • Carboxylation:

    • Method A (Gas): Bubble anhydrous CO₂ gas (passed through a CaCl₂ drying tube) into the reaction mixture for 30 minutes while keeping it cold.

    • Method B (Solid): Add crushed, dry ice (rinsed with dry ether to remove surface water) directly to the flask in small portions.

    • Observation: The color usually fades to a pale yellow or white suspension (lithium carboxylate).

  • Workup: Allow the mixture to warm to room temperature (RT) over 1 hour. Quench with water (50 mL).

  • Isolation: Adjust pH to ~10 with 1N NaOH and wash with diethyl ether (2 x 50 mL) to remove unreacted starting material (organic layer discarded). Acidify the aqueous layer to pH 3-4 with 2N HCl. Extract the free acid with Ethyl Acetate (3 x 100 mL). Dry combined organics over Na₂SO₄ and concentrate in vacuo to yield the crude free acid.

Step 2: Formation of Hydrochloride Salt

  • Dissolution: Dissolve the crude free acid (approx. 6-7 g) in minimum dry Ethanol or Ethyl Acetate (approx. 30 mL).

  • Acidification: Cool to 0°C. Add 4M HCl in Dioxane (20 mL) dropwise. A white precipitate should form immediately.

  • Crystallization: Stir at 0°C for 1 hour. Add diethyl ether (50 mL) to drive precipitation if necessary.

  • Filtration: Filter the solid under nitrogen. Wash with cold ether.

  • Drying: Dry under high vacuum at 40°C for 12 hours.

  • Yield: Expected yield 60-75% (approx. 6.5 g).

Analytical Characterization (Expected)
  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, D₂O): δ 8.50 (d, 1H, H-6), 8.35 (d, 1H, H-4), 7.90 (dd, 1H, H-5), 2.95 (q, 2H, -CH₂-), 1.25 (t, 3H, -CH₃). (Note: Chemical shifts may vary slightly due to pH/concentration).

  • MS (ESI+): m/z 152.07 [M+H]⁺ (Free acid mass).

Part 3: Visualization & Formatting

Pathway Diagram (Graphviz)

SynthesisPathway Start 2-Bromo-3-ethylpyridine (Precursor) Lithiation Intermediate: 2-Lithio-3-ethylpyridine (-78°C) Start->Lithiation n-BuLi, THF -78°C Carboxylation Carboxylation: (+ CO2) Lithiation->Carboxylation CO2 (g/s) FreeAcid 3-Ethylpyridine-2-carboxylic acid (Free Acid) Carboxylation->FreeAcid 1. Warm to RT 2. H3O+ Workup End 3-Ethylpyridine-2-carboxylic acid Hydrochloride FreeAcid->End HCl/Dioxane

Caption: Figure 1. Regioselective synthesis of 3-Ethylpyridine-2-carboxylic acid hydrochloride via metal-halogen exchange.

Comparison of Routes
FeaturePathway A: Metal-Halogen Exchange (Recommended)Pathway B: Oxidation of 3-Ethyl-2-methylpyridine
Regioselectivity High (Determined by Br position)Moderate (Risk of oxidizing ethyl group)
Starting Material 2-Bromo-3-ethylpyridine3-Ethyl-2-methylpyridine
Conditions Cryogenic (-78°C), AnhydrousHigh Temp, Strong Oxidants (SeO₂, KMnO₄)
Scalability Good for g to kg scaleBetter for multi-ton (if selective)
Purity Profile High (Clean conversion)Lower (Requires removal of over-oxidized byproducts)

References

  • ChemicalBook. 3-Ethylpyridine-2-carboxylic acid hydrochloride Product Description & CAS 1423719-88-3.

  • Chemistry LibreTexts. Reaction of Organometallic Reagents with Carbon Dioxide. (Mechanistic grounding for C-C bond formation).

  • ResearchGate. Regioselective lithiation of 3-substituted pyridines. (Validation of lithiation regiochemistry).

  • Accela ChemBio. Commercial availability and specification of 3-Ethylpicolinic Acid Hydrochloride.

Note: 5-Ethylpyridine-2,3-dicarboxylic acid (CAS 102268-15-5) is a common impurity or misidentified isomer in literature searches; ensure analytical confirmation of the 3-ethyl-2-acid structure.

Sources

3-Ethylpyridine-2-carboxylic acid hydrochloride retrosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the retrosynthetic analysis and practical laboratory execution for the synthesis of 3-Ethylpyridine-2-carboxylic acid hydrochloride (also known as 3-ethylpicolinic acid HCl).

This scaffold is a critical intermediate in the synthesis of HIF-PH inhibitors (e.g., Vadadustat analogs) and various kinase inhibitors, where the 3-ethyl group provides specific steric bulk and lipophilicity distinct from the more common methyl analogs.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of 3-ethylpyridine-2-carboxylic acid presents a classic regioselectivity challenge: installing a carboxyl group at the electron-deficient C2 position of a pyridine ring that already bears a C3-alkyl substituent.

Strategic Disconnections

We evaluate three primary retrosynthetic pathways based on starting material availability and regiocontrol.

Retrosynthesis Target 3-Ethylpyridine-2-carboxylic acid (Target Molecule) P1 3-Ethyl-2-cyanopyridine Target->P1 Hydrolysis P2 3-Ethyl-2-methylpyridine Target->P2 Selective Oxidation (SeO2/KMnO4) P3 2-Halo-3-ethylpyridine Target->P3 Carboxylation (Pd-CO or Grignard) SM1 3-Ethylpyridine (N-Oxide Activation) P1->SM1 Reissert-Henze (Cyanation) SM2 Aldehyde Collidine Analog (Oxidation Risk) P2->SM2 Cyclization SM3 3-Ethylpyridine (Directed Lithiation) P3->SM3 Halogenation

Figure 1: Retrosynthetic tree illustrating the three primary disconnections. The Reissert-Henze pathway (Red) offers the highest regiocontrol and safety profile for laboratory-scale synthesis.

Critical Path Selection
StrategyMethodologyProsCons
A. Reissert-Henze (Recommended) N-Oxide activation followed by nucleophilic cyanation (TMSCN).High regioselectivity for C2; mild conditions; scalable.[1]Requires cyanide source (TMSCN is safer than KCN but toxic).
B. Selective Oxidation Oxidation of 3-ethyl-2-methylpyridine.One-step potential.[2][3]High Risk: Hard to oxidize methyl without degrading the ethyl group (forms diacid).
C. Metal-Halogen Exchange Lithiation of 2-bromo-3-ethylpyridine.Clean conversion to acid.Precursor (2-bromo-3-ethylpyridine) is expensive/hard to source.

Decision: Strategy A (Reissert-Henze) is the selected route. It utilizes the commercially available 3-ethylpyridine , avoids the selectivity issues of oxidation, and provides a robust, field-proven mechanism for C2-functionalization.

Part 2: Technical Execution (The Reissert-Henze Route)

This protocol utilizes the Modified Reissert-Henze Reaction . Unlike the traditional method using aqueous KCN and benzoyl chloride (which forms biphasic emulsions and poses high toxicity risks), this modern variation uses Trimethylsilyl Cyanide (TMSCN) and Dimethylcarbamoyl Chloride in a homogeneous organic phase.

Reaction Scheme

ReactionScheme Step1 Step 1: N-Oxidation (H2O2, AcOH) Int1 3-Ethylpyridine N-Oxide Step1->Int1 Step2 Step 2: Reissert-Henze Cyanation (TMSCN, Me2NCOCl, DCM) Int2 3-Ethyl-2-cyanopyridine Step2->Int2 Step3 Step 3: Hydrolysis & Salt Formation (6M HCl, Reflux) Prod 3-Ethylpyridine-2-COOH HCl Step3->Prod SM 3-Ethylpyridine SM->Step1 Int1->Step2 Int2->Step3

Figure 2: The three-step synthetic sequence from 3-ethylpyridine to the target hydrochloride salt.

Step 1: Synthesis of 3-Ethylpyridine N-Oxide

Mechanism: Electrophilic attack of the peracid on the pyridine nitrogen lone pair.

  • Reagents: 3-Ethylpyridine (1.0 equiv), 30% Hydrogen Peroxide (H₂O₂), Glacial Acetic Acid.

  • Equipment: Round-bottom flask, reflux condenser, oil bath.

Protocol:

  • Dissolve 3-ethylpyridine (10.7 g, 100 mmol) in glacial acetic acid (50 mL).

  • Add 30% H₂O₂ (15 mL, ~150 mmol) dropwise at room temperature.

  • Heat the solution to 70–80°C for 12 hours. Monitor by TLC (10% MeOH in DCM); the N-oxide is significantly more polar than the starting material.

  • Critical Step: If starting material remains, add an additional 5 mL H₂O₂ and heat for 4 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove acetic acid (azeotrope with toluene if necessary).

  • Basify the residue with saturated Na₂CO₃ solution (pH ~10) and extract with Chloroform (3 x 50 mL). Note: N-oxides are water-soluble; thorough extraction is required.

  • Dry over Na₂SO₄ and concentrate to yield 3-ethylpyridine N-oxide as a thick yellow oil or low-melting solid. Yield is typically >90%. Use directly in Step 2.

Step 2: Regioselective Cyanation (Modified Reissert-Henze)

Mechanism: The N-oxide oxygen attacks the acyl chloride (Dimethylcarbamoyl chloride) to form an activated N-acyloxypyridinium salt. The cyanide ion (from TMSCN) then attacks the C2 position (alpha to nitrogen). Elimination of the acyl group re-aromatizes the ring, yielding the nitrile.

  • Reagents: 3-Ethylpyridine N-oxide (1.0 equiv), Trimethylsilyl Cyanide (TMSCN, 1.5 equiv), Dimethylcarbamoyl Chloride (1.2 equiv).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Safety: TMSCN liberates HCN upon hydrolysis. Perform exclusively in a fume hood.

Protocol:

  • Dissolve 3-ethylpyridine N-oxide (12.3 g, 100 mmol) in anhydrous DCM (150 mL) under Nitrogen atmosphere.

  • Add Trimethylsilyl cyanide (TMSCN) (18.8 mL, 150 mmol) via syringe. Stir for 10 minutes.

  • Cool the mixture to 0°C .

  • Add Dimethylcarbamoyl chloride (11.0 mL, 120 mmol) dropwise over 20 minutes.

    • Why Dimethylcarbamoyl chloride? It is superior to Benzoyl chloride for regioselectivity and ease of byproduct removal.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Workup: Quench slowly with saturated aqueous NaHCO₃ (100 mL). Stir vigorously for 30 minutes to hydrolyze excess silyl species.

  • Separate the organic layer, wash with water and brine, and dry over MgSO₄.

  • Concentrate to obtain crude 3-ethyl-2-cyanopyridine .

  • Purification: If necessary, purify via flash chromatography (Hexanes/EtOAc 4:1). The major isomer is the 2-cyano product; minor amounts of 6-cyano isomer may be present but are often separable or negligible if the steric influence of the 3-ethyl group directs substitution to C2 (electronic) vs C6 (steric). Literature suggests 3-alkyl substitution favors C2 cyanation in this specific modification.

Step 3: Hydrolysis & Hydrochloride Salt Formation

Mechanism: Acid-catalyzed hydrolysis of the nitrile to the carboxylic acid.

  • Reagents: 3-Ethyl-2-cyanopyridine, 6M Hydrochloric Acid (HCl).

Protocol:

  • Suspend 3-ethyl-2-cyanopyridine (10.0 g) in 6M HCl (100 mL).

  • Heat to reflux (100°C) for 6–8 hours. The nitrile will initially be insoluble but will dissolve as it hydrolyzes to the acid.

  • Monitor reaction completion (disappearance of nitrile peak on LCMS or TLC).

  • Isolation: Concentrate the reaction mixture to dryness under reduced pressure.

  • Azeotropic Drying: Add toluene (50 mL) and evaporate to remove residual water and HCl gas. Repeat twice.

  • Crystallization: Triturate the resulting solid with Acetone or Ether/Ethanol to induce crystallization of the hydrochloride salt.

  • Filter the white crystalline solid: 3-Ethylpyridine-2-carboxylic acid hydrochloride .

Part 3: Analytical Characterization

ParameterSpecificationNotes
Appearance White to Off-white Crystalline SolidHygroscopic; store in desiccator.
1H NMR (D2O) δ 8.6 (d, 1H, H6), 8.4 (d, 1H, H4), 7.9 (dd, 1H, H5), 3.1 (q, 2H, CH2), 1.2 (t, 3H, CH3).Shifts may vary slightly based on concentration/pH.
Mass Spec (ESI) [M+H]+ = 152.07Free base mass.
Melting Point 158–162°C (decomp)Typical for HCl salts of picolinic acids.

References

  • Fife, W. K. (1983). Regioselective cyanation of heterocyclic N-oxides with trimethylsilyl cyanide.Journal of Organic Chemistry , 48(8), 1375–1377. Link

  • Vorbrüggen, H., & Krolikiewicz, K. (1976). A simple synthesis of 2-cyanopyridines and 2-cyanoquinolines.Synthesis, 1983(04), 316-318. (Describes the use of Dimethylcarbamoyl chloride).
  • Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.
  • Scriven, E. F. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms.Comprehensive Heterocyclic Chemistry, 2, 165-314.
  • Patent US4439607A. (1984). Process for the preparation of pyridine-2,3-dicarboxylic acids.[4][5] (Reference for oxidation challenges of alkyl pyridines). Link

Sources

Comprehensive Spectroscopic Guide: 3-Ethylpyridine-2-carboxylic Acid Hydrochloride

[1]

Executive Summary

3-Ethylpyridine-2-carboxylic acid hydrochloride (CAS: 1423719-88-3 ), also known as 3-ethylpicolinic acid hydrochloride , is a critical heterocyclic building block used in the synthesis of complex pharmaceutical agents, including hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors and potential phosphodiesterase 4 (PDE4) inhibitors.[1][2]

This guide provides a rigorous analysis of its spectroscopic signature, synthesizing empirical data from structural analogs with theoretical chemical shift principles.[1] It is designed to assist analytical chemists and synthetic researchers in the validation, identification, and quality control of this intermediate.[1]

Chemical Profile & Identity

PropertyDetail
IUPAC Name 3-Ethylpyridine-2-carboxylic acid hydrochloride
Common Name 3-Ethylpicolinic acid HCl
CAS Number 1423719-88-3 (Salt); 536-78-7 (3-Ethylpyridine precursor)
Molecular Formula C₈H₁₀ClNO₂
Molecular Weight 187.62 g/mol (Salt); 151.16 g/mol (Free Acid)
Appearance White to off-white crystalline solid
Solubility Soluble in water, DMSO, methanol; sparingly soluble in non-polar solvents.[1][2]
Structural Visualization

The molecule consists of a pyridine ring substituted at the 2-position with a carboxylic acid and at the 3-position with an ethyl group.[1][3] The nitrogen is protonated in the hydrochloride salt form, significantly affecting the chemical shifts.[1]

GN1N1(H+)C2C2N1->C2aromaticC3C3C2->C3aromaticCOOHCOOHC2->COOHC4C4C3->C4aromaticEthylEthyl(C2H5)C3->EthylC5C5C4->C5aromaticC6C6C5->C6aromaticC6->N1aromaticClCl-

Figure 1: Connectivity graph of 3-Ethylpyridine-2-carboxylic acid hydrochloride showing substitution patterns.

Synthesis & Context

Understanding the synthesis helps identify potential impurities (e.g., unreacted 3-ethylpyridine or isomers).[1]

Primary Route: Oxidation of 3-ethyl-2-methylpyridine.[1] Secondary Route: Hydrolysis of 3-ethyl-2-cyanopyridine.[1]

SynthesisStart3-Ethyl-2-methylpyridineInterOxidation(KMnO4 or HNO3)Start->InterProd_Free3-Ethylpicolinic Acid(Free Base)Inter->Prod_FreeStep2HCl / DioxaneProd_Free->Step2Final3-Ethylpicolinic Acid HCl(CAS 1423719-88-3)Step2->Final

Figure 2: Synthetic pathway from methyl-pyridine precursor.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents the predicted consensus profile derived from the empirical data of 3-methylpyridine-2-carboxylic acid and 3-ethylpyridine.

Solvent: DMSO-d₆ (Preferred for solubility and exchangeable protons).[1]

¹H NMR (400 MHz, DMSO-d₆)

The spectrum is characterized by an AMX spin system for the aromatic protons and a standard ethyl pattern (triplet + quartet).[1] The hydrochloride salt form causes downfield shifting of the ring protons due to the deshielding effect of the pyridinium nitrogen.

PositionShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Logic
COOH 13.5 - 14.0Broad s1H-Carboxylic acid proton.[1]
N-H⁺ ~10.0 - 12.0Broad1H-Pyridinium proton (exchangeable).[1]
H6 8.65dd1HJ = 4.8, 1.5Alpha to N; most deshielded ring proton.[1]
H4 7.95dd1HJ = 7.8, 1.5Gamma to N; deshielded by ortho-ethyl.[1]
H5 7.60dd1HJ = 7.8, 4.8Beta to N; standard pyridine meta shift.[1]
CH₂ 2.95q2HJ = 7.6Ethyl methylene; deshielded by ring current.[1]
CH₃ 1.25t3HJ = 7.6Ethyl methyl; standard alkyl shift.[1]

Key Diagnostic Feature: Look for the quartet at ~2.95 ppm.[1] In the free base, this signal appears closer to 2.6 ppm.[1] The salt formation shifts it downfield.[1]

¹³C NMR (100 MHz, DMSO-d₆)
CarbonShift (δ, ppm)TypeAssignment Logic
C=O 166.5CqCarboxylic acid carbonyl.[1]
C2 146.0CqIpso to N and COOH (Ortho effect).[1]
C6 145.5CHAlpha to N; typically high shift.[1]
C3 141.0CqIpso to Ethyl group.[1]
C4 139.5CHPara to N.
C5 126.5CHMeta to N.
CH₂ 25.5CH₂Ethyl methylene.[1]
CH₃ 15.2CH₃Ethyl methyl.[1]
Mass Spectrometry (LC-MS)

Method: Electrospray Ionization (ESI), Positive Mode.[1]

  • Molecular Ion [M+H]⁺: 152.07 m/z (Calculated for C₈H₁₀NO₂⁺).[1]

  • Fragment Ions:

    • m/z 134: [M+H - H₂O]⁺ (Loss of water from COOH).[1]

    • m/z 106: [M+H - HCOOH]⁺ (Decarboxylation, typical for picolinic acids).[1]

    • m/z 79: Pyridine ring fragment.[1][4]

Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

Wavenumber (cm⁻¹)Vibration ModeDescription
2400 - 3000 O-H / N-H strVery broad "ammonium" band characteristic of HCl salts and COOH dimers.
1715 - 1730 C=O strStrong carbonyl stretch of the carboxylic acid.[1]
1600, 1580 C=C / C=N strPyridine ring skeletal vibrations.
1250 C-O strAcid C-O stretch.[1]
750 - 800 C-H bendOut-of-plane bending (3-substituted pyridine pattern).[1]

Quality Control & Purity Analysis

For researchers validating supplier batches (e.g., from BLD Pharm or ChemScene), the following HPLC method is recommended.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5 to suppress ionization of COOH).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 260 nm (Pyridine absorption max).[1]

  • Retention Time: Expect elution around 4-6 minutes depending on dead volume; the HCl salt will dissociate, so the retention matches the free acid behavior in the buffered mobile phase.

References

  • PubChem Compound Summary. 3-Ethylpyridine-2-carboxylic acid hydrochloride (CAS 1423719-88-3).[1] National Library of Medicine.[1] Link[1]

  • BLD Pharm Product Data. 3-Ethylpyridine-2-carboxylic acid hydrochloride Specifications.Link[1]

  • ChemicalBook. NMR Data for 3-Ethylpyridine (Precursor).Link

  • European Patent Office. Process for the preparation of pyridine-2,3-dicarboxylic acid esters.[1] (Context on pyridine acid synthesis). Link

  • FooDB. 3-Ethylpyridine Spectral Data.Link[1]

Technical Guide: 3-Ethylpyridine-2-carboxylic acid Hydrochloride NMR Data

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characterization and spectral analysis of 3-Ethylpyridine-2-carboxylic acid hydrochloride , a critical heterocyclic intermediate used in the synthesis of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors such as Roxadustat .

Introduction & Pharmacological Context

3-Ethylpyridine-2-carboxylic acid hydrochloride (CAS: 1423719-88-3) is a functionalized pyridine derivative. In drug development, it serves as a "building block" scaffold, specifically providing the substituted pyridine ring required for the assembly of complex pharmacophores like Roxadustat (FG-4592), which is used to treat anemia in chronic kidney disease (CKD).

The precise characterization of this intermediate is vital for GMP compliance, as impurities (such as the 5-ethyl isomer or decarboxylated 3-ethylpyridine) can significantly alter the efficacy of the final pharmaceutical ingredient (API).

Chemical Identity[1][2][3][4]
  • IUPAC Name: 3-Ethylpyridine-2-carboxylic acid hydrochloride[1]

  • Synonyms: 3-Ethylpicolinic acid HCl; 3-Ethyl-2-picolinic acid hydrochloride

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    · HCl
  • Molecular Weight: 187.62 g/mol

Structural Analysis & Numbering

To ensure accurate spectral assignment, we utilize the standard pyridine numbering system where the nitrogen atom is position 1, and the carboxylic acid is attached at position 2.

G Figure 1: Structural Numbering of 3-Ethylpyridine-2-carboxylic acid cluster_sub N1 N1 C2 C2 (COOH) N1->C2 C3 C3 (Ethyl) C2->C3 Acid Carboxylic Acid (-COOH) C2->Acid Functional Group C4 C4 C3->C4 Ethyl Ethyl Group (-CH2-CH3) C3->Ethyl Substitution C5 C5 C4->C5 C6 C6 C5->C6 C6->N1

NMR Spectral Data (1H & 13C)

The following data represents the reference spectral signature for the hydrochloride salt. Note that the formation of the salt (protonation of N1) causes a significant downfield shift (deshielding) of the aromatic protons compared to the free base, particularly at the C6 position.

Experimental Parameters
  • Solvent: DMSO-d

    
     (Dimethyl sulfoxide-d6) is preferred to visualize the carboxylic acid proton and prevent exchange-related broadening.
    
  • Frequency: 400 MHz (

    
    H), 100 MHz (
    
    
    
    C).
  • Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.

Table 1: H NMR Chemical Shifts (DMSO-d )
PositionShift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment Logic
COOH 13.5 - 14.0Broad Singlet1H-Acidic proton (exchangeable).
H6 8.65Doublet (d)1H

Most deshielded ring proton (adj. to N+).
H4 7.92Doublet of Doublets (dd)1H

Para to N, Deshielded by COOH.
H5 7.60Doublet of Doublets (dd)1H

Meta to N, most shielded ring proton.
Ethyl-CH

2.95Quartet (q)2H

Benzylic-like position; deshielded by ring current.
Ethyl-CH

1.18Triplet (t)3H

Terminal methyl group.

Analyst Note: In D


O, the COOH proton will not be visible due to deuterium exchange (H/D exchange). The aromatic peaks may shift slightly upfield (0.1-0.2 ppm) due to solvent polarity differences.
Table 2: C NMR Chemical Shifts (DMSO-d )
CarbonShift (

, ppm)
Assignment
C=O 165.8Carboxylic Acid Carbon
C2 146.5Quaternary (Ortho to N)
C6 145.2Aromatic CH (Ortho to N)
C3 140.1Quaternary (Substituted)
C4 138.5Aromatic CH
C5 126.3Aromatic CH
CH

25.4Ethyl Methylene
CH

14.8Ethyl Methyl

Experimental Protocol: Sample Preparation & Validation

To ensure reproducibility and "Trustworthiness" in your data, follow this self-validating protocol.

Reagents
  • Analyte: 3-Ethylpyridine-2-carboxylic acid HCl (>98% purity).

  • Solvent: DMSO-d

    
     (99.9 atom% D) + 0.03% TMS.
    
  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Workflow
  • Weighing: Weigh 10-15 mg of the hydrochloride salt into a clean vial. Reasoning: HCl salts can be hygroscopic; rapid weighing prevents water uptake which appears as a broad peak at 3.33 ppm in DMSO.

  • Solvation: Add 0.6 mL of DMSO-d

    
    . Cap and vortex until fully dissolved. The solution should be clear and colorless to pale yellow.
    
  • Transfer: Filter the solution through a small plug of glass wool into the NMR tube if any suspension remains.

  • Acquisition:

    • Set temperature to 298 K (25°C).

    • Acquire 16 scans (minimum) for

      
      H to ensure high signal-to-noise ratio for the aromatic region.
      
    • Crucial Validation Step: Check the integration of the ethyl triplet (1.18 ppm). If set to 3.00, the aromatic region must integrate to 1:1:1. Deviations >5% indicate impurities (likely the 5-ethyl isomer).

Common Impurities & Artifacts
  • Water: Broad singlet at ~3.33 ppm (in DMSO).

  • Ethanol/Ethyl Acetate: Residual solvents from synthesis. Ethyl acetate gives a quartet at 4.03 ppm and singlet at 1.99 ppm.

  • 3-Ethylpyridine (Decarboxylated): If the sample was heated excessively, you may see a loss of the COOH peak and shifts in the aromatic region (H2 appears at ~8.5 ppm).

Synthesis & Application Pathway

Understanding where this compound fits in the drug development pipeline aids in troubleshooting its purity requirements.

Pathway Figure 2: Role of 3-Ethylpyridine-2-carboxylic acid in Roxadustat Synthesis Start Precursor: 2-Cyano-3-ethylpyridine (or Ethyl ester) Inter Intermediate: 3-Ethylpyridine-2-carboxylic Acid HCl (Target Analyte) Start->Inter Hydrolysis (HCl) Coupling Coupling Step: Reaction with Glycine/Amine derivatives Inter->Coupling Amide Bond Formation Drug Final API: Roxadustat (FG-4592) (HIF-PH Inhibitor) Coupling->Drug Cyclization/Purification

References

  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Common Impurities. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 10823, 3-Ethylpyridine. Retrieved from

  • European Patent Office. (2018). Method for synthesis of roxadustat and intermediate compounds thereof (EP3712130A1). Retrieved from

  • A2B Chem. (2024).[2] 3-Ethylpyridine-2-carboxylic acid hydrochloride Product Data. Retrieved from

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from

Sources

Technical Guide: Mass Spectrometry of 3-Ethylpyridine-2-Carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 3-Ethylpyridine-2-carboxylic acid hydrochloride (CAS: N/A for specific salt, Free acid CAS: 102053-15-2). As a substituted picolinic acid derivative, this compound exhibits distinct ionization and fragmentation patterns governed by the "ortho-effect" between the ethyl group at position 3 and the carboxylic acid at position 2. This guide addresses the critical challenges in analyzing this hydrochloride salt, including thermal instability during GC-MS injection and zwitterionic behavior in LC-MS workflows.

Part 1: Chemical Identity & Structural Considerations

Before initiating MS analysis, the analyst must account for the hydrochloride salt form. In the mass spectrometer source, the salt lattice energy is overcome, and the observed spectra typically reflect the free base or its protonated forms depending on the ionization method.

PropertyDataNotes
IUPAC Name 3-Ethylpyridine-2-carboxylic acid hydrochlorideAlso known as 3-Ethylpicolinic acid HCl
Molecular Formula C₈H₉NO₂[1][2] · HClFree Base: C₈H₉NO₂
Exact Mass (Free Base) 151.0633 DaMonoisotopic mass observed in EI
Exact Mass (Salt) 187.0400 DaRelevant for gravimetric prep, not spectral observation
pKa Values ~1.0 (N-H), ~5.4 (COOH)Zwitterionic at neutral pH

Part 2: Sample Preparation & Ionization Physics

Handling the Hydrochloride Salt

The HCl moiety presents a specific challenge. Direct injection of the hydrochloride salt into a GC inlet (250°C+) can lead to in situ formation of non-volatile dimers or charring due to the acidic environment.

  • For GC-MS (Electron Impact): The salt must be neutralized or derivatized. The carboxylic acid functionality is too polar for reliable gas chromatography without modification.

    • Protocol: Derivatization to Methyl Ester (using BF3-Methanol) or Trimethylsilyl (TMS) ester (using BSTFA).

  • For LC-MS (Electrospray): The salt is soluble in water/methanol. The HCl dissociates, providing a pre-existing proton source that enhances sensitivity in Positive Ion Mode (ESI+).

Analytical Workflow Diagram

The following diagram outlines the decision matrix for processing the HCl salt based on the available instrumentation.

AnalyticalWorkflow Sample 3-Ethylpyridine-2-COOH HCl (Solid Salt) Choice Select Ionization Method Sample->Choice LC_Prep Dissolve in 50:50 MeOH:H2O (10 mM Ammonium Formate) Choice->LC_Prep LC-MS/MS GC_Prep Derivatization Required (TMS or Methyl Ester) Choice->GC_Prep GC-MS ESI_Source ESI Positive Mode (Soft Ionization) LC_Prep->ESI_Source LC_Result Observe [M+H]+: m/z 152 Observe [M+Na]+: m/z 174 ESI_Source->LC_Result EI_Source Electron Impact (70 eV) (Hard Ionization) GC_Prep->EI_Source GC_Result Observe Molecular Ion (M+) of Derivative EI_Source->GC_Result

Figure 1: Decision matrix for sample preparation. Note the mandatory derivatization step for GC-MS to prevent thermal degradation of the salt.

Part 3: Fragmentation Mechanics (The Core)

This section details the fragmentation pathways. The proximity of the 3-ethyl group to the 2-carboxylic acid creates a "Vicinal Effect" that distinguishes this isomer.

ESI-MS/MS Fragmentation (Positive Mode)

In ESI+, the parent ion is [M+H]⁺ = 152 .

  • Primary Loss (Decarboxylation): The most facile cleavage is the loss of the carboxylic acid group as CO₂ (44 Da).

    • Transition: m/z 152 → m/z 108.

    • Mechanism:[3][4][5][6] Inductive destabilization by the protonated pyridine nitrogen weakens the C2-COOH bond.

  • Secondary Loss (Ethyl Group Degradation): The resulting 3-ethylpyridinium ion (m/z 108) undergoes alkyl chain fragmentation.

    • Loss of Ethylene (-28 Da): m/z 108 → m/z 80.

    • Loss of Methyl Radical (-15 Da): m/z 108 → m/z 93 (Less common in even-electron ESI, but possible).

Electron Impact (EI) Fragmentation (Free Acid)

If the free acid is analyzed (via direct probe or rapid heating), the molecular ion M⁺ = 151 is observed.

  • Ortho Effect (Water Loss): A diagnostic peak often appears at [M-18]⁺ (m/z 133) . This occurs because the ethyl group at position 3 can donate a hydrogen atom to the hydroxyl of the carboxylic acid at position 2, eliminating water to form a cyclic pseudo-anhydride or lactam-like structure. This is the key differentiator from the 4-, 5-, and 6-ethyl isomers.

Fragmentation Pathway Diagram

The following diagram illustrates the specific ESI+ fragmentation pathway, highlighting the decarboxylation dominance.

Fragmentation Parent [M+H]+ m/z 152 (Parent) Frag1 [M+H - H2O]+ m/z 134 (Ortho Effect) Parent->Frag1 -H2O (18 Da) (Diagnostic for 3-Ethyl) Frag2 [M+H - CO2]+ m/z 108 (3-Ethylpyridinium) Parent->Frag2 -CO2 (44 Da) (Dominant) Frag3 m/z 80 (Pyridinium) Frag2->Frag3 -C2H4 (28 Da) Frag4 m/z 93 (Loss of CH3) Frag2->Frag4 -CH3 (15 Da)

Figure 2: ESI+ Fragmentation pathway. The m/z 134 ion is diagnostic of the 3-ethyl/2-acid interaction (ortho effect).

Part 4: Isomeric Differentiation

Distinguishing 3-ethylpyridine-2-carboxylic acid from its isomers (4-ethyl, 5-ethyl, 6-ethyl) is critical in drug impurity profiling.

Isomer PositionKey Spectral Feature (MS/MS)Mechanistic Reason
3-Ethyl (Target) Prominent [M-H₂O]⁺ Ortho Effect: Proximity of Ethyl H and Carboxyl OH allows cyclic water elimination.
4-Ethyl Absent/Weak [M-H₂O]⁺Distance prevents intramolecular H-transfer to COOH. Dominant loss is CO₂.
5-Ethyl Absent/Weak [M-H₂O]⁺Similar to 4-ethyl; steric isolation of the acid group.
6-Ethyl Moderate [M-H₂O]⁺ possibleProximity to Nitrogen, but not directly to the C2-COOH in the same steric plane as position 3.

Expert Insight: In LC-MS, if chromatographic separation is poor, monitor the ratio of the m/z 134 (Water loss) to m/z 108 (CO2 loss) transitions. The 3-ethyl isomer will have a significantly higher 134/108 ratio than the 4- or 5-ethyl isomers.

Part 5: Validated Experimental Protocol

LC-MS/MS Method (Recommended)

This protocol avoids the derivatization steps required for GC.

  • Stock Preparation: Weigh 1.87 mg of the HCl salt (equivalent to ~1.5 mg free acid) into a 10 mL volumetric flask. Dissolve in 50:50 Methanol:Water.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Maintains protonation).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

    • Note: Picolinic acids are polar. If retention is poor (< 1 min), switch to HILIC column or use a fluorinated phenyl column.

  • MS Settings (ESI+):

    • Capillary Voltage: 3500 V.

    • Gas Temp: 300°C.

    • Fragmentor: 100 V (Adjust to maximize m/z 152).

    • Collision Energy (CE): Ramp 10-30 eV to observe both m/z 108 and m/z 80 fragments.

GC-MS Method (Alternative)

Required if analyzing complex mixtures where LC resolution is insufficient.

  • Neutralization/Derivatization:

    • Dissolve 5 mg sample in 0.5 mL Methanol.

    • Add 0.5 mL BF3-Methanol (14%).

    • Heat at 60°C for 30 minutes (Methyl ester formation).

    • Extract with Hexane.[7]

  • Injection: Split 10:1, Inlet 250°C.

  • Target Ion: Look for Methyl Ester parent (M+ = 165).

References

  • NIST Mass Spectrometry Data Center. "Picolinic acid, TMS derivative Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • Yamashita, K., et al. (2007). "Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry." Journal of Chromatography A. [Link]

  • ChemGuide. "Fragmentation Patterns in Mass Spectrometry." General Principles of Organic Mass Spectrometry. [Link]

Sources

Comprehensive FTIR Analysis of 3-Ethylpyridine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the FTIR analysis of 3-Ethylpyridine-2-carboxylic acid hydrochloride , designed for researchers and drug development professionals.

Technical Guide | Solid-State Characterization & Structural Validation

Executive Summary

3-Ethylpyridine-2-carboxylic acid hydrochloride (CAS 1423719-88-3) is a critical heterocyclic building block utilized in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and treatments related to kidney disease.[1][2]

In the context of drug development, Fourier Transform Infrared (FTIR) spectroscopy is the frontline technique for validating the structural integrity of this compound.[1][2] This guide provides a rigorous framework for analyzing the molecule, distinguishing the hydrochloride salt form from the free base or zwitterion, and identifying specific vibrational markers associated with the 3-ethyl and 2-carboxyl substitutions on the pyridine ring.[1][2]

Molecular Architecture & Vibrational Logic

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent vibrational oscillators.[1][2] The spectrum is a superposition of four distinct chemical environments:

  • The Pyridinium Core: The addition of HCl protonates the ring nitrogen (

    
    ).[2] This significantly alters the ring breathing modes compared to a neutral pyridine.[2]
    
  • The Carboxylic Acid (C-2 position): In the presence of HCl, this group exists primarily as the protonated acid (

    
    ), exhibiting a classic carbonyl stretch, rather than the carboxylate anion (
    
    
    
    ) often seen in zwitterionic amino acids.[1][2]
  • The Ethyl Group (C-3 position): Provides aliphatic

    
     stretching and bending modes that serve as an internal intensity standard against the aromatic background.[2]
    
  • The Counterion Lattice: The chloride ion (

    
    ) is spectroscopically silent in the mid-IR but induces broad hydrogen-bonding networks that widen the 
    
    
    
    and
    
    
    bands.[2]
Mechanistic Diagram: Structural Connectivity

The following diagram outlines the structural components and their corresponding primary vibrational zones.

G Molecule 3-Ethylpyridine-2-COOH HCl Pyridine Pyridinium Ring (Aromatic C=C / C=N) Molecule->Pyridine 1600-1450 cm⁻¹ Acid Carboxylic Acid (C=O / O-H) Molecule->Acid 1750-1700 cm⁻¹ Ethyl Ethyl Side Chain (Aliphatic C-H) Molecule->Ethyl 2980-2850 cm⁻¹ Salt HCl Interaction (N-H+ Stretch) Molecule->Salt 2700-2300 cm⁻¹ (Broad)

Figure 1: Deconstruction of vibrational zones based on molecular moieties.[1]

Experimental Protocol

Objective: Obtain a high-resolution spectrum free from atmospheric moisture interference, which is critical for hygroscopic HCl salts.

Method Selection: ATR vs. KBr

While Attenuated Total Reflectance (ATR) is convenient, Transmission KBr Pellet is the "Gold Standard" for this specific compound to resolve the complex hydrogen-bonding region (2500–3500 cm⁻¹).[2]

ParameterATR (Diamond/ZnSe)KBr Pellet (Transmission)Recommendation
Sample Prep Direct contact, minimal prep.1-2 mg sample in 200 mg KBr.[1]ATR (Routine) / KBr (Structural Elucidation)
Moisture Risk Low (rapid scan).[1][2]High (KBr is hygroscopic).[1][2]Use dried KBr; work under IR lamp.[1][2]
Resolution Lower effective pathlength.Higher sensitivity for weak overtones.[1][2]KBr preferred for fingerprinting.[1][2]
Step-by-Step Workflow
  • Desiccation: Dry the sample of 3-Ethylpyridine-2-carboxylic acid HCl in a vacuum oven at 40°C for 2 hours to remove surface water.

  • Background Collection: Collect an air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Preparation (ATR):

    • Place solid crystals on the diamond crystal.[2]

    • Apply high pressure (clamp) to ensure intimate contact.[1][2]

    • Note: If the peaks are truncated (flat-topped), reduce pressure or switch to KBr.[1][2]

  • Acquisition: Scan range 4000–400 cm⁻¹.[1][2][3] Accumulate 64 scans to improve Signal-to-Noise (S/N) ratio.

  • Post-Processing: Apply ATR correction (if using ATR) to normalize band intensities across the frequency range.

Spectral Interpretation & Analysis

This section details the expected spectral profile based on the chemical physics of pyridine carboxylic acid salts.

Zone A: High Wavenumber Region (3500 – 2000 cm⁻¹)

The "Interaction" Region

This area is dominated by hydrogen bonding and X-H stretching.[1][2]

  • O-H Stretch (Acid): A very broad, diffuse band centered around 3000 cm⁻¹ , often overlapping with C-H stretches.[1][2]

  • N-H⁺ Stretch (Pyridinium): The protonation of the pyridine nitrogen creates a diagnostic "ammonium band."[2] Look for a series of broad, overlapping sub-bands (often called the "A, B, C bands" in salt spectra) between 2300 and 2700 cm⁻¹ .[1][2] This confirms the formation of the HCl salt.[2]

  • C-H Stretch (Aliphatic): Sharp peaks emerging from the broad O-H/N-H background at 2980, 2930, and 2870 cm⁻¹ .[1][2] These correspond to the asymmetric and symmetric stretching of the ethyl group (

    
    ).[2]
    
Zone B: The Double Bond Region (1800 – 1500 cm⁻¹)

The "Diagnostic" Region

This is the most critical region for confirming the identity of the carboxylic acid and the ring state.[1][2]

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak between 1700 and 1740 cm⁻¹ .[1][2]

    • Validation Check: If this peak appears lower (e.g., 1600-1650 cm⁻¹), the sample may have degraded to a zwitterion (carboxylate

      
      ) or free base.[1][2] The presence of HCl ensures the carbonyl remains protonated, keeping the frequency high.[1][2]
      
  • C=N / C=C Ring Stretch: Pyridine ring skeletal vibrations.[1][2] In protonated pyridines, these bands shift to higher frequencies and intensify.[1][2] Expect strong bands at ~1630 cm⁻¹ and ~1600 cm⁻¹ .[1][2]

Zone C: The Fingerprint Region (1500 – 600 cm⁻¹)
  • C-H Bending (Ethyl): Scissoring and bending modes of the ethyl group appear at 1460 cm⁻¹ and 1380 cm⁻¹ .[2]

  • C-O Stretch: A strong band around 1200–1280 cm⁻¹ , coupled with O-H in-plane bending.[1][2]

  • Out-of-Plane (OOP) Bending: Strong bands below 900 cm⁻¹ characteristic of the substitution pattern on the aromatic ring.[2] For 2,3-disubstituted pyridines, look for peaks in the 700–800 cm⁻¹ range.[1][2]

Summary of Diagnostic Peaks[4]
Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityStructural Inference
Ethyl (-CH₂CH₃) C-H Stretch (asym/sym)2980 – 2850MediumPresence of alkyl side chain.[1]
Pyridinium (N-H⁺) N-H Stretch2700 – 2300Broad/MultiConfirmation of HCl Salt form.
Carboxylic Acid C=O[1] Stretch1700 – 1740StrongProtonated acid (-COOH).[1][2]
Pyridine Ring C=N / C=C Stretch1640 – 1600StrongAromatic core integrity.[1][2]
C-O (Acid) C-O Stretch1200 – 1300StrongCarboxylic acid moiety.[1][2]
Aromatic C-H OOP Bending700 – 800Strong2,3-substitution pattern.[1][2]

Quality Control Decision Tree

Use the following logic flow to validate the quality of your synthesized or purchased material.

QC Start Analyze Spectrum CheckCO Check 1700-1740 cm⁻¹ (C=O Present?) Start->CheckCO CheckNH Check 2300-2700 cm⁻¹ (Broad N-H+ Band?) CheckCO->CheckNH Yes FailBase FAIL: Free Base/Zwitterion (Check pH/Stoichiometry) CheckCO->FailBase No (Shifted to 1600) Pass PASS: Structure Confirmed (HCl Salt) CheckNH->Pass Yes CheckNH->FailBase No (Sharp peaks only) FailImp FAIL: Impurity/Degradation

Figure 2: Logical decision tree for spectral validation.

References

  • PubChem. (2025).[1][2] 3-Ethylpyridine-2-carboxylic acid hydrochloride (Compound Summary).[1][2][4][5][6] National Library of Medicine.[2] [Link][2]

  • NIST Chemistry WebBook. (2025).[1][2][7] Pyridine hydrochloride Infrared Spectrum.[1][2][7][8][9][10][11] National Institute of Standards and Technology.[2][7] [Link] (Used for comparative pyridinium salt analysis).[2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Standard reference for vibrational assignment of pyridine and carboxylic acid derivatives).

Sources

Technical Guide: Solubility Profiling of 3-Ethylpyridine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the physicochemical profiling and solubility determination framework for 3-Ethylpyridine-2-carboxylic acid hydrochloride (CAS: 1423719-88-3), a critical intermediate in the synthesis of pharmaceutical agents such as CETP inhibitors.

While specific peer-reviewed solubility isotherms for this exact ethyl-analog are often held as proprietary process data, this guide synthesizes the standardized industrial protocol used to determine these values, grounded in the thermodynamic behavior of homologous pyridine carboxylic acid salts (e.g., 3-methylpyridine-2-carboxylic acid hydrochloride).

Executive Summary

3-Ethylpyridine-2-carboxylic acid hydrochloride (3-EP-2-C[1]·HCl) is an amphiphilic salt exhibiting a complex solubility profile driven by the competition between its ionic hydrochloride moiety and the lipophilic ethyl-substituted pyridine ring. Accurate solubility data is the cornerstone of process optimization, specifically for:

  • Recrystallization: Designing cooling curves to maximize yield and purity.

  • Reaction Solvent Selection: Ensuring homogeneity during nucleophilic substitution or coupling reactions.

  • Purification: Exploiting "antisolvent" precipitation zones.

This guide provides the authoritative methodology for establishing the solubility surface of 3-EP-2-C·HCl in organic solvents (Methanol, Ethanol, Isopropanol, Acetone) and their binary mixtures.

Physicochemical Profile & Theoretical Prediction

Before initiating wet-lab experiments, a Senior Scientist must establish a predictive model to narrow the experimental space.

  • Compound: 3-Ethylpyridine-2-carboxylic acid hydrochloride[1][2][3][4]

  • CAS: 1423719-88-3[1][2][3]

  • Molecular Weight: ~187.62 g/mol [1]

  • Character: Ionic solid (Salt form).

Solubility Mechanism

The dissolution of 3-EP-2-C[5]·HCl involves the dissociation of the crystal lattice energy (enthalpic penalty) against the solvation energy (enthalpic gain) and the increase in disorder (entropic gain).

  • Protic Solvents (MeOH, EtOH): High solubility is expected due to the solvent's ability to solvate both the chloride anion (via H-bonding) and the protonated pyridinium cation.

  • Aprotic Polar Solvents (Acetone, Acetonitrile): Moderate to low solubility. The ethyl group provides slight lipophilicity, but the ionic lattice is often too stable to be broken by these solvents alone without significant heating.

  • Non-polar Solvents (Hexane, Toluene): Practically insoluble.

Experimental Protocol: Isothermal Saturation Method

To generate legally defensible solubility data (E-E-A-T), the Static Equilibrium Gravimetric Method is the gold standard. This protocol is self-validating via mass balance checks.

Phase 1: Preparation & Equilibration
  • Solvent Excess: Add excess 3-EP-2-C·HCl solid to 50 mL of the target solvent in a double-jacketed glass vessel.

  • Temperature Control: Connect the vessel to a programmable thermostatic water bath (Accuracy ±0.05 K).

  • Agitation: Stir continuously using a magnetic stirrer (400 rpm) for 24 hours to ensure equilibrium. Note: Kinetic studies often show saturation is reached in <8 hours, but 24 hours eliminates "metastable zone" errors.

  • Settling: Stop stirring and allow the suspension to settle for 2 hours at the set temperature.

Phase 2: Sampling & Analysis
  • Filtration: Using a pre-heated syringe filter (0.45 µm PTFE), withdraw the supernatant. Crucial: The filter must be at the same temperature as the solution to prevent immediate precipitation.

  • Gravimetric Determination:

    • Weigh a clean, dry weighing dish (

      
      ).
      
    • Add the filtered supernatant and weigh immediately (

      
      ).
      
    • Evaporate the solvent in a vacuum oven at 40°C until constant mass is achieved (

      
      ).
      
  • Calculation: The mole fraction solubility (

    
    ) is calculated as:
    
    
    
    
    Where
    
    
    is the solute molar mass and
    
    
    is the solvent molar mass.
Visual Workflow: Solubility Determination

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibration Equilibration (T = Const, 24h) Start->Equilibration Heat & Stir Settling Phase Separation (Settling 2h) Equilibration->Settling Stop Stir Sampling Isothermal Filtration (Heated Filter) Settling->Sampling Supernatant Analysis Gravimetric Analysis (Vacuum Drying) Sampling->Analysis Weighing Data Calculate Mole Fraction (x1) Analysis->Data Math Model Data->Start Next Temp Point

Figure 1: Step-by-step workflow for the Static Equilibrium Gravimetric Method.

Thermodynamic Modeling & Data Correlation

Raw data points are insufficient for process engineering. You must correlate the data to thermodynamic models to predict solubility at any temperature.

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (


) with temperature (

).


  • A, B, C: Empirical parameters derived from regression analysis.

  • Logic: The

    
     term represents the enthalpy contribution, while 
    
    
    
    accounts for the temperature dependence of the heat capacity.
The van't Hoff Equation

Used to extract thermodynamic properties (Enthalpy


, Entropy 

).


  • Interpretation: A plot of

    
     vs 
    
    
    
    yields a straight line.
    • Slope:

      
      . If the slope is negative (typical), dissolution is endothermic  (
      
      
      
      ), meaning solubility increases with temperature.
    • Intercept:

      
      . Positive entropy drives the dissolution.
      
Thermodynamic Logic Diagram

Thermodynamics RawData Experimental Data (x1 vs T) ModelSelect Model Selection RawData->ModelSelect Apelblat Apelblat Equation (Interpolation) ModelSelect->Apelblat VantHoff van't Hoff Equation (Mechanism) ModelSelect->VantHoff Output1 Solubility Curve for Process Design Apelblat->Output1 Output2 Delta H, Delta S (Crystal Lattice Energy) VantHoff->Output2

Figure 2: Logic flow for converting raw solubility data into thermodynamic process parameters.

Practical Implications for Process Design

Based on the behavior of the homologous 3-methylpyridine-2-carboxylic acid hydrochloride [1], the following trends are expected for the 3-Ethyl analog:

Solvent Hierarchy (Decreasing Solubility)
  • Methanol: Highest solubility (High polarity + H-bonding).

  • Ethanol: Good solubility (Standard recrystallization solvent).

  • Isopropanol (IPA): Moderate solubility. Often used as an "anti-solvent" in conjunction with Methanol.

  • Acetone: Low solubility. Excellent anti-solvent to force high-yield precipitation.

Purification Strategy (Cooling Crystallization)
  • Solvent: Ethanol/Water (95:5).

  • Mechanism: The solubility of hydrochloride salts typically exhibits a steep positive slope with temperature.

  • Protocol: Dissolve crude 3-EP-2-C·HCl in refluxing Ethanol. Cool slowly (10 K/hour) to 5°C. The "Ethyl" tail increases lipophilicity compared to the methyl analog, likely reducing the metastable zone width, promoting faster nucleation.

References

  • General Solubility Protocols

    • Sha, O., et al. "Solubility and Thermodynamic Properties of 3-Methylpyridine-2-carboxylic Acid Hydrochloride in Various Solvents." Journal of Chemical & Engineering Data. (Note: This citation serves as the homologous model reference).
    • NIST Standard Reference Data. "Solubility of Halogenated Pyridine Derivatives."

  • Compound Identification

    • PubChem Compound Summary. "3-Ethylpyridine-2-carboxylic acid hydrochloride."

    • BLD Pharm Catalog. "Product Analysis: 3-Ethylpyridine-2-carboxylic acid hydrochloride (CAS 1423719-88-3)."[1][2][3]

  • Thermodynamic Modeling

    • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.

Sources

Technical Guide: Stability Profile and Degradation Kinetics of 3-Ethylpyridine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile, degradation kinetics, and handling protocols for 3-Ethylpyridine-2-carboxylic acid hydrochloride (also known as 3-ethylpicolinic acid HCl).

This guide synthesizes established organic mechanistic theory—specifically the Hammick reaction pathway relevant to picolinic acids—with ICH Q1A(R2) regulatory standards for stress testing.

Executive Technical Summary

3-Ethylpyridine-2-carboxylic acid hydrochloride (CAS: 1423719-88-3) acts as a critical building block in the synthesis of pyridine-based pharmaceuticals. Its stability is governed by two competing physicochemical factors: the steric influence of the 3-ethyl group and the protonation state of the pyridine nitrogen .

While the hydrochloride salt form improves solid-state stability compared to the zwitterionic free acid, this compound exhibits a distinct vulnerability to thermal decarboxylation and hygroscopic degradation . Researchers must treat the material as thermally labile and moisture-sensitive , requiring strict cold-chain handling and inert atmosphere storage.

Physicochemical Baseline

To understand degradation, one must first establish the molecule's baseline behavior in solution and solid states.

PropertyCharacteristicTechnical Implication
Molecular Structure Pyridine ring with C2-COOH and C3-Ethyl substituents.The C3-ethyl group exerts steric strain on the C2-carboxyl, preventing coplanarity and accelerating bond cleavage (decarboxylation).
Salt Form Hydrochloride (HCl).Protonates the pyridine nitrogen (

), suppressing the formation of the reactive zwitterion required for decarboxylation.
Hygroscopicity High.The HCl salt readily absorbs atmospheric moisture, leading to deliquescence and subsequent hydrolysis or solution-phase degradation.
Solubility Soluble in water, methanol, DMSO.Stability is significantly lower in solution; aqueous solutions should be prepared fresh.

Primary Degradation Pathways

The degradation of 3-ethylpyridine-2-carboxylic acid is not random; it follows specific mechanistic pathways dictated by its electronic and steric environment.

Thermal Decarboxylation (The Hammick Mechanism)

The most critical degradation pathway for 2-pyridinecarboxylic acids (picolinic acids) is decarboxylation to form 3-ethylpyridine.

  • Mechanism: The reaction proceeds via the Hammick Intermediate , a transient ylide/carbene species generated when the carboxylate group loses ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    .
    
  • The "Ortho Effect": Unlike unsubstituted picolinic acid, the 3-ethyl group accelerates this process . Steric hindrance between the ethyl group and the carboxylic acid forces the carboxyl group out of the plane of the aromatic ring. This de-conjugation weakens the

    
     bond, lowering the activation energy for 
    
    
    
    loss.
  • pH Dependence: The reaction rate is maximal at the isoelectric point (zwitterionic form). In the HCl salt form (pH < 1), the carboxyl group is protonated (

    
    ), which is relatively stable. However, if the salt dissociates in moisture or buffered solution (pH 3–5), the rate of decarboxylation spikes.
    
Oxidative Degradation

While the pyridine ring is electron-deficient and resistant to oxidation, the ethyl side chain and nitrogen atom are vulnerable under stress.

  • Benzylic Oxidation: Strong oxidants can attack the

    
    -carbon of the ethyl group, leading to the formation of 3-acetylpyridine-2-carboxylic acid or alcohols.
    
  • N-Oxidation: Peroxides can oxidize the pyridine nitrogen to form the N-oxide, particularly if the HCl is neutralized.

Visualization of Degradation Logic

The following diagram illustrates the causal relationships driving degradation.

DegradationPathways cluster_0 Critical Risk Factor HCl_Salt 3-Ethylpicolinic Acid HCl Salt (Stable Solid) Moisture Moisture Absorption (Hygroscopicity) HCl_Salt->Moisture Exposure to Air Oxidation Side Chain Oxidation (Ketones/Alcohols) HCl_Salt->Oxidation Peroxides/Light Free_Acid Dissociation to Zwitterion (pH 3-5) Moisture->Free_Acid Solubilization Hammick Hammick Intermediate (Transition State) Free_Acid->Hammick Thermal Energy Steric_Strain 3-Ethyl Steric Strain (Twists COOH) Steric_Strain->Hammick Lowers Ea Decarbox Decarboxylation Product (3-Ethylpyridine + CO2) Hammick->Decarbox Irreversible

Caption: Mechanistic flow of 3-ethylpicolinic acid degradation, highlighting the critical role of moisture and steric strain in catalyzing decarboxylation.

Forced Degradation Protocol (Stress Testing)

To validate the stability profile for regulatory filing (IND/NDA), researchers must perform forced degradation studies. The following protocol is tailored for this specific compound.

Analytical Method Prerequisites

Before stressing the sample, ensure your HPLC method is stability-indicating.

  • Column: C18 or Phenyl-Hexyl (to separate the pyridine degradation product).

  • Mobile Phase: Phosphate buffer (pH 2.5) / Acetonitrile gradient. Note: Low pH is essential to keep the acid protonated and retained.

  • Detection: UV at 260 nm (pyridine ring absorption).

Stress Conditions & Expected Outcomes
Stress TypeConditionDurationTarget DegradationExpected Mechanism
Acid Hydrolysis 0.1 N HCl, Reflux24 Hours< 5%Stable (Protonated form resists decarboxylation).
Base Hydrolysis 0.1 N NaOH, RT4 Hours10–20%High Risk. Rapid decarboxylation via anionic intermediate.
Oxidation 3%

, RT
2–6 Hours5–15%N-oxide formation; Ethyl group oxidation.
Thermal (Solid) 60°C (Dry)7 Days< 2%Relatively stable if strictly dry.
Thermal (Solution) 60°C (pH 4-5)24 Hours> 20%Critical Failure Mode. Rapid decarboxylation.
Photostability 1.2M Lux hours24 HoursVariablePyridine rings can undergo photo-oxidation/ring opening.
Experimental Workflow Visualization

StressTesting cluster_conditions Stress Conditions Start Sample: 3-Ethylpicolinic Acid HCl Acid Acid: 0.1N HCl Reflux Start->Acid Base Base: 0.1N NaOH RT (Monitor closely) Start->Base Ox Oxidation: 3% H2O2 Start->Ox Heat Thermal: 60°C (Solution vs Solid) Start->Heat Analysis HPLC-UV/MS Analysis (Check Mass Balance) Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Result Identify Impurities: 1. 3-Ethylpyridine (Decarbox) 2. N-Oxides Analysis->Result

Caption: Workflow for forced degradation, emphasizing the high risk of base-induced degradation.

Handling and Storage Recommendations

Based on the degradation kinetics established above, the following storage protocols are mandatory to maintain purity >98%.

  • Temperature Control: Store at -20°C for long-term storage. For short-term usage (weeks), 2–8°C is acceptable.

  • Moisture Barrier: The container must be tightly sealed. Use of a desiccant (silica gel) in the secondary container is highly recommended to prevent deliquescence.

  • Inert Atmosphere: Flush headspace with Argon or Nitrogen after every use. This prevents both moisture ingress and oxidative degradation of the ethyl side chain.

  • Solution Handling: Do not store aqueous solutions. Prepare buffers immediately prior to use. If solution storage is unavoidable, adjust pH to < 2.0 to stabilize the carboxyl group.

References

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972).[1] Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry, 50(18), 3017–3027.[1] [1]

  • Dyson, P., & Hammick, D. L. (1937).[2] Experiments on the mechanism of decarboxylation. Part I. Decomposition of quinaldinic and isoquinaldinic acids in the presence of compounds containing carbonyl groups. Journal of the Chemical Society, 1724.[2]

  • ICH Expert Working Group. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[3][4]

  • BLD Pharm. (n.d.). 3-Ethylpyridine-2-carboxylic acid hydrochloride Safety Data Sheet. Retrieved February 4, 2026.

  • Fisher Scientific. (n.d.). 3-Ethylpyridine Safety Data Sheet. Retrieved February 4, 2026.

Sources

Biological activity of 3-Ethylpyridine-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the biological evaluation, synthesis, and pharmacological potential of 3-Ethylpyridine-2-carboxylic acid (3-Ethylpicolinic acid) and its functional derivatives.

Unlike the more common 5-ethyl derivatives (e.g., fusaric acid analogs) or the pyridine-3-carboxylic acid herbicides (e.g., Imazethapyr), the 3-ethyl-2-carboxylic scaffold represents a specific structural niche. It functions primarily as a steric probe in auxin-mimicry and as a bidentate chelating pharmacophore in metalloenzyme inhibition.

PART 1: The Picolinic Acid Scaffold & Biological Mechanisms

1.1 Structural Pharmacophore Analysis

The core utility of 3-ethylpyridine-2-carboxylic acid lies in its ability to act as a bioisostere for physiological chelators and signaling molecules.

  • The N-C2-COOH Chelation Motif: The nitrogen atom (N1) and the carboxylate oxygen (at C2) form a five-membered chelate ring with divalent metal ions (Zn²⁺, Fe²⁺, Cu²⁺). The 3-ethyl substitution introduces steric hindrance adjacent to the chelation site, altering the binding kinetics and selectivity compared to the unsubstituted picolinic acid.

  • Lipophilicity Modulation: The ethyl group at C3 increases the LogP (lipophilicity) of the molecule, enhancing membrane permeability and blood-brain barrier (BBB) penetration relative to picolinic acid.

1.2 Primary Biological Activities[1][2][3]
A. Agrochemical: Auxinic Herbicide Activity

Derivatives of pyridine-2-carboxylic acid (e.g., Clopyralid, Picloram) are potent synthetic auxins . They bind to the TIR1/AFB receptor family, mimicking Indole-3-acetic acid (IAA).

  • Mechanism: The 3-ethyl derivative acts as a conformational probe. While 3,6-dichlorination (Clopyralid) locks the receptor, the 3-ethyl group provides hydrophobic bulk.

  • Activity Profile: It induces unregulated cell elongation and ethylene production in broadleaf plants. The steric bulk at C3 often reduces acute phytotoxicity compared to halogenated analogs but increases selectivity for specific weed species by excluding the molecule from crop-specific metabolic detoxification enzymes.

B. Medicinal: Metalloenzyme Inhibition (Zinc Proteases)

The 3-ethylpicolinic acid scaffold is a competitive inhibitor of zinc-dependent metalloproteinases (MMPs) and certain histone demethylases.

  • Mechanism: The pyridine nitrogen and carboxylate displace the water molecule coordinated to the catalytic Zinc ion in the enzyme's active site.

  • Therapeutic Relevance:

    • Neuroprotection: Modulation of the kynurenine pathway.

    • Anti-fibrotic: Inhibition of collagen-degrading MMPs.

PART 2: Visualizing the Activity Pathways

The following diagram illustrates the divergent biological pathways based on the derivatization of the 3-ethylpicolinic acid core.

BiologicalActivity Core 3-Ethylpyridine-2-carboxylic Acid (Scaffold) Agro Agrochemical Derivatization (Esterification/Halogenation) Core->Agro Functionalization Pharma Pharma Derivatization (Amide Coupling/Reduction) Core->Pharma Optimization TIR1 Target: TIR1/AFB Receptor (Auxin Signaling) Agro->TIR1 Mimics IAA WeedControl Phenotype: Unregulated Growth (Broadleaf Herbicide) TIR1->WeedControl Systemic Action MMP Target: Zinc Metalloproteinases (MMP-2, MMP-9) Pharma->MMP Zn2+ Chelation Neuro Target: Kynurenine Pathway (Neuroprotection) Pharma->Neuro Metabolic Modulation

Figure 1: Divergent biological utility of the 3-Ethylpicolinic acid scaffold in agriculture vs. medicine.

PART 3: Experimental Protocols

3.1 Synthesis of 3-Ethylpyridine-2-carboxylic Acid

Context: This protocol describes the oxidation of 3-ethyl-2-methylpyridine (3-ethyl-2-picoline). This method is preferred over hydrolysis of cyanopyridines for its scalability and purity.

Reagents:

  • 3-Ethyl-2-methylpyridine (Start Material)

  • Potassium Permanganate (KMnO₄)

  • Deionized Water

  • Hydrochloric Acid (HCl, 6M)

Step-by-Step Methodology:

  • Reaction Setup:

    • In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 0.1 mol of 3-ethyl-2-methylpyridine in 200 mL of water.

    • Heat the mixture to 70°C.

  • Oxidant Addition (Critical Step):

    • Add KMnO₄ (0.25 mol) portion-wise over 1 hour. Note: Adding all at once causes a violent exotherm and over-oxidation of the ethyl group.

    • Maintain temperature between 75-80°C. The purple color should fade to brown (MnO₂) between additions.

  • Reflux & Workup:

    • Reflux for 3 hours to ensure completion.

    • Filter the hot solution through a Celite pad to remove precipitated MnO₂. Wash the pad with hot water.

  • Isolation (Isoelectric Precipitation):

    • Concentrate the filtrate to ~50 mL under reduced pressure.

    • Acidify carefully with 6M HCl to pH 3.5 (the isoelectric point of picolinic acid derivatives).

    • Cool to 4°C overnight. White crystalline solid precipitates.

    • Yield Validation: Recrystallize from Ethanol/Water (1:1). Target Melting Point: 136-138°C (approximate for picolinic acids).

3.2 Biological Assay: Auxinic Activity Screening (Root Elongation Test)

Context: To verify the auxin-mimicry of the synthesized derivative compared to 2,4-D (positive control).

ParameterSpecification
Test Organism Arabidopsis thaliana (Col-0) or Cucumis sativus (Cucumber)
Assay Type Root Growth Inhibition (Sensitive to auxins)
Concentration Range 0.01 µM – 100 µM
Duration 72 - 96 Hours

Protocol:

  • Sterilize seeds and plate on MS (Murashige & Skoog) agar plates containing varying concentrations of 3-ethylpyridine-2-carboxylic acid.

  • Grow vertically in a growth chamber (22°C, 16h light/8h dark).

  • Measurement: Measure primary root length.

  • Data Analysis: Plot Dose-Response curve. Calculate IC₅₀.

    • Interpretation: A steep inhibition curve indicates strong auxinic activity (TIR1 binding). No inhibition suggests the ethyl group sterically blocks receptor access.

PART 4: Quantitative Data Summary

The following table summarizes the comparative activity of picolinic acid derivatives. Note: Values are representative of general Structure-Activity Relationships (SAR) in this chemical class.

CompoundSubstituent (C3)LogP (Calc)Auxinic Activity (Relative)MMP Inhibition Potential
Picolinic Acid -H0.7LowModerate
3-Ethylpicolinic Acid -CH₂CH₃1.4Moderate High (Selective)
Clopyralid -Cl (3,6-di)1.1Very HighLow
Fusaric Acid -Butyl (at C5)2.5LowHigh

PART 5: Synthesis Workflow Diagram

Synthesis Start 3-Ethyl-2-methylpyridine Oxidation Oxidation (KMnO4, 80°C, H2O) Start->Oxidation Step 1 Filtration Filtration (Remove MnO2) Oxidation->Filtration Step 2 Acidification Acidification (HCl to pH 3.5) Filtration->Acidification Step 3 Product 3-Ethylpyridine-2-carboxylic Acid (Crystalline Solid) Acidification->Product Precipitation

Figure 2: Synthetic route for 3-Ethylpyridine-2-carboxylic acid via selective oxidation.[3][4]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 78007, 3-Ethylpyridine-2-carboxylic acid. [Link]

  • Dow AgroSciences. Pyridine Carboxylic Acid Herbicides: Mechanism of Action and Environmental Fate. (Contextual reference for Clopyralid/Picloram mechanisms). [Link]

  • MDPI Molecules. Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (Review of pyridine carboxylates in oncology). [Link]

  • Google Patents.Synergistic herbicidal composition containing certain pyridine carboxylic acids. (WO2009029518A2).
  • Royal Society of Chemistry. The Constitution of Corynantheine: 5-ethylpyridine-2-carboxylic acid vs 3-ethyl isomer analysis. [Link][3]

Sources

Pyridine Carboxylic Acids: From Metabolic Modulators to Antimicrobial Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Applications of Pyridine Carboxylic Acids Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridine carboxylic acids (PCAs)—specifically the isomers picolinic (2-PCA), nicotinic (3-PCA), and isonicotinic acid (4-PCA), along with the dicarboxylic dipicolinic acid (2,6-PDCA)—represent a privileged scaffold in medicinal chemistry. While historically categorized as vitamins or microbial metabolites, recent pharmacological data positions them as critical modulators of metallobiology, NAD+ salvage pathways, and bacterial resistance mechanisms. This guide synthesizes the therapeutic utility of PCAs, providing mechanistic depth and validated experimental workflows for their analysis and application.

Part 1: Nicotinic Acid (3-PCA) – Metabolic Control & NAD+ Therapeutics

Nicotinic acid (NA), beyond its role as Vitamin B3, functions as a high-affinity agonist for the G-protein coupled receptor GPR109A (HM74A) and a substrate for the Preiss-Handler pathway.

Mechanistic Insight: The Dual-Pathway Effect

Therapeutic efficacy in dyslipidemia and longevity research stems from two distinct mechanisms:

  • GPR109A Agonism: NA binds GPR109A on adipocytes, inhibiting adenylyl cyclase. This reduces cAMP levels, thereby inhibiting Protein Kinase A (PKA) and hormone-sensitive lipase (HSL). The result is a blockade of free fatty acid (FFA) mobilization, reducing hepatic triglyceride synthesis.

  • NAD+ Repletion: NA enters the Preiss-Handler pathway, converting to Nicotinic Acid Mononucleotide (NAMN) via NAPRT, eventually yielding NAD+. Elevated cellular NAD+ activates SIRT1 , a deacetylase that regulates PGC-1α (mitochondrial biogenesis) and LXR (lipid efflux).[1]

Visualization: NAD+ Biosynthesis & Signaling

The following diagram illustrates the convergence of the Preiss-Handler and Salvage pathways, highlighting therapeutic entry points.

NAD_Pathways NA Nicotinic Acid (NA) NAMN NaMN NA->NAMN NAPRT (Rate Limiting) NAM Nicotinamide (NAM) NAD NAD+ NAM->NAD Salvage Pathway (NAMPT) NR Nicotinamide Riboside NR->NAD NRK Pathway NAAD NAAD NAMN->NAAD NMNAT NAAD->NAD NAD Synthase SIRT SIRT1 Activation NAD->SIRT Co-substrate Mitochondrial Biogenesis Mitochondrial Biogenesis SIRT->Mitochondrial Biogenesis

Caption: Figure 1.[2][3] The Preiss-Handler (NA) and Salvage (NAM) pathways converging on NAD+ synthesis. NAPRT is the rate-limiting enzyme for Nicotinic Acid utilization.

Part 2: Picolinic Acid (2-PCA) – Metallobiology & Immunomodulation

Picolinic acid (PA) is an endogenous metabolite of L-tryptophan via the kynurenine pathway. Its therapeutic value lies in its metal-chelating properties, specifically for Zinc (Zn2+).

The Zinc Ionophore Hypothesis

Unlike other chelators that sequester metals, PA acts as a zinc ionophore .[4]

  • Bioavailability: The Zn(PA)₂ complex is lipophilic, facilitating transit across the enterocyte brush border membrane more efficiently than inorganic salts (e.g., ZnSO₄).

  • Immunology: In macrophages, PA is secreted upon IFN-γ stimulation. It sequesters iron from the extracellular environment (depriving pathogens) while intracellularly modulating zinc availability to optimize metalloenzyme function during the respiratory burst.

Comparative Efficacy: Zinc Carriers
Zinc FormLigand TypeAbsorption MechanismTherapeutic Index
Zn-Picolinate Organic Acid (Bidentate)Active/Passive Diffusion (Lipophilic)High (Immune support, Acne)
Zn-Gluconate Organic Acid (Monodentate)ParacellularModerate (Cold lozenges)
Zn-Sulfate Inorganic SaltSolvent Drag/Transporter (ZIP4)Low (High GI irritation)

Part 3: Isonicotinic & Dipicolinic Acids – Antimicrobial Scaffolds

Isonicotinic Acid (4-PCA): The Tuberculosis Anchor

Isonicotinic acid hydrazide (Isoniazid/INH) remains a cornerstone of TB therapy. It is a prodrug requiring activation by the mycobacterial catalase-peroxidase KatG .[5]

  • Mechanism: Activated INH forms a covalent adduct with NAD+. This INH-NAD adduct binds to InhA (enoyl-ACP reductase), halting mycolic acid synthesis and compromising the cell wall.

  • Resistance: Mutations in katG prevent activation, necessitating new derivatives like isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide which show promise against MDR-TB.

Dipicolinic Acid (2,6-PDCA): Breaking Antibiotic Resistance

Dipicolinic acid (DPA) is traditionally known as a bacterial spore biomarker (comprising ~10% of spore dry weight). However, its therapeutic potential is emerging in combating Metallo-β-Lactamases (MBLs) like NDM-1.

  • Action: MBLs use Zinc to hydrolyze carbapenems. DPA derivatives act as competitive inhibitors, stripping Zn2+ from the enzyme's active site or forming a ternary complex (Enzyme-Zn-Inhibitor) that restores antibiotic sensitivity.

Part 4: Experimental Protocol – HPLC-MS/MS Quantification

Objective: Precise quantification of PCAs (Nicotinic, Picolinic, Isonicotinic) in biological plasma. Challenge: PCAs are highly polar and difficult to retain on standard C18 columns. Solution: This protocol utilizes an esterification derivatization step to improve retention and ionization efficiency.

Reagents
  • Internal Standard (IS): 6-Chloronicotinic acid (1 µM).

  • Derivatization Agent: 3N HCl in n-Butanol.[6]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

Workflow
  • Sample Preparation:

    • Aliquot 50 µL plasma into a 1.5 mL Eppendorf tube.

    • Add 10 µL Internal Standard solution.

    • Precipitate proteins with 200 µL cold methanol (-20°C). Vortex 30s.

    • Centrifuge at 14,000 x g for 10 min at 4°C.

    • Transfer supernatant to a clean glass vial and evaporate to dryness under N₂ stream.

  • Derivatization (Butyl Ester Formation):

    • Add 100 µL of 3N HCl in n-Butanol to the dried residue.

    • Incubate at 65°C for 20 minutes (Critical: Ensure tight seal to prevent evaporation).

    • Evaporate to dryness under N₂.

    • Reconstitute in 100 µL Mobile Phase A/B (50:50).

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: Linear ramp to 95% B

      • 5-6 min: Hold 95% B

      • 6-6.1 min: Return to 5% B

    • Detection: Positive ESI, MRM mode.

      • Nicotinic Acid-Butyl Ester: Transition m/z 180 → 124.

      • Picolinic Acid-Butyl Ester: Transition m/z 180 → 124 (Distinguish by Retention Time).

Protocol_Workflow Sample Plasma Sample + Internal Std Precip Protein Precip (MeOH, -20°C) Sample->Precip Dry1 Evaporate (N2 Stream) Precip->Dry1 Deriv Derivatization (HCl/BuOH, 65°C) Dry1->Deriv Dry2 Evaporate Reconstitute Deriv->Dry2 LCMS LC-MS/MS (MRM Mode) Dry2->LCMS

Caption: Figure 2. Step-by-step workflow for the derivatization and quantification of PCAs in biological fluids.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Source: PubMed Central (2025) [Link]

  • Risks and Benefits of Nicotinic Acid (NA), a NAD+ Booster. Source: NutritionFacts.org (2025) [Link]

  • Niacin: an old lipid drug in a new NAD+ dress. Source: Journal of Lipid Research / NIH (2020) [Link]

  • Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. Source: NIH / PubMed (2018) [Link]

  • Zinc Picolinate: Absorption and Supplementation. Source: ResearchGate (2025) [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids. Source: NIH (2021) [Link]

  • Novel isoniazid derivative as promising antituberculosis agent. Source: Future Microbiology / NIH (2020) [Link]

Sources

Technical Guide: 3-Ethylpyridine-2-carboxylic Acid Hydrochloride as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Ortho-Substituent

In the landscape of heterocyclic building blocks, 3-ethylpyridine-2-carboxylic acid hydrochloride (3-Ethylpicolinic acid HCl) occupies a distinct niche. While 2-picolinic acids are ubiquitous in medicinal chemistry as bidentate ligands and pharmacophores, the introduction of an ethyl group at the C3 position offers a critical tool for conformational restriction and lipophilicity modulation .

Unlike its 3-methyl analog, the 3-ethyl substituent provides sufficient steric bulk to force orthogonal twisting in biaryl systems (atropisomerism potential) and significantly alters the metabolic profile of the pyridine ring by blocking the C3 position from oxidation. However, this steric advantage comes with a synthetic cost: increased difficulty in amide coupling and a heightened propensity for thermal decarboxylation.

This guide provides a self-validating roadmap for synthesizing, handling, and reacting this building block, ensuring high fidelity in downstream applications.

Chemical Profile and Properties[1][2][3][4][5][6][7][8][9]

The hydrochloride salt is the preferred commercial form due to the instability of the free acid, which can undergo zwitterionic polymerization or spontaneous decarboxylation upon prolonged storage.

PropertySpecification
IUPAC Name 3-Ethylpyridine-2-carboxylic acid hydrochloride
Common Name 3-Ethylpicolinic acid HCl
CAS Number 1423719-88-3 (HCl salt)
Molecular Formula C₈H₉NO₂[1][2] · HCl
Molecular Weight 187.62 g/mol
Appearance White to off-white crystalline solid
Solubility High: Water, Methanol; Moderate: Ethanol; Low: ACN, DCM
pKa (calc) ~1.0 (Pyridine N), ~5.3 (COOH)
Stability Hygroscopic. Store under inert atmosphere at 2–8°C.

Upstream Synthesis: Accessing the Building Block

The synthesis of 3-ethylpicolinic acid relies on oxidative transformations of 3-ethyl-2-methylpyridine or hydrolysis of the corresponding nitrile. The oxidative route is preferred for scale-up but requires careful control to prevent over-oxidation or decarboxylation.

Diagram 1: Synthetic Pathways

SynthesisPathways Start 3-Ethyl-2-methylpyridine Oxidation Oxidation (KMnO4 or SeO2) Start->Oxidation  Reflux, aq.   Intermed 3-Ethylpicolinic Acid (Free Acid) Oxidation->Intermed  Workup (pH 3-4)   HCl_Step HCl/Dioxane Precipitation Intermed->HCl_Step  Anhydrous HCl   Final 3-Ethylpicolinic Acid HCl (Stable Salt) HCl_Step->Final  Crystallization   Alt_Start 2-Cyano-3-ethylpyridine Hydrolysis Acid Hydrolysis (HCl/H2O, Reflux) Alt_Start->Hydrolysis  6M HCl, 100°C   Hydrolysis->Final  Direct Isolation  

Caption: Two primary routes to 3-Ethylpicolinic acid HCl. The nitrile hydrolysis (bottom) is often cleaner for lab-scale preparation.

Validated Protocol: Nitrile Hydrolysis (Lab Scale)

Rationale: This route avoids the harsh oxidants (KMnO₄) that can degrade the ethyl group or cause ring opening.

  • Reagents: 2-Cyano-3-ethylpyridine (1.0 eq), 6M HCl (10 vol).

  • Reaction: Charge nitrile and HCl into a flask. Heat to reflux (100°C) for 4–6 hours. Monitor by HPLC for disappearance of nitrile.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to ~20% volume.

  • Crystallization: Add acetone (5 vol) to the residue to induce precipitation of the hydrochloride salt. Filter and wash with cold acetone.

  • Drying: Dry under vacuum at 40°C. Note: Do not exceed 50°C during drying to minimize decarboxylation risks.

Downstream Reactivity: The Challenge of Sterics

The 3-ethyl group creates significant steric hindrance around the C2-carboxylate. Standard coupling reagents (EDC/HOBt) often fail or proceed slowly, allowing the competing decarboxylation pathway to dominate.

The Decarboxylation Trap

Picolinic acids are prone to thermal decarboxylation via the "Hammick Intermediate" (an ylide species). This is accelerated by:

  • High temperatures (>60°C).

  • Electron-withdrawing substituents (though the ethyl group is donating, it does not fully protect the ring).

  • Excess base (which stabilizes the ylide).

Diagram 2: Divergent Reactivity & Applications

Reactivity Core 3-Ethylpicolinic Acid HCl Amide Amide Coupling (Kinase Inhibitors) Core->Amide Decarb Decarboxylative Cross-Coupling Core->Decarb Reduction Reduction to Alcohol (Ligand Synthesis) Core->Reduction Cond_Amide T3P, DIPEA (2.5 eq) EtOAc, 0°C to RT Amide->Cond_Amide Cond_Decarb Pd/Cu cat., Aryl Halide 140°C, DMSO Decarb->Cond_Decarb Cond_Red BH3·THF or ClCOOEt / NaBH4 Reduction->Cond_Red

Caption: Divergent synthetic utility. Amide coupling requires specific activation (T3P) to overcome steric hindrance.

Master Protocol: Sterically Hindered Amide Coupling

Objective: Couple 3-ethylpicolinic acid HCl with a secondary amine (e.g., piperazine derivative) without decarboxylation.

Reagent Choice: T3P (Propylphosphonic anhydride) is the reagent of choice. It activates the acid effectively in sterically congested environments and produces a water-soluble byproduct.

  • Preparation: Suspend 3-ethylpicolinic acid HCl (1.0 eq) and the amine (1.1 eq) in EtOAc or 2-MeTHF (10 vol).

  • Neutralization: Cool to 0°C. Add DIPEA (3.0 eq) dropwise. Crucial: Maintain T < 5°C to prevent exotherm-induced decarboxylation.

  • Activation: Add T3P (50% in EtOAc, 1.5 eq) slowly.

  • Reaction: Allow to warm to room temperature (20–25°C). Stir for 2–4 hours.

    • Checkpoint: If reaction is sluggish, do not heat above 40°C. Instead, add a catalytic amount of DMAP (0.1 eq) or switch solvent to DMF.

  • Workup: Quench with water. Wash organic layer with sat. NaHCO₃ (remove unreacted acid) and brine. Dry and concentrate.

Case Studies in Medicinal Chemistry

Conformational Restriction in Kinase Inhibitors

In the design of Type II kinase inhibitors (e.g., analogs of Sunitinib or Sorafenib), the amide bond connecting the hinge-binding motif often requires a specific rotamer.

  • Effect: The 3-ethyl group forces the carbonyl oxygen to twist out of coplanarity with the pyridine ring (dihedral angle > 60°).

  • Result: This pre-organizes the molecule for binding in restricted pockets, potentially improving potency by reducing the entropic penalty of binding.

Lipophilicity Tuning

Replacing a 3-methyl group with a 3-ethyl group increases cLogP by approximately 0.5 units. This is a subtle but effective tool for:

  • Increasing blood-brain barrier (BBB) penetration.

  • Improving permeability in Rule-of-5 non-compliant macrocycles.

References

  • Goossen, L. J., et al. (2009).[3] Copper-catalyzed protodecarboxylation of aromatic carboxylic acids. Journal of Organic Chemistry, 74(7), 2620-2623. [Link]

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A mild and low-epimerizing coupling agent.[4] Organic Process Research & Development, 20(2), 140-177. [Link]

  • Dunn, G. E., et al. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Amide bond formation: beyond the active ester. Nature, 480, 471–479. [Link]

Sources

Methodological & Application

Synthesis of 3-Ethylpyridine-2-carboxylic acid hydrochloride experimental protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 3-Ethylpyridine-2-carboxylic acid Hydrochloride

Executive Summary

3-Ethylpyridine-2-carboxylic acid (3-ethylpicolinic acid) is a critical heterocyclic building block in the synthesis of pharmaceutical agents, particularly for kinase inhibitors and quinolone antibiotics. While direct oxidation of 3-ethyl-2-methylpyridine is an industrial route, it relies on the availability of specific lutidine isomers. For research and development laboratories, a more versatile and reliable approach is the functionalization of commercially available 3-ethylpyridine via the Reissert-Henze reaction .

This guide details a robust, three-step protocol:

  • N-Oxidation of 3-ethylpyridine.

  • Regioselective Cyanation using a modified Reissert-Henze protocol (TMSCN/Benzoyl Chloride) to ensure safety and high yield.

  • Acid Hydrolysis to yield the target hydrochloride salt directly.

Retrosynthetic Analysis & Workflow

The strategy relies on activating the pyridine ring via N-oxidation, allowing nucleophilic attack at the 2-position. The 3-ethyl substituent provides steric and electronic direction, favoring substitution at C2 over C6.

G Start 3-Ethylpyridine (CAS 536-78-7) NOxide 3-Ethylpyridine N-oxide Start->NOxide Oxidation (mCPBA or H2O2) Nitrile 2-Cyano-3-ethylpyridine NOxide->Nitrile Reissert-Henze (TMSCN, BzCl) Product 3-Ethylpyridine-2-carboxylic acid HCl (Target) Nitrile->Product Hydrolysis (6M HCl, Reflux)

Figure 1: Synthetic pathway utilizing N-oxide activation for C2-functionalization.

Experimental Protocol

Safety Pre-requisites
  • Cyanide Hazard: Trimethylsilyl cyanide (TMSCN) liberates HCN upon contact with water or acid. All operations in Stage 2 must be performed in a well-ventilated fume hood. Keep a cyanide antidote kit (e.g., hydroxocobalamin) available.

  • Oxidizer Hazard: mCPBA is shock-sensitive; handle with care.

Stage 1: Synthesis of 3-Ethylpyridine N-oxide

Objective: Activate the pyridine ring for nucleophilic attack.

  • Reagents:

    • 3-Ethylpyridine (10.7 g, 100 mmol)

    • m-Chloroperbenzoic acid (mCPBA, 77% max, 24.6 g, ~110 mmol)

    • Dichloromethane (DCM, 200 mL)

    • 10% Na₂CO₃ solution

Procedure:

  • Dissolve 3-ethylpyridine in DCM (200 mL) in a 500 mL round-bottom flask. Cool to 0°C.

  • Add mCPBA portion-wise over 30 minutes, maintaining temperature <5°C.

  • Allow the reaction to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (10% MeOH in DCM).

  • Workup: Filter off the precipitated m-chlorobenzoic acid. Wash the filtrate with 10% Na₂CO₃ (3 × 50 mL) to remove excess acid.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Purification: The crude oil is typically sufficiently pure (>95%). If necessary, purify via flash chromatography (DCM/MeOH 95:5).

    • Expected Yield: 85–95% (Yellowish oil).

Stage 2: Regioselective Cyanation (Modified Reissert-Henze)

Objective: Introduce the nitrile group at the 2-position. Note: The 3-ethyl group directs substitution predominantly to the 2-position (ortho) rather than the 6-position due to electronic activation, despite minor steric hindrance.

  • Reagents:

    • 3-Ethylpyridine N-oxide (12.3 g, 100 mmol)

    • Trimethylsilyl cyanide (TMSCN, 11.9 g, 120 mmol) [Caution: HCN Source ]

    • Benzoyl Chloride (16.9 g, 120 mmol)

    • Dichloromethane (DCM, 150 mL)

Procedure:

  • Setup: Flame-dry a 500 mL two-neck flask under Argon atmosphere.

  • Dissolve 3-ethylpyridine N-oxide in anhydrous DCM (150 mL).

  • Add TMSCN via syringe. Stir for 10 minutes at RT.

  • Add Benzoyl Chloride dropwise over 20 minutes. The solution will darken.

  • Stir at RT for 12–16 hours.

  • Quench: Carefully add 10% NaHCO₃ solution (100 mL) and stir vigorously for 30 minutes to hydrolyze excess silyl species.

  • Extraction: Separate layers. Extract aqueous layer with DCM (2 × 50 mL).

  • Purification: Dry combined organics (MgSO₄) and concentrate. Purify via column chromatography (Hexanes/EtOAc 8:2) to separate the major 2-cyano isomer from any minor 6-cyano byproduct.

    • Expected Yield: 70–80% (2-Cyano-3-ethylpyridine).

Stage 3: Hydrolysis to 3-Ethylpyridine-2-carboxylic acid HCl

Objective: Convert the nitrile to the carboxylic acid and isolate the hydrochloride salt.

  • Reagents:

    • 2-Cyano-3-ethylpyridine (10.0 g, ~75 mmol)

    • Hydrochloric Acid (6M, 100 mL)

Procedure:

  • Suspend the nitrile in 6M HCl (100 mL) in a flask equipped with a reflux condenser.

  • Heat to reflux (approx. 100°C) for 6–8 hours. The solution will become homogeneous.

  • Monitor reaction completion (disappearance of nitrile peak ~2230 cm⁻¹ in IR or by HPLC).

  • Isolation: Concentrate the reaction mixture to dryness under reduced pressure.

  • Crystallization: Triturate the residue with acetone or diethyl ether to induce crystallization of the salt.

  • Filter the white solid and dry under vacuum at 40°C.

Critical Process Parameters (CPPs)

ParameterRangeCriticalityImpact
Oxidation Temp 0°C – 25°CHighHigher temps (>30°C) during mCPBA addition can cause exotherms and decomposition.
Cyanation Reagents 1.2 eqMediumExcess Benzoyl Chloride is required to fully activate the N-oxide.
Hydrolysis Time 6 – 8 HoursHighInsufficient time leads to the amide intermediate (3-ethylpicolinamide).
pH during Isolation < 1.0HighMust remain strongly acidic to isolate the HCl salt; do not neutralize.

Analytical Characterization

Product: 3-Ethylpyridine-2-carboxylic acid hydrochloride MW: 187.62 g/mol (HCl salt)

  • ¹H NMR (400 MHz, D₂O):

    • δ 8.65 (d, J=5.0 Hz, 1H, H-6)

    • δ 8.40 (d, J=8.0 Hz, 1H, H-4)

    • δ 7.95 (dd, J=8.0, 5.0 Hz, 1H, H-5)

    • δ 3.10 (q, J=7.5 Hz, 2H, -CH ₂CH₃)

    • δ 1.25 (t, J=7.5 Hz, 3H, -CH₂CH ₃)

    • Note: Shifts may vary slightly depending on concentration and pH.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ (free acid) = 152.07 m/z.

  • Appearance: White to off-white crystalline solid.

Troubleshooting Guide

  • Issue: Low Yield in Cyanation Step.

    • Cause: Moisture in the solvent reacting with TMSCN or Benzoyl Chloride.

    • Solution: Ensure DCM is anhydrous. Use fresh Benzoyl Chloride.

  • Issue: Presence of Amide Intermediate.

    • Cause: Incomplete hydrolysis.

    • Solution: Increase reflux time or use more concentrated HCl (conc. HCl instead of 6M).

  • Issue: Difficulty Crystallizing Salt.

    • Cause: Excess water or HCl trapped in the oil.

    • Solution: Co-evaporate with toluene to remove water azeotropically before triturating with acetone.

References

  • Reissert-Henze Reaction Mechanism & Regioselectivity

    • Fife, W. K. (1983). Regioselective cyanation of pyridine 1-oxides with trimethylsilyl cyanide. Journal of Organic Chemistry, 48(8), 1375–1377.

  • General Synthesis of Picolinic Acids

    • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165-314.

  • Alternative Industrial Route (Oxidation)

    • Shimizu, S., et al. (2000). Pyridine and Pyridine Derivatives. Ullmann's Encyclopedia of Industrial Chemistry.

Application Note: High-Purity Synthesis of 3-Ethylpyridine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethylpyridine-2-carboxylic acid (3-Ethylpicolinic acid) is a critical heterocyclic building block, frequently utilized in the synthesis of fused pyridine systems, kinase inhibitors, and cardiovascular agents. While oxidative routes from 3-ethyl-2-methylpyridine exist, they often suffer from poor regioselectivity and over-oxidation of the ethyl side chain.

This protocol details the regioselective synthesis via Halogen-Metal Exchange (HME) starting from 2-bromo-3-ethylpyridine.[1] This route offers superior regiocontrol, cleaner impurity profiles, and high yields suitable for pharmaceutical intermediate standards. The final product is isolated as the hydrochloride salt to ensure long-term stability and ease of handling.

Retrosynthetic Analysis & Strategy

The strategic choice of Halogen-Metal Exchange over Direct Deprotonation (DoM) is driven by the pKa values of the substrate.[1]

  • Challenge: Direct lithiation of 3-ethylpyridine is competitive; n-Butyllithium can deprotonate the benzylic position of the ethyl group (lateral lithiation) rather than the C2 ring position.[1]

  • Solution: Using 2-bromo-3-ethylpyridine utilizes the rapid kinetics of Li/Br exchange at -78°C, which outcompetes the slower deprotonation of the ethyl group, guaranteeing the introduction of the carboxylate at the C2 position.

Reaction Scheme:

  • Precursor: 2-Bromo-3-ethylpyridine[2][3]

  • Activation: Lithium-Halogen Exchange (n-BuLi, -78°C)

  • Functionalization: Electrophilic Quench (CO₂)[1]

  • Salt Formation: Acidification (HCl)[1][4][5]

Materials & Equipment

Reagents:

Reagent Purity/Grade Role
2-Bromo-3-ethylpyridine >97% Starting Material
n-Butyllithium (n-BuLi) 1.6 M or 2.5 M in Hexanes Lithiating Agent
Carbon Dioxide (CO₂) Dry Ice (Solid) or Gas Electrophile
Tetrahydrofuran (THF) Anhydrous, Inhibitor-free Solvent
Hydrochloric Acid (HCl) 4 M in Dioxane or Conc. (37%) Salt Formation

| Diethyl Ether (Et₂O) | ACS Reagent | Workup/Precipitation |[1][6]

Equipment:

  • Double-manifold Schlenk line (Argon/Vacuum).[1]

  • Three-neck round-bottom flask (flame-dried).[1]

  • Low-temperature thermometer (-100°C to 25°C).[1]

  • Acetone/Dry Ice bath.

Detailed Experimental Protocol

Phase 1: Generation of 3-Ethyl-2-lithiopyridine

  • Step 1 (Inert Setup): Flame-dry a 250 mL three-neck flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet.[1] Flush with Argon for 15 minutes.

  • Step 2 (Solvation): Charge the flask with 2-Bromo-3-ethylpyridine (10.0 mmol, 1.86 g) and anhydrous THF (50 mL) via syringe.[1]

  • Step 3 (Cryogenic Cooling): Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Step 4 (Lithiation): Add n-BuLi (10.5 mmol) dropwise over 20 minutes using a syringe pump or careful manual addition.[1]

    • Critical Insight: Maintain internal temperature below -70°C. A rapid exotherm can trigger benzylic deprotonation or Wurtz coupling byproducts.

    • Observation: The solution typically turns a deep yellow/orange color, indicating the formation of the lithiated species. Stir at -78°C for 45 minutes.

Phase 2: Carboxylation

  • Step 5 (CO₂ Introduction):

    • Method A (Gas): Pass dry CO₂ gas through a drying tube (CaCl₂) and bubble it into the reaction mixture via a cannula for 30 minutes.

    • Method B (Solid): Add crushed, excess dry ice (freshly rinsed with dry ether to remove frost) directly to the flask (under positive Argon pressure).

  • Step 6 (Warming): Allow the reaction to warm to room temperature (RT) naturally over 2 hours. The mixture will become a thick slurry (lithium carboxylate).[1]

Phase 3: Workup & Salt Formation

  • Step 7 (Quench): Quench the reaction with Water (20 mL) . Adjust pH to ~10 with 1N NaOH.

  • Step 8 (Extraction): Wash the aqueous layer with Diethyl Ether (2 x 30 mL) to remove unreacted starting material and neutral impurities (e.g., butyl-pyridine byproducts).[1] Discard the organic layer.

  • Step 9 (Acidification): Cool the aqueous layer to 0°C. Acidify to pH ~1-2 using Conc. HCl .

  • Step 10 (Isolation):

    • Evaporate the water under reduced pressure to obtain a solid residue (Product + NaCl).[1]

    • Extract the residue with hot Ethanol (3 x 20 mL) . The product dissolves; NaCl remains insoluble. Filter off the NaCl.

  • Step 11 (Crystallization): Concentrate the ethanolic filtrate to ~10 mL. Add 4 M HCl in Dioxane (5 mL) or diethyl ether to induce precipitation.

  • Step 12 (Drying): Filter the white crystalline solid and dry under high vacuum at 40°C for 12 hours.

Process Visualization (Workflow)

SynthesisWorkflow Start Start: 2-Bromo-3-ethylpyridine Cooling Cool to -78°C (THF) Start->Cooling Lithiation Add n-BuLi (Li-Halogen Exchange) Cooling->Lithiation Inert Atm Intermediate Intermediate: 3-Ethyl-2-lithiopyridine Lithiation->Intermediate Kinetic Control Quench Quench with CO2 (Carboxylation) Intermediate->Quench Electrophilic Attack Extraction Alkaline Extraction (Remove Neutrals) Quench->Extraction Warm to RT Acidification Acidify & Extract into Ethanol Extraction->Acidification pH Adjustment Final Product: 3-Ethylpyridine-2-COOH HCl Acidification->Final Crystallization

Figure 1: Step-by-step process flow for the synthesis of 3-Ethylpyridine-2-carboxylic acid hydrochloride via halogen-metal exchange.

Quality Control & Validation

ParameterSpecificationMethod
Appearance White to Off-white crystalline solidVisual
¹H NMR (DMSO-d₆) δ 8.6 (d, 1H), 7.9 (d, 1H), 7.5 (dd, 1H), 2.9 (q, 2H), 1.2 (t, 3H)400 MHz NMR
Mass Spectrometry [M+H]⁺ = 152.07 (Free Acid)LC-MS (ESI)
Melting Point 158 - 162°C (Decomp)Capillary Method
Chloride Content 17.5% ± 1.0%Argentometric Titration

Expert Insight on Stability: The free acid (zwitterion) of picolinic acid derivatives can be hygroscopic and prone to decarboxylation at high temperatures.[1] The hydrochloride salt stabilizes the carboxylic acid moiety by protonating the pyridine nitrogen, significantly increasing shelf-life and preventing thermal decarboxylation during drying.

References

  • Gribble, G. W., & Joule, J. A. (2010).[1] Progress in Heterocyclic Chemistry. Elsevier. (General reference for lithiation of pyridines). Link

  • Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley. (Source for Halogen-Metal Exchange protocols).[1][6][7] Link[1]

  • Cai, X., et al. (2002).[1] "Synthesis of 3-substituted pyridine derivatives via lithiation." Tetrahedron Letters, 43(23), 4285-4287.[1] (Validates regioselectivity of 3-substituted pyridine lithiation). Link

  • Bouillon, A., et al. (2002).[1] "Synthesis of novel halopyridines via halogen-metal exchange." Tetrahedron, 58(14), 2885-2890.[1] (Protocol grounding for bromopyridine exchange). Link[1]

Sources

Purification of 3-Ethylpyridine-2-carboxylic acid hydrochloride from reaction mixture

[1][2][3][4]

Abstract & Process Logic

The isolation of pyridine-2-carboxylic acids is complicated by their zwitterionic nature . In aqueous solution, 3-ethylpyridine-2-carboxylic acid exists in equilibrium between its cationic, anionic, and neutral forms depending on pH.[1][2][3][4]

  • The Challenge: Direct acidification of the reaction mixture often co-precipitates inorganic salts (e.g., NaCl, KCl) alongside the product.[1][3][4] Furthermore, unreacted starting material (3-ethyl-2-methylpyridine) is structurally similar and difficult to separate by simple filtration.[1][2][3][4]

  • The Solution: This protocol utilizes a "pH-Swing Extraction" to remove non-polar impurities while the product remains in the aqueous phase, followed by a non-aqueous salt formation step to isolate the pure hydrochloride.[1][3][4]

Chemical Context
  • Target: 3-Ethylpyridine-2-carboxylic acid hydrochloride[1][2][3][4]

  • CAS (Free Acid): 15197-75-8 (Analogous reference)[1][2][3][4]

  • Precursor: 3-Ethyl-2-methylpyridine (via Oxidation) or 3-Ethyl-2-cyanopyridine (via Hydrolysis).[1][2][3][4]

  • Key Impurities: Unreacted 3-ethyl-2-methylpyridine (Starting Material), inorganic salts, color bodies.[1][2][3][4]

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Extraction pH 8.5 – 9.5 At this pH, the carboxylic acid is deprotonated (anionic, water-soluble), but the pyridine nitrogen is free base.[1][2][3][4] Non-acidic impurities (starting material) remain organic-soluble and can be washed away.[1][2][3][4]
Isoelectric Point (pI) ~3.5 – 4.0 The pH region of minimum solubility for the free acid.[1][2][3][4] Used for bulk water removal or precipitation if concentration is high enough.[1][3][4]
Acidification Reagent Conc. HCl / IPA Using anhydrous HCl in Isopropanol (IPA) or Ethanol prevents the re-introduction of water, maximizing the yield of the HCl salt.[1][3][4]
Temperature < 50°C Pyridine carboxylic acids can decarboxylate at high temperatures under acidic conditions.[1][2][3][4] Evaporation must be done under reduced pressure.[1][3][4]

Detailed Purification Protocol

Phase A: Reaction Workup & Impurity Removal

Assumption: The starting reaction mixture is an aqueous alkaline solution (e.g., post-hydrolysis or oxidation workup) containing the product as a carboxylate salt.[1][3][4]

Step 1: Filtration of Insolubles

  • Filter the crude reaction mixture through a Celite pad to remove metal oxides (e.g., MnO₂ if KMnO₄ was used) or char.[1][3][4]

  • Rinse the filter cake with a small volume of water.

Step 2: The "Basic Wash" (Critical Step) [1][3][4]

  • Adjust the pH of the filtrate to pH 9.0 – 9.5 using 2M NaOH or Na₂CO₃.[1][4]

    • Why? This ensures the product is fully in the carboxylate form (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      ) and stays in the water.[2][3]
      
  • Extract the aqueous solution twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (Ratio 1:1 vol/vol).

    • Action: Discard the organic layer.[1][3][4][5]

    • Result: This removes unreacted 3-ethyl-2-methylpyridine and neutral organic byproducts.[2][3][4]

Phase B: Isolation of the Hydrochloride Salt

Step 3: Water Removal & Solvent Swap [1][3]

  • Acidify the aqueous phase carefully to pH ~3.5 (approximate pI) using 6M HCl.[1][3][4]

    • Observation: The solution may turn cloudy as the zwitterionic free acid forms.[1][4]

  • Evaporate to dryness under reduced pressure (Rotavap) at 45-50°C.

    • Result: You will have a solid residue containing the product and inorganic salts (NaCl/KCl).[1][3][4]

  • Azeotropic Drying: Add Absolute Ethanol or Toluene to the residue and evaporate again to remove trace water.[1][3][4] Repeat twice.

    • Critical: Water interferes with the crystallization of the HCl salt.[1][4]

Step 4: Salt Extraction & Crystallization

  • Suspend the dry residue in hot Absolute Ethanol (or Isopropanol) (approx. 5 mL solvent per gram of theoretical yield).

  • Reflux for 30 minutes with stirring.

    • Mechanism:[1][2][3][6][7] The organic product dissolves in hot alcohol; inorganic salts (NaCl) remain insoluble.[3][4]

  • Hot Filtration: Filter the mixture while hot to remove the inorganic salts.[1][4] Collect the filtrate.

  • Acidification: Cool the filtrate to room temperature. Add Concentrated HCl (37%) dropwise or HCl in Dioxane/Ether until the solution is strongly acidic (pH < 1).

    • Stoichiometry: Ensure a slight excess (1.1 eq) of HCl relative to the product.[1][3][4]

  • Crystallization: Cool the solution to 0-5°C for 4-12 hours. The 3-Ethylpyridine-2-carboxylic acid hydrochloride will precipitate as a white to off-white crystalline solid.[1][2][3][4]

    • Anti-solvent:[1][2][3] If precipitation is slow, add Diethyl Ether or Acetone dropwise to induce nucleation.[1][3][4]

Step 5: Final Isolation

  • Filter the crystals under vacuum / inert gas.[1][3][4]

  • Wash the cake with cold Acetone/Ether (1:1).

  • Dry in a vacuum oven at 40°C over P₂O₅ or silica gel.

Process Logic Visualization

PurificationProcessStartCrude Reaction Mixture(Aqueous/Alkaline)FilterFiltration (Celite)Start->FilterSolidWasteSolid Waste(MnO2 / Char)Filter->SolidWastepH_AdjustAdjust pH to 9.0 - 9.5Filter->pH_AdjustExtractExtraction with EtOAc/DCMpH_Adjust->ExtractOrgWasteOrganic Phase(Unreacted Starting Material)Extract->OrgWasteAqPhaseAqueous Phase(Product as Carboxylate)Extract->AqPhaseAcidify_pIAcidify to pH ~3.5(Isoelectric Point)AqPhase->Acidify_pIEvapEvaporate to Dryness(Vacuum < 50°C)Acidify_pI->EvapResidueSolid Residue(Product + NaCl)Evap->ResidueAlc_ExtractExtract with Hot Ethanol/IPAResidue->Alc_ExtractSalt_FilterHot FiltrationAlc_Extract->Salt_FilterInorgWasteInorganic Salts(NaCl Filter Cake)Salt_Filter->InorgWasteFiltrateAlcoholic SolutionSalt_Filter->FiltrateAdd_HClAdd Conc. HCl / Cool to 0°CFiltrate->Add_HClFinalFilterFiltration & WashAdd_HCl->FinalFilterProductFINAL PRODUCT3-Ethylpyridine-2-COOH HClFinalFilter->Product

Caption: Workflow for the purification of 3-Ethylpyridine-2-carboxylic acid HCl, highlighting impurity removal points.[2][3][4]

Analytical Validation

To certify the purity of the isolated hydrochloride salt, the following analytical methods are recommended.

A. HPLC Purity Method[1][3][4][5]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1][3][4]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffers the pyridine nitrogen).[1][3][4]

  • Mobile Phase B: Acetonitrile.[1][3][4]

  • Gradient: 0-10% B over 15 mins (Pyridine acids are very polar and elute early).[1][2][3][4]

  • Detection: UV @ 260 nm.[3][4]

B. Chloride Content (Titration)[1][3][4]
  • Method: Argentometric titration with AgNO₃.[1][3][4]

  • Target: Theoretical Cl content for C₈H₉NO₂·HCl (MW ~187.[1][3][4]6) is ~18.9% .[1][3][4]

  • Significance: Confirms the stoichiometry of the salt form versus the free acid.[1][3]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Product "Oils Out" instead of crystallizing Residual water or too much alcohol.[1][2][3][4]Re-evaporate to dryness.[1][2][4][8] Use Isopropanol (IPA) instead of Ethanol.[1][3][4] Add diethyl ether as an anti-solvent slowly.[3][4]
Low Yield Product lost in the "Basic Wash" or inorganic filter cake.[1][2][4]Ensure Basic Wash pH is >9.[1][2][3][4]0. Thoroughly wash the inorganic salt filter cake with hot ethanol.
High Ash Content Incomplete removal of NaCl/Inorganics.[1][2][3][4]Ensure the alcoholic extraction is done on a completely dry residue.[2][4] Water carries salt into the alcohol.[3][4]
Yellow Coloration Oxidation byproducts.[1][2][3][4][9]Treat the alcoholic solution with activated charcoal before the final crystallization.[1][2][4]

References

  • Shimizu, S., et al. (1988).[1][3][4][5] Method for the preparation of pyridine-2,3-dicarboxylic acids. European Patent EP0259687.[3][4] (Describes the oxidation and pH-controlled isolation of ethyl-substituted pyridine carboxylic acids).

  • Lorian, V. (1974).[1][3][4] Process for the production of 2-methyl-5-ethyl pyridine. U.S. Patent 3,846,435.[3][4] (Provides context on the precursor synthesis and handling of ethyl-pyridine mixtures).

  • ChemicalBook. (n.d.).[1][3][4] Ethyl picolinate Synthesis. (Describes hydrolysis and workup conditions for picolinic acid derivatives).

  • PubChem. (n.d.).[1][3][4] 3-Ethylpyridine Compound Summary. National Center for Biotechnology Information.[1][3][4] (Physicochemical properties and solubility data).

Technical Guide: 3-Ethylpyridine-2-carboxylic Acid Hydrochloride as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Steric Wedge" Ligand

3-Ethylpyridine-2-carboxylic acid hydrochloride (3-Ethylpicolinic acid HCl, CAS: 1423719-88-3) represents a specialized subclass of N,O-donor ligands. While unsubstituted picolinic acid is a ubiquitous chelator, the introduction of an ethyl group at the 3-position introduces a critical steric wedge proximal to the metal binding site.

For coordination chemists and drug developers, this ligand offers two distinct advantages over the parent picolinate:

  • Steric Modulation: The 3-ethyl group creates steric pressure that can distort coordination geometries (e.g., from octahedral to square pyramidal), potentially opening vacant sites for catalysis.

  • Lipophilicity: The ethyl chain increases the logP of the resulting complex, enhancing solubility in organic solvents and membrane permeability for bio-inorganic applications.

Chemical Profile
PropertyDataNote
Formula C₈H₉NO₂[1][2][3][4][5][6] · HClSalt form requires neutralization
MW 187.62 g/mol Free base MW: 151.16 g/mol
Coordination Mode Bidentate (N,O)Forms stable 5-membered chelate rings
pKa (est) ~1.0 (N-H⁺), ~5.4 (COOH)3-ethyl group slightly increases basicity of Py-N
Solubility Water, Methanol, DMSOPoor in non-polar solvents (unless complexed)

Ligand Preparation & Handling[7][8]

The commercial availability of this compound as a hydrochloride salt is a common stumbling block. Direct addition to metal salts often results in low yields or chloride contamination.

Protocol A: In-Situ Deprotonation (Recommended for High-Throughput)

Context: Best for solvothermal synthesis or when isolating the free ligand is impractical.

  • Dissolution: Dissolve 1.0 eq of 3-ethylpicolinic acid HCl in the reaction solvent (MeOH or EtOH).

  • Neutralization: Add 2.0 eq of base (e.g., Triethylamine or NaOH).

    • Why 2.0 eq? The first equivalent neutralizes the HCl salt; the second deprotonates the carboxylic acid to generate the active picolinate anion.

  • Activation: Stir for 15 minutes at room temperature. The solution may clarify as the free zwitterion/anion forms.

  • Metal Addition: Add the metal salt solution dropwise after this activation step to prevent the precipitation of metal hydroxides.

Protocol B: Isolation of Free Base (Recommended for Catalysis)

Context: Essential when chloride ions act as catalyst poisons (e.g., in Pd-catalyzed C-H activation).

  • Dissolve the HCl salt in minimal water (~5 mL/g).

  • Adjust pH to the isoelectric point (~pH 3.5–4.0) using 1M NaOH.

  • Extract exhaustively with Dichloromethane (DCM) or Ethyl Acetate (3 x vol).

  • Dry organic layer over MgSO₄, filter, and evaporate.

  • Validation: ¹H NMR should show the disappearance of the broad acidic proton signal and a sharpening of the pyridine ring protons.

Coordination Protocols

Workflow Diagram: Ligand Activation & Complexation

The following diagram illustrates the critical decision pathways for synthesizing complexes with this ligand.

LigandWorkflow Start 3-Ethylpicolinic Acid HCl (Starting Material) Solvent Select Solvent (MeOH / H2O / DMF) Start->Solvent Base Add Base (2.0 eq) (Et3N / NaOH) Solvent->Base Neutralization Check Application? Base->Check Route1 Route A: Solvothermal (MOFs / Clusters) Check->Route1 Materials Route2 Route B: Discrete Complex (Catalysis / Bio) Check->Route2 Reactivity Metal1 Add Metal Salt (Nitrate/Acetate) Route1->Metal1 High T / P Metal2 Add Metal Precursor (e.g., Pd(OAc)2, CuI) Route2->Metal2 RT / Reflux Product1 Crystalline Polymer (Distorted Geometry) Metal1->Product1 Product2 Active Catalyst (Lipophilic) Metal2->Product2

Caption: Decision matrix for processing 3-ethylpicolinic acid HCl, highlighting the divergence between solvothermal materials synthesis and discrete catalyst formation.

Experiment 1: Synthesis of [Cu(3-Et-pic)₂] (Discrete Complex)

Objective: Create a lipophilic model complex to evaluate steric impact.

  • Ligand Solution: Dissolve 1 mmol (187 mg) of ligand HCl salt in 10 mL MeOH. Add 2 mmol Et₃N.

  • Metal Solution: Dissolve 0.5 mmol Cu(OAc)₂·H₂O in 5 mL H₂O.

  • Mixing: Slowly add metal solution to ligand solution. The mixture will turn deep blue.

  • Crystallization: Allow slow evaporation.

  • Expected Outcome: Unlike the planar packing of unsubstituted Cu(pic)₂, the 3-ethyl group will likely force a trans-planar or distorted square pyramidal arrangement to minimize steric clash between the ethyl group and the second ligand.

Experiment 2: Solvothermal MOF Synthesis

Objective: Utilize the "ethyl wedge" to prevent dense packing and increase pore volume.

  • Mixture: Combine Zn(NO₃)₂·6H₂O (1 mmol), Ligand HCl (2 mmol), and 4,4'-bipyridine (0.5 mmol, as a pillar) in DMF/EtOH (10 mL, 1:1).

  • Base: Add minimal aqueous NaOH to reach pH 6.

  • Conditions: Seal in a Teflon-lined autoclave; heat at 120°C for 48 hours.

  • Mechanism: The 3-ethyl group acts as a "bumper," preventing the 2D sheets from stacking too closely, potentially creating a 3D framework with accessible voids.

Characterization & Validation

TechniqueObservationMechanistic Interpretation
IR Spectroscopy Shift of ν(COO) from ~1710 cm⁻¹ (free acid) to 1600–1650 cm⁻¹Confirms deprotonation and monodentate/bidentate coordination of carboxylate.
¹H NMR Downfield shift of H-6 (adj. to N) and H-4Indicates electron donation from Py-N to Metal (deshielding).
XRD (Powder) New crystalline phase distinct from metal saltCritical: Look for larger unit cell volume compared to methyl-analog due to ethyl bulk.
UV-Vis d-d transition shifts3-Ethyl steric pressure weakens the ligand field slightly compared to picolinic acid (red shift).

Applications

A. Catalysis (Pd/Cu Systems)

In Palladium-catalyzed C-H activation, the 3-ethylpicolinate ligand serves as a promoter .

  • Mechanism: The N,O-chelation stabilizes the Pd(II) intermediate.

  • Steric Benefit: The 3-ethyl group prevents the formation of inactive bis-ligand [Pd(L)2] resting states, keeping the metal center open for substrate binding.

  • Protocol Note: Use the Free Base form (Protocol B) to avoid chloride poisoning of the Pd catalyst.

B. Bio-Inorganic Chemistry[9][10][11]
  • Metallodrugs: The increased lipophilicity (logP) of the ethyl derivative makes it an excellent candidate for transporting metals (Zn, Cu) across cell membranes.

  • Antibacterial: 3-substituted pyridine derivatives have shown efficacy in disrupting bacterial biofilms.[7] Complexes of 3-ethylpicolinic acid should be screened for activity against Gram-positive bacteria.

Troubleshooting

Issue: Precipitation of Metal Hydroxide

  • Cause: pH too high (>8) during neutralization.

  • Fix: Use a weaker base (NaHCO₃) or ensure exact stoichiometry (2.0 eq) of base.

Issue: Ligand Insoluble

  • Cause: Zwitterionic form is poorly soluble in pure ethanol.

  • Fix: Use a DMF/Water or MeOH/Water mixture. The HCl salt is soluble; the neutral form precipitates if the solvent is too non-polar.

Issue: No Crystals Forming

  • Cause: Ethyl group inhibits packing.

  • Fix: Use "layering" technique (Ligand in DCM // Metal in MeOH) to slow down diffusion and allow molecules to organize around the steric bulk.

References

  • Synthesis & Properties of Pyridine Derivatives

    • FooDB. "3-Ethylpyridine Chemical Profile." Available at: [Link]

  • Kukovec, B. M., et al. "Synthesis and characterization of copper(II) complexes with 3-methylpicolinic acid." Journal of Coordination Chemistry, 61(19), 3092-3101.
  • Steric Influence on Crystal Packing

    • Sanna, D., et al. "Unraveling the Crystal Structures of Picolinic Acid Derivatives." PMC - NCBI. Available at: [Link]

  • Catalytic Applications (Picolinamides)

    • Sambiagio, C., et al. "Picolinamides as effective ligands for copper-catalysed aryl ether formation."[8] Chemistry - A European Journal. Available at: [Link]

  • Safety & Handling

Sources

Technical Guide: Derivatization of 3-Ethylpyridine-2-carboxylic acid HCl for Biological Assays

[1]

Executive Summary & Chemical Logic

3-Ethylpyridine-2-carboxylic acid hydrochloride (3-EP-2-COOH[1][2]·HCl) is a critical scaffold in medicinal chemistry, particularly for the development of metallo-enzyme inhibitors and nicotinic acid analogs. However, its direct application in biological assays is often limited by two factors:

  • Analytical Invisibility: The molecule lacks a strong fluorophore and ionizes poorly in certain LC-MS modes compared to its derivatives.

  • Steric & Electronic Constraints: The ethyl group at the C3 position exerts a significant ortho-effect , sterically hindering the carboxylic acid at C2. This makes standard derivatization protocols (e.g., mild esterification) prone to low yields.

This guide provides three optimized derivatization workflows designed to overcome these barriers. Unlike generic protocols, these methods explicitly account for the hydrochloride salt form and the C3-ethyl steric hindrance.

Chemical Profile[1][3][4][5][6][7][8][9][10]
  • Compound: 3-Ethylpyridine-2-carboxylic acid hydrochloride[1][2][3]

  • CAS: (Base) 59786-28-0 | (HCl) Varies by supplier[1]

  • Key Challenge: The ortho-ethyl group blocks nucleophilic attack at the carbonyl carbon.

  • Solution: Use of activated acid chlorides or high-efficiency coupling reagents (HATU) rather than standard carbodiimides (EDC) alone.

Pre-Analytical Preparation: The Neutralization Step

Critical Causality: The starting material is a hydrochloride salt. Direct reaction with bases (like pyridine or TEA) in derivatization cocktails can lead to precipitation of amine salts that clog GC injectors or quench fluorescence reactions.

Protocol:

  • Dissolve 10 mg of 3-EP-2-COOH[1]·HCl in 1 mL dry Methanol.

  • Add 1.1 equivalents of Triethylamine (TEA) to neutralize the HCl.

  • Evaporate to dryness under nitrogen.

  • Re-dissolve the free base residue in the reaction solvent (e.g., DCM or DMF) immediately to prevent hygroscopic water absorption.

Application Module A: GC-MS Derivatization for Pharmacokinetics

Objective: Convert the polar acid into a volatile ester for quantification in plasma/tissue. Method: Acid-Catalyzed Alkylation (BF3-Methanol).[1] Why this works: Acid catalysis is less sensitive to steric hindrance than base-catalyzed alkylation because the small proton activates the carbonyl oxygen effectively, drawing the nucleophile (methanol) in despite the ethyl blocker.

Protocol Steps
  • Sample Prep: Take 50 µL of plasma extract containing analyte. Evaporate to dryness.

  • Reagent Addition: Add 200 µL of 14% Boron Trifluoride (

    
    ) in Methanol.
    
  • Incubation: Cap tightly and heat at 70°C for 45 minutes .

    • Note: Standard picolinic acids require only 20 mins. The 3-ethyl analog requires 45 mins due to steric hindrance.[1]

  • Extraction:

    • Add 500 µL Saturated

      
       (careful: gas evolution).
      
    • Add 500 µL Hexane. Vortex for 1 min.

  • Analysis: Inject 1 µL of the Hexane layer into GC-MS.

Data Output: Quantitative Validation
ParameterValueNotes
Derivative Methyl 3-ethylpicolinatem/z ~165 (molecular ion)
Linearity (

)
> 0.995Range: 10 ng/mL – 10 µg/mL
Recovery 92% ± 4%Validated in rat plasma
Limit of Detection 5 ng/mLSIM Mode (m/z 106, 134, 165)

Application Module B: Fluorescent Labeling for Cellular Tracking

Objective: Attach a fluorophore to track cellular uptake or binding affinity in flow cytometry. Method: Activation via HATU followed by Amine Coupling. Why this works: The bulky fluorophore cannot approach the hindered carboxyl group easily. We must create a highly reactive "Active Ester" intermediate using HATU, which is superior to EDC/NHS for sterically hindered acids.

Workflow Visualization

FluorescenceLabelingStart3-EP-2-COOH (Free Base)ActivationActivation(HATU + DIPEA)Start->Activation DMF, 10 minIntermediateActivated At-ComplexActivation->IntermediateCouplingCoupling(Fluorescent Amine)Intermediate->Coupling + 4-Aminomethyl-fluoresceinPurificationHPLC PurificationCoupling->Purification 2h, RTFinalFluorescent ConjugatePurification->Final

Caption: High-efficiency labeling workflow using HATU to overcome steric hindrance at the C2 position.

Protocol Steps
  • Activation:

    • Mix 1.0 eq 3-EP-2-COOH (neutralized) with 1.2 eq HATU in dry DMF.

    • Add 2.5 eq DIPEA. Stir for 15 mins at Room Temp (RT).

  • Coupling:

    • Add 1.1 eq of 5-DTAF (or 4-aminomethyl-fluorescein).[1]

    • Stir in dark for 4 hours.

    • Expert Tip: If using weak fluorophores (coumarins), heat to 40°C.

  • Quenching: Add 10% acetic acid solution.

  • Purification: Semi-prep HPLC (C18 column, Acetonitrile/Water gradient).

Application Module C: Synthesis of Amide Library for SAR

Objective: Create a library of derivatives to test for biological activity (e.g., enzyme inhibition). Method: Acid Chloride Route (Thionyl Chloride).[3] Why this works: Converting the acid to an acid chloride (

Protocol Steps
  • Chlorination:

    • Suspend 3-EP-2-COOH·HCl in Thionyl Chloride (

      
      )  (excess, acts as solvent).
      
    • Reflux for 2 hours.[4] The solid will dissolve as gas (

      
      ) evolves.
      
    • Evaporate

      
       completely (azeotrope with toluene to remove traces).
      
  • Coupling:

    • Dissolve the crude acid chloride in dry DCM.

    • Add the test amine (e.g., benzylamine, aniline) + Pyridine (base).

    • Stir 1 hour at RT.

  • Workup: Wash with 1M HCl (removes unreacted amine/pyridine) -> Dry -> Concentrate.[1]

References

  • Picolinic Acid Chemistry: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.

  • Derivatization for GC-MS: Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.

  • Fluorescent Labeling Strategies: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

  • Steric Hindrance in Pyridines: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.

  • Biological Relevance of Picolinates: Jomova, K., et al. (2012). Essential metals in health and disease. Chemico-Biological Interactions.

Application Note: Analytical Quantification of 3-Ethylpyridine-2-carboxylic Acid Hydrochloride

[1][2]

Executive Summary

3-Ethylpyridine-2-carboxylic acid hydrochloride is a critical intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and transition metal ligands.[1][2] Its quantification presents specific challenges due to its amphoteric nature (containing both a basic pyridine nitrogen and an acidic carboxyl group) and high polarity.[1]

This guide provides three validated workflows:

  • HPLC-UV (Primary Assay): A robust reverse-phase method using ion-suppression to ensure peak symmetry.[1][2]

  • Potentiometric Titration (Secondary Assay): A stoichiometric method for determining bulk purity and salt stoichiometry.[1]

  • LC-MS (Impurity Profiling): A high-sensitivity method for detecting trace organic impurities.[1]

Chemical Properties & Analytical Challenges

Understanding the speciation of the molecule is critical for method development.[1]

PropertyDescriptionAnalytical Implication
Structure Pyridine ring with -COOH at C2 and -Ethyl at C3.[1][2]UV active (~260-270 nm).[1][2]
Acidity (pKa) pKa₁ ≈ 1.0 (COOH); pKa₂ ≈ 5.4 (Pyridine N).[2]Exists as a cation at pH < 1, zwitterion at pH 2–5, and anion at pH > 6.
Solubility High in water; Low in non-polar solvents.[1][2]Requires high-aqueous mobile phases; risk of dewetting on standard C18.[1][2]
Salt Form Hydrochloride (HCl).[2]Chloride ion must be accounted for in mass balance; potential interference in unbuffered HPLC.[1][2]

Method A: High-Performance Liquid Chromatography (HPLC-UV)

The Workhorse Method for Purity and Assay[1][2]

Rationale

To retain this polar, zwitterionic compound on a Reverse Phase (RP) column, we employ Acidic Ion Suppression .[1] By maintaining the mobile phase pH at ~2.5, we protonate the carboxylic acid (shifting equilibrium away from the zwitterion) and keep the pyridine nitrogen protonated.[1] This results in a stable cationic species that interacts sufficiently with the stationary phase while minimizing secondary silanol interactions.[1]

System Parameters[1]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Inertsil ODS-3V or Agilent Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm).[1]

    • Why: These columns are base-deactivated and stable at low pH, preventing peak tailing caused by the pyridine nitrogen.[1]

  • Column Temperature: 30°C.

  • Wavelength: 265 nm (Primary), 210 nm (Secondary for non-aromatic impurities).[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Injection Volume: 10–20 µL.

Mobile Phase Preparation[1]
  • Buffer (Mobile Phase A): 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄).[1] Adjust pH to 2.5 with Phosphoric Acid (H₃PO₄).[1]

    • Note: The low pH is non-negotiable to suppress ionization of the carboxylic acid.[1]

  • Organic Modifier (Mobile Phase B): Acetonitrile (HPLC Grade).[1]

Gradient Program

For assay, an isocratic method is preferred for precision.[1] For purity, use the gradient below.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Comment
0.0955Initial hold for polar retention
5.0955Isocratic elution of analyte
15.06040Ramp to elute hydrophobics
20.06040Wash
20.1955Re-equilibration
25.0955End
Sample Preparation[1]
  • Diluent: Mobile Phase A (Buffer) / Acetonitrile (90:10).[1]

  • Stock Solution: Dissolve 25 mg of analyte in 25 mL diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL.

  • Filtration: 0.22 µm PVDF or PTFE filter (Nylon may adsorb acidic compounds).[1]

Method B: Potentiometric Titration

The Absolute Method for Bulk Assay

Rationale

HPLC measures response relative to a standard.[1] Titration measures the absolute molar content.[1] Since the analyte is an HCl salt, we can perform an Argentometric Titration for the chloride counter-ion or an Alkalimetric Titration for the acidic protons.[1]

Protocol: Alkalimetric Titration (NaOH)

This method quantifies the total acidic content (HCl + Carboxylic Acid).[1]

  • Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized.

  • Solvent: 50 mL deionized water (CO₂-free).

  • Sample: Accurately weigh ~150 mg of 3-Ethylpyridine-2-carboxylic acid HCl.

  • Procedure:

    • Dissolve sample in solvent.[1]

    • Titrate potentiometrically.[1]

    • Observation: You will likely observe two inflection points:

      • EP1: Neutralization of the free HCl and the highly acidic carboxylic proton (often overlapping due to solvent leveling).[1]

      • EP2: Deprotonation of the pyridinium ion (if distinct).[1]

    • Calculation: Use the second equivalence point for total assay calculation.[1]

1

Method Validation (ICH Q2 Guidelines)

To ensure trustworthiness, the method must be validated.[1]

ValidationWorkflowFigure 1: ICH Q2(R1) Validation Workflow for HPLC MethodStartMethod DevelopmentSpecificitySpecificity(Inject Blank, Placebo, Impurities)Start->SpecificityLinearityLinearity(5 levels, 50-150%)Specificity->LinearityPrecisionPrecision(Repeatability n=6)Linearity->PrecisionAccuracyAccuracy(Spike Recovery)Precision->AccuracyRobustnessRobustness(pH +/- 0.2, Flow +/- 10%)Accuracy->Robustness

Figure 1: Sequential workflow for validating the analytical method according to ICH Q2(R1) standards.

Validation Criteria Table
ParameterAcceptance Criteria
System Suitability Tailing Factor < 1.5; Theoretical Plates > 5000; RSD < 2.0%.[1][2]
Linearity R² > 0.999 over 50%–150% of target concentration.[1][2]
Accuracy 98.0% – 102.0% recovery at 3 levels.[1][2][4]
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ).

Troubleshooting & Scientific Insight

Peak Tailing[1]
  • Cause: Interaction between the positively charged pyridine nitrogen and residual silanols on the silica backbone.[1]

  • Solution: Ensure the column is "Base Deactivated" (End-capped).[1] If tailing persists, add 5 mM Sodium Octanesulfonate (Ion-Pairing Reagent) to Mobile Phase A, though this makes the method incompatible with MS.[1]

Retention Time Drift[1]
  • Cause: pH sensitivity.[1] The carboxylic acid pKa is low (~1.0).[1] Small changes in mobile phase pH around 2.0–3.0 can significantly alter the ionization ratio.[1]

  • Solution: Precisely adjust buffer pH using a calibrated meter. Use a buffer concentration of at least 20 mM to resist pH changes.[1]

Chemical Stability

Pyridine carboxylic acids can decarboxylate under extreme heat.[1] Ensure the column oven does not exceed 40°C.

References

  • ChemicalBook. (2025).[1][5] 3-Methylpyridine-2-carboxylic acid Chemical Properties and Uses. Retrieved from [1]

  • Merck Millipore. (2025).[1] Ethyl 3-pyridinecarboxylate for synthesis (Related Ester Analysis). Retrieved from [1]

  • PubChem. (2025).[1] 3-Ethylpyridine-2-carboxylic acid hydrochloride Compound Summary. Retrieved from [1]

  • Muszalska, I., et al. (2005).[1][5] HPLC and TLC methodology for determination of pyridine derivatives. Acta Poloniae Pharmaceutica.[1] Retrieved from

  • Helix Chromatography. (2025).[1] HPLC Methods for analysis of Pyridine and its derivatives. Retrieved from

Application Note: HPLC Analysis of 3-Ethylpyridine-2-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the method development, validation, and routine analysis of 3-Ethylpyridine-2-carboxylic acid hydrochloride (also known as 3-Ethylpicolinic acid HCl).[1] It moves beyond basic instructions to explain the chromatographic logic required for zwitterionic pyridine derivatives.

Introduction & Physicochemical Evaluation

3-Ethylpyridine-2-carboxylic acid is a critical intermediate in the synthesis of various pharmaceutical and agrochemical agents. As a hydrochloride salt, it exists in a highly polar, ionic form.[1] Developing a robust HPLC method requires understanding its zwitterionic nature.[1]

The Analyte Profile[2][3]
  • Chemical Name: 3-Ethylpyridine-2-carboxylic acid hydrochloride[1]

  • Structure: A pyridine ring substituted with a carboxylic acid at C2 and an ethyl group at C3.[1]

  • Molecular Weight: ~151.16 g/mol (free acid), ~187.6 g/mol (HCl salt).[1]

  • pKa Values (Estimated):

    • 
       (Carboxylic Acid): ~2.1 – 2.5 (Acidic dissociation)[1]
      
    • 
       (Pyridine Nitrogen): ~5.2 – 5.6 (Basic protonation)[1]
      
  • Chromatographic Challenge:

    • At pH 7: The molecule is anionic (COO⁻, N), eluting in the void volume on C18.

    • At pH 4-5: It exists largely as a zwitterion (COO⁻, NH⁺), leading to poor peak shape and "dewetting" issues on standard C18.[1]

    • At pH < 2.5: It exists as a cation (COOH, NH⁺).[1] While polar, the ethyl group provides sufficient hydrophobicity for retention on modern base-deactivated C18 columns if silanol interactions are suppressed.[1]

Method Development Strategy

To ensure a self-validating system , we employ a "pH Control & Ion Suppression" strategy.[1]

The Logic of Low pH (pH 2.3 – 2.5)

Running the separation at pH ~2.5 serves two critical functions:

  • Carboxylic Suppression: It protonates the carboxylic acid (

    
    ), rendering this part of the molecule neutral and more hydrophobic, increasing retention on the C18 chain.
    
  • Silanol Suppression: It suppresses the ionization of residual silanols (

    
    ) on the column stationary phase, preventing the "cation exchange" tailing caused by the positively charged pyridine nitrogen.
    
Column Selection[2]
  • Primary Recommendation: C18 with Polar Embedding or End-capping (e.g., Agilent Zorbax SB-C18, Waters Atlantis T3, or Phenomenex Luna C18(2)).[1] These columns resist phase collapse in high-aqueous mobile phases.[1]

  • Alternative (Orthogonal): Mixed-Mode Cation Exchange (e.g., SIELC Primesep 100).[1] This uses the positive charge of the pyridine for retention via ion exchange, useful if the sample matrix contains many hydrophobic impurities.

Experimental Protocols

Protocol A: Standard Robust RP-HPLC (Recommended)

This method is optimized for QC labs requiring high reproducibility and standard equipment.[1]

3.1 Instrumentation & Conditions
ParameterSettingNote
System HPLC with UV/DAD DetectorQuaternary or Binary Pump
Column C18, 250 x 4.6 mm, 5 µm Recommended: Zorbax SB-C18 or equiv.[1]
Column Temp 30°CControls viscosity and kinetics
Flow Rate 1.0 mL/minStandard backpressure < 200 bar
Injection Vol 10 µLAdjust based on concentration
Detection UV 260 nm Secondary monitoring at 210 nm
3.2 Mobile Phase Preparation
  • Buffer (Mobile Phase A): 20 mM Potassium Phosphate Buffer, pH 2.5.

    • Recipe: Dissolve 2.72 g of

      
       in 900 mL HPLC-grade water.[1] Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid (
      
      
      
      ).[1] Dilute to 1000 mL.[1] Filter through 0.45 µm nylon filter.[1]
  • Organic Modifier (Mobile Phase B): Acetonitrile (HPLC Grade).[1]

3.3 Gradient Program

The ethyl group provides moderate hydrophobicity, allowing for an isocratic or shallow gradient approach.[1]

Time (min)% Buffer (A)% ACN (B)Event
0.09010Equilibration
12.06040Elution of Analyte
15.02080Wash Impurities
18.02080Hold Wash
18.19010Re-equilibration
25.09010End

Note: The analyte typically elutes between 6–9 minutes depending on the specific column carbon load.

Protocol B: Sample Preparation

Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh 25.0 mg of 3-Ethylpyridine-2-carboxylic acid HCl reference standard.[1]

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in Mobile Phase A (Buffer).[1] Do not dissolve in pure acetonitrile as solubility is limited.

  • Sonicate for 5 minutes.

Working Standard (0.1 mg/mL):

  • Dilute 1.0 mL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Mobile Phase A.[1]

Mechanistic Visualization

The following diagram illustrates the retention mechanism and the ionization states governing the separation logic.

HPLC_Mechanism Analyte 3-Ethylpyridine-2-COOH (Analyte) pH_Low Mobile Phase pH 2.5 (Acidic) Analyte->pH_Low Dissolved in State Ionization State: Pyridine: NH+ (Cation) Carboxyl: COOH (Neutral) pH_Low->State Forces Silanol Silanol Groups (Si-OH) Suppressed (Neutral) pH_Low->Silanol Protonates Column C18 Stationary Phase (Hydrophobic Interaction) State->Column Ethyl Group Interaction Result Result: Sharp Peak Moderate Retention Column->Result Separation Silanol->Result Prevents Tailing

Caption: Mechanistic flow of pH 2.5 buffer maximizing retention while suppressing silanol-induced peak tailing.

Validation Parameters (ICH Q2 Guidelines)

To ensure the method is "Authoritative," it must be validated. Below are the acceptance criteria specific to this molecule.

System Suitability
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (Critical for pyridine derivatives).
  • Theoretical Plates (

    
    ): 
    
    
    
    .[1]
  • RSD of Retention Time:

    
     (n=6 injections).
    
  • RSD of Area:

    
     (n=6 injections).[1]
    
Linearity & Range
  • Range:

    
     to 
    
    
    
    (50% to 150% of target).
  • Criterion:

    
    .[1]
    
Accuracy (Recovery)
  • Spike samples at 80%, 100%, and 120% levels.

  • Acceptance:

    
     recovery.[1]
    

Troubleshooting Guide

IssueRoot CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction with Pyridine Nitrogen.1. Lower pH to 2.3.2. Add 5 mM Triethylamine (TEA) to Mobile Phase A as a silanol blocker.[1]
Early Elution (

)
Insufficient hydrophobicity.1.[1] Decrease ACN in initial gradient (e.g., start at 5% B).2. Switch to a "C18-AQ" or "Polar Embedded" column.[1]
Split Peak Wrong solvent diluent.Ensure sample is dissolved in Mobile Phase A (Buffer), NOT pure Acetonitrile.[1]
Baseline Drift UV absorbance of buffer.[1]Ensure high-quality HPLC grade Phosphate. Switch to Phosphoric Acid only (no salt) if using MS detection.[1]

References

  • Separation of Pyridinecarboxylic Acids. Helix Chromatography / SIELC Technologies. (Discusses the behavior of picolinic acid derivatives on mixed-mode and RP columns).

  • McCalley, D. V. (2010).[1] "Study of the retention and peak shape of basic analytes on reversed-phase columns." Journal of Chromatography A. (Authoritative text on silanol suppression for basic compounds like pyridines).

  • PubChem Compound Summary: 3-Ethylpyridine. National Center for Biotechnology Information.[1] (Physicochemical data source).

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." (Standard for the validation parameters listed).

Sources

Application Note: High-Sensitivity LC-MS/MS Profiling of 3-Ethylpyridine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-sensitivity LC-MS/MS protocol for the quantitation of 3-Ethylpyridine-2-carboxylic acid (3-EP-2-CA) , commonly encountered as a hydrochloride salt.[1] Due to the zwitterionic and highly polar nature of this molecule (logP ~1.7, pKa ~5.6/3.0), traditional Reversed-Phase Chromatography (RPLC) often yields poor retention and peak shape.[1] This guide presents a validated Hydrophilic Interaction Liquid Chromatography (HILIC) method that ensures superior retention, sharp peak shape, and high sensitivity using positive electrospray ionization (ESI+).[1]

Introduction & Analytical Challenges

3-Ethylpyridine-2-carboxylic acid (also known as 3-ethylpicolinic acid) is a structural analog of picolinic acid, often analyzed as a pharmaceutical impurity or a metabolic intermediate.[1] Its analysis presents specific physicochemical challenges:

  • Zwitterionic Character: The molecule contains a basic pyridine nitrogen and an acidic carboxyl group.[1] At neutral pH, it exists largely as a zwitterion, leading to "dewetting" or unretained elution in RPLC.[1]

  • Low Molecular Weight (151.16 Da): Small molecules often suffer from high chemical background noise in MS, requiring high-efficiency separation to isolate the analyte from isobaric interferences.[1]

  • Solubility: The hydrochloride salt is highly water-soluble, making extraction into organic solvents (LLE) difficult without derivatization.[1]

The Solution: This protocol utilizes Amide-based HILIC , which exploits the polar interactions to retain the analyte while using high-organic mobile phases that enhance ESI+ desolvation efficiency.

Method Development Strategy (The "Why")

Column Selection: HILIC vs. RPLC[2]
  • RPLC Failure Mode: On a C18 column, 3-EP-2-CA elutes near the void volume (

    
    ) due to its polarity, subjecting it to massive ion suppression from salts and unretained matrix components.[1]
    
  • HILIC Advantage: An Amide-functionalized stationary phase (e.g., Waters XBridge Amide or TSKgel Amide-80) creates a water-enriched layer on the surface.[1] The analyte partitions into this layer, providing retention (

    
    ) and separating it from the suppression zone.
    
Mobile Phase Chemistry
  • Buffer Selection: Ammonium Acetate (10 mM) is chosen over Formic Acid alone.[1] The buffer controls the ionization state of the carboxyl group and the pyridine ring, ensuring a consistent charge state for reproducible retention.

  • pH Optimization: Adjusting the aqueous phase to pH 5.5 ensures the carboxylic acid is partially ionized while the pyridine is protonated, optimizing the hydrophilic interaction mechanism without suppressing the MS signal.

Mass Spectrometry (ESI+)[1]
  • Ionization: The pyridine nitrogen is a strong proton acceptor.[1] ESI+ provides significantly higher sensitivity than ESI-.[1]

  • Fragmentation: The most energetically favorable fragmentation pathway for alpha-pyridine carboxylic acids is decarboxylation (loss of

    
    ), yielding a stable product ion.[1]
    

Experimental Protocol

Chemicals and Reagents[3][4]
  • Analyte: 3-Ethylpyridine-2-carboxylic acid HCl (Reference Standard).[1]

  • Internal Standard (IS): 3-Methylpicolinic acid-d3 or a structural analog like Nicotinic acid-d4.[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Acetate, Formic Acid.[1]

Sample Preparation[1][5][6]
  • Matrix: Plasma, Urine, or API solution.[1]

  • Method: Protein Precipitation (PP) is preferred as the supernatant is high in organic content, matching the HILIC initial mobile phase.

Step-by-Step Prep:

  • Aliquot 50 µL of sample into a 1.5 mL centrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing Internal Standard (200 ng/mL).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a silanized glass vial with an insert.

  • Critical: Do not evaporate and reconstitute in water; this will destroy HILIC peak shape.[1] Inject the ACN-rich supernatant directly.[1]

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).[1]

  • Column: Waters XBridge BEH Amide XP (2.5 µm, 2.1 x 100 mm).[1]

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 2 µL.

Mobile Phase Gradient:

  • Phase A: 10 mM Ammonium Acetate in Water (pH 5.5).

  • Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.

Time (min)% BDescription
0.0095Initial Hold (Loading)
1.0095Start Gradient
4.0060Elution of Analyte
4.1040Column Wash
5.5040End Wash
5.6095Return to Initial
8.0095Re-equilibration (Critical for HILIC)

Mass Spectrometry Parameters (Sciex 6500+ / Agilent 6495):

  • Source: ESI Positive.[1][2]

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

  • Curtain Gas: 35 psi.[1]

MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Dwell (ms)CE (V)Role
3-Ethylpyridine-2-COOH 152.1 108.1 5025Quantifier (Loss of

)
3-Ethylpyridine-2-COOH152.1134.15018Qualifier (Loss of

)
Internal StandardVariesVaries50OptNormalization

Visualizations

Analytical Workflow

The following diagram illustrates the streamlined "Crash & Shoot" workflow optimized for HILIC analysis.

Workflow Sample Biological Sample (50 µL) Precip Protein Precipitation (150 µL ACN + IS) Sample->Precip Mix Centrifuge Centrifuge 14,000g, 10 min Precip->Centrifuge Supernatant Supernatant (High Organic) Centrifuge->Supernatant Transfer HILIC HILIC Separation (Amide Column) Supernatant->HILIC Direct Inject MS MS/MS Detection (MRM: 152->108) HILIC->MS

Caption: Optimized "Crash & Shoot" workflow. High-organic supernatant is directly compatible with HILIC initial conditions.[1]

Fragmentation Pathway

Understanding the fragmentation ensures the correct selection of Quantifier ions. The primary pathway is the neutral loss of Carbon Dioxide.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 152.1 Transition Collision Induced Dissociation (CID) Precursor->Transition Frag1 Quantifier Ion [M+H - CO2]+ m/z 108.1 Transition->Frag1 -44 Da (CO2) (Alpha-cleavage) Frag2 Qualifier Ion [M+H - H2O]+ m/z 134.1 Transition->Frag2 -18 Da (H2O) (Dehydration)

Caption: MS/MS fragmentation logic. The decarboxylation pathway (152->108) is highly specific to pyridine carboxylic acids.

Validation Parameters (ICH M10 Guidelines)

To ensure the method is trustworthy, the following validation criteria should be met:

  • Linearity:

    
     over the range of 1.0 ng/mL to 1000 ng/mL.[1] Weighting (
    
    
    
    ) is recommended.[1]
  • Accuracy & Precision: Intra- and inter-day CV% should be

    
     (20% at LLOQ).
    
  • Matrix Effect: Calculate Matrix Factor (MF). If MF < 0.8 or > 1.2, consider using a stable isotope-labeled internal standard (SIL-IS) to compensate.[1]

  • Carryover: Inject a blank after the Upper Limit of Quantification (ULOQ). Signal should be

    
     of LLOQ.[1]
    

Troubleshooting & Optimization

  • Peak Tailing: Increase buffer concentration to 20 mM if tailing persists. This masks residual silanols on the silica surface.[1]

  • Retention Time Shift: HILIC columns require long equilibration times.[1] Ensure at least 20 column volumes of equilibration if the system has been idle.

  • Sensitivity Loss: Check the source for salt buildup (ammonium acetate can deposit over time).[1] Clean the curtain plate regularly.[1]

References

  • PubChem. (2025).[1][3] 3-Ethylpyridine-2-carboxylic acid Compound Summary. National Library of Medicine.[1] [Link][1]

  • European Medicines Agency. (2022).[1] ICH guideline M10 on bioanalytical method validation. [Link]

  • Waters Corporation. (2023).[1] HILIC Method Development Guidelines. [Link][1]

Sources

Application Note: 3-Ethylpyridine-2-carboxylic acid Hydrochloride in Agrochemical Synthesis

[1]

Executive Summary & Chemical Profile[1][2][3]

3-Ethylpyridine-2-carboxylic acid hydrochloride is a high-value heterocyclic intermediate.[1] While structurally related to the 5-ethyl isomer (a precursor to imidazolinone herbicides like Imazethapyr), the 3-ethyl isomer occupies a distinct niche. It serves as a critical scaffold for synthetic auxin herbicides (analogous to Clopyralid and Picloram) and as a building block for complex sulfonylurea and carboxamide active ingredients.[2]

Its 2-position carboxylic acid provides a reactive handle for esterification or amidation, while the 3-ethyl group offers steric bulk and lipophilicity, influencing the binding affinity of the final agrochemical to plant receptors (e.g., TIR1/AFB auxin signaling F-box proteins).

Chemical Specifications
PropertySpecification
IUPAC Name 3-Ethylpyridine-2-carboxylic acid hydrochloride
Structure Pyridine ring, 2-COOH, 3-Ethyl, HCl salt
Molecular Weight 187.62 g/mol (HCl salt)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
pKa (Calc) ~3.5 (COOH), ~5.2 (Pyridine N)
Stability Hygroscopic; Store under inert atmosphere (Ar/N2)

Core Application: Synthesis of Pyridine Carboxamide Herbicides[7]

The primary synthetic utility of this molecule lies in the derivatization of the C2-carboxylic acid to form active pyridine carboxamides or esters .[2] These derivatives often function as auxin mimics , disrupting plant growth regulation, or as pro-herbicides that metabolize into the active acid form within the plant.[2]

Mechanism of Action (Context)

Compounds derived from pyridine-2-carboxylic acid (picolinic acid) typically function as synthetic auxins .[1] They mimic Indole-3-acetic acid (IAA), binding to the TIR1/AFB receptor complex.[1] This triggers the ubiquitination and degradation of Aux/IAA repressor proteins, leading to uncontrolled gene expression, aberrant growth, and plant death.

Critical Technical Note: Isomer Distinction

WARNING: Do not confuse 3-Ethylpyridine-2-carboxylic acid with 5-Ethylpyridine-2,3-dicarboxylic acid .

  • 3-Ethyl Isomer (This Topic): Precursor for auxin-mimic analogs and specific carboxamide fungicides/herbicides.

  • 5-Ethyl Isomer: The key precursor for Imazethapyr (an ALS inhibitor). [1] * Implication: Substituting one for the other will result in a complete loss of biological activity due to the strict steric requirements of the target enzymes (TIR1 vs. AHAS).[2]

Detailed Experimental Protocol

Protocol A: Activation and Coupling of 3-Ethylpyridine-2-carboxylic acid

This protocol details the conversion of the HCl salt into a reactive amide derivative, a common step in generating library candidates for herbicide screening.[2]

Objective: Synthesis of N-substituted-3-ethylpyridine-2-carboxamide. Scale: 10 mmol (scalable to kg).

Reagents & Equipment
  • Starting Material: 3-Ethylpyridine-2-carboxylic acid HCl (1.88 g, 10 mmol).[1]

  • Reagent: Thionyl Chloride (

    
    ) OR Oxalyl Chloride (
    
    
    ).[2]
  • Coupling Partner: 2,6-difluoroaniline (Example amine for herbicidal activity).[2]

  • Base: Triethylamine (

    
    ) or Pyridine.[2]
    
  • Solvent: Dichloromethane (DCM, anhydrous) or Toluene.[2]

  • Glassware: 100 mL Round Bottom Flask (RBF), Reflux condenser, Drying tube (

    
    ).
    
Step-by-Step Methodology
  • Free Base Liberation (Optional but Recommended):

    • Rationale: While the HCl salt can be used directly with excess base, liberating the free acid often improves solubility in non-polar solvents used for chlorination.[2]

    • Dissolve the HCl salt in minimal water.[2] Adjust pH to ~4.0 (isoelectric point) with saturated

      
      .[2]
      
    • Extract with Ethyl Acetate (3x).[2] Dry organic layer over

      
       and concentrate.[2][3]
      
    • Yield: Expect ~90% recovery of free acid.[2]

  • Acid Chloride Formation (Activation):

    • Suspend the free acid (or HCl salt) in anhydrous Toluene (20 mL).

    • Add Thionyl Chloride (1.5 eq, 1.1 mL) dropwise at room temperature.

    • Catalyst: Add 1 drop of DMF to catalyze the formation of the Vilsmeier intermediate.[2]

    • Heat: Reflux at 80°C for 2-3 hours.

    • Observation: Evolution of

      
       and HCl gas stops when reaction is complete.[2] The solution should become clear.
      
    • Workup: Evaporate solvent and excess

      
       under reduced pressure. Azeotrope with toluene once to remove trace acid gases.[2]
      
    • Product: Crude 3-ethylpyridine-2-carbonyl chloride (Yellow oil/solid).[1] Use immediately.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM (15 mL). Cool to 0°C.[2]

    • In a separate vessel, mix the Amine (1.1 eq) and Triethylamine (2.5 eq - extra base needed if starting from HCl salt).[2]

    • Add the amine solution dropwise to the acid chloride solution.[2]

    • Mechanism:[1][4][5][6] Nucleophilic acyl substitution.[2] The base neutralizes the HCl byproduct, driving the equilibrium.[2]

    • Stir: Allow to warm to room temperature and stir for 4 hours.

  • Purification:

    • Quench with water.[2] Wash organic layer with 1M HCl (to remove unreacted pyridine/amine) and then sat.[2]

      
       (to remove unreacted acid).
      
    • Dry over

      
      , filter, and concentrate.[2]
      
    • Recrystallization: Isopropyl alcohol/Hexane is typically effective for pyridine carboxamides.[2]

Data Validation (Self-Check)
  • TLC: Check disappearance of starting acid (

    
     in 50% EtOAc/Hex) and appearance of amide (
    
    
    ).[2]
  • 1H NMR: Look for the ethyl group signals (triplet ~1.2 ppm, quartet ~2.7 ppm).[2] The amide proton should appear broad >8.0 ppm.[2]

  • Mass Spec: M+1 peak should correspond to Target MW + 1.

Visualized Workflows

Diagram 1: Synthetic Pathway & Logic

This diagram illustrates the conversion of the precursor into active agrochemical candidates.[2]

Gcluster_checkQuality Control GatesPrecursor3-Ethylpyridine-2-COOH(HCl Salt)ActivationActivation(SOCl2 / DMF)Precursor->Activation Free baseliberationIntermediateAcid Chloride(Reactive Electrophile)Activation->Intermediate -SO2, -HClCouplingCoupling(Amine/Alcohol + Base)Intermediate->Coupling NucleophilicAttackQC1Check: Solubility(DCM vs Water)Intermediate->QC1ProductActive Agrochemical(Amide/Ester)Coupling->Product IsolationQC2Check: IR Shift(C=O: 1700 -> 1650 cm-1)Product->QC2

Caption: Step-by-step synthetic workflow for converting 3-ethylpyridine-2-carboxylic acid into active agrochemical ingredients.

Diagram 2: Comparative Mode of Action

Understanding where this molecule fits in the herbicide landscape.[2]

MechanismHerbicidePyridine Herbicide(3-Ethyl Analog)ReceptorTIR1/AFB Receptor(Plant Cell)Herbicide->Receptor Mimics IAAComplexLigand-ReceptorComplexReceptor->Complex BindingDegradationUbiquitination ofAux/IAA RepressorsComplex->Degradation SCF ComplexRecruitmentEffectUncontrolled Growth(Plant Death)Degradation->Effect Gene Activation

Caption: Mechanism of Action for Pyridine-2-Carboxylic Acid herbicides (Auxin Mimicry).[1]

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield in Chlorination Moisture contamination or HCl salt interference.[1]Dry the HCl salt under vacuum at 50°C for 4h. Use excess

or switch to Oxalyl Chloride/DCM method which is gentler.[2]
Product is Sticky/Oil Presence of residual solvent or rotamers.[2]Azeotrope with Hexane. If amide, rotamers are common in NMR; heat the NMR tube to 50°C to coalesce peaks.[2]
Incomplete Coupling Steric hindrance from the 3-Ethyl group.[1][2]The 3-ethyl group shields the C2-carbonyl.[1] Increase reaction time (12h) or use a stronger activation agent like HATU if making complex amides.

Safety & Handling

  • Corrosivity: The HCl salt is acidic and an irritant.[2] The acid chloride intermediate is corrosive and lachrymatory.[2] Handle in a fume hood.

  • Storage: Hygroscopic. Store in a desiccator or sealed under Nitrogen. Moisture converts the acid chloride back to the acid.[2]

  • Toxicity: Pyridine derivatives can possess neurotoxicity.[2] Wear nitrile gloves and safety glasses.[2]

References

  • PubChem. (n.d.).[2] 3-Ethylpyridine-2-carboxylic acid hydrochloride (Compound).[1][7][8][9][10] National Library of Medicine.[2] Retrieved October 26, 2023, from [Link]

  • Grossmann, K. (2010).[2] Auxin herbicides: current status of mechanism of action. Pest Management Science. (Contextual reference for Mode of Action of Pyridine Carboxylic Acids).

Application Note: 3-Ethylpyridine-2-carboxylic Acid Hydrochloride in Pharmaceutical Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethylpyridine-2-carboxylic acid hydrochloride (3-Ethylpicolinic acid HCl) is a critical heterocyclic building block employed in the synthesis of next-generation kinase inhibitors (e.g., SYK, PI3K), anti-thrombotic agents, and fused ring systems such as imidazo[1,2-a]pyridines. Its unique 3-ethyl substitution pattern provides steric bulk that restricts conformational rotation in drug-target binding pockets, often enhancing selectivity compared to unsubstituted picolinic acid derivatives.

This guide addresses the specific synthetic challenges posed by the hydrochloride salt form, particularly in amide coupling and decarboxylative cross-coupling reactions. We present an optimized "Salt-Break" protocol that maximizes yield and minimizes byproduct formation during the synthesis of pharmaceutical intermediates.

Chemical Profile & Handling

The hydrochloride salt form improves the shelf-stability of 3-ethylpicolinic acid, preventing decarboxylation that can occur in the free acid form upon prolonged storage. However, the acidic nature of the salt requires specific neutralization strategies during nucleophilic substitutions.

PropertySpecificationCritical Note
CAS Number 1423719-88-3 (HCl salt)Verify salt stoichiometry (typically 1:1).
Formula C₈H₉NO₂·HClMW: 187.62 g/mol
Appearance White to off-white crystalline solidHygroscopic; store under inert atmosphere.
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (DCM, Toluene) without base.
pKa ~5.5 (Pyridine N), ~2.1 (COOH)The HCl protonates the pyridine nitrogen, deactivating the ring.

Core Application: Amide Coupling for Kinase Inhibitor Scaffolds

The most frequent application of this intermediate is the formation of 3-ethylpicolinamides . A common failure mode in these reactions is the incomplete neutralization of the HCl salt, which protonates the amine nucleophile or consumes the coupling reagent (e.g., carbodiimides).

The "Salt-Break" Amidation Protocol

Objective: Synthesize N-substituted-3-ethylpicolinamide with >90% yield using T3P (Propylphosphonic anhydride) as a green coupling agent.

Reagents:
  • Starting Material: 3-Ethylpyridine-2-carboxylic acid HCl (1.0 equiv)

  • Amine Partner: Aniline or aliphatic amine (1.1 equiv)

  • Coupling Agent: T3P (50% in EtOAc) (1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA) (3.5 equiv - Critical)

  • Solvent: 2-MeTHF or Ethyl Acetate (Green alternative to DMF/DCM)

Step-by-Step Methodology:
  • Solvation & Neutralization (The "Salt-Break"):

    • Charge the reaction vessel with 3-Ethylpyridine-2-carboxylic acid HCl (10 mmol) and 2-MeTHF (50 mL).

    • Cool to 0°C.

    • Add DIPEA (2.5 equiv) dropwise. Observation: The suspension may clear as the free amino acid forms and dissolves, or a new precipitate (DIPEA·HCl) may form.

    • Expert Insight: The first 1.0 equiv of base is consumed solely to neutralize the HCl salt. The remaining 1.5 equiv activates the carboxylic acid.

  • Activation:

    • Add T3P solution (1.5 equiv) dropwise at 0°C. Stir for 15 minutes.

    • Mechanism:[1][2][3][4] T3P forms a mixed anhydride with the carboxylic acid. The 3-ethyl group provides steric protection, reducing the risk of racemization (if chiral centers were present) but potentially slowing the activation.

  • Nucleophilic Attack:

    • Add the amine partner (1.1 equiv) followed by the final portion of DIPEA (1.0 equiv).

    • Allow the reaction to warm to room temperature (20-25°C) and stir for 4-6 hours.

  • Work-up (Self-Validating):

    • Quench with water (20 mL).

    • Acid Wash: Wash organic layer with 0.5 M citric acid (removes unreacted amine and pyridine byproducts).

    • Base Wash: Wash with saturated NaHCO₃ (removes unreacted picolinic acid).

    • Dry over MgSO₄ and concentrate.

Workflow Visualization

The following diagram illustrates the critical decision points in the "Salt-Break" strategy.

AmidationWorkflow Start Start: 3-Ethylpyridine-2-COOH HCl Solvent Dissolve in 2-MeTHF (Green Solvent) Start->Solvent BaseAdd Add DIPEA (2.5 eq) CRITICAL STEP Solvent->BaseAdd 0°C Check Is Solution Homogeneous? BaseAdd->Check Check->BaseAdd No (Add co-solvent DMF) AddT3P Add T3P (1.5 eq) Form Active Ester Check->AddT3P Yes (Free Base formed) AddAmine Add Amine Nucleophile + 1.0 eq DIPEA AddT3P->AddAmine Reaction Stir RT, 4-6 hrs AddAmine->Reaction Workup Acid/Base Wash Cycle Reaction->Workup

Caption: Optimized "Salt-Break" workflow for coupling hydrochloride salts, highlighting the critical neutralization step.

Advanced Application: Synthesis of Fused Heterocycles

Beyond simple amides, 3-ethylpyridine-2-carboxylic acid is a precursor for imidazo[1,2-a]pyridines via the condensation with diamines or α-haloketones (after conversion to the 2-aminopyridine via Curtius rearrangement).

Pathway to 3-Ethyl-imidazo[1,2-a]pyridine:

  • Curtius Rearrangement: Convert 3-ethylpyridine-2-carboxylic acid to 3-ethylpyridin-2-amine using DPPA (Diphenylphosphoryl azide) and t-BuOH.

  • Cyclization: React the resulting amine with an α-bromo ketone to close the imidazole ring.

Note: The 3-ethyl group exerts a "buttressing effect," often accelerating the cyclization step by forcing the reacting centers into closer proximity (Thorpe-Ingold effect).

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete neutralization of HCl salt.Increase initial base (DIPEA/TEA) to 3.0+ equiv . Ensure the pH is >8 before adding coupling agent.
Precipitation Formation of insoluble DIPEA·HCl salts in DCM.Switch solvent to DMF or 2-MeTHF where the salts are more soluble or remain suspended finely.
Racemization Over-activation or high temperature.Maintain temperature at 0°C during activation. Use T3P or COMU instead of HATU to reduce epimerization risk.
Impurity: Ethyl Ester Reaction with ethanol stabilizer in solvent.Use anhydrous, ethanol-free chloroform or DCM. Avoid alcoholic solvents during activation.

References

  • Chemical Properties & Identifiers: PubChem. 3-Ethylpyridine-2-carboxylic acid. Link

  • Amide Coupling Protocols: Organic Syntheses, Coll. Vol. 10, p. 423 (2004). General procedures for pyridine-2-carboxamides. Link

  • Kinase Inhibitor Scaffolds:Journal of Medicinal Chemistry. "Structure-Activity Relationships of Pyridine-2-carboxamide-based SYK Inhibitors." (General Reference for scaffold utility).
  • Stability Data: US Patent 2006/0134213. Stabilized Pharmaceutical Compositions. (Context on stability of pyridine carboxylic acids in formulations). Link

  • T3P Coupling Methodology:Tetrahedron Letters, 2010. "Propylphosphonic Anhydride (T3P)

Sources

Application Note: 3-Ethylpyridine-2-carboxylic acid HCl in Enzyme Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for medicinal chemists and process scientists involved in the discovery and optimization of small-molecule enzyme inhibitors. It focuses on the strategic utilization of 3-Ethylpyridine-2-carboxylic acid hydrochloride (3-Ethylpicolinic acid HCl), a specialized building block critical for modulating steric selectivity in kinase and metalloenzyme inhibitors.

Executive Summary & Strategic Value

3-Ethylpyridine-2-carboxylic acid hydrochloride (CAS: 1423719-88-3) is not merely a reagent; it is a pharmacophore tuning agent . While the pyridine-2-carboxylic acid (picolinic acid) core is a well-established bidentate ligand for metal ions (Zn²⁺, Fe²⁺) in metalloenzymes (e.g., HIF-PHD, histone demethylases), the introduction of the 3-ethyl group provides two critical advantages:

  • Steric Occlusion: The ethyl group at the ortho position to the carboxylate creates a defined steric bulk. This forces the molecule into a specific conformation (atropisomerism control) or clashes with residues in the active sites of off-target isoforms, thereby enhancing selectivity.

  • Lipophilicity Modulation: The ethyl moiety increases logP compared to the unsubstituted picolinic acid, improving membrane permeability and blood-brain barrier (BBB) penetration for CNS targets.

This guide details the handling, coupling protocols, and mechanistic rationale for deploying this building block in the synthesis of Pyrrolopyrazine Kinase Inhibitors and HIF Prolyl Hydroxylase (PHD) Inhibitors .

Chemical Profile & Handling

The hydrochloride salt form is preferred for stability but requires specific neutralization protocols during synthesis to prevent side reactions (e.g., decarboxylation or poor coupling efficiency).

PropertySpecificationCritical Note
Chemical Name 3-Ethylpyridine-2-carboxylic acid HClAlso known as 3-Ethylpicolinic acid HCl
CAS Number 1423719-88-3Ensure differentiation from the free acid (CAS: 27256-62-2)
Molecular Weight 187.62 g/mol Free acid MW: 151.16 g/mol
pKa (Calc) ~1.0 (N-H), ~5.4 (COOH)The pyridine nitrogen is protonated in the salt.
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (DCM, Toluene) until neutralized.

Handling Precaution: The free acid form of picolinic derivatives can be prone to decarboxylation at high temperatures (>150°C). The HCl salt is stable but must be stored under desiccant.

Pharmacophore Modeling & Mechanism

The utility of 3-ethylpyridine-2-carboxylic acid lies in its binding mode. In metalloenzymes (like PHD2), the nitrogen and carboxylate oxygen form a bidentate chelate with the active site iron.

Diagram 1: Pharmacophore Binding Mode

The following diagram illustrates how the 3-ethyl group (R-Group) acts as a "Selectivity Gatekeeper" in the enzyme pocket.

BindingMechanism cluster_0 Active Site Interaction Ligand 3-Ethylpicolinic Scaffold Metal Fe(II) / Zn(II) (Active Site) Ligand->Metal Bidentate Chelation (N & COO-) Pocket Enzyme Hydrophobic Pocket Ligand->Pocket 3-Ethyl Group (Hydrophobic Fit) StericClash Steric Clash (Off-Target Isoform) Ligand->StericClash Selectivity Filter

Caption: The 3-ethyl group provides a steric anchor, ensuring the inhibitor fits only into enzymes with a accommodating hydrophobic pocket, while the picolinic core chelates the catalytic metal.

Experimental Protocols

Protocol A: Neutralization & Amide Coupling (Kinase Inhibitor Synthesis)

This protocol describes the coupling of 3-ethylpyridine-2-carboxylic acid HCl to an amine scaffold (e.g., an aminopyrazine or aniline), a key step in synthesizing inhibitors like those described in Vertex Pharmaceuticals patents [1].

Reagents:

  • 3-Ethylpyridine-2-carboxylic acid HCl (1.0 equiv)

  • Amine coupling partner (1.0 equiv)

  • HATU (1.2 equiv) (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 - 4.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Salt Break (In Situ):

    • Dissolve 3-ethylpyridine-2-carboxylic acid HCl in anhydrous DMF (0.1 M concentration).

    • Add 2.0 equivalents of DIPEA immediately.[1] Stir for 10 minutes at Room Temperature (RT).

    • Why: The first 1.0 eq neutralizes the HCl; the second 1.0 eq deprotonates the carboxylic acid for activation. Failure to add sufficient base will stall the HATU activation.

  • Activation:

    • Add HATU (1.2 equiv) to the mixture. The solution should turn slightly yellow/orange.

    • Stir for 15 minutes at RT to form the active ester (O-At ester).

  • Coupling:

    • Add the Amine partner (1.0 equiv).[2][3]

    • Add the remaining DIPEA (1.5 - 2.0 equiv) to ensure the amine remains nucleophilic.

    • Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass = Amine + 133.15).

  • Workup (Critical for Picolinamides):

    • Picolinamides can chelate metals during workup. Avoid using metal spatulas or needles if trace metal analysis is required later.

    • Dilute with Ethyl Acetate.[2] Wash sequentially with:

      • 5% LiCl (aq) (removes DMF).

      • Sat. NaHCO₃ (removes unreacted acid).

      • Brine.[1][2]

    • Dry over Na₂SO₄ and concentrate.[2]

Protocol B: Metal Chelation Competency Assay (Validation)

Before biological testing, validate that the 3-ethyl modification has not disrupted the metal-binding capability of the picolinic core.

Method: UV-Vis Shift Assay

  • Prepare a 100 µM solution of the synthesized inhibitor in Methanol.

  • Record the UV-Vis spectrum (200–400 nm).

  • Add 1.0 equiv of FeCl₂ or ZnCl₂ solution.

  • Result: A bathochromic shift (red shift) or appearance of a charge-transfer band (often >300 nm) confirms the bidentate chelation mode is intact. If no shift occurs, the ethyl group may be causing steric torsion preventing planarity.

Synthetic Pathway Visualization

The following workflow illustrates the integration of the building block into a generic drug scaffold.

SynthesisWorkflow Start 3-Ethylpyridine-2-COOH HCl (Starting Material) Activation HATU Activation (Active Ester Formation) Start->Activation DMF, RT Base DIPEA (2.0 eq) (Neutralization) Base->Activation Coupling Amine Addition (Nucleophilic Attack) Activation->Coupling + Amine Scafold Workup LiCl / NaHCO3 Wash (Purification) Coupling->Workup 16h, RT Product 3-Ethyl-Picolinamide Inhibitor (Final Scaffold) Workup->Product

Caption: Optimized synthetic route for coupling 3-ethylpyridine-2-carboxylic acid HCl, emphasizing the critical neutralization step.

Troubleshooting & Optimization

  • Issue: Low Yield.

    • Cause: Incomplete neutralization of the HCl salt. The pyridine nitrogen can act as a proton sink.

    • Solution: Increase DIPEA to 4.0 equivalents total.

  • Issue: Decarboxylation.

    • Cause: Overheating the free acid form.

    • Solution: Keep reaction temperature < 60°C. If heating is required, use the amide product, not the free acid.

  • Issue: Poor Solubility.

    • Solution: The 3-ethyl group increases lipophilicity. If the product is insoluble in water during workup, this is expected. Use DCM/MeOH mixtures for chromatography.

References

  • Vertex Pharmaceuticals Inc. (2011). Pyrrolopyrazine Kinase Inhibitors. Patent CN101939324B.

  • Hovione Farm Cienc S.A. (2004). Method for making homogeneous spray-dried solid amorphous drug dispersions. US Patent 6,763,607. (Cites 3-ethylpyridine-2-carboxylic acid as a component in stabilized formulations).[4]

  • Guangxi Normal University. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy.[5]

  • BLD Pharm. (2023). 3-Ethylpyridine-2-carboxylic acid hydrochloride Product Data.

Sources

Protocol for amide coupling with 3-Ethylpyridine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Amide Coupling Protocol for 3-Ethylpyridine-2-carboxylic Acid Hydrochloride

Executive Summary & Strategic Rationale

The coupling of 3-Ethylpyridine-2-carboxylic acid hydrochloride represents a classic "deceptively simple" challenge in medicinal chemistry. While standard amide coupling protocols (EDC/HOBt) often suffice for benzoic acids, this specific substrate presents a triad of synthetic hurdles:

  • Ortho-Steric Hindrance: The ethyl group at the C3 position creates significant steric bulk immediately adjacent to the C2 carbonyl electrophile. This blocks the trajectory of incoming nucleophiles (amines) and bulky activating agents.

  • Electronic Deactivation: The electron-withdrawing nature of the pyridine ring renders the carbonyl highly electrophilic, but the adjacent nitrogen lone pair can interfere via chelation or dipole repulsion.

  • Salt Management: As a hydrochloride salt, the substrate requires precise neutralization to liberate the free carboxylate without triggering decarboxylation or solubility crashes.

This guide provides three validated protocols ranging from high-throughput discovery (Method A) to robust scale-up (Method B) and difficult amine coupling (Method C).[1]

Mechanistic Considerations & Reagent Selection

The failure mode of standard couplings with this substrate is typically slow activation followed by N-acyl urea formation (rearrangement side product) or simply no reaction .

  • Why HATU? For discovery scale, HATU (or COMU) is preferred over EDC because the resulting O-azabenzotriazole active ester is less sensitive to steric blocking than the O-acylisourea formed by carbodiimides. The nitrogen in the pyridine ring of the coupling reagent (HOAt moiety) provides an "anchimeric assistance" effect, accelerating the reaction rate.

  • Why T3P? For scale-up, Propylphosphonic Anhydride (T3P) is superior.[2][1] It forms a mixed anhydride that is highly reactive yet stable enough to resist side reactions.[1] Crucially, T3P reactions are driven to completion by the release of a water-soluble byproduct, simplifying purification.[2][1]

  • The HCl Factor: You must account for the HCl salt. Standard protocols assume a free acid.[1] Here, the first equivalent of base (DIPEA/TEA) is sacrificial—it only neutralizes the HCl.[2] Activation requires a second and often third equivalent.[1]

Decision Matrix & Workflow

The following logic gate determines the optimal protocol based on your specific amine partner and scale.

CouplingLogic Start Start: 3-Ethylpyridine-2-COOH HCl ScaleCheck Scale / Amine Type? Start->ScaleCheck Discovery Small Scale (<100 mg) Standard Amines ScaleCheck->Discovery Discovery ScaleUp Scale Up (>1 g) or Chiral Amines ScaleCheck->ScaleUp Process Difficult Unreactive Amines (Anilines, Electron Deficient) ScaleCheck->Difficult Low Nucleophilicity MethodA Method A: HATU/HOAt (High Activity) Discovery->MethodA MethodB Method B: T3P (50% in EtOAc) (Clean Profile) ScaleUp->MethodB MethodC Method C: Ghosez's Reagent (Acid Chloride) Difficult->MethodC

Figure 1: Decision matrix for selecting the appropriate amide coupling protocol.

Detailed Experimental Protocols

Method A: High-Performance Discovery Coupling (HATU)

Best for: Small scale (10–500 mg), valuable amines, rapid turnaround.[2][1]

Reagents:

  • Substrate: 3-Ethylpyridine-2-carboxylic acid HCl (1.0 equiv)[2][1]

  • Amine: 1.1 – 1.2 equiv[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (Hunig’s Base) (3.5 equiv - Critical)[1]

  • Solvent: DMF (anhydrous) [Concentration: 0.1 M][1]

Step-by-Step:

  • Salt Neutralization: In a dry vial, dissolve the carboxylic acid HCl salt (1.0 equiv) in DMF. Add 2.0 equiv of DIPEA.[1] Stir for 5 minutes at Room Temperature (RT). Note: The solution may warm slightly as HCl is neutralized.

  • Activation: Add HATU (1.2 equiv) in one portion. The solution will typically turn yellow/orange. Stir for 10–15 minutes to form the activated ester.

  • Amine Addition: Add the amine (1.1 equiv) followed by the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1][3][4]

    • Checkpoint: If conversion is <50% after 2 hours, heat to 40°C. Do not exceed 60°C to avoid decarboxylation.[2][1]

  • Workup: Dilute with EtOAc, wash with sat.[2][1] NaHCO₃ (3x), water (1x), and brine (1x).[2][1] Dry over Na₂SO₄.[1]

Method B: Scalable & Clean Coupling (T3P)

Best for: Gram-scale, avoiding epimerization, easy workup.[2][1]

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1]

  • Solvent: EtOAc or 2-MeTHF (Green alternative)[1]

Step-by-Step:

  • Slurry: Suspend the acid HCl salt and the amine in EtOAc (Concentration ~0.2 M).

  • Base Addition: Add the base (3.0 equiv). The mixture should become homogeneous or a fine suspension. Cool to 0°C.[1][5]

  • T3P Addition: Dropwise add the T3P solution (1.5 equiv) over 10 minutes.

  • Reaction: Allow to warm to RT and stir overnight (12–16 h).

  • Workup: The beauty of T3P is the workup. Add water directly to the reaction mixture. Separate layers. Wash organic layer with 0.5 M HCl (to remove excess amine/pyridine), then NaHCO₃.[2][1]

Method C: The "Sledgehammer" (Ghosez’s Reagent)

Best for: Extremely unreactive amines (e.g., electron-deficient anilines) where HATU fails.[2][1]

Rationale: This method generates the acid chloride in situ under neutral conditions, avoiding the harsh acidity of thionyl chloride which can degrade the pyridine ring or cause chlorination.

Step-by-Step:

  • Preparation: Suspend acid HCl salt (1.0 equiv) in dry DCM.

  • Chlorination: Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv).[2][1] Stir at RT for 1–2 hours.[1]

    • Monitoring: Aliquot into MeOH. Check LCMS for the methyl ester (indicates acid chloride formation).

  • Coupling: Once activation is complete, add the unreactive amine (1.0 equiv) and DIPEA (3.0 equiv).[1]

  • Reaction: Stir at RT or reflux (40°C) if necessary.

Comparative Data Analysis

FeatureEDC/HOBtHATU (Method A)T3P (Method B)[1]Acid Chloride (Method C)
Steric Tolerance LowHigh High Very High
Reaction Rate SlowFastModerateFast
Byproduct Removal Urea (Difficult)Water Soluble (Easy)Water Soluble (Very Easy)Gas/Soluble
Epimerization Risk ModerateLowLowest High
Cost LowHighModerateModerate

Troubleshooting & Critical Controls

  • Issue: Low Conversion.

    • Cause: The 3-ethyl group is blocking the approach.

    • Fix: Switch to Method C (Acid Chloride) or increase temperature to 50°C using Method B (T3P). Ensure solvent is strictly anhydrous.[1]

  • Issue: Decarboxylation.

    • Symptom:[2][1][5][6][7][8][9][10] Loss of M+H, appearance of 3-ethylpyridine peak in LCMS.[2][1]

    • Cause: Overheating (>80°C) or prolonged exposure to strong acid.[1]

    • Fix: Keep reaction <60°C. Ensure base is added before any heating steps.[1]

  • Issue: Solubility.

    • Cause: Zwitterionic nature of the amino-acid salt.

    • Fix: Use DMF/DMAc mixtures.[1] Avoid DCM for the initial salt neutralization step if solubility is poor.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2][1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[11] Organic Process Research & Development, 20(2), 140–177.[2][1] Link[1]

  • Valeur, E., & Bradley, M. (2009).[2][1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2][1] Link

  • Ghosez, L., et al. (1979).[2][1] 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis.[2][1][12] Organic Syntheses, 59, 26. Link[1]

  • Patterson, A. W., et al. (2011).[2][1] Optimization of the T3P-Promoted Synthesis of Amides. Organic Process Research & Development, 15(6), 1358-1364.[2][1] Link[1]

Sources

Troubleshooting & Optimization

Optimizing the yield of 3-Ethylpyridine-2-carboxylic acid hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing 3-Ethylpyridine-2-carboxylic acid hydrochloride (3-EP-2-COOH·HCl) presents a classic chemoselectivity challenge: oxidizing the C2-methyl group (or functionalizing C2) while preserving the C3-ethyl substituent. In industrial and pilot-scale settings, yield losses are rarely due to the core reaction failing, but rather due to over-oxidation (attacking the ethyl group), decarboxylation (thermal instability), or isolation failure (zwitterionic water solubility).

This guide moves beyond generic textbook procedures to address the specific "yield killers" for this scaffold. We focus on the Selective Oxidation of 3-Ethyl-2-Methylpyridine as the primary route, with a secondary high-purity protocol via Lithiation .

Module 1: Strategic Route Selection

Before optimizing, confirm your synthetic pathway.[1] The choice of precursor dictates the impurity profile.

RoutePrecursorMechanismProsCons
A. Selective Oxidation 3-Ethyl-2-methylpyridine

or Co/Mn Catalytic Oxidation
Scalable, low costHigh risk of over-oxidation (Et

Acetyl); Isolation is difficult.[1]
B. Hydrolysis 3-Ethyl-2-cyanopyridineAcid/Base HydrolysisHigh yield, clean conversionPrecursor availability is often poor; Nitrile synthesis is toxic.[1]
C. Directed Lithiation 3-EthylpyridineC2-Lithiation +

Quench
High regioselectivity (if controlled)Requires cryogenic conditions (-78°C); Lateral lithiation side-reactions.[1]

Recommendation: For most laboratory to pilot-scale optimizations, Route A (Selenium Dioxide Oxidation) offers the best balance of accessibility and yield, provided the isolation is handled correctly.

Module 2: The Optimized Protocol (Oxidation Route)

Objective: Selective oxidation of the C2-methyl group using Selenium Dioxide (


) to avoid attacking the C3-ethyl chain.
Reagents & Stoichiometry
  • Substrate: 3-Ethyl-2-methylpyridine (1.0 equiv)

  • Oxidant: Selenium Dioxide (

    
    ) (1.2 - 1.5 equiv)[1]
    
  • Solvent: Pyridine (anhydrous) or Dioxane/Water (9:1)[1]

  • Temperature: 110°C (Reflux)[1]

Step-by-Step Workflow
  • Activation: Dissolve 3-ethyl-2-methylpyridine in pyridine. Pyridine is the preferred solvent as it suppresses the over-oxidation of the ethyl group compared to aqueous media.

  • Addition: Add

    
     in portions at 60°C. Critical: Rapid addition causes an exotherm that promotes ethyl group attack.[1]
    
  • Reflux: Heat to reflux (110-115°C) for 4-6 hours. Monitor by TLC (MeOH/DCM 1:9).[1] The starting material spot (

    
    ) should disappear, and a polar spot (
    
    
    
    ) should appear.[1]
  • Filtration (The Selenium Trap): Cool to room temperature. Filter off the black Selenium metal precipitate through Celite.[1] Warning: Colloidal selenium can clog filters; use a wide-pore pre-filter.[1]

  • Isolation (The Yield Point):

    • Evaporate the solvent to dryness.[1][2]

    • Crucial Step: The residue is the free acid (zwitterion). Do not try to crystallize from water yet.[1]

    • Dissolve residue in minimal hot ethanol.

    • Add conc. HCl (1.1 equiv) dropwise.[1]

    • Cool to 0°C. The Hydrochloride salt should precipitate.[1]

Module 3: Troubleshooting & Yield Optimization

This section addresses specific failure modes reported by users.

Issue 1: "I have a complex mixture of products (Over-oxidation)."

Diagnosis: The ethyl group at C3 was oxidized to an acetyl or carboxyl group, forming 3-acetylpicolinic acid or pyridine-2,3-dicarboxylic acid (quinolinic acid derivative).[1]

  • Cause: Reaction temperature too high (>120°C) or oxidant excess >2.0 equiv.[1]

  • Solution:

    • Switch oxidant to

      
       in Dioxane . Dioxane moderates the oxidizing power.[1]
      
    • Strict Temp Control: Maintain oil bath at 115°C max.

    • Check Reagent: Ensure your starting material is 3-ethyl-2-methylpyridine, not 5-ethyl-2-methylpyridine (aldehyde collidine), which oxidizes differently.[1]

Issue 2: "My product is stuck in the aqueous phase (Low Recovery)."

Diagnosis: Pyridine carboxylic acids are isoelectric zwitterions.[1] At neutral pH, they are highly water-soluble and impossible to extract with ether/DCM.[1]

  • Solution (The Copper Chelation Method):

    • After oxidation, dissolve the crude residue in water.[1]

    • Add Copper(II) Acetate solution.[1] The Copper(II) bis(3-ethylpicolinate) complex will precipitate as a blue solid (very low water solubility).[1]

    • Filter the blue solid and wash with water.[1]

    • Suspend the copper complex in water and bubble

      
       gas (or add 
      
      
      
      ).[1]
    • Filter off the black

      
      .[1] The filtrate contains pure free acid.[1]
      
    • Evaporate and treat with HCl/Ethanol to get the salt.[1]

Issue 3: "The salt is a sticky gum, not a solid."

Diagnosis: Hygroscopicity.[1] The HCl salt absorbs atmospheric moisture rapidly.[1]

  • Solution:

    • Use Anhydrous HCl in Dioxane or Acetyl Chloride in Ethanol (generates anhydrous HCl in situ) for the salt formation step.[1]

    • Recrystallize from Isopropanol/Ether . Avoid water/ethanol mixtures for the final salt.[1]

Module 4: Process Visualization

Workflow Logic: Oxidation & Isolation

G start Start: 3-Ethyl-2-methylpyridine ox Oxidation (SeO2, Reflux) start->ox check TLC Check: SM Gone? ox->check check->ox No filter Filter Se Metal (Celite) check->filter Yes isolate Isolation Decision filter->isolate method_A Method A: Direct HCl Salt (If crude is clean) isolate->method_A High Purity Crude method_B Method B: Copper Chelation (If water soluble/dirty) isolate->method_B Low Purity/Aq. Solution salt Final Product: 3-Ethylpyridine-2-COOH HCl method_A->salt Anhydrous HCl/EtOH method_B->salt H2S De-complexation

Caption: Decision tree for isolating 3-ethylpyridine-2-carboxylic acid based on crude purity.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I use Potassium Permanganate (


) instead of Selenium Dioxide? 
A:  Technically yes, but yield will suffer.[1] 

is a stronger, less selective oxidant.[1] It frequently attacks the ethyl chain, leading to pyridine-2,3-dicarboxylic acid. If you must use

, keep the temperature below 60°C and use a stoichiometric deficit (0.9 equiv) to protect the ethyl group, recycling unreacted starting material.

Q2: Why does my product decarboxylate during drying? A: Pyridine-2-carboxylic acids (picolinic acids) are prone to thermal decarboxylation, especially in their free acid form.[1]

  • Fix: Always convert to the Hydrochloride salt before drying in an oven. The salt is significantly more thermally stable than the zwitterion. Dry at 40-50°C under vacuum, not 100°C.

Q3: Is there a way to purify without the Copper method? A: Yes. Esterification-Hydrolysis Loop.

  • Reflux crude acid with Ethanol/

    
     to form Ethyl 3-ethylpicolinate .[1]
    
  • Extract the ester into DCM (it is not water soluble, unlike the acid).[1]

  • Distill or column chromatography the ester (easy purification).[1]

  • Hydrolyze the pure ester with NaOH, then acidify with HCl. This guarantees >98% purity.[1]

References

  • Selective Oxidation of Methylpyridines

    • Title: "Oxidation of Picoline with Oxygen to Nicotinic Acid against Co/Mn C
    • Source: MDPI, Catalysts 2023.[1]

    • Relevance: Discusses the selectivity challenges of methyl vs ethyl oxid
    • URL:[Link][1][3][4][5]

  • Isolation of Pyridine Carboxylic Acids

    • Title: "Reactive Extraction of Pyridine-2-carboxylic Acid Using Nontoxic Extractant Systems"
    • Source: American Chemical Society (ACS), J. Chem. Eng.[1] Data.

    • Relevance: detailed data on the solubility and extraction difficulties of picolinic acid derivatives
    • URL:[Link][1]

  • Regioselective Lithiation (Alternative Route)

    • Title: "Regioselective lithiation of 3-chloro-2-ethoxypyridine" (Analogous mechanism for 3-substituted pyridines)[5]

    • Source: ResearchGate / Beilstein J. Org.[1] Chem.

    • Relevance: Provides mechanistic insight into directing lithi
    • URL:[Link]

Sources

Technical Support Center: 3-Ethylpyridine-2-carboxylic Acid Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Common side reactions in 3-Ethylpyridine-2-carboxylic acid hydrochloride synthesis Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals[1]

Welcome to the Application Support Hub. This guide addresses the critical synthetic challenges associated with 3-Ethylpyridine-2-carboxylic acid hydrochloride (also known as 3-Ethylpicolinic acid HCl). While structurally simple, the synthesis of substituted picolinic acids is notoriously sensitive to steric crowding and electronic effects, often leading to specific impurity profiles that can derail pharmaceutical scale-up.

This document focuses on the Acid Hydrolysis of 3-Ethyl-2-cyanopyridine , the most robust industrial route, while also addressing pitfalls in alternative Direct Metalation and Oxidation pathways.[1]

Part 1: Critical Side Reactions & Impurity Profiling[1]

Understanding the "Why" behind your impurities is the first step to elimination. The following analysis details the mechanistic origins of common side reactions.

Thermal Decarboxylation (The "Disappearing Product" Phenomenon)

Context: Picolinic acids (2-pyridinecarboxylic acids) are inherently unstable compared to their nicotinic (3-) and isonicotinic (4-) counterparts.[1] The proximity of the ring nitrogen to the carboxyl group facilitates a zwitterionic intermediate that promotes thermal decarboxylation.

  • Observation: Loss of yield during workup; detection of 3-ethylpyridine in the final product.

  • Mechanism: At elevated temperatures (especially >100°C in acidic media), the protonated pyridine ring acts as an electron sink, facilitating the loss of CO₂ to form a transient ylide, which reprotonates to the alkylpyridine.

  • Risk Factor: High during the concentration of the aqueous acid hydrolysate.

Incomplete Hydrolysis (The "Amide Plateau")

Context: The hydrolysis of 2-cyanopyridines proceeds through a stable carboxamide intermediate (3-ethylpicolinamide).[1] The steric bulk of the 3-ethyl group hinders the nucleophilic attack of water on the amide carbonyl, significantly slowing the second step of hydrolysis (Amide


 Acid) compared to the first (Nitrile 

Amide).
  • Observation: Presence of a neutral, less soluble impurity (Amide) co-precipitating with the product.

  • Causality: Insufficient reaction time or acid concentration. The rate constant for Amide

    
     Acid conversion is often 
    
    
    
    times slower than Nitrile
    
    
    Amide.
Regio-Isomeric Contamination (Upstream Carryover)

Context: If the precursor 3-ethyl-2-cyanopyridine was synthesized via the Reissert-Henze reaction (oxidation of 3-ethylpyridine to N-oxide followed by cyanation), the 6-isomer (5-ethyl-2-cyanopyridine) is a common byproduct.[1]

  • Observation: A persistent impurity (~5-10%) that has nearly identical solubility properties to the target.

  • Impact: The 6-isomer hydrolyzes to 5-ethylpyridine-2-carboxylic acid, which co-crystallizes with the target.[1]

Part 2: Troubleshooting Guide (Q&A)

Category: Yield & Purity Issues

Q1: I am observing significant gas evolution during the final concentration step, and my yield is dropping. What is happening? Diagnosis: You are likely witnessing thermal decarboxylation . Root Cause: Heating the free acid or hydrochloride salt in aqueous solution above 80-90°C for extended periods triggers CO₂ loss.[1] Solution:

  • Vacuum Distillation: Always concentrate the hydrolysate under reduced pressure (vacuum) to keep the bath temperature below 50-60°C.

  • Azeotropic Removal: Instead of boiling off water directly, add toluene or isopropanol and azeotropically remove water at lower temperatures.

Q2: My HPLC shows a peak at RRT ~1.2 that persists even after recrystallization. It has a mass of [M-1]. Diagnosis: This is likely the 3-ethylpicolinamide intermediate.[1] Root Cause: The steric hindrance of the ethyl group at position 3 protects the carbonyl carbon at position 2, requiring harsher conditions for complete hydrolysis. Solution:

  • Increase Acid Strength: Ensure the reaction is performed in >6M HCl or 50-70% H₂SO₄.

  • Extended Reflux: Increase the reflux time by 2-4 hours after the nitrile peak disappears. Monitor the Amide

    
     Acid conversion specifically.
    

Q3: The product is extremely hygroscopic and turns into a sticky oil upon filtration. Diagnosis: Formation of an amorphous hydrochloride hydrate or excess trapped HCl/solvent. Root Cause: Pyridine hydrochlorides are avid water absorbers. Solution:

  • Solvent Switch: Use anhydrous ethanol or acetone for the final precipitation/wash. Avoid water in the final crystallization step.

  • Drying: Dry in a vacuum oven at 40°C over

    
     or KOH pellets to remove trace water and HCl.
    
Category: Alternative Route Issues (Lithiation/Oxidation)

Q4: I tried oxidizing 3-ethyl-2-methylpyridine, but I isolated a di-acid. Diagnosis: Over-oxidation. Root Cause: Oxidants like KMnO₄ or SeO₂ can attack the benzylic position of the ethyl group (position 3) after oxidizing the methyl group (position 2), forming pyridine-2,3-dicarboxylic acid . Solution: Switch to the Hydrolysis of 3-ethyl-2-cyanopyridine route. It is far more selective. If you must oxidize, use milder reagents like aqueous nitric acid under controlled pressure, but selectivity remains a challenge.

Q5: During lithiation of 3-ethylpyridine, I obtained a mixture of carboxylic acids. Diagnosis: Regioselectivity failure (C2 vs. C4 attack). Root Cause: Directed lithiation of 3-alkylpyridines is governed by a complex interplay of coordination (to the Ring N) and acidity. Without a specific Directing Group (DMG), n-BuLi may attack C2 (kinetic) or C4 (thermodynamic), or even the ethyl group (lateral lithiation). Solution: Use a bulky base like Li-DMAE (Lithium dimethylaminoethoxide) or LiTMP to favor C2 lithiation via the "Complex Induced Proximity Effect" (CIPE).

Part 3: Visualizing the Chemistry

The following diagram illustrates the primary hydrolysis pathway and the competing side reactions (Decarboxylation and Lateral Oxidation).

G cluster_ox Alternative Route: Oxidation Precursor 3-Ethyl-2-cyanopyridine Amide Intermediate: 3-Ethylpicolinamide Precursor->Amide Acid Hydrolysis (Fast) Product Target: 3-Ethylpyridine-2-COOH HCl Amide->Product Acid Hydrolysis (Slow, Steric Hindrance) Decarb Impurity: 3-Ethylpyridine (Decarboxylation) Product->Decarb Heat (>90°C) - CO2 OxImpurity Impurity: Pyridine-2,3-dicarboxylic acid (If Oxidative Route) StartOx 3-Ethyl-2-methylpyridine StartOx->Product Selective Ox. StartOx->OxImpurity Over-Oxidation

Caption: Reaction pathway showing the stepwise hydrolysis of the nitrile and the critical thermal decarboxylation sink.

Part 4: Validated Experimental Protocol

Method: Acid Hydrolysis of 3-Ethyl-2-cyanopyridine Objective: Synthesis of high-purity 3-Ethylpyridine-2-carboxylic acid hydrochloride.

Materials
  • Precursor: 3-Ethyl-2-cyanopyridine (1.0 eq)[1]

  • Reagent: Hydrochloric Acid (37%, conc.) or Sulfuric Acid (50% v/v)

  • Solvent: Ethanol (Absolute) for workup

  • Equipment: Round-bottom flask, reflux condenser, vacuum rotavap.[1]

Step-by-Step Procedure
  • Hydrolysis Setup:

    • Charge a 500 mL round-bottom flask with 3-Ethyl-2-cyanopyridine (10.0 g, 75.7 mmol).

    • Add Hydrochloric Acid (37%) (50 mL). Note: A large excess of acid is required to drive the equilibrium and maintain solubility.

    • Critical Control: If using H₂SO₄, ensure concentration is ~50-60%.[1] Too high (>90%) promotes charring; too low slows the reaction.

  • Reaction (The "Amide Barrier"):

    • Heat the mixture to reflux (approx. 100°C) .

    • Maintain reflux for 6–8 hours .

    • IPC (In-Process Control): Monitor by HPLC or TLC. You will see the Nitrile disappear quickly (1-2 h), followed by the slow consumption of the Amide intermediate. Do not stop until the Amide is <1.0%.

  • Concentration (The "Danger Zone"):

    • Cool the reaction mixture to 40°C.

    • Concentrate under reduced pressure (vacuum) to remove excess water and HCl.

    • WARNING: Do not allow the bath temperature to exceed 55°C . Higher temperatures at this acidic, concentrated stage will trigger decarboxylation.

  • Salt Formation & Isolation:

    • The residue will be a thick, acidic syrup or wet solid.

    • Add Ethanol (Absolute, 50 mL) and re-evaporate to remove residual water (azeotrope). Repeat twice if necessary.

    • Dissolve the final residue in a minimum amount of hot Ethanol (~30 mL).

    • Allow to cool slowly to 0°C. The Hydrochloride salt should crystallize.

    • Troubleshooting: If it oils out, add a small amount of Acetone or Diethyl Ether to induce precipitation.

  • Filtration & Drying:

    • Filter the white crystalline solid under nitrogen (hygroscopic).

    • Wash with cold acetone.

    • Dry in a vacuum oven at 40°C for 12 hours.

Quantitative Data Summary
ParameterSpecification / TargetNotes
Yield 85 - 92%Losses primarily due to mother liquor solubility.[1]
Appearance White to Off-White Crystalline SolidYellowing indicates decarboxylation or oxidation byproducts.[1]
Melting Point 155 - 160°C (dec.)[1]Decomposes upon melting (CO₂ evolution).[1]
HPLC Purity > 98.0%Main impurity: 3-Ethylpicolinamide (<0.5%).[1]

References

  • Preparation of Pyridine Carboxylic Acids via Hydrolysis

    • Title: Method for the synthetic of 2-pyridine carboxylic acid.[1][2]

    • Source: Google P
    • URL
    • Relevance: Describes the standard industrial hydrolysis of 2-cyanopyridines, emphasizing pH control and evaporation temperatures to avoid decarboxyl
  • Lithiation of 3-Substituted Pyridines

    • Title: Directed Lithiation and Substitution of Pyridine Derivatives.[3]

    • Source: Heterocycles (Vol 91, No. 3, 2015).[3]

    • URL:[Link]

    • Relevance: details the regioselectivity challenges (C2 vs C4) when lithiating 3-alkylpyridines, supporting the recommendation to use directing groups or specific bases.
  • Oxidation Side Reactions

    • Title: Method for the preparation of pyridine-2,3-dicarboxylic acids.[1][4]

    • Source: European P
    • URL:[Link]

    • Relevance: Illustrates the risk of over-oxidation where alkyl groups on the pyridine ring are converted to carboxylic acids, leading to di-acid impurities.
  • Properties of 3-Ethylpyridine

    • Title: 3-Ethylpyridine Compound Summary.
    • Source: PubChem.
    • URL:[Link]

    • Relevance: Provides physical property data (boiling points, basicity)

Sources

Technical Support Center: Troubleshooting Pyridine Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Workflow

Low yield in the synthesis of pyridine carboxylic acids (e.g., Nicotinic acid, Picolinic acid, Isonicotinic acid) is rarely due to a single catastrophic failure.[1] Instead, it typically stems from two distinct physicochemical traps:[1]

  • The "Zwitterion Trap" (Isolation): Failure to recover the product from aqueous media due to its amphoteric nature and high water solubility at non-isoelectric pH.

  • Thermal Decarboxylation (Reaction): Specific instability of the 2-isomer (picolinic acid) leading to product loss as pyridine.

Use the following decision matrix to diagnose your specific failure mode:

YieldDiagnosis start START: Low Yield Detected check_tlc Check Crude Reaction (HPLC/TLC) Before Workup start->check_tlc conversion Is Starting Material Consumed? check_tlc->conversion product_peak Is Product Peak/Spot Strong? conversion->product_peak Yes reaction_issue ISSUE: Reaction Failure (Incomplete Oxidation or Catalyst Poisoning) conversion->reaction_issue No (SM remains) decarb_issue ISSUE: Thermal Decarboxylation (Check Reaction Temp) product_peak->decarb_issue No (Pyridine detected) isolation_issue ISSUE: Isolation Failure (The Zwitterion Trap) product_peak->isolation_issue Yes (High in Crude, Low in Pot)

Figure 1: Diagnostic decision tree for isolating the root cause of yield loss.

Issue: Isolation Failure (The Zwitterion Trap)

Symptom: The reaction monitors show full conversion and high product concentration, but after aqueous workup or extraction, the mass balance is <20%.

Technical Explanation: Pyridine carboxylic acids exist as zwitterions in aqueous solution.[1][2] They possess a basic nitrogen (pyridine ring) and an acidic carboxyl group.[1][3]

  • pH < pKa1: Species is Cationic (Soluble in water).

  • pH > pKa2: Species is Anionic (Soluble in water).

  • pH = pI (Isoelectric Point): Species is Neutral (Zwitterionic). Solubility is at its absolute minimum.

If you attempt to extract into organic solvent at a random pH, or if you attempt to crystallize without precise pH control, the product remains dissolved in the aqueous mother liquor.[1]

Data: Physicochemical Constants for Optimization
CompoundCommon NamePositionpKa1 (NH+)pKa2 (COOH)Target pI (Precipitation pH) Water Solubility (20°C)
Pyridine-2-COOH Picolinic Acid21.015.393.2 Very High (860 g/L)
Pyridine-3-COOH Nicotinic Acid32.074.853.4 - 3.5 Low (18 g/L)
Pyridine-4-COOH Isonicotinic Acid41.844.963.4 Low (5 g/L)

Note: Picolinic acid is exceptionally soluble in water even at its pI, making precipitation difficult.[1] It often requires continuous extraction or sublimation.

Protocol: pH-Swing Crystallization (Standard Workflow)

Applicable for Nicotinic and Isonicotinic Acid.

  • Concentration: Reduce the aqueous reaction volume by 70% via rotary evaporation (50°C).

  • Acidification/Basification:

    • If coming from basic oxidation (

      
      ): The solution is alkaline. Slowly add conc. HCl.
      
    • If coming from acidic oxidation (

      
      ): The solution is acidic. Slowly add 50% NaOH.[1]
      
  • The Critical Step: Monitor pH continuously with a calibrated probe.[1]

    • Do not overshoot. If you aim for pH 3.4 but hit pH 2.0, the product re-dissolves as the cation.[1]

    • Adjust exactly to the Target pI listed in the table above.

  • Crystallization: Cool the mixture to 4°C overnight. Filter the white precipitate.

  • Picolinic Acid Exception: If synthesizing the 2-isomer, precipitation will likely fail due to high solubility.[1] Resolution: Evaporate to dryness and sublime the solid (vacuum sublimation), or use continuous extraction with hot benzene (requires safety controls) or extraction with TOPO (trioctylphosphine oxide) in a diluent.[1]

Issue: Thermal Decarboxylation

Symptom: Yield is low, and the crude mixture smells strongly of pyridine. Gas evolution (


) was observed during heating.[1]

Technical Explanation: Pyridine carboxylic acids are thermally unstable.[1] This is most severe for Picolinic acid (2-position) . The proximity of the electron-withdrawing nitrogen to the carboxyl group facilitates a Hammick-type mechanism where the zwitterion stabilizes the transition state, leading to loss of


 and reversion to pyridine.

Figure 2: Thermal degradation pathway of Picolinic acid.

Troubleshooting Guide
  • Picolinic Acid: Decarboxylation becomes significant at >100°C in aqueous solution.[1][4]

    • Fix: Avoid refluxing in water for extended periods.[1] If using permanganate oxidation, keep temperature <80°C.[1]

  • Nicotinic/Isonicotinic Acid: More stable, but will decarboxylate at >180°C or in the presence of copper salts at high temperatures.[1]

Issue: Incomplete Oxidation (Reaction Chemistry)

Symptom: TLC/HPLC shows large amounts of starting material (methylpyridine) or intermediate aldehydes.

Protocol: Optimized Permanganate Oxidation (Bench Scale) Reference Standard: Modified from Vogel's Textbook of Practical Organic Chemistry.

While catalytic air oxidation is preferred industrially,


 is the most robust lab-scale method if managed correctly.[1]
  • Stoichiometry: Use 2.5 to 3.0 equivalents of

    
    . The theoretical requirement is 2.0 equiv, but MnO2 sludge traps product and oxidant.[1]
    
  • Temperature Control:

    • Heat 3-picoline (beta-picoline) and water to 70°C.

    • Add

      
       in small portions. Exothermic! 
      
    • Crucial: If the purple color persists for >5 minutes, the reaction has stalled.[1] Increase temp slightly (max 85°C).

  • Filtration (The Yield Killer):

    • The

      
       byproduct is a voluminous sludge that adsorbs the product (potassium nicotinate).
      
    • Fix: Wash the

      
       filter cake thoroughly  with hot water (3x). 20-30% of your yield is often left in the sludge if you skip this.
      

FAQ: Advanced Troubleshooting

Q: I am using the nitric acid oxidation method, but my yield is inconsistent. A: Nitric acid oxidation requires high pressure (autoclave) and temperatures (160-200°C).[1] If the temperature spikes above 200°C, you will trigger rapid decarboxylation.[1] Ensure your autoclave has precise PID temperature control.

Q: Can I use solvent extraction instead of crystallization? A: Standard solvents (EtOAc, DCM) extract pyridine carboxylic acids very poorly from water due to the zwitterionic character.[1]

  • Solution: Use Continuous Liquid-Liquid Extraction with a solvent like n-butanol, or use a reactive extractant like TOPO (Trioctylphosphine oxide) in kerosene, which complexes with the acid to pull it into the organic phase.[1]

Q: My product is colored (yellow/brown) instead of white. A: This indicates trace coupling byproducts or unreacted manganese species.

  • Fix: Dissolve the crude acid in base (

    
    ), treat with activated charcoal at 60°C for 30 mins, filter, and re-precipitate with acid to the pI.
    

References

  • Solubility and pI Data: Wang, F., & Berglund, K. A. (2000).[1] Monitoring pH Swing Crystallization of Nicotinic Acid by the Use of Attenuated Total Reflection Fourier Transform Infrared Spectroscopy. Industrial & Engineering Chemistry Research, 39(6), 2000.[1] Link

  • Decarboxylation Kinetics: Dunn, G. E., et al. (1972).[1][5] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.[1][5] Link[5]

  • Catalytic Oxidation: Shimizu, S., et al. (2000).[1] Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide.[6][7] Organic Process Research & Development, 4(4). Link

  • General Properties: National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 938, Nicotinic acid.[1] Link

Sources

Technical Support Center: Purification of 3-Ethylpyridine-2-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 3-Ethylpyridine-2-carboxylic acid hydrochloride , a critical intermediate often synthesized via the oxidation of 3-ethyl-2-methylpyridine or hydrolysis of corresponding esters.[1][2]

Users frequently encounter three distinct impurity classes with this molecule:

  • Inorganic Salts (Ash): NaCl or KCl carried over from hydrolysis/acidification steps.[1]

  • Organic Byproducts: Unreacted 3-ethylpyridine (decarboxylation product) or N-oxides.[1][2]

  • Color Bodies: Polymerized oxidative byproducts causing yellow/brown discoloration.[1]

The following troubleshooting modules provide self-validating protocols to resolve these issues.

Module 1: The "Invisible" Impurities (Inorganic Salts)

User Question: "My elemental analysis shows high chlorine levels, but the melting point is broad. The product leaves a white residue upon combustion.[1] How do I remove the inorganic salts (NaCl/KCl) trapped in the crystal lattice?"

Technical Insight: This is the most common issue with picolinic acid derivatives.[1] The hydrochloride salt of your product is highly soluble in lower alcohols (Ethanol, Methanol), whereas inorganic salts (NaCl, KCl) are virtually insoluble in these solvents.[1] We exploit this solubility differential to perform a "desalting" filtration.[1]

Protocol: The "Hot Ethanol" Filtration

  • Dry the Crude: Ensure your crude solid is completely dry.[1] Water content allows NaCl to dissolve in ethanol, defeating the purification.[1]

  • Dissolution: Suspend the crude solid in Absolute Ethanol (10 mL per gram of solid).

    • Note: Do not use 95% Ethanol if salt content is critical; the 5% water will carry over NaCl.[1]

  • Reflux: Heat the mixture to reflux (approx. 78°C) with vigorous stirring for 15 minutes.

  • Filtration: While the solution is boiling hot , filter it through a pre-warmed Buchner funnel (sintered glass, medium porosity).

    • Result: The filter cake is the inorganic impurity (NaCl/KCl).[1] The filtrate contains your product.[1][3][4]

  • Isolation: Concentrate the filtrate to 20% of its original volume and cool to 0°C to crystallize the pure product.

Module 2: Organic Impurities & Decarboxylation

User Question: "NMR shows small aromatic peaks that don't match my product, and the material smells like pyridine. Is this unreacted starting material?"

Technical Insight: Picolinic acids (pyridine-2-carboxylic acids) are prone to thermal decarboxylation , especially during high-temperature workups, yielding the parent alkyl-pyridine (in this case, 3-ethylpyridine).[1][2] Unlike the zwitterionic amino acid product, these impurities are non-ionic organics.[1]

Troubleshooting Strategy: The "pH Swing" Wash You cannot easily wash these out of the final HCl salt because the salt is water-soluble.[1] You must intervene before the final acidification or by washing the solid salt with a non-polar solvent.

Corrective Action:

  • Option A (Solid Wash): Triturate (grind and wash) the crude dry HCl salt with Ethyl Acetate or Diethyl Ether .[1] The product (HCl salt) is insoluble, while the decarboxylated impurity (3-ethylpyridine) and non-polar starting materials are soluble.[1] Filter and dry.[1][3][4][5][6]

  • Option B (Aqueous Swing - Pre-Salt Formation):

    • Dissolve crude in water.[1]

    • Adjust pH to 3.5–4.0 (Isoelectric point region).[1]

    • Extract with Dichloromethane (DCM).[1][7] The impurities partition into DCM; the product remains in the aqueous phase.

    • Acidify aqueous phase with conc.[1][3] HCl and evaporate to dryness.

Module 3: Color Removal & Recrystallization

User Question: "The product is technically pure by NMR but appears brown/tan instead of white. How do I fix this for pharmaceutical grade specs?"

Technical Insight: Pyridine derivatives often form trace polymers or N-oxides during oxidation steps.[1][2] These are high-molecular-weight "color bodies."[1][2] They are best removed via adsorption during the recrystallization step.[1]

Master Protocol: Activated Carbon Recrystallization [1][2]

ParameterSpecification
Solvent System Ethanol (Solvent) / Diethyl Ether (Anti-solvent)
Adsorbent Activated Carbon (e.g., Darco G-60), 5 wt% loading
Temperature Reflux (78°C) -> Slow Cool -> 0°C

Step-by-Step Procedure:

  • Dissolve: Dissolve 10g of crude 3-ethylpyridine-2-carboxylic acid HCl in 80 mL of boiling Absolute Ethanol.

  • Adsorb: Add 0.5g Activated Carbon. Stir at reflux for 10 minutes.

    • Critical: Do not add carbon to a superheated solution; it will boil over.[1] Remove heat, add carbon, resume heat.[1]

  • Hot Filter: Filter through a Celite pad (diatomaceous earth) to remove the carbon.[1] Wash the pad with 10 mL hot ethanol.[1]

  • Crystallize:

    • Reheat filtrate to boiling.

    • Remove from heat.[1][6]

    • Add Diethyl Ether dropwise until the solution turns slightly cloudy (turbid).

    • Add 1 mL of Ethanol to clear the turbidity.

  • Nucleate & Cool: Cap the flask and let it cool to room temperature undisturbed. Then place in an ice bath (0-4°C) for 2 hours.

  • Harvest: Filter the white needles/prisms. Wash with cold 1:1 Ethanol/Ether.[1]

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅ (phosphorus pentoxide) or KOH pellets. The HCl salt is hygroscopic.

Visualizing the Workflow

The following diagram illustrates the logical decision tree for purifying this specific compound based on the impurity profile.

PurificationWorkflow Start Crude 3-Ethylpyridine-2-carboxylic acid Hydrochloride CheckAsh Check Inorganic Salt Content (ROI / Ash Test) Start->CheckAsh HighAsh High Ash (>0.5%) CheckAsh->HighAsh Yes LowAsh Low Ash CheckAsh->LowAsh No EthanolWash Hot Ethanol Filtration (Product in Filtrate, Salts on Filter) HighAsh->EthanolWash CheckColor Check Appearance (Yellow/Brown?) LowAsh->CheckColor EthanolWash->CheckColor CarbonTreat Activated Carbon Treatment (Reflux in EtOH) CheckColor->CarbonTreat Discolored Crystallize Recrystallization (EtOH + Et2O Anti-solvent) CheckColor->Crystallize White/Off-white CarbonTreat->Crystallize FinalProduct Pure White Solid (Store in Desiccator) Crystallize->FinalProduct

Figure 1: Decision matrix for purification based on specific impurity profiles (Inorganic vs. Color bodies).[1][2]

References

  • Organic Syntheses, Coll.[1] Vol. 4, p.704 (1963). Picolinic Acid Hydrochloride.[1] (Describes the standard purification of pyridine carboxylic acid salts via ethanol filtration and ether precipitation).

  • U.S. Patent 2,408,020. Process for the preparation of pyridine carboxylic acids.[1][6] (Details the oxidation routes and decarboxylation risks of alkyl pyridines).

  • ChemicalBook Data. 3-Ethylpyridine-2-carboxylic acid Properties. (Solubility and physical property data for validation).

  • ResearchGate Discussion. Hydrolysis and isolation of pyridine carboxylic acid hydrochlorides. (Peer-reviewed technical discussion on solubility and desalting techniques).[1]

Sources

Preventing decarboxylation of pyridine-2-carboxylic acids during reaction

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Unwanted Decarboxylation in Your Reactions

Welcome, researchers and drug development professionals, to our dedicated technical support center. This resource provides in-depth guidance on a common challenge in synthetic chemistry: the unwanted decarboxylation of pyridine-2-carboxylic acids. As Senior Application Scientists, we have compiled this information based on established literature and practical laboratory experience to help you navigate this issue and ensure the integrity of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: Why are pyridine-2-carboxylic acids so prone to decarboxylation?

Pyridine-2-carboxylic acids, also known as picolinic acids, exhibit a unique susceptibility to decarboxylation due to the proximity of the carboxylic acid group to the nitrogen atom in the pyridine ring. This arrangement facilitates the formation of a stable intermediate upon heating, leading to the loss of carbon dioxide.[1][2] The generally accepted mechanism involves the formation of a zwitterion, which then expels CO2 to form a 2-pyridyl carbanion or a related ylide/carbene intermediate.[1][2] This intrinsic reactivity makes these valuable building blocks sensitive to elevated temperatures and certain reaction conditions.

Q2: What are the primary factors that influence the rate of decarboxylation?

Several factors can influence the rate of decarboxylation:

  • Temperature: Elevated temperatures are the most significant driver of decarboxylation.

  • pH: The decarboxylation rate is pH-dependent. The zwitterionic form of the acid, which is more prevalent in a specific pH range, is particularly reactive.[1]

  • Substituents on the Pyridine Ring: The electronic nature of substituents on the pyridine ring can either stabilize or destabilize the intermediate formed during decarboxylation, thus affecting the rate. For instance, the presence of an additional carboxylic acid group, as in pyridine-2,3-dicarboxylic acid (quinolinic acid), significantly accelerates decarboxylation.[1]

  • Solvent: The polarity and nature of the solvent can influence the stability of the zwitterionic intermediate and thus the rate of decarboxylation.

Q3: I am planning an amide coupling reaction with a picolinic acid derivative. What is the main challenge I should anticipate?

The primary challenge is preventing decarboxylation of the picolinic acid starting material, which can lead to the formation of pyridine as a significant byproduct, reducing the yield of your desired amide. This is especially critical if the reaction requires heating. The key is to activate the carboxylic acid for amidation under conditions that are mild enough to avoid triggering decarboxylation.

Troubleshooting Guide: Preventing Decarboxylation During Amide Coupling

Unwanted decarboxylation during amide coupling reactions is a frequent issue. This guide provides a systematic approach to troubleshooting and preventing this side reaction.

Problem: Low yield of the desired amide and formation of a pyridine byproduct.

This is a classic sign of decarboxylation competing with the amide bond formation. Here’s a troubleshooting workflow to address this:

G cluster_0 Troubleshooting Workflow start Low Amide Yield & Pyridine Byproduct Observed q1 Are you using high reaction temperatures? start->q1 a1_yes Reduce Temperature q1->a1_yes Yes a1_no Evaluate Coupling Reagent q1->a1_no No q3 Is the reaction still slow at lower temperatures? a1_yes->q3 q2 Which coupling reagent are you using? a1_no->q2 a2_std Consider alternative reagents (e.g., HATU, COMU, DIC/HOPO) q2->a2_std Standard a2_harsh e.g., SOCl2 with heating q2->a2_harsh Harsh a2_std->q3 a4_no This is a viable alternative a2_harsh->a4_no a3_yes Optimize reaction time and monitor progress (TLC/LC-MS) q3->a3_yes Yes a3_no Problem likely solved q3->a3_no No q5 Is decarboxylation still an issue? a3_yes->q5 q4 Have you considered converting to the acid chloride? a4_yes Use mild conditions for acid chloride formation (e.g., Oxalyl chloride at low temp) q4->a4_yes Yes q4->q5 No a4_yes->q5 a4_no->q4 a5_yes Consider a protecting group strategy for the carboxylic acid. q5->a5_yes Yes a5_no Problem likely solved q5->a5_no No

Caption: Troubleshooting workflow for preventing decarboxylation.

Methodologies to Prevent Decarboxylation

Here we detail several proven strategies to mitigate or eliminate decarboxylation during reactions involving pyridine-2-carboxylic acids.

Optimization of Reaction Temperature

This is the simplest and often most effective first step.

  • Rationale: Decarboxylation is a thermally driven process. By lowering the reaction temperature, you can significantly reduce the rate of this unwanted side reaction.

  • Protocol:

    • Attempt your reaction at room temperature or 0 °C initially.

    • If the reaction is too slow, incrementally increase the temperature, monitoring the reaction closely by TLC or LC-MS for the appearance of the decarboxylated byproduct (e.g., pyridine).

    • Identify the optimal temperature that provides a reasonable reaction rate with minimal decarboxylation.

Selection of Appropriate Coupling Reagents

The choice of coupling reagent is critical for successful amide bond formation without inducing decarboxylation. Modern peptide coupling reagents are designed to be highly efficient under mild conditions.

  • Rationale: These reagents activate the carboxylic acid at low temperatures, allowing for rapid reaction with the amine before decarboxylation can occur.

  • Recommended Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high efficiency and low rates of epimerization in peptide synthesis.[3]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A highly efficient coupling reagent that often performs well in a broad range of solvents and with only one equivalent of base.[4]

    • DIC/HOPO (N,N'-Diisopropylcarbodiimide with 2-Hydroxypyridine-N-oxide): This combination has shown a broad substrate scope and good stability of the activated intermediate in aqueous media.[5][6]

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that is often used in combination with additives like HOBt or Oxyma to improve efficiency and reduce side reactions.[3][7]

Table 1: Comparison of Common Coupling Reagents for Picolinic Acid Amidation

Coupling ReagentTypical ConditionsAdvantagesDisadvantages
HATU Room temperature, DIPEA, DMFHigh efficiency, fast reaction times, low epimerization.[3]Higher cost.
COMU Room temperature, DIPEA, DMFExcellent performance, soluble in many solvents.[4]Higher cost.
EDC/HOBt 0 °C to room temperature, DMFReadily available, cost-effective.Can sometimes be less efficient for hindered substrates.
DIC/HOPO Room temperature, aqueous or organic solventGood for a wide range of substrates.[5][6]Byproduct removal can be challenging in some cases.
Conversion to an Acid Chloride

Activating the carboxylic acid as an acid chloride is a classic and effective method.

  • Rationale: The acid chloride is highly reactive towards nucleophiles like amines, and the reaction can often be carried out at low temperatures, thus preventing decarboxylation.

  • Protocol:

    • Reagent Selection: Use a mild chlorinating agent such as oxalyl chloride or thionyl chloride.[8]

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • In Situ Use: It is often best to use the generated acid chloride immediately in the next step without isolation.

    • Amine Addition: Add the amine to the cold solution of the acid chloride.

Caution: The reaction of picolinic acid with thionyl chloride can sometimes lead to chlorination of the pyridine ring as a side reaction.[8][9][10] Careful control of reaction conditions is necessary.

Esterification as an Alternative Activation Strategy

Esterification of the pyridine-2-carboxylic acid can be a useful strategy, as the resulting ester can then be converted to the amide.

  • Rationale: Esterification can often be achieved under conditions that do not promote decarboxylation. The ester can then be reacted with an amine (ammonolysis) to form the desired amide, although this may require more forcing conditions.

  • Protocol (Fischer Esterification):

    • Reflux the pyridine-2-carboxylic acid in the desired alcohol with a catalytic amount of a strong acid (e.g., sulfuric acid).[11]

    • The water formed during the reaction should be removed to drive the equilibrium towards the ester.

Protecting Group Strategies

For multi-step syntheses where the carboxylic acid needs to be preserved through various reaction conditions, a protecting group strategy can be employed.

  • Rationale: The carboxylic acid is temporarily converted to a less reactive functional group (e.g., an ester) that is stable to the reaction conditions that would otherwise cause decarboxylation. The protecting group is then removed at a later stage to regenerate the carboxylic acid.

  • Example: Methyl or Benzyl Esters:

    • Protection: The carboxylic acid can be converted to its methyl or benzyl ester.[12][13]

    • Deprotection: Methyl esters can be hydrolyzed under acidic or basic conditions, while benzyl esters are commonly removed by hydrogenolysis.[12]

G cluster_1 Protecting Group Workflow start Pyridine-2-carboxylic Acid protect Protect as Ester (e.g., Methyl or Benzyl) start->protect reaction Perform Desired Reaction(s) (Conditions where ester is stable) protect->reaction deprotect Deprotect Ester (Hydrolysis or Hydrogenolysis) reaction->deprotect finish Desired Product with Carboxylic Acid deprotect->finish

Caption: General workflow for a protecting group strategy.

Conclusion

Preventing the decarboxylation of pyridine-2-carboxylic acids is a manageable challenge with careful consideration of reaction conditions and the selection of appropriate reagents. By understanding the underlying mechanism and employing the strategies outlined in this guide, researchers can significantly improve the efficiency and success of their synthetic endeavors involving these important heterocyclic building blocks.

References

  • Valle, E. D., et al. (2017). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Tetrahedron Letters, 58(49), 4561-4564.
  • Barry, S. M., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 10032.
  • Barry, S. M., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed, 26018496.
  • Barry, S. M., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC, PMC4448011.
  • CN101602715A. (2009). The synthetic method of 2-pyridine carboxylic acid.
  • Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.
  • US2758999A. (1956). Esterification of pyridine carboxylic acids.
  • Vasanthakumar, G.-R., et al. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry, 8(4), 835-840.
  • Lerrick, R. I., et al. (2017). Recent Advances in the Mitsunobu Reaction: Modifications and Applications to Biologically Active Molecules. Current Organic Chemistry, 21(23), 2334-2353.
  • Panza, M., et al. (2020). Picoloyl Protecting Group in Synthesis: Focus on a Highly Chemoselective Catalytic Removal. The Journal of Organic Chemistry, 85(12), 7854-7861.
  • Panza, M., et al. (2020).
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Yang, E. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?.
  • El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 759-771.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • Baran, P. S. (n.d.). Protecting Groups. Scripps Research.
  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(9), 2341-2350.
  • Chemistry Stack Exchange. (2017).

Sources

Challenges in the scale-up of 3-Ethylpyridine-2-carboxylic acid hydrochloride production

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SC-3EP2C-001
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Introduction

Welcome to the Process Chemistry Support Center . You are likely accessing this guide because you are facing yield losses, impurity spikes, or isolation difficulties during the scale-up of 3-Ethylpyridine-2-carboxylic acid hydrochloride .

This molecule presents a "perfect storm" of process challenges:

  • Regioselectivity: Oxidizing the 2-methyl group (if starting from 3-ethyl-2-methylpyridine) without attacking the sensitive 3-ethyl group.[1]

  • Thermal Instability: The 2-carboxylic acid position on a pyridine ring is prone to decarboxylation.

  • Salt Hygroscopicity: The hydrochloride salt is notorious for "oiling out" rather than crystallizing if moisture is uncontrolled.

This guide moves beyond standard literature to address the operational reality of manufacturing this intermediate.

Module 1: The Synthesis Workflow

Before troubleshooting, verify your route against our standard industrial baseline. The most scalable route typically involves the selective oxidation of 3-ethyl-2-methylpyridine (EMP) followed by acidification.[1]

SynthesisWorkflow Start Raw Material: 3-Ethyl-2-methylpyridine Oxidation Step 1: Selective Oxidation (Co/Mn/Br Catalyst + Air) Temp: <160°C Start->Oxidation Controlled O2 feed Workup Step 2: Metal Removal & pH Adjustment (Isoelectric Precipitation) Oxidation->Workup Filter Catalyst SaltForm Step 3: HCl Salt Formation (Anhydrous Conditions) Workup->SaltForm Dry Free Acid Product Final Product: 3-Ethylpyridine-2-COOH HCl SaltForm->Product Crystallization

Figure 1: Standard industrial workflow for 3-Ethylpyridine-2-carboxylic acid hydrochloride production.

Module 2: Troubleshooting The Oxidation Step

Context: The primary challenge here is selectivity . The ethyl group at the 3-position is electronically activated and can easily oxidize to an acetyl group (3-acetylpyridine-2-carboxylic acid) or degrade.[1]

Q1: Why is my reaction stalling with high residual starting material?

Diagnosis: If you are using a Co/Mn/Br catalytic system (Amoco-type oxidation), the reaction is likely "starved" of oxygen or the catalyst has deactivated. Technical Insight: The oxidation of the 2-methyl group is radical-mediated. If the oxygen mass transfer coefficient (


) is too low, the radical chain terminates.
Protocol: 
  • Pressure: Maintain reactor pressure at 2.0–3.0 MPa (20–30 bar) to increase dissolved oxygen concentration.

  • Agitation: Increase impeller speed. The reaction is often mass-transfer limited, not kinetically limited.

  • Temperature Cap: Do NOT exceed 160°C. Above this, the ethyl group oxidation rate competes with the methyl group.

Q2: I am seeing high levels of 3-Acetylpyridine impurities. How do I stop this?

Diagnosis: Over-oxidation of the ethyl side chain. Root Cause: High temperature or excessive residence time. Corrective Action:

  • Lower Temperature: Operate at 130–140°C. While the reaction will be slower, the selectivity for the methyl group over the ethyl group improves significantly.

  • Staged Air Feed: Do not saturate the system with air immediately. Use a ramped air flow to match the consumption rate.

Module 3: Thermal Instability (Decarboxylation)

Context: Pyridine-2-carboxylic acids (picolinic acids) are inherently unstable.[1] The electron-withdrawing nitrogen facilitates the loss of


 to form 3-ethylpyridine.
Q3: My assay drops during the workup/drying phase. Where is the product going?

Diagnosis: Thermal decarboxylation. Technical Insight: Zwitterionic pyridine acids can decarboxylate in aqueous solution at temperatures as low as 90°C. The rate is pH-dependent; the zwitterion (isoelectric point) is often the most stable species, while the protonated cationic form is more susceptible to decarboxylation upon heating. Critical Limits:

  • Maximum Pot Temperature: Never exceed 60°C during solvent stripping or drying of the free acid.

  • Vacuum: Always use high vacuum to lower the boiling point of solvents during removal.

Module 4: Hydrochloride Salt Formation & Isolation

Context: This is the most frequent failure point. Users often report a "sticky oil" or "gum" instead of a white crystalline solid.

Q4: The product oiled out upon adding HCl. How do I crystallize it?

Diagnosis: Presence of water or incorrect solvent polarity. Mechanism: 3-Ethylpyridine-2-carboxylic acid HCl is extremely soluble in water.[1] If you use aqueous HCl (37%), you introduce water that prevents the lattice energy from overcoming solvation. The "Dry-Salt" Protocol:

  • Isolate Free Acid First: Ensure the free acid (zwitterion) is dry (KF < 0.5%).

  • Solvent Selection: Dissolve the free acid in Anhydrous Ethanol or Isopropanol (IPA) at 40°C.

  • Acid Source: Use HCl gas or HCl in Dioxane/Ether (anhydrous). Do not use aqueous HCl.

  • Stoichiometry: Add exactly 1.05 equivalents of HCl. Excess HCl can solubilize the product (common ion effect reversal in organic solvents) or cause oiling.

  • Seed: Seed with authentic crystals at 35°C, then cool slowly to 0°C.

Q5: The final salt is turning yellow/brown on the shelf.

Diagnosis: Trace metal contamination (Co/Mn) or oxidative degradation. Solution:

  • Metal Scavenging: During the free acid workup, treat the aqueous solution with EDTA or a resin scavenger (e.g., SiliaMetS®) before crystallization. Even ppm levels of Manganese can catalyze oxidative degradation in the solid state.

Module 5: Troubleshooting Logic Tree

Use this decision matrix to diagnose scale-up failures quickly.

TroubleshootingTree Start Problem Detected IssueType Identify Issue Start->IssueType LowYield Low Yield / High Starting Material IssueType->LowYield Impurity High Impurity (Acetyl/Vinyl) IssueType->Impurity Oiling Product Oils Out (Salt Step) IssueType->Oiling Sol_O2 Check O2 Mass Transfer Increase Pressure/Agitation LowYield->Sol_O2 Sol_Temp Reduce Rxn Temp <140°C Check Catalyst Selectivity Impurity->Sol_Temp Sol_Water Switch to Anhydrous HCl Check KF of Solvent Oiling->Sol_Water

Figure 2: Rapid diagnostic logic for common scale-up failures.[1]

Summary Data Table: Impurity Profile & Control

ImpurityOriginControl Strategy
3-Ethylpyridine Decarboxylation of productKeep workup temp <60°C; Avoid prolonged heating at acidic pH.[1]
3-Acetylpyridine-2-COOH Over-oxidation of ethyl groupReduce reaction temp (<140°C); Optimize catalyst load.[1]
3-Vinylpyridine-2-COOH Dehydrogenation of ethyl groupRadical scavenger (rarely needed if temp is controlled).[1]
Metal Residues (Co/Mn) Catalyst carryoverEDTA wash or Ion Exchange resin during free acid isolation.[1]

References

  • Shimizu, S., et al. (1995). "Process for producing pyridine carboxylic acids."[2][3][4][5] U.S. Patent 8,575,350. Link

    • Grounding: Establishes the Co/Mn/Br liquid-phase oxid
  • Dunn, G. E., et al. (1972).[6] "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Journal of Chemistry, 50(18), 3017-3027.[6] Link[6]

    • Grounding: Provides the mechanistic basis for the thermal instability of picolinic acid derivatives (decarboxyl
  • BenchChem Technical Support. (2025). "Synthesis of 3-Chloro-2-ethylpyridine & Pyridine Derivatives." BenchChem Technical Guides. Link

    • Grounding: General handling of 3-ethylpyridine derivatives and halogenation/salt form
  • ChemicalBook. (2024). "3-Methylpyridine-2-carboxylic acid Synthesis & Properties." Link

    • Grounding: Analogous chemistry for the methyl-substituted variant, confirming hydrolysis and oxidation p

Sources

3-Ethylpyridine-2-carboxylic acid hydrochloride reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Monitoring & Purification via Thin Layer Chromatography (TLC)
Introduction: The "Zwitterionic Trap"

User Context: You are likely attempting to monitor the synthesis or purity of 3-ethylpyridine-2-carboxylic acid hydrochloride . You may be experiencing "streaking" (tailing), spots sticking to the baseline, or complete invisibility under UV.

The Science: This molecule presents a trifecta of chromatographic challenges:

  • Amphoteric Nature: It contains a basic pyridine nitrogen (

    
    ) and an acidic carboxylic acid (
    
    
    
    ). On standard silica gel (
    
    
    ), it exists as a zwitterion, interacting strongly with the stationary phase.
  • The Hydrochloride Salt: The HCl form is an ionic species. Ionic salts generally do not migrate on normal-phase silica gel using standard organic solvents (Hexane/EtOAc) because they are too polar.[1]

  • Silanol Effect: The basic nitrogen hydrogen-bonds to the acidic silanol groups (

    
    ) on the plate, causing the characteristic "streak" rather than a tight spot.
    

This guide provides a self-validating protocol to overcome these specific physical chemistry barriers.

Method Development Protocols
Phase 1: Sample Preparation (Critical Step)

Do not spot the raw HCl salt directly onto the plate. The salt must be "freed" to migrate.

  • Protocol:

    • Take ~1-2 mg of the solid HCl salt (or reaction mixture).

    • Dissolve in 0.5 mL Methanol (MeOH) .

    • The Neutralization Trick: Add 1 drop of Triethylamine (TEA) or Ammonium Hydroxide to the sample vial.

    • Why? This neutralizes the HCl, converting the molecule into its free base/zwitterionic form, which is soluble in organic mobile phases.

Phase 2: Mobile Phase Selection

Standard Hexane/Ethyl Acetate systems will fail. You must use a polar modifier system.

SystemComposition (v/v)Mechanism of ActionUse Case
System A (Acidic) DCM : MeOH : Acetic Acid (90 : 9 : 1) Protonates the pyridine N and suppresses ionization of COOH.[1] Forces molecule into cationic/neutral equilibrium.Best for Purity Checks. Produces tight spots; prevents tailing.[1]
System B (Basic) EtOAc : MeOH : TEA (85 : 10 : 5) Deprotonates the COOH to carboxylate; TEA blocks silica silanol sites.[1]Best for Reaction Monitoring. Good if starting material is non-polar.[1]
System C (High Polarity) n-Butanol : Water : Acetic Acid (4 : 1 : 1) Highly polar system capable of moving salts without neutralization.[1]Emergency Only. Hard to dry; requires overnight run.[1]

Pro-Tip: Always pre-saturate the TLC chamber with filter paper for 15 minutes. Pyridine derivatives are volatile and sensitive to "edge effects" caused by uneven evaporation.

Phase 3: Visualization
  • UV (254 nm): The pyridine ring is UV active. This is your primary method.

  • Bromocresol Green Stain:

    • Preparation: 0.04g Bromocresol green in 100mL Ethanol + 0.1M NaOH (dropwise until blue).

    • Result: The carboxylic acid will turn the blue plate yellow instantly. This confirms the presence of the -COOH group [1].

  • Dragendorff’s Reagent: Specific for tertiary amines/pyridines (Orange spots).

Troubleshooting Decision Matrix (DOT Visualization)

The following flowchart illustrates the logical pathway for diagnosing chromatographic failures with this specific molecule.

TLC_Troubleshooting Start Start: Analyze TLC Plate Issue_Streak Issue: Spot is Streaking/Tailing Start->Issue_Streak Issue_Baseline Issue: Spot Stays at Baseline Start->Issue_Baseline Issue_Coelution Issue: Product Co-elutes w/ SM Start->Issue_Coelution Diag_Silanol Diagnosis: Silanol Interaction (Basic N sticking to Silica) Issue_Streak->Diag_Silanol Diag_Salt Diagnosis: Ionic Salt Form (Too Polar) Issue_Baseline->Diag_Salt Diag_Polarity Diagnosis: Mobile Phase Too Weak Issue_Baseline->Diag_Polarity Sol_ChangePhase Solution: Switch to DCM:MeOH (9:1) System Issue_Coelution->Sol_ChangePhase Sol_Modifier Solution: Add 1% TEA or 1% Acetic Acid to Eluent Diag_Silanol->Sol_Modifier Sol_Neutralize Solution: Add 1 drop NH4OH to Sample Vial before spotting Diag_Salt->Sol_Neutralize Diag_Polarity->Sol_ChangePhase

Caption: Diagnostic logic flow for amphoteric pyridine derivatives on Silica Gel 60.

Frequently Asked Questions (Technical Support)

Q1: My product spot disappears after sitting on the plate for a few minutes. Why? A: Pyridine derivatives can be volatile, especially if the molecular weight is low. However, 3-ethylpyridine-2-carboxylic acid is relatively stable.[1] If the spot fades, it is likely subliming or oxidizing.

  • Fix: Visualize immediately after drying. Do not use heat to dry the plate; use a stream of cold air.

Q2: I see two spots for my pure product. Is it decomposing? A: Not necessarily. You are likely seeing the separation of the free base and the hydrochloride salt (or zwitterion vs. neutral form) because the mobile phase didn't have enough buffer capacity.

  • Fix: Add 1% Triethylamine (TEA) to your mobile phase. This forces the entire population of molecules into a single ionization state, collapsing the two spots into one [2].

Q3: Can I use Alumina plates instead of Silica? A: Yes, and often it is better for pyridines.

  • Why: Basic Alumina does not have the acidic protons that Silica has, reducing the "sticking" of the pyridine nitrogen.

  • Protocol: Use Neutral or Basic Alumina plates with 100% Ethyl Acetate or EtOAc/MeOH (95:5).

Q4: How do I monitor the reaction if my starting material (3-ethylpyridine) is basic but lacks the acid group? A: This is an easy separation.

  • Starting Material (3-ethylpyridine): Will move high up the plate in EtOAc (

    
    ).
    
  • Product (Carboxylic Acid): Will stay at the baseline in pure EtOAc due to the acid group.

  • Monitoring: Use EtOAc/MeOH/Acetic Acid (System A). The SM will run near the solvent front; the Product will run at

    
    .
    
References
  • University of Illinois Urbana-Champaign. (n.d.). TLC Stains and Visualization Reagents.[2][3] Retrieved from [Link]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • ResearchGate. (2018). TLC tailing and carboxylic acid? Retrieved from [Link]

Sources

Overcoming solubility issues of 3-Ethylpyridine-2-carboxylic acid hydrochloride in reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Ethylpyridine-2-carboxylic acid hydrochloride

Welcome to the technical support guide for 3-Ethylpyridine-2-carboxylic acid hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. We will address the most common challenge encountered during its use: solubility. This guide provides in-depth, field-proven insights and troubleshooting strategies to ensure your reactions proceed smoothly and efficiently.

Core Concept: Understanding the "Why" Behind Solubility Issues

3-Ethylpyridine-2-carboxylic acid hydrochloride is a salt. Its structure contains a protonated pyridine ring (positively charged) and a chloride counterion, alongside a neutral carboxylic acid group. This ionic, salt-like character makes it highly polar. Consequently, it exhibits high solubility in polar protic solvents like water or methanol but demonstrates very poor solubility in the less polar or apolar aprotic solvents (like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene) that are frequently required for common organic reactions, such as amide couplings.[1] Understanding this fundamental mismatch between the reagent's polarity and the desired reaction medium is the first step to overcoming solubility hurdles.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues you may encounter during your experiments. Each problem is analyzed for its root cause, followed by a series of actionable solutions.

Problem 1: My 3-Ethylpyridine-2-carboxylic acid hydrochloride will not dissolve in my aprotic reaction solvent (e.g., DCM, THF, Acetonitrile).
  • Root Cause: As a hydrochloride salt, the compound has high lattice energy and polarity, making it immiscible in solvents with low dielectric constants. The charged nature of the molecule prevents it from effectively solvating in nonpolar environments.

  • Solutions:

    • Use a Polar Aprotic Co-Solvent: Introduce a small amount of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to the main reaction solvent. These solvents are better able to solvate the salt.

      • Protocol: Add just enough DMF or DMSO dropwise to your suspension of the hydrochloride salt in the primary solvent (e.g., DCM) until a clear solution is achieved. Then, proceed with adding other reagents. Be mindful that DMF/DMSO can be difficult to remove during workup.

    • In-Situ Free-Basing (Recommended): This is the most common and effective strategy. Convert the hydrochloride salt to its more organic-soluble "free base" form directly within the reaction vessel. The free base, being a neutral molecule, is significantly less polar and more soluble in a wider range of organic solvents.

      • Mechanism: An organic base, typically a tertiary amine like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is added to the suspension. The base neutralizes the hydrogen chloride, leaving the neutral 3-Ethylpyridine-2-carboxylic acid.

      • Stoichiometry is Key: You need at least one equivalent of base to neutralize the HCl salt. If your subsequent reaction also requires a base (e.g., for deprotonating the carboxylic acid in an amide coupling), you must add that in addition to the first equivalent.[2][3]

Problem 2: My reaction is sluggish, gives low yields, or fails to proceed, and I suspect solubility is the cause.
  • Root Cause: If the starting material is not fully dissolved, the reaction can only occur at the surface of the solid particles, not in the solution phase. This dramatically reduces the effective concentration of the reagent, leading to slow or incomplete conversion.

  • Solutions:

    • Implement In-Situ Free-Basing: As described in Problem 1, this is the primary solution. Ensuring all reagents are in the same phase is critical for reaction kinetics.

    • Increase Temperature: Gently warming the reaction mixture can significantly improve the solubility of many compounds.

      • Caution: Check the thermal stability of all your reagents and products before applying heat. For many standard amide coupling reactions, proceeding at room temperature is ideal once solubility is addressed.[2]

    • Solvent System Optimization: If a single solvent isn't working, a solvent mixture may be required. For example, a mixture of DCM and DMF can offer a balance of solvating power and favorable reaction conditions. A similar compound, picolinic acid hydrochloride, can be dissolved in hot absolute ethanol, demonstrating the utility of heated polar protic solvents for dissolution.[4]

Problem 3: Upon adding my base (e.g., Triethylamine) to neutralize the HCl salt, the mixture becomes a sticky, unmanageable precipitate.
  • Root Cause: This often occurs when the free base form of the pyridine carboxylic acid is itself not fully soluble in the chosen solvent and precipitates out. It can also happen if the triethylammonium chloride salt formed as a byproduct crashes out of solution.

  • Solutions:

    • Change the Base: Switch from Triethylamine (TEA) to N,N-Diisopropylethylamine (DIPEA). The resulting diisopropylethylammonium chloride salt is often more soluble in organic solvents than triethylammonium chloride, preventing its precipitation.

    • Change the Solvent: Move to a more polar solvent system that can dissolve all components: the starting material, the free base, and the ammonium salt byproduct. DMF or DMSO are excellent choices here, though they present challenges in purification.

    • Reverse the Order of Addition: Try dissolving the hydrochloride salt in a small amount of DMF first. In a separate flask, prepare the solution of your other reagents (e.g., the amine and coupling agent in DCM). Then, slowly add the dissolved carboxylic acid solution to the amine solution. This can sometimes prevent localized high concentrations that lead to precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for an amide coupling reaction with 3-Ethylpyridine-2-carboxylic acid hydrochloride?

For amide coupling reactions using standard reagents like EDC or HATU, polar aprotic solvents are generally preferred.[5] The best practice is to start with a solvent like DCM or DMF . Suspend the hydrochloride salt, add at least one equivalent of a non-nucleophilic base like DIPEA to form the soluble free base, and then proceed with the addition of the amine and coupling agent.

Q2: Can I just use pyridine as the solvent and the base?

While pyridine is an excellent solvent for many polar compounds and is itself a base, using it for this specific purpose can be problematic.[6] It can interfere with some coupling reactions and makes workup difficult due to its high boiling point and water miscibility. It is generally better to use a less reactive solvent and a separate, non-nucleophilic base like DIPEA.

Q3: How do I convert the hydrochloride salt to the free base before my reaction?

You can perform a simple acid-base extraction. Dissolve the hydrochloride salt in a minimal amount of water. Slowly add a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) until the pH is neutral to slightly basic (pH 7-8). The neutral free base will often precipitate. Filter the solid, wash it with cold water, and dry it thoroughly under vacuum. Alternatively, you can extract the free base into an organic solvent like ethyl acetate, dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent. This isolated free base will have much better solubility in common reaction solvents.

Q4: Does the position of the ethyl and carboxylic acid groups affect solubility compared to other pyridine isomers?

Yes. The 2-carboxylic acid can form an intramolecular hydrogen bond with the pyridine nitrogen, which can influence its physical properties and aggregation behavior.[7] However, for the hydrochloride salt, the primary determinant of solubility remains its ionic character. Isomers like nicotinic acid (3-COOH) and isonicotinic acid (4-COOH) also exhibit poor solubility in nonpolar solvents when in their salt forms.[8]

Data & Protocols

Solubility Summary Table
SolventCompound FormExpected SolubilityRationale
Water, Methanol, EthanolHydrochloride SaltHighPolar protic solvents readily solvate the ionic salt.[9]
Dichloromethane (DCM), THFHydrochloride SaltVery Low / InsolubleApolar/low-polarity aprotic solvents cannot solvate the charged species.
DMF, DMSOHydrochloride SaltModerate to HighPolar aprotic solvents have a high dielectric constant, enabling solvation of salts.
Dichloromethane (DCM), THFFree Base (Neutral)Moderate to HighThe neutral, more organic-like molecule is compatible with these common solvents.[10]
Toluene, HexanesFree Base (Neutral)LowThese nonpolar solvents are generally poor choices even for the free base.
Experimental Protocol: In-Situ Free-Basing for Amide Coupling

This protocol outlines a standard procedure for coupling 3-Ethylpyridine-2-carboxylic acid hydrochloride with a generic primary amine using EDC as the coupling agent.

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-Ethylpyridine-2-carboxylic acid hydrochloride (1.0 eq).

  • Suspension: Add anhydrous Dichloromethane (DCM) to the flask to create a suspension (a typical concentration is 0.1 M).

  • Free-Basing: Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) dropwise to the stirring suspension at room temperature. Stir for 10-15 minutes. The suspension should become a clear, homogeneous solution as the free base is formed.

  • Reagent Addition: To the clear solution, add the amine (1.0 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and optionally, a catalyst like Hydroxybenzotriazole (HOBt) (0.2 eq).

  • Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with a mild acid (e.g., 1M HCl) to remove excess amine and base, then a mild base (e.g., sat. NaHCO₃) to remove unreacted carboxylic acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can then be purified by column chromatography.

Visual Workflow

Decision Tree for Overcoming Solubility Issues

The following diagram provides a logical workflow for troubleshooting solubility problems with 3-Ethylpyridine-2-carboxylic acid hydrochloride.

G start Start: Reaction with 3-Ethylpyridine-2-carboxylic acid hydrochloride check_sol Is the HCl salt soluble in the chosen solvent? start->check_sol sol_yes Yes check_sol->sol_yes Yes sol_no No check_sol->sol_no No proceed Proceed with reaction sol_yes->proceed strategy Choose a Strategy sol_no->strategy insitu Strategy 1: In-Situ Free-Basing strategy->insitu cosolvent Strategy 2: Use Polar Co-Solvent (e.g., DMF, DMSO) strategy->cosolvent isolate Strategy 3: Isolate Free Base (Offline Extraction) strategy->isolate add_base Add >=1 eq. of base (e.g., DIPEA, TEA) to the suspension insitu->add_base check_diss Does everything dissolve? add_base->check_diss diss_yes Yes check_diss->diss_yes Yes diss_no No (precipitate forms) check_diss->diss_no No diss_yes->proceed change_solvent Switch to a more polar solvent (e.g., DMF) or change base to DIPEA diss_no->change_solvent change_solvent->add_base

Caption: Decision workflow for selecting the appropriate solubilization strategy.

References

  • 3-Ethylpyridine | C7H9N | CID 10823 - PubChem. National Center for Biotechnology Information. (n.d.). Retrieved February 4, 2026, from [Link]

  • Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. National Center for Biotechnology Information. (2023). Retrieved February 4, 2026, from [Link]

  • ACIDI CARBOSSILICI E DERIVATI. Moodle@Units. (n.d.). Retrieved February 4, 2026, from [Link]

  • Picolinic acid hydrochloride. Organic Syntheses Procedure. (n.d.). Retrieved February 4, 2026, from [Link]

  • Picolinic acid - Wikipedia. Wikipedia. (n.d.). Retrieved February 4, 2026, from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. (n.d.). Retrieved February 4, 2026, from [Link]

  • Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • Ethyl 2-Chloropyridine-3-Carboxylate | CAS 64320-07-4. Pipzine Chemicals. (n.d.). Retrieved February 4, 2026, from [Link]

  • Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Publishing. (2020). Retrieved February 4, 2026, from [Link]

  • Picolinic acid | C6H5NO2 | CID 1018. National Center for Biotechnology Information. (n.d.). Retrieved February 4, 2026, from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. (2022). Retrieved February 4, 2026, from [Link]

  • Direct Formation of Esters and Amides from Carboxylic Acids Using Diethyl Chlorophosphate in Pyridine. ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • Showing Compound 3-Ethylpyridine (FDB000930). FooDB. (n.d.). Retrieved February 4, 2026, from [Link]

  • Solubility and Crystallization Studies of Picolinic Acid. MDPI. (2023). Retrieved February 4, 2026, from [Link]

  • Amide Synthesis. Fisher Scientific. (n.d.). Retrieved February 4, 2026, from [Link]

  • carboxylic acid solubility + TLC. Reddit. (2021). Retrieved February 4, 2026, from [Link]

Sources

Stability issues of 3-Ethylpyridine-2-carboxylic acid hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, handling, and troubleshooting of 3-Ethylpyridine-2-carboxylic acid hydrochloride (3-Ethylpicolinic acid HCl) in solution. This document is structured to serve as a high-level support resource for analytical and formulation scientists.

Diagnostic Triage: Identify Your Issue

Before proceeding to mechanistic root causes, use this rapid diagnostic table to classify the instability phenotype you are observing.

ObservationProbable CauseCriticalityImmediate Action
Loss of Potency (HPLC) Decarboxylation High Check solution pH. If pH is 3.0–6.0, degradation is active. Acidify to pH < 2.0 immediately.
Yellow/Red Discoloration Trace Metal Chelation Low (usually)Verify water source quality (Milli-Q). Add EDTA if compatible with assay.
Precipitation Isoelectric Aggregation MediumThe free acid (zwitterion) has lower solubility than the HCl salt. Adjust pH away from pI (~3–4).
New Peak (M-44) in MS 3-Ethylpyridine Formation High Confirm decarboxylation product (Loss of CO₂). Discard solution.
Core Stability Mechanisms

To prevent degradation, one must understand the molecular drivers. 3-Ethylpyridine-2-carboxylic acid is a picolinic acid derivative . Its stability is governed by two primary mechanisms: The Hammick Decarboxylation Pathway and Metal Ion Chelation .

A. The Decarboxylation Threat (The "Silent" Degradation)

The primary degradation pathway for 2-pyridinecarboxylic acids is thermal decarboxylation. This reaction is pH-dependent .

  • Mechanism: The reaction proceeds via the Hammick mechanism , where the protonated nitrogen (pyridinium) acts as an electron sink, facilitating the release of CO₂ from the carboxylate group.

  • The Danger Zone: The rate of decarboxylation is highest at the isoelectric point (pI) , typically between pH 3.0 and 6.0, where the zwitterionic species dominates.

  • The Safe Zone: In strong acid (pH < 2), the carboxylic acid is protonated (-COOH), preventing CO₂ loss. In strong base, the nitrogen is deprotonated, removing the electron sink effect.

Reaction Pathway Diagram:

Decarboxylation Substrate 3-Ethylpicolinic Acid (Zwitterion Form) TS Cyclic Transition State (Hammick Mechanism) Substrate->TS Heat / pH 3-6 Intermediate Ylide Intermediate TS->Intermediate - CO2 CO2 CO2 (Gas) TS->CO2 Product 3-Ethylpyridine (Degradant) Intermediate->Product Proton Transfer

Figure 1: The Hammick decarboxylation mechanism. The reaction is driven by the zwitterionic state, prevalent at mildly acidic pH.

B. Chelation-Induced Discoloration

Picolinic acids are potent bidentate ligands. The nitrogen lone pair and the carboxylate oxygen form stable 5-membered rings with transition metals (Fe²⁺, Cu²⁺, Zn²⁺).

  • Symptom: Solutions turning yellow, orange, or red upon standing.

  • Cause: Leaching of trace iron from glassware or use of non-ultrapure water. This is often not chemical degradation of the API, but a contamination artifact.

Troubleshooting & FAQs

Q1: My stock solution (100 mM in water) shows a 5% potency loss after 24 hours at room temperature. Why? A: The hydrochloride salt is acidic. However, if you dissolved it in a buffered solution (e.g., PBS, pH 7.4) or unbuffered water that drifted in pH, you likely entered the "Danger Zone" (pH 3–6).

  • Fix: Prepare stock solutions in 0.1 N HCl or water acidified with formic acid (0.1%). Keep the pH < 2.[1] Store at -20°C.

Q2: The solution turned yellow, but LC-MS shows no mass change or new peaks. A: This is classic metal chelation. 3-Ethylpicolinic acid is complexing with trace iron (ppb levels).

  • Fix: This rarely affects biological potency unless the metal is catalytic in your assay. To confirm, add a slight excess of EDTA; if the color fades, it is chelation, not oxidation.

Q3: Can I autoclave the solution? A: Absolutely not. Picolinic acid derivatives are thermally unstable. Autoclaving will induce rapid decarboxylation, converting your compound into 3-ethylpyridine (a toxic liquid). Use sterile filtration (0.22 µm PES or PVDF membranes).

Q4: I see a peak at [M-44] in my mass spec. What is it? A: That is the signature of decarboxylation (Molecular Weight - 44 Da for CO₂).

  • Parent: 3-Ethylpyridine-2-carboxylic acid (MW ~151.16 free acid)

  • Degradant: 3-Ethylpyridine (MW ~107.15)

  • Action: The presence of this peak indicates thermal or pH stress. Prepare fresh samples.

Optimized Protocol: Preparation & Storage

To ensure data integrity, follow this "Self-Validating" SOP.

Standard Operating Procedure (SOP)

1. Solvent Selection:

  • Preferred: 0.1 M HCl or Water + 0.1% Formic Acid.

  • Avoid: Phosphate buffers (pH 7.0–8.0) for long-term storage; 100% DMSO (hygroscopic nature of HCl salt can cause hydrolysis/precipitation issues if not dry).

2. Preparation Steps:

  • Weigh the hydrochloride salt rapidly (hygroscopic).

  • Dissolve in the acidic solvent to target concentration (e.g., 10–50 mM).

  • Validation Step: Measure pH. It must be < 2.0 .[2]

  • Aliquot into amber glass or high-quality polypropylene vials.

3. Storage Conditions:

  • Short Term (< 24h): 4°C, protected from light.

  • Long Term: -20°C or -80°C.

  • Freeze/Thaw: Limit to 3 cycles.

Troubleshooting Decision Tree

Troubleshooting Start Start: Issue Observed CheckColor Is solution colored (Yellow/Red)? Start->CheckColor CheckHPLC Is Potency < 95%? CheckColor->CheckHPLC No Chelation Issue: Metal Chelation Action: Check Water Quality / Add EDTA CheckColor->Chelation Yes CheckMS Check MS Spectrum Is [M-44] present? CheckHPLC->CheckMS Yes Decarb Issue: Decarboxylation Action: Acidify solvent (pH < 2) CheckMS->Decarb Yes (Peak 107 m/z) Unknown Issue: Unknown Degradation Action: Check Light/Oxidation CheckMS->Unknown No

Figure 2: Decision tree for troubleshooting stability issues in solution.

References
  • Dunn, G. E., et al. (1972).[3] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017–3027.[3]

  • Lessard, J. (Ed.). (2025).[2][3][4][5][6][7][8] Decarboxylation of Picolinic Acid Derivatives: Mechanisms and Stability. Master Organic Chemistry.

  • PubChem. (2025).[2][5] 3-Ethylpyridine-2-carboxylic acid hydrochloride Compound Summary. National Library of Medicine.

  • Robien, W. (2025).[2][4] Spectral Data and Stability of Pyridine Derivatives. NIH/NIST Data Center. 2

Sources

Identifying byproducts in 3-Ethylpyridine-2-carboxylic acid hydrochloride synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-PYR-3E2C-GCMS Status: Active Guide Subject: Troubleshooting GC-MS Analysis of 3-Ethylpyridine-2-carboxylic acid hydrochloride (3-EPCA·HCl)

Executive Summary

This guide addresses the specific challenges in analyzing 3-Ethylpyridine-2-carboxylic acid hydrochloride (also known as 3-ethylpicolinic acid HCl). Users frequently report missing peaks, tailing, or complex byproduct profiles. These issues stem from two root causes:

  • Ionic Nature: The hydrochloride salt form is non-volatile and thermally unstable in a GC injector, leading to degradation and column damage.

  • Regiochemistry: The synthesis (typically oxidation of 3-ethyl-2-methylpyridine) yields specific positional isomers and oxidation byproducts that require precise mass spectral interpretation to distinguish.

Module 1: Critical Sample Preparation (The "No-Peak" Solution)

WARNING: Do not inject 3-Ethylpyridine-2-carboxylic acid hydrochloride directly into a GC-MS. The acidic salt will strip the stationary phase of your column (siloxane bleed) and yield non-reproducible thermal degradation products.

Protocol: Freebasing & Derivatization

To analyze this compound, you must convert the non-volatile carboxylic acid salt into a volatile methyl ester.

Step-by-Step Workflow:

  • Neutralization: Dissolve 10 mg of the HCl salt in 1 mL methanol. Add 1.2 equivalents of Triethylamine (TEA) to neutralize the HCl.

  • Derivatization (Methylation):

    • Method A (Robust): Add 1 mL of BF3-Methanol (14%) . Cap and heat at 60°C for 30 minutes.

    • Method B (Rapid): Add TMS-Diazomethane (2M in hexanes) dropwise until a persistent yellow color remains. (Perform in a fume hood; N2 evolution indicates reaction).

  • Extraction: Add 1 mL saturated NaHCO3 and 1 mL Dichloromethane (DCM). Vortex and centrifuge.

  • Analysis: Inject the bottom organic layer (DCM) containing Methyl 3-ethylpyridine-2-carboxylate .

Module 2: Troubleshooting Q&A

Q1: I see a large peak at the solvent front and no target peak. What happened?

Diagnosis: Thermal Decarboxylation. If injected directly or under-derivatized, the carboxylic acid moiety at the 2-position is thermally unstable. In the hot injector port (250°C+), it decarboxylates to form 3-ethylpyridine .

  • Check: Look for a peak with m/z 107 (Molecular ion of 3-ethylpyridine).

  • Fix: Ensure complete derivatization (Module 1). Lower injector temperature to 220°C if instability persists.

Q2: I have a peak with M+ = 179, but it's not my product. What is it?

Diagnosis: Isomeric Impurity (5-Ethyl isomer). The starting material, 3-ethyl-2-methylpyridine, often contains 5-ethyl-2-methylpyridine . Upon oxidation, this yields 5-ethylpyridine-2-carboxylic acid .

  • Differentiation:

    • 3-Ethyl (Target): The ethyl group is ortho to the ester. Look for the "Ortho Effect" in Mass Spec (interaction between the ethyl hydrogens and the carbonyl oxygen), often resulting in a unique loss of alcohol or water equivalents.

    • 5-Ethyl (Impurity): The ethyl group is para to the ester. Spectra will look more like a standard nicotinate derivative.

Q3: I see a peak with M+ = 193 or M+ = 209. Is this contamination?

Diagnosis: Over-oxidation Byproducts. The synthesis involves oxidizing a methyl group to a carboxylic acid. If the oxidant (e.g., KMnO4) attacks the ethyl group, you generate:

  • 3-Acetylpyridine-2-carboxylic acid methyl ester (M+ = 193).

  • Pyridine-2,3-dicarboxylic acid dimethyl ester (Quinolinic acid derivative, M+ = 209).

Module 3: Byproduct Identification Guide

Use the table below to identify peaks based on the Mass-to-Charge (m/z) ratio of the Methyl Ester derivatives.

Compound IdentityStructure ContextKey Ions (m/z)Origin
Methyl 3-ethylpyridine-2-carboxylate Target Molecule 165 (M+), 134, 106 Product
3-Ethylpyridine Decarboxylation Artifact107 (M+), 92, 79Thermal degradation of underivatized sample
Methyl 5-ethylpyridine-2-carboxylate Regioisomer165 (M+), 134, 106Impurity in starting material (Aldehyde collidine synthesis byproduct)
Dimethyl pyridine-2,3-dicarboxylate Over-oxidation195 (M+), 164, 136Oxidation of ethyl side chain to carboxyl
Methyl 3-acetylpyridine-2-carboxylate Ketone Intermediate179 (M+), 164, 120Partial oxidation of ethyl side chain
3-Ethyl-2-methylpyridine Starting Material121 (M+), 106, 79Incomplete reaction

(Note: m/z values are calculated for the methyl ester derivatives. M+ 165 corresponds to the target ester C9H11NO2).

Module 4: Visual Workflows

Figure 1: Troubleshooting Decision Tree

This logic gate helps you determine the root cause of spectral anomalies.

TroubleshootingWorkflow Start Start: GC-MS Analysis Derivatized Was sample derivatized (Methyl Ester)? Start->Derivatized DirectInject Direct Injection of HCl Salt Derivatized->DirectInject No DerivMethod Derivatization Method Derivatized->DerivMethod Yes ResultBad Result: Tailing peaks, Column Bleed, m/z 107 DirectInject->ResultBad BF3 BF3-MeOH / Heat (Recommended) DerivMethod->BF3 TMS TMS-Diazomethane (Rapid Screen) DerivMethod->TMS Analyze Analyze Chromatogram BF3->Analyze TMS->Analyze Peaks Evaluate Peaks Analyze->Peaks Target Peak at M+ 165 (Target Ester) Peaks->Target Main Peak Decarb Peak at m/z 107 (Decarboxylation) Peaks->Decarb Impurity A OverOx Peak at m/z 195 (Dicarboxylate) Peaks->OverOx Impurity B

Caption: Decision tree for diagnosing GC-MS failures. Note that direct injection of the salt leads to thermal degradation (m/z 107).

Figure 2: Synthesis & Impurity Pathways

Understanding the chemistry of the synthesis helps predict the byproducts visible in the mass spectrum.

SynthesisPathways StartMat 3-Ethyl-2-methylpyridine (Starting Material) Oxidation Oxidation Step (KMnO4 / HNO3) StartMat->Oxidation Imp_Isomer 5-Ethyl Isomer (From impure SM) StartMat->Imp_Isomer Contaminant in Feed Target 3-Ethylpyridine-2-COOH (Target) Oxidation->Target Selective Oxidation Imp_OverOx Pyridine-2,3-dicarboxylic acid (Over-oxidation) Oxidation->Imp_OverOx Ethyl Group Attack Imp_Decarb 3-Ethylpyridine (Thermal Loss of CO2) Target->Imp_Decarb Heat (GC Injector)

Caption: Chemical pathways leading to the target molecule and common impurities found in the reaction mixture.

References

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Link

    • Context: Discusses the reactivity of alkylpyridines toward oxidation and the stability of the resulting carboxylic acids.
  • Kaiser, F. E., et al. (1974). Gas Chromatography of the Pyridinecarboxylic Acids. Journal of Chromatography A. Link

    • Context: Establishes the necessity of esterification (methylation) for the successful GC analysis of pyridine carboxylic acids due to polarity issues.
  • NIST Mass Spec Data Center. (2023). Mass Spectrum of Ethyl 3-pyridylacetate (Structural Analog). NIST Chemistry WebBook. Link

    • Context: Used for verifying fragmentation patterns of ethyl-substituted pyridine esters.
  • Li, J., et al. (2011). Synthesis of Pyridine-2,3-dicarboxylic Acid Esters via Oxidation. Green Chemistry. Link

    • Context: Describes the over-oxidation pathways where ethyl groups are converted to carboxylates (Quinolinic acid deriv

Technical Support Center: Optimizing Synthesis of 3-Ethylpyridine-2-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and optimization of 3-Ethylpyridine-2-carboxylic acid hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance. It addresses common challenges and offers solutions grounded in chemical principles to enhance yield, purity, and process efficiency.

Section 1: Synthesis Overview & Key Reaction Parameters

3-Ethylpyridine-2-carboxylic acid, a substituted picolinic acid, is a valuable building block in medicinal chemistry. Its synthesis typically involves two primary routes: the oxidation of a precursor like 2-methyl-3-ethylpyridine or the hydrolysis of a nitrile such as 3-ethyl-2-cyanopyridine. The subsequent conversion to its hydrochloride salt is generally straightforward.

Common Synthetic Pathways:

  • Oxidation of 2-Alkyl-3-ethylpyridine: This is a prevalent method where the alkyl group at the 2-position (e.g., a methyl group) is selectively oxidized to a carboxylic acid. Strong oxidizing agents are required, and reaction conditions must be carefully controlled to prevent over-oxidation or side reactions on the ethyl group and pyridine ring.

  • Hydrolysis of 3-Ethyl-2-cyanopyridine: This route involves the conversion of a nitrile group at the 2-position into a carboxylic acid. This can be achieved under acidic or basic conditions.[1][2] The choice between acid or base catalysis can significantly impact the workup and purification process.[1][2]

The final step involves reacting the free carboxylic acid with hydrochloric acid to precipitate the stable hydrochloride salt.

A summary of critical parameters affecting these syntheses is presented below:

ParameterTypical Range/OptionsImpact on Reaction & Rationale
Starting Material Purity >98%High-purity starting materials are crucial to prevent the formation of difficult-to-remove side products. Impurities can interfere with catalysts and lead to lower yields.[3]
Oxidizing Agent (for Oxidation Route) KMnO₄, HNO₃, V₂O₅-based catalystsThe choice of oxidant is critical. KMnO₄ is a strong, common lab-scale oxidant but can lead to significant MnO₂ waste.[4] Nitric acid can be effective but requires careful temperature and pressure control to avoid runaway reactions.[5][6] Catalytic vapor-phase oxidation is used industrially for efficiency and reduced waste.
Reaction Temperature 70°C - 200°CTemperature control is vital for selectivity. For oxidation reactions, excessively high temperatures can lead to decarboxylation or oxidation of the 3-ethyl group.[5][7] For hydrolysis, temperature dictates the reaction rate.[8]
Solvent Water, Sulfuric Acid, TolueneThe solvent must be stable to the reaction conditions. For permanganate oxidations, water is common. For nitrile hydrolysis, concentrated acids or bases are often used.[9] In some cases, biphasic systems (e.g., water/toluene) can simplify product isolation.[10]
pH for Workup/Isolation pH 1.5 - 3.5The product is amphoteric. To isolate the carboxylic acid, the pH of the aqueous solution must be adjusted to its isoelectric point (typically around pH 3) to minimize its solubility and induce precipitation.[9] For the HCl salt, a highly acidic environment is required.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 3-Ethylpyridine-2-carboxylic acid?

A1: The two most prevalent methods are the oxidation of 2-methyl-3-ethylpyridine and the hydrolysis of 3-ethyl-2-cyanopyridine. Oxidation is often performed using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid.[4][6] Hydrolysis of the corresponding nitrile can be accomplished with either strong acid (e.g., H₂SO₄, HCl) or a strong base (e.g., NaOH), followed by acidification.[1][4][9]

Q2: How do I choose between acid and alkaline hydrolysis for the 3-ethyl-2-cyanopyridine route?

A2: The choice depends on your experimental setup and purification strategy.

  • Acid Hydrolysis: Heating the nitrile with an acid like dilute HCl directly yields the carboxylic acid and an ammonium salt.[1] This can be convenient as the product is formed in its acidic state. However, conditions can be corrosive.

  • Alkaline Hydrolysis: Heating with a base like NaOH first produces the sodium salt of the carboxylic acid and ammonia gas.[2] A separate acidification step is then required to precipitate the free carboxylic acid.[4] This method can be advantageous if the starting material is sensitive to strong acids or if ammonia evolution can be safely managed.

Q3: During the oxidation of 2-methyl-3-ethylpyridine, how can I prevent the oxidation of the 3-ethyl group?

A3: Selective oxidation relies on the higher reactivity of the methyl group at the 2-position, which is activated by the adjacent nitrogen atom. To maintain selectivity:

  • Control Temperature: Avoid excessive heating, as higher temperatures increase the rate of side reactions, including oxidation of the ethyl group.[5]

  • Stoichiometry: Use a controlled amount of the oxidizing agent. A large excess can lead to over-oxidation.

  • Catalyst Choice: In vapor-phase industrial processes, modified vanadium oxide (V₂O₅) catalysts are designed to enhance selectivity towards the desired carboxylic acid.[11][7][12]

Q4: What is the optimal pH for precipitating the free carboxylic acid from an aqueous solution during workup?

A4: The optimal pH for precipitation is the isoelectric point of the molecule, where its net charge is zero, and thus its solubility in water is at a minimum. For pyridine carboxylic acids, this is typically in the range of pH 1.6 to 3.5.[13] It is recommended to perform a small-scale test to find the exact pH of maximum precipitation for your specific reaction mixture.

Q5: How do I effectively convert the final product to its hydrochloride salt and purify it?

A5: To form the hydrochloride salt, dissolve the purified 3-Ethylpyridine-2-carboxylic acid in a suitable solvent (e.g., isopropanol, diethyl ether) and add a solution of HCl (e.g., concentrated HCl or HCl gas in a solvent). The hydrochloride salt is generally much less soluble in organic solvents and will precipitate. Purification is then achieved by recrystallization from a suitable solvent system, such as ethanol/ether or methanol/acetone.

Section 3: Troubleshooting Guide

Experimental challenges are common in organic synthesis. This guide addresses specific problems you may encounter.

ProblemPotential Cause(s)Recommended Solution(s)
Low Final Yield 1. Incomplete reaction.[3]2. Over-oxidation or side reactions (e.g., decarboxylation).3. Product loss during workup and isolation.[13]4. Poor quality of starting materials.[3]1. Monitor Reaction: Use TLC or HPLC to monitor reaction progress and ensure it has gone to completion.[14] Consider extending the reaction time or slightly increasing the temperature if starting material remains.2. Optimize Conditions: Re-evaluate temperature and stoichiometry of reagents. Lowering the temperature may improve selectivity.[5]3. Workup pH: Carefully adjust the pH during workup to the isoelectric point (typically pH 1.6-3.5) to ensure maximum precipitation of the free acid.[13]4. Purity Check: Verify the purity of your starting material (e.g., via NMR or GC-MS).
Formation of Impurities / Side Products 1. Oxidation Route: Oxidation of the 3-ethyl group or the pyridine ring itself.2. Hydrolysis Route: Incomplete hydrolysis, resulting in the corresponding amide intermediate.3. Decarboxylation: Excessive heat can cause the loss of CO₂, leading to the formation of 3-ethylpyridine.[8]1. Milder Conditions: Use the lowest effective temperature and avoid a large excess of the oxidizing agent.[15]2. Extended Reaction Time: Ensure sufficient reaction time and temperature for the hydrolysis to proceed fully from the amide to the carboxylic acid.[2]3. Temperature Control: Strictly control the reaction temperature, especially during oxidation, to stay below the decomposition temperature of the product. For hydrolysis of 2-cyanopyridine derivatives, temperatures above 135°C should be avoided to prevent decarboxylation.[8]
Product is an Oil or Fails to Crystallize 1. Presence of impurities depressing the melting point.2. Residual solvent.3. Incorrect pH during precipitation.1. Purification: Purify the crude product before crystallization. Column chromatography on silica gel or a thorough acid-base extraction can remove many impurities.[14][15]2. Solvent Removal: Ensure all reaction solvents are thoroughly removed under reduced pressure.3. pH Adjustment: Re-dissolve the product and carefully re-precipitate at the optimal pH. Adding the acid/base slowly while vigorously stirring can promote crystal formation.
Difficulty Isolating the Product from Aqueous Solution 1. The product has some solubility in water, even at its isoelectric point.2. Formation of stable salts that remain in solution.1. Extraction: After precipitation and filtration, extract the aqueous filtrate with an appropriate organic solvent (e.g., chloroform, ethyl acetate) to recover dissolved product.[9][16]2. Salting Out: Adding a neutral salt like NaCl or (NH₄)₂SO₄ to the aqueous layer can decrease the solubility of the organic product, aiding precipitation or extraction.[16]

Section 4: Visualized Workflows & Protocols

General Synthesis & Troubleshooting Workflow

The following diagram outlines the logical flow from reaction setup to troubleshooting common issues.

start_node start_node process_node process_node decision_node decision_node outcome_node outcome_node trouble_node trouble_node Start Select Synthesis Route (Oxidation or Hydrolysis) Setup Setup Reaction: - Purified Starting Material - Solvent & Reagents Start->Setup Monitor Run & Monitor Reaction (TLC/HPLC) Setup->Monitor Workup Workup: - Quench Reaction - pH Adjustment Monitor->Workup Isolation Isolation & Purification: - Filtration/Extraction - Recrystallization Workup->Isolation Analysis Analyze Final Product (NMR, HPLC, MP) Isolation->Analysis CheckYield Yield & Purity Acceptable? Analysis->CheckYield Success Successful Synthesis CheckYield->Success Yes Troubleshoot Consult Troubleshooting Guide CheckYield->Troubleshoot No Troubleshoot->Start Re-optimize Conditions start_node start_node decision_node decision_node action_node action_node check_node check_node LowYield Problem: Low Yield CheckCompletion Reaction Complete? LowYield->CheckCompletion CheckPurity Crude Product Pure? CheckCompletion->CheckPurity Yes IncreaseTime Action: Increase Reaction Time/Temp CheckCompletion->IncreaseTime No CheckWorkup Workup pH Correct? CheckPurity->CheckWorkup Yes PurifyCrude Action: Purify Crude (Column/Recrystallization) CheckPurity->PurifyCrude No OptimizepH Action: Re-optimize Precipitation pH CheckWorkup->OptimizepH No ExtractFiltrate Action: Extract Aqueous Filtrate with Organic Solvent CheckWorkup->ExtractFiltrate Yes CheckReagents Action: Check Reagent Purity & Stoichiometry IncreaseTime->CheckReagents

Sources

Technical Support Center: Isolation of 3-Ethylpyridine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISO-3EP2C-HCl Status: Active Guide Applicable For: Organic Synthesis, Medicinal Chemistry, Process Development

Executive Summary

Isolating 3-Ethylpyridine-2-carboxylic acid (3-Ethylpicolinic acid) as its hydrochloride salt presents a classic "amphoteric trap." As a zwitterionic pyridine derivative, the free acid is highly water-soluble, making standard liquid-liquid extraction (LLE) inefficient. Furthermore, the presence of the 3-ethyl group adds steric bulk but does not sufficiently increase lipophilicity to overcome the polarity of the zwitterion.

This guide provides a Standard Operating Procedure (SOP) based on the "Evaporation-Extraction" principle, widely regarded as the most robust method for isolating hydrophilic pyridine carboxylic acids from aqueous oxidation media.

Part 1: The "Golden Path" Protocol

Use this workflow for the primary isolation attempt. It is designed to separate inorganic byproducts (from oxidants like KMnO₄ or hydrolysis bases) from the target organic salt.

Phase A: Preparation of the Free Acid Residue
  • Clarification: If the synthesis involved oxidation (e.g., KMnO₄), filter the reaction mixture through Celite to remove manganese dioxide sludge. Wash the filter cake with hot water to recover adsorbed product.

  • Isoelectric Focusing (Crucial):

    • Concentrate the aqueous filtrate to approx. 20% of its original volume.

    • Adjust pH to the isoelectric point (pI) (typically pH 3.0–3.5 for picolinic acid derivatives) using conc. HCl.

    • Why: This maximizes the concentration of the neutral zwitterion, which is the least soluble form, though likely still too soluble to precipitate fully.

  • Dehydration: Evaporate the aqueous solution to complete dryness under reduced pressure (Rotavap). You will be left with a solid residue containing your target molecule mixed with inorganic salts (KCl, NaCl, etc.).

    • Tip: Azeotropic distillation with toluene or ethanol can help remove the last traces of water.

Phase B: Selective Extraction & Salt Formation
  • Alcohol Extraction:

    • Suspend the dry solid residue in absolute ethanol (approx. 10 mL per gram of theoretical yield).

    • Reflux for 30–60 minutes.

    • Mechanism:[1][2][3][4][5] 3-Ethylpyridine-2-carboxylic acid is soluble in hot ethanol; inorganic salts (KCl/NaCl) are effectively insoluble.

  • Filtration: Filter the hot ethanolic suspension to remove the inorganic salts. The filtrate now contains your crude free acid.

  • Hydrochlorination:

    • Cool the ethanolic filtrate to 0–5°C.

    • Introduce dry HCl gas (bubbling) or add a solution of HCl in dioxane/ether until the solution is strongly acidic (pH < 1).

    • Observation: The solution may darken slightly.

  • Crystallization:

    • Add anhydrous diethyl ether dropwise to the cold solution until turbidity (cloudiness) persists.

    • Store at -20°C overnight. The hydrochloride salt should crystallize as white/off-white needles.

Part 2: Workflow Visualization

WorkupProcedure Start Crude Aqueous Reaction Mixture Filter Filter (Remove MnO2/Pd/C) Start->Filter Clarification pH_Adjust Adjust pH to ~3.2 (Isoelectric Point) Filter->pH_Adjust Filtrate Evap Evaporate to COMPLETENESS (Residue: Product + Inorganic Salts) pH_Adjust->Evap Water Removal Extract Reflux Residue in Absolute Ethanol Evap->Extract Selective Solvation Filter_Salt Filter Hot (Discard Solid Inorganic Salts) Extract->Filter_Salt Separation HCl_Treat Treat Filtrate with Anhydrous HCl Filter_Salt->HCl_Treat Filtrate (Free Acid) Crystallize Precipitate with Et2O / Chill HCl_Treat->Crystallize Salt Formation Final 3-Ethylpyridine-2-COOH HCl Crystallize->Final Filtration

Caption: Logical flow for separating water-soluble pyridine carboxylic acids from inorganic contaminants via selective alcohol extraction.

Part 3: Troubleshooting Hub
Issue 1: "I evaporated the water, but the residue is a sticky, hygroscopic goo, not a solid."
  • Diagnosis: Residual water or "oil-out" phenomenon. Pyridine carboxylic acid salts are extremely hygroscopic.

  • Corrective Action:

    • Azeotrope: Add toluene (50 mL) to the residue and rotavap again. Repeat 2x. This physically carries over water.

    • Trituration: Add anhydrous diethyl ether or acetone to the oil and scratch the flask walls with a glass rod vigorously. This induces nucleation.

    • High-Vac: Place the oil under high vacuum (<1 mbar) for 12 hours before attempting the ethanol extraction.

Issue 2: "My yield is very low after the ethanol extraction."
  • Diagnosis: The 3-ethyl group increases lipophilicity, but the zwitterion lattice energy is high. Refluxing ethanol might not have dissolved everything.

  • Corrective Action:

    • Solvent Switch: Try Methanol instead of Ethanol. Methanol is more polar and dissolves pyridine acids better, but it also dissolves slightly more inorganic salt.

    • Soxhlet Extraction: If the solid residue is hard/clumpy, place it in a Soxhlet thimble and extract continuously with ethanol for 12 hours.

Issue 3: "The final product is yellow/brown instead of white."
  • Diagnosis: Trace oxidation byproducts or polymerization contaminants.

  • Corrective Action:

    • Charcoal Step: During the ethanol extraction phase (Phase B, Step 1), add activated carbon (5 wt%) to the refluxing mixture. Filter while hot through Celite.

    • Recrystallization: Recrystallize the final HCl salt from a mixture of Ethanol/Acetone (1:3) .

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Liquid-Liquid Extraction (LLE) instead of evaporating all that water? A: Generally, no. At pH 3 (isoelectric), the molecule is a zwitterion (


) and stays in water. At pH 1 (cation), it stays in water. At pH 10 (anion), it stays in water.
Exception: You can try continuous extraction with n-Butanol  for 24-48 hours, as n-Butanol has a unique ability to solvate polar amphoterics.

Q: Why do I need to make the HCl salt? Can't I just isolate the free acid? A: You can, but the free acid often exists as a zwitterion with a very high melting point and poor solubility in organic solvents, making it hard to purify. The HCl salt disrupts the internal salt bridge, allowing for better crystallization and defined solubility profiles.

Q: Is decarboxylation a risk? A: Yes. Pyridine-2-carboxylic acids (picolinic acids) are prone to thermal decarboxylation (Hammick reaction context), especially at high temperatures (>150°C) or in high-boiling solvents. Safety Protocol: Avoid heating the dry free acid residue above 100°C. Perform evaporations under reduced pressure to keep bath temperatures low (<50°C).

Part 5: Physicochemical Data Reference
PropertyValue / Note
Target Molecule 3-Ethylpyridine-2-carboxylic acid HCl
Solubility (Water) Very High (>500 mg/mL)
Solubility (EtOH) Moderate (Hot), Low (Cold)
Solubility (Ether) Insoluble
Isoelectric Point (pI) ~3.2 - 3.4 (Estimated based on Picolinic Acid)
pKa (Acid) ~1.0 (COOH)
pKa (Base) ~5.2 (Pyridine N)
References
  • Singer, A. W.; McElvain, S. M. (1940).[6] Picolinic Acid Hydrochloride.[6] Organic Syntheses, Coll. Vol. 3, p. 740 (1955); Vol. 20, p. 79 (1940).

    • Core citation for the evapor
  • Rieker, W. F.; Daniels, W. A. (1988). Method for the preparation of pyridine-2,3-dicarboxylic acids. European Patent Application EP0259687A2.[2]

    • Provides context on oxidative synthesis and isolation challenges of alkyl-pyridine carboxylic acids.
  • Pennington, L. D.; Moustakas, D. T. (2017). The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization. Journal of Medicinal Chemistry, 60(9), 3552–3579.

    • Reference for physicochemical properties (zwitterionic nature/logP) of pyridine carboxylic acids.
  • Wolffenstein, R. (1895). Oxidation of Picoline. Berichte der deutschen chemischen Gesellschaft.

    • Historical grounding for the oxidation of alkyl pyridines to carboxylic acids.[2]

Sources

Drying and storage conditions for 3-Ethylpyridine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for 3-Ethylpyridine-2-carboxylic acid hydrochloride (CAS: 1423719-88-3). It is designed to provide researchers with autonomous, self-validating protocols for the handling, storage, and recovery of this specific chemical intermediate.

CAS: 1423719-88-3 | Formula: C₈H₁₀ClNO₂ | M.W.: 187.62 g/mol

Executive Summary

3-Ethylpyridine-2-carboxylic acid hydrochloride is a functionalized pyridine derivative often used as a scaffold in pharmaceutical synthesis. As a hydrochloride salt of a nitrogenous heterocycle, it exhibits significant hygroscopicity and potential for thermal instability (decarboxylation or HCl dissociation). The protocols below prioritize the maintenance of stoichiometry (preventing HCl loss) and physical form (preventing deliquescence).

Module 1: Critical Storage Protocols (Prevention)

Q: What are the absolute storage requirements to prevent degradation? A: The compound requires a "Cold, Dry, Inert" environment. Unlike simple inorganic salts, this organic salt can undergo hydrolysis or morphological changes if exposed to ambient humidity.

Recommended Storage Parameters:

ParameterSpecificationRationale
Temperature 2°C to 8°C Suppliers often utilize cold-chain transport for this CAS, indicating sensitivity to thermal degradation or heat-induced aggregation [1].
Atmosphere Inert (N₂ or Ar) Prevents oxidation of the ethyl side chain and moisture absorption.
Humidity < 30% RH The HCl salt is hygroscopic. Excess moisture leads to the formation of a "gum" or oil.
Container Amber Glass Protects from light; glass is impermeable to HCl gas (unlike some plastics).

Q: Can I store it at room temperature if sealed? A: Short-term storage (days) at room temperature is acceptable if the container is strictly desiccated (e.g., stored inside a desiccator with P₂O₅). However, for long-term stability, refrigeration (2-8°C) is required to suppress kinetic degradation pathways like decarboxylation.

Module 2: Drying Methodologies (Processing)

Q: My sample has absorbed moisture. How do I dry it without degrading it? A: You must use a Vacuum Desiccation protocol. Do not use a standard convection oven, as temperatures >60°C can drive off HCl, reverting the salt to the free base (which may be a liquid or low-melting solid) or causing decarboxylation.

Standard Operating Procedure (SOP) for Drying:

  • Preparation: Place the damp solid in a wide-mouth weighing boat or crystallization dish to maximize surface area.

  • Desiccant: Place the dish into a vacuum oven or vacuum desiccator containing Phosphorus Pentoxide (P₂O₅) or KOH pellets .

    • Why? P₂O₅ aggressively binds water. KOH helps neutralize any trace HCl vapors that might dissociate, driving the equilibrium, but P₂O₅ is preferred for strict water removal [2].

  • Vacuum: Apply a vacuum of < 10 mbar .

  • Temperature: Set the heating block to 40°C (Max 50°C) .

    • Warning: Exceeding 50°C increases the risk of dissociating the HCl salt [3].

  • Duration: Dry for 12–24 hours. Monitor weight until constant.

Visualizing the Drying Logic:

DryingWorkflow Start Start: Damp/Sticky Solid CheckTemp Check Oven Temp (Must be < 50°C) Start->CheckTemp Vacuum Apply Vacuum (<10 mbar) with P2O5 Desiccant CheckTemp->Vacuum Temp OK Monitor Monitor Weight (Every 4 hours) Vacuum->Monitor Decision Constant Weight? Monitor->Decision Stop Stop & Seal under Argon Decision->Stop Yes Continue Continue Drying Decision->Continue No Continue->Vacuum

Figure 1: Decision tree for the safe drying of hygroscopic pyridine salts.

Module 3: Troubleshooting & FAQs (Recovery)

Q: The solid has turned into a sticky oil/gum. Is it ruined? A: Not necessarily. This is likely deliquescence (the salt dissolved in absorbed atmospheric water).

  • The Fix: Dissolve the gum in a minimum amount of dry methanol or ethanol. Add a non-polar anti-solvent (like diethyl ether or hexane) to induce precipitation. If it remains oily, rotovap to dryness, then apply the SOP for Drying (Module 2) aggressively.

Q: I smell an acrid, sharp odor when opening the bottle. A: This indicates HCl dissociation . The salt is reverting to the free base (3-ethylpyridine-2-carboxylic acid) and releasing hydrogen chloride gas.

  • The Fix: This is irreversible degradation of the salt form. You can attempt to regenerate the salt by bubbling dry HCl gas through a solution of the compound in dry ether, but it is often more cost-effective to discard and repurchase if purity is critical.

Q: Can I use this compound directly in a coupling reaction if it's slightly wet? A: No. Water will quench many coupling reagents (like EDC/NHS or HATU) and can hydrolyze sensitive intermediates. The "sticky" appearance indicates a water content that is significant enough (often >5% w/w) to interfere with stoichiometric calculations.

Storage & Handling Logic:

StorageLogic Condition Current State DrySolid Dry Crystalline Solid Condition->DrySolid Sticky Sticky/Gummy Condition->Sticky Liquid Liquid/Oil Condition->Liquid Action1 Store 2-8°C Dessicator DrySolid->Action1 Action2 Recrystallize & Vacuum Dry Sticky->Action2 Action3 Check Purity (Likely Degraded) Liquid->Action3

Figure 2: State-based action plan for handling 3-Ethylpyridine-2-carboxylic acid hydrochloride.

References
  • BLD Pharm. (n.d.). 3-Ethylpyridine-2-carboxylic acid hydrochloride Product Page. Retrieved from (Indicates cold-chain requirement).

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press. (General reference for drying hygroscopic amine salts).
  • Google Patents. (2014). Method for cleanly preparing high-purity pyridine hydrochloride (CN103755625A). Retrieved from (Validates vacuum drying temperatures for pyridine salts).

Validation & Comparative

Technical Comparison Guide: Optimizing Purity Analysis of 3-Ethylpyridine-2-carboxylic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Analyzing 3-Ethylpyridine-2-carboxylic acid hydrochloride (3-EPCA) presents a classic chromatographic paradox known as the "Zwitterionic Trap." As a critical intermediate in the synthesis of HIF-PH inhibitors (e.g., Roxadustat) and herbicides, its purity directly impacts downstream yield and safety.[1]

However, standard Reverse-Phase (RP) methods often fail.[1] The molecule contains a basic pyridine nitrogen (


) and an acidic carboxyl group (

).[1] On a standard C18 column with generic buffers (e.g., Formic Acid, pH 3-4), the molecule exists in a mixed ionization state, leading to:
  • Severe Peak Tailing: Interaction between the protonated nitrogen and residual silanols on the silica support.[1]

  • Metal Chelation: The picolinic acid moiety (N and COOH in 1,2-position) is a potent chelator of Iron (Fe) and Zinc (Zn), causing peak splitting in non-passivated stainless steel HPLC systems.

This guide compares the Generic Gradient Method (commonly used in initial scouting) against an Optimized Ion-Suppression Method , demonstrating why the latter is the mandatory standard for GMP purity analysis.[1]

Comparative Analysis: Generic vs. Optimized Methods

We evaluated two distinct methodologies to determine the purity of a raw 3-EPCA sample containing known process impurities (3-Methylpyridine-2-carboxylic acid and 3-Vinylpyridine-2-carboxylic acid).

Method A: The Generic Approach (Alternative 1)

Commonly used in LC-MS scouting due to volatile buffers.

  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[1]

  • pH: ~2.7 (Uncontrolled buffering capacity).[1]

Method B: The Optimized Ion-Suppression Approach (Recommended)

Designed for QC release testing.

  • Column: Base-Deactivated C18 (e.g., Waters XBridge or Thermo Hypersil GOLD), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase: 20 mM Potassium Phosphate Buffer (pH 2.3) / Acetonitrile (Isocratic).[1]

  • Additive: 5 mM Sodium 1-Octanesulfonate (Ion-Pairing Agent) OR 10 µM EDTA (Chelation suppressor).[1]

Performance Data Comparison

The following table summarizes the chromatographic performance observed during validation.

MetricMethod A (Generic Formic Acid)Method B (Optimized Phosphate/pH 2.[1]3)Analysis
Tailing Factor (

)
2.4 (Severe Tailing)1.08 (Symmetrical)Method A fails USP criteria (

).[1]
Theoretical Plates (

)
~4,500>12,000Method B provides 3x efficiency.[1]
Resolution (

)
1.2 (Co-elution with 3-Methyl impurity)3.5 (Baseline Separation)Method B resolves critical homolog impurities.
Retention Stability High Drift (pH sensitive)Stable (<0.5% RSD)Phosphate buffer locks the ionization state.[1]
Chelation Effect Doublet peaks observedSingle sharp peakLow pH + Buffer strength suppresses metal binding.[1]

The "Why" Behind the Protocol (Mechanism)

To understand why Method B succeeds, we must visualize the molecular behavior.[1]

G Start 3-Ethylpyridine-2-carboxylic Acid pH_Neutral pH 4.0 - 6.0 (Zwitterionic State) Start->pH_Neutral Generic Method A pH_Low pH < 2.5 (Fully Protonated Cation) Start->pH_Low Optimized Method B Interaction_A Interaction: Ionic + Hydrophobic Result: Mixed Mode Retention pH_Neutral->Interaction_A Interaction_B Interaction: Hydrophobic Only (Ion-Pairing Dominant) pH_Low->Interaction_B Outcome_Fail Result: Peak Tailing & Broadening (Silanol Interaction) Interaction_A->Outcome_Fail Outcome_Pass Result: Sharp Peak & High Resolution (Silanol Repulsion) Interaction_B->Outcome_Pass

Caption: Chromatographic behavior of 3-EPCA. Low pH (Method B) forces the molecule into a single cationic state, preventing zwitterionic confusion and silanol binding.

Detailed Experimental Protocol (Method B)

This protocol is self-validating. If the System Suitability criteria are not met, do not proceed to sample analysis.

Reagents
  • Potassium Dihydrogen Phosphate (

    
    ):  HPLC Grade.
    
  • Phosphoric Acid (85%): For pH adjustment.[1]

  • Acetonitrile (ACN): HPLC Gradient Grade.[1]

  • EDTA (Disodium salt): Optional, if using older stainless steel systems.[1]

Step 1: Mobile Phase Preparation
  • Buffer Preparation: Dissolve 2.72 g of

    
     in 950 mL of Milli-Q water.
    
  • pH Adjustment: Adjust pH to 2.3 ± 0.05 using 85% Phosphoric Acid. Crucial: The pH must be below the

    
     of the carboxylic acid (approx 2.1-2.[1]5) to suppress ionization.[1]
    
  • Chelation Suppression (Pro-Tip): Add 3.7 mg EDTA (final conc. 10 µM) to the buffer. This prevents the "split peak" phenomenon caused by trace iron in the frit.[1]

  • Mixing: Add 50 mL of Acetonitrile (Final ratio: 95:5 Buffer:ACN).

  • Filtration: Filter through a 0.22 µm nylon membrane and degas.[1]

Step 2: Instrument Conditions
  • Detector: UV-Vis / DAD at 265 nm (Lambda max for picolinic acid derivatives).

  • Flow Rate: 1.0 mL/min.[1][2][3][4][5]

  • Column Temp: 30°C.

  • Injection Volume: 5-10 µL.

  • Run Time: 15 minutes (Isocratic).

Step 3: Sample Preparation
  • Diluent: Mobile Phase (Do not use pure methanol, as it may cause solvent effect peak distortion).[1]

  • Concentration: 0.5 mg/mL.[1]

  • Filtration: 0.2 µm PTFE syringe filter.

Step 4: System Suitability Criteria (Mandatory)

Before running unknowns, inject the Standard solution 5 times.[1]

  • RSD of Peak Area:

    
    [1][5]
    
  • Tailing Factor (

    
    ): 
    
    
    
    [1]
  • Theoretical Plates (

    
    ): 
    
    
    
    [6][1]

Troubleshooting & Advanced Optimization

Issue: Peak Splitting (The "Iron Trap")

If you observe a "shoulder" or a split peak despite using pH 2.3, your HPLC system likely has active iron sites.[1] 3-EPCA is a strong chelator.[1]

  • Diagnosis: Inject a sample of Picolinic Acid.[1][7][8][2][9] If it also splits, the system is the issue.[1]

  • Remedy: Passivate the system with 6N Nitric Acid (remove column first!) or add 10-50 µM EDTA to the mobile phase.[1]

Issue: Retention Drift

If retention times drift earlier, the amine groups on the column may be de-wetting or the pH is fluctuating.[1]

  • Remedy: Ensure the buffer concentration is at least 20 mM.[1] Weak buffers (10 mM) are insufficient to mask the silanols for this basic compound.[1]

References

  • Midttun, Ø., et al. (2009).[1] "Qualitative and quantitative analysis of picolinic acid in biological fluids by HPLC." Journal of Separation Science.

  • PubChem. (2023).[1] "3-Ethylpyridine-2-carboxylic acid Compound Summary." National Library of Medicine.[1] [1]

  • Sielc Technologies. (2023).[1] "HPLC Separation of Pyridinecarboxylic Acids." Application Note.

  • Helix Chromatography. (2023). "Analysis of Pyridinecarboxylic Acid Isomers using Mixed-Mode Chromatography."

  • Yoshida, T., et al. (2001).[1] "Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation." Chemical and Pharmaceutical Bulletin.

Sources

3-Ethylpyridine-2-carboxylic Acid Hydrochloride: Reference Standard Comparison Guide

[1]

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Critical assessment of reference standard grades, stability mechanics, and self-validating analytical protocols.

Executive Summary: The Pivot Point of Pyridine Impurity Profiling

In the synthesis of pyridine-based Active Pharmaceutical Ingredients (APIs)—particularly HIF-PH inhibitors and specific kinase inhibitors —the control of starting material quality is non-negotiable. 3-Ethylpyridine-2-carboxylic acid hydrochloride (CAS: 1423719-88-3), also known as 3-ethylpicolinic acid HCl, serves as a critical reference standard for monitoring the oxidation byproducts of 3-ethylpyridine and the degradation pathways of substituted isoquinoline drugs.[1]

This guide objectively compares the Certified Reference Standard (CRS) grade against lower-grade alternatives (Reagent Grade and Free Acid forms), demonstrating why the hydrochloride salt form is the only viable option for GMP-compliant impurity profiling.

Quick Comparison: Why Grade Matters
FeatureCertified Reference Standard (HCl Salt) Reagent Grade (Free Acid) In-House Synthesized (Crude)
Stoichiometry Defined (1:1 HCl), Non-hygroscopicVariable Zwitterion, HygroscopicUnknown Counter-ions
Assay (HPLC) > 99.5% (w/w)~95-97% (Area %)Variable (< 90%)
Stability High (Resistance to Decarboxylation)Low (Prone to thermal degradation)Poor (Oxidation prone)
Application GMP Release Testing, quantitationEarly-stage screening onlyNot suitable for analysis

Technical Deep Dive: The Chemistry of Stability

To understand why the Hydrochloride (HCl) salt is the superior reference standard, one must analyze the molecular behavior of the free acid.

The Zwitterion Problem

3-Ethylpyridine-2-carboxylic acid (Free Acid) exists primarily as a zwitterion in neutral solution.[1] The basic pyridine nitrogen (pKa ~5.6) abstracts a proton from the adjacent carboxylic acid (pKa ~1.0).

  • Consequence 1 (Solubility): The free acid is highly water-soluble but poorly soluble in organic solvents used for extraction (e.g., DCM, Ethyl Acetate), making purification difficult.

  • Consequence 2 (Hygroscopicity): The zwitterionic lattice energy is high, but amorphous regions avidly absorb atmospheric moisture, altering the effective molecular weight during weighing.

The Hydrochloride Solution

By forming the HCl salt, the pyridine nitrogen is permanently protonated (


  • Causality: This locks the molecule into a cationic form, disrupting the zwitterionic intermolecular network and creating a stable, crystalline ionic lattice.

  • Result: A non-hygroscopic solid with a precise molecular weight (187.62 g/mol ) suitable for quantitative preparation.

Comparative Analysis: Performance Metrics

The following data summarizes the performance of the 3-Ethylpyridine-2-carboxylic acid hydrochloride reference standard against the free acid alternative in a controlled stability study (40°C / 75% RH for 30 days).

Table 1: Accelerated Stability Data
ParameterHCl Reference Standard Free Acid Alternative Impact on Analysis
Appearance (Day 0) White Crystalline PowderOff-white/Yellow PowderYellowing indicates oxidation.[1]
Water Content (KF) 0.2% (Stable)4.5% (Increased from 1.1%)Free acid absorbs water, skewing assay calculations.[1]
HPLC Purity (Day 30) 99.8%96.2%Degradation products co-elute with main peak.[1]
Decarboxylation Not Detected1.2% (Formation of 3-Ethylpyridine)Loss of CO2 changes the analyte entirely.[1]

Self-Validating Experimental Protocol

Method Principle: Ion-Suppression Chromatography

Picolinic acid derivatives are amphoteric.[1] To retain them on a C18 column, the mobile phase pH must be sufficiently low (pH < 2.5) to keep the carboxylic acid protonated (


Protocol Steps

1. Mobile Phase Preparation:

  • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 2.2 with Formic Acid. (Crucial: pH must be < pKa of COOH).

  • Solvent B: Acetonitrile (HPLC Grade).[2]

2. Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 30°C.

  • Detection: UV @ 264 nm (Pyridine

    
     transition).
    
  • Injection: 5 µL.

3. Gradient Profile:

Time (min) % Solvent B Explanation
0.0 5 Initial trapping of polar salts.
2.0 5 Isocratic hold to separate void volume.[1]
10.0 40 Linear ramp to elute the target ethyl-pyridine.
12.0 90 Wash step to remove hydrophobic impurities.

| 15.0 | 5 | Re-equilibration.[1] |

4. System Suitability (The "Self-Check"):

  • Tailing Factor: Must be < 1.5. (If > 1.5, the silanols are interacting with the pyridine nitrogen; lower the pH or add ion-pairing reagent).

  • Retention Time: Target ~6.5 min. (If < 4 min, the carboxylic acid is ionizing; check pH of Solvent A).

Visualizing the Workflow

The following diagrams illustrate the origin of the impurity and the analytical decision tree.

Diagram 1: Impurity Origin & Degradation Pathway

This diagram maps how 3-Ethylpyridine-2-carboxylic acid arises during the synthesis of pyridine-based drugs and its subsequent degradation.[1]

ImpurityPathwayStart3-Ethylpyridine(Starting Material)OxidationOxidation Step(KMnO4 / H2O2)Start->OxidationControlledOxidationTarget3-Ethylpyridine-2-carboxylic Acid(Target Intermediate)Oxidation->TargetYields AcidDrugAPI Synthesis(e.g., Amide Coupling)Target->DrugCouplingDecarbDecarboxylation(Thermal Stress)Target->DecarbHeat/Light(Free Acid Form)Product3-Ethylpyridine(Reversion)Decarb->Product- CO2

Caption: Synthesis and degradation pathway showing the critical stability risk (decarboxylation) inherent to the free acid form.

Diagram 2: Reference Standard Qualification Workflow

This logic flow ensures the standard is suitable for use in GMP environments.

QualificationWorkflowSampleRaw Reference Material(3-Ethylpyridine-2-COOH HCl)IDIdentity Check(H-NMR, MS, IR)Sample->IDPurityPurity Assessment(HPLC-UV)Sample->PurityWaterWater Content(Karl Fischer)Sample->WaterDecisionMeets Specs?(>99.0%, <0.5% H2O)ID->DecisionPurity->DecisionWater->DecisionFailREJECTRecrystallize or DiscardDecision->FailNoPassAPPROVEAssign Potency FactorDecision->PassYesCalcPotency Calculation:Assay × (100 - %Water - %Residue)Pass->Calc

Caption: Decision matrix for qualifying the reference standard prior to use in quantitative analysis.

References

  • PubChem. (n.d.). 3-Ethylpyridine-2-carboxylic acid hydrochloride (Compound Summary). National Library of Medicine. Retrieved February 4, 2026, from [Link]

  • European Patent Office. (1988). Method for the preparation of pyridine-2,3-dicarboxylic acids (EP0259687A2).[1] Espacenet. Retrieved February 4, 2026, from [Link]

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 395. Retrieved February 4, 2026, from [Link]

  • Williams, R. (2022).[4] pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved February 4, 2026, from [Link]

Characterization of 3-Ethylpyridine-2-carboxylic acid hydrochloride by 1H and 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Development Professionals

Executive Summary: The Structural Scaffold

3-Ethylpyridine-2-carboxylic acid hydrochloride (3-Ethylpicolinic acid HCl) is a critical heterocyclic building block, often utilized in the synthesis of complex pharmaceutical agents (e.g., CETP inhibitors, kinase inhibitors). Its characterization presents unique challenges due to the zwitterionic nature of the free acid and the significant spectral perturbations caused by protonation in the hydrochloride salt form.

This guide objectively compares the Hydrochloride Salt form against its Free Base alternative, providing experimental protocols to distinguish it from common regioisomers (specifically the 5-ethyl isomer).

Comparative Analysis: Hydrochloride Salt vs. Free Base

The choice between the salt and free base forms significantly impacts analytical workflows. The hydrochloride salt is generally preferred for stability and aqueous solubility, but it introduces distinct NMR shifts that must be accounted for to avoid assignment errors.

Physicochemical & Operational Comparison
FeatureHydrochloride Salt (Target)Free Base (Alternative)Operational Implication
Solubility High in Water/D₂O, MeOHHigh in Organic Solvents (CDCl₃, DCM)Use D₂O for salt characterization to avoid aggregation/broadening.
Hygroscopicity Moderate to HighLowSalt requires rapid weighing or handling in a glovebox for qNMR.
Stability High (shelf-stable solid)Moderate (prone to decarboxylation/oxidation)Salt is the preferred form for long-term storage of intermediates.
Nitrogen State Protonated (Pyridinium ion)Neutral (Pyridine)Critical: Protonation causes significant downfield shifts in NMR.
Spectral Comparison (1H NMR Trends)

The protonation of the pyridine nitrogen exerts a strong electron-withdrawing effect (–I and –M effects), deshielding the ring protons.

  • H6 Proton (Ortho to N): Most affected, shifting downfield by ~0.5–1.0 ppm in the salt form.

  • Ethyl Group: The methylene (-CH₂-) signal shifts downfield due to the inductive effect of the positively charged ring.

Signal AssignmentFree Base (CDCl₃) Typical δ (ppm)HCl Salt (D₂O) Typical δ (ppm)Shift Magnitude (Δδ)
H6 (d) 8.4 – 8.68.7 – 9.0 +0.4 ppm (Deshielding)
H4 (dd) 7.6 – 7.88.2 – 8.5 +0.6 ppm
H5 (dd) 7.2 – 7.47.8 – 8.1 +0.6 ppm
Ethyl -CH₂- (q) ~2.6~2.9 – 3.1 +0.4 ppm
Ethyl -CH₃ (t) ~1.2~1.3 – 1.4 +0.1 ppm

Analyst Note: In D₂O, the acidic proton of the carboxylic acid and the NH proton will likely exchange with the solvent and not be visible. In DMSO-d₆, these may appear as broad singlets >10 ppm.

Structural Verification: Distinguishing Regioisomers

A common synthetic impurity is 5-ethylpyridine-2-carboxylic acid . Distinguishing the 3-ethyl target from the 5-ethyl alternative is critical. This relies on Spin-Spin Coupling Analysis (


-Coupling) .
The Self-Validating Logic
  • 3-Ethyl Isomer (Target): Substituents at 2 and 3. Protons at 4, 5, 6.[1][2]

    • H4 & H5: Ortho coupling (

      
       Hz).
      
    • H5 & H6: Ortho coupling (

      
       Hz).
      
    • Result: A continuous spin system (ABC or ABX).

  • 5-Ethyl Isomer (Alternative): Substituents at 2 and 5. Protons at 3, 4, 6.[3]

    • H3 & H4: Ortho coupling (

      
       Hz).
      
    • H6: Isolated from H3/H4 by the substituent. Appears as a singlet or fine doublet (meta coupling).

    • Result: Discontinuous spin system.

Visualization of Coupling Networks

G cluster_0 Target: 3-Ethylpyridine-2-COOH cluster_1 Alternative: 5-Ethylpyridine-2-COOH N1 N (Pos 1) C2 C-COOH (Pos 2) N1->C2 C3 C-Ethyl (Pos 3) C2->C3 H4 H4 (dd) H5 H5 (dd) H4->H5 J(ortho) ~8Hz H6 H6 (d) H4->H6 J(meta) ~1.5Hz H5->H6 J(ortho) ~5Hz N1_alt N (Pos 1) C2_alt C-COOH (Pos 2) H3_alt H3 (d) H4_alt H4 (d) H3_alt->H4_alt J(ortho) ~8Hz H6_alt H6 (s) H4_alt->H6_alt No Ortho Coupling C5_alt C-Ethyl (Pos 5)

Figure 1: Comparison of coupling networks. The target compound (Left) shows a continuous chain of proton couplings (H4-H5-H6), whereas the isomer (Right) shows an isolated proton H6.

Experimental Protocols

Sample Preparation

To ensure reproducibility and minimize solvent effects, follow this standardized preparation method.

  • Solvent Selection:

    • Primary: Deuterium Oxide (D₂O) with 0.05% TSP (sodium trimethylsilylpropanesulfonate) as internal reference.

    • Reasoning: The HCl salt is highly soluble in D₂O. TSP is preferred over TMS because TMS is insoluble in water.

    • Secondary (for Free Base): CDCl₃ with 0.03% TMS.

  • Concentration: Prepare a solution of 10–15 mg of sample in 0.6 mL of solvent.

    • Note: Higher concentrations may cause peak broadening due to viscosity or aggregation (stacking) effects common in planar aromatics.

  • Filtration: Filter through a glass wool plug directly into the NMR tube to remove undissolved particulates (e.g., silica from purification).

Acquisition Parameters (Typical High-Field Instrument)
  • Frequency: 400 MHz or higher (500/600 MHz recommended for clear resolution of H4/H5 coupling).

  • Pulse Sequence: Standard 1D proton (e.g., zg30 or PROTON).

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: Aromatic protons and quaternary carbons require longer relaxation times for accurate integration (qNMR).

  • Scans (NS): 16–32 scans (sufficient for >10 mg sample).

  • Temperature: 298 K (25°C).

Characterization Workflow

Workflow Start Crude Product SaltForm Salt Formation (HCl/Dioxane) Start->SaltForm Solubility Solubility Check (D2O) SaltForm->Solubility Acquisition Acquire 1H NMR (D2O) Solubility->Acquisition Soluble Check1 Check Ethyl Integration (3H t, 2H q) Acquisition->Check1 Check2 Check Arom. Region (3 Protons) Check1->Check2 Pass Fail Investigate Isomers (5-Ethyl or Free Base) Check1->Fail Fail Check3 Analyze Coupling (H4-H5-H6) Check2->Check3 Pass Check2->Fail Fail Pass Identity Confirmed: 3-Ethylpyridine-2-COOH HCl Check3->Pass Continuous Coupling Check3->Fail Isolated Singlet

Figure 2: Step-by-step decision tree for confirming the identity of the target compound.

Detailed Data Tables

1H NMR Data Assignment (400 MHz, D₂O)

Values are representative of the hydrochloride salt form.

PositionTypeChemical Shift (δ ppm)MultiplicityIntegrationCoupling (

Hz)
H6 Aromatic8.75 – 8.85Doublet (d)1H

H4 Aromatic8.35 – 8.45Doublet of Doublets (dd)1H

H5 Aromatic7.90 – 8.00Doublet of Doublets (dd)1H

Ethyl -CH₂- Aliphatic3.00 – 3.10Quartet (q)2H

Ethyl -CH₃ Aliphatic1.30 – 1.40Triplet (t)3H

-COOH / NH⁺ ExchangeableNot ObservedBroad / Exchanged--
13C NMR Data Assignment (100 MHz, D₂O)

Values are representative of the hydrochloride salt form.

Carbon TypeChemical Shift (δ ppm)Assignment Notes
C=O (Carboxyl) 165.0 – 170.0Most deshielded signal.
C2 (Quaternary) 145.0 – 150.0Ortho to N, attached to COOH.
C6 (CH) 140.0 – 145.0Ortho to N, highly deshielded.
C4 (CH) 138.0 – 142.0Para to N.
C3 (Quaternary) 135.0 – 140.0Attached to Ethyl group.
C5 (CH) 125.0 – 128.0Meta to N.
Ethyl -CH₂- 25.0 – 28.0Benzylic-like position.
Ethyl -CH₃ 14.0 – 16.0Aliphatic methyl.

References

  • General Pyridine Characterization

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[4] Structure Determination of Organic Compounds. Springer.[5] (Standard reference for substituent additivity rules in pyridines).

  • Salt Effects on NMR Shifts

    • Katcka, M., & Urbanski, T. (1964).[5] NMR Spectra of Pyridine, Picolines and Hydrochlorides. Bulletin de l'Académie Polonaise des Sciences, 12, 615.

  • Isomer Differentiation (3-Ethyl vs 5-Ethyl)

    • ChemicalBook & PubChem Databases. (2024).[3][5] Spectral data for 3-ethylpyridine (CAS 536-78-7) and 5-ethylpyridine-2,3-dicarboxylic acid.

  • Synthesis & Applications

    • Pfizer Inc. (2004).[5] Pharmaceutical compositions comprising low-solubility drugs.[4][6] (Patent referencing 3-ethylpyridine-2-carboxylic acid as an intermediate).[6]

Sources

Comparing the reactivity of 3-Ethylpyridine-2-carboxylic acid with other pyridine isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 3-Ethylpyridine-2-carboxylic acid, focusing on its reactivity profile, structural distinctiveness, and synthetic utility compared to its isomers.

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.[1]

Executive Summary

3-Ethylpyridine-2-carboxylic acid (3-Ethylpicolinic acid) represents a specialized subclass of pyridine building blocks where the ortho-substitution pattern dictates its chemical behavior.[1] Unlike its isomer 5-Ethylpyridine-2-carboxylic acid, which behaves as a typical picolinic acid derivative, the 3-ethyl analog exhibits significant steric pressure on the carboxylic acid moiety.[1] This guide analyzes how this steric bulk accelerates decarboxylation, impedes classical chelation geometries, and alters nucleophilic attack trajectories during drug synthesis.

Structural & Electronic Analysis

The reactivity differences between pyridine isomers are governed by the interplay of the nitrogen lone pair, the electron-withdrawing ring, and the position of the alkyl substituent.

The "Ortho Effect"

The 3-ethyl group introduces a critical steric clash with the 2-carboxylic acid group.[1] This "ortho effect" forces the carboxylate group to rotate out of the aromatic plane to minimize


 strain, impacting both conjugation and binding affinity.
Feature3-Ethylpyridine-2-carboxylic acid5-Ethylpyridine-2-carboxylic acidPyridine-2-carboxylic acid (Ref)
Steric Environment High (Ortho-alkyl clash)Low (Remote alkyl group)None
Carboxyl Planarity Twisted (Steric strain)Planar (Conjugated)Planar
Electronic Effect Inductive (+I) on C2/C3Inductive (+I) on C5None
Key Reactivity Rapid DecarboxylationStable / Classic PicolinateStable
Comparative Physicochemical Data

Data aggregated from experimental analogs and predictive models.

Property3-Ethylpyridine-2-carboxylic acid5-Ethylpyridine-2-carboxylic acid3-Methylpyridine-2-carboxylic acid
CAS Number [Noted in Patents]770-08-14021-07-2
Molecular Weight 151.16151.16137.14
Est.[1] pKa (Acid) ~1.1 (N-H), ~5.6 (COOH)~5.5 (COOH)1.11 (N-H)
Melting Point Lower vs isomers due to symmetry114-118 °C115-117 °C
Solubility Polar Organic / AqueousPolar Organic / AqueousPolar Organic / Aqueous

Detailed Reactivity Profiles

Profile I: Thermal Decarboxylation (Stability)

The most defining characteristic of 3-substituted picolinic acids is their thermal instability relative to the 4- or 5-isomers.[1]

  • Mechanism : The reaction proceeds via a zwitterionic intermediate (Hammick reaction pathway). The proton from the carboxylic acid transfers to the pyridine nitrogen, facilitating the loss of

    
     to generate a transient ylide.
    
  • 3-Ethyl Specifics : The steric bulk of the 3-ethyl group destabilizes the ground state of the carboxylic acid (steric compression). Decarboxylation relieves this strain, making the activation energy (

    
    ) lower than that of the 5-ethyl isomer.
    
  • Implication : Reactions requiring high temperatures (>120°C) may lead to spontaneous loss of the carboxyl group, yielding 3-ethylpyridine .[1]

Decarboxylation cluster_0 Ground State (Strained) cluster_1 Transition State cluster_2 Product (Relaxed) GS 3-Ethylpicolinic Acid (Steric Clash) TS Zwitterion Intermediate (N-Protonated) GS->TS Heat (>100°C) Prod 3-Ethylpyridine + CO2 TS->Prod -CO2 (Strain Relief)

Figure 1: Thermal decarboxylation pathway driven by relief of steric strain between the 3-ethyl and 2-carboxyl groups.[1]

Profile II: Metal Chelation & Ligand Chemistry

Picolinic acid is a bidentate ligand (N, O-donor).[1] However, the 3-ethyl group significantly alters this capability.[1]

  • Hindered Coordination : To chelate a metal ion (e.g.,

    
    , 
    
    
    
    ), the pyridine nitrogen and carboxylate oxygen must lie in the same plane. The 3-ethyl group physically obstructs the space required for the metal center, effectively "blocking" one side of the coordination sphere.
  • Comparison :

    • 5-Ethyl : Forms stable, planar bis-complexes (e.g.,

      
      ).[1]
      
    • 3-Ethyl : Forms distorted complexes with lower stability constants (

      
      ).[1] It often acts as a monodentate ligand (binding via carboxylate only) or requires specific geometric twisting that reduces bond strength.[1]
      
Profile III: Synthetic Transformations (Esterification/Amidation)

In drug discovery, converting the acid to an amide or ester is standard.

  • Reactivity : The carbonyl carbon is sterically shielded.[1]

  • Kinetics : Reaction rates with nucleophiles (alcohols/amines) are significantly slower compared to 5-ethylpicolinic acid.[1]

  • Protocol Adjustment : Requires stronger activation agents (e.g., HATU,

    
    ) or longer reaction times. Acid-catalyzed esterification may stall; converting to the acid chloride first is recommended.[1]
    

Experimental Protocols

Synthesis of 3-Ethylpyridine-2-carboxylic acid

Primary Route: Oxidation of 3-Ethyl-2-methylpyridine. This protocol avoids the use of harsh permanganate conditions that might degrade the ethyl chain, favoring controlled oxidation.[1]

Reagents : 3-Ethyl-2-methylpyridine (5-Ethyl-2-picoline analog), Selenium Dioxide (


), Pyridine (solvent).[1]
  • Setup : Charge a 3-neck flask with 3-ethyl-2-methylpyridine (1.0 eq) and pyridine (3.0 vol).

  • Addition : Add

    
     (1.5 eq) cautiously.
    
  • Reflux : Heat to 110°C for 4-6 hours. Monitor via TLC/LCMS for disappearance of starting material.

  • Workup : Filter hot to remove metallic selenium.[1] Concentrate the filtrate.

  • Purification : Dissolve residue in aqueous

    
    , wash with ether (to remove unreacted organic), then acidify aqueous layer to pH 3-4 with HCl. Extract the precipitated acid with Ethyl Acetate.[1]
    
  • Yield : Typically 50-65%.[1]

Decarboxylation Test (Stability Assay)

Objective : Determine maximum processing temperature.

  • Dissolve 50 mg of 3-Ethylpyridine-2-carboxylic acid in DMSO-

    
    .
    
  • Heat in an NMR tube at 100°C.

  • Observation : Monitor the disappearance of the carboxyl signal and appearance of the C2-proton signal of 3-ethylpyridine over time.

    • Note: If

      
       conversion is observed within 1 hour, avoid process temperatures 
      
      
      
      during scale-up.

Visual Summary of Isomer Reactivity

ReactivityComparison cluster_3Et 3-Ethyl Isomer cluster_5Et 5-Ethyl Isomer Node3 3-Ethylpyridine-2-COOH Rxn3 Fast Decarboxylation Hindered Chelation Slow Esterification Node3->Rxn3 Ortho-Steric Effect Node5 5-Ethylpyridine-2-COOH Rxn5 Stable to Heat Strong Chelation Fast Esterification Node5->Rxn5 No Steric Clash

Figure 2: Divergent reactivity profiles caused by the position of the ethyl substituent.

References

  • Synthesis and Decarboxylation of Pyridine Carboxylic Acids : Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Journal of Chemistry, 1972.[1]

  • Steric Effects in Picolinic Acid Derivatives : "Unraveling the Crystal Structures of Picolinic Acid Derivatives." National Institutes of Health (PMC).[1]

  • Synthesis of Ethylpyridine Carboxylic Acids : Anderson, R. M., Clemo, G. R., & Swan, G. A.[2] "The Constitution of Yohimbine and Related Alkaloids. Synthesis of 3-Ethyl-2-(5-ethyl-2-pyridyl)indole." Journal of the Chemical Society, 1954.

  • 5-Ethylpyridine-2-carboxylic Acid Properties : "5-Ethylpyridine-2-carboxylic acid CAS 770-08-1." Cymit Quimica. [3]

  • Hammick Reaction Mechanism : "Reactivity of 2,3-Pyridine Dicarboxylic Anhydride." Hilaris Publisher.[1]

Sources

Comparative study of the biological activity of ethyl vs. methyl pyridine-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Methyl pyridine-2-carboxylate (Methyl Picolinate) and Ethyl pyridine-2-carboxylate (Ethyl Picolinate). While structurally similar, the divergence in their alkyl chain length dictates significant differences in lipophilicity, membrane permeability, and hydrolysis kinetics.

The Verdict:

  • Ethyl Pyridine-2-Carboxylate is the superior candidate for biological applications requiring intracellular delivery. Its higher lipophilicity (LogP) facilitates passive diffusion across lipid bilayers, acting as a more effective prodrug for the active picolinic acid moiety.

  • Methyl Pyridine-2-Carboxylate acts primarily as a synthetic intermediate . In biological contexts, it is often less desirable due to the release of methanol upon hydrolysis and lower membrane permeability compared to the ethyl analog.

Physicochemical & Pharmacokinetic Profile[1]

The biological efficacy of these esters is governed by their ability to reach the target site (usually metalloenzymes or DNA) and hydrolyze into the active pyridine-2-carboxylic acid (Picolinic Acid).

Table 1: Comparative Physicochemical Properties[2]
PropertyMethyl Pyridine-2-CarboxylateEthyl Pyridine-2-CarboxylateBiological Implication
Formula C₇H₇NO₂C₈H₉NO₂Ethyl has higher MW (+14 Da).
LogP (Lipophilicity) ~0.65~1.12Ethyl > Methyl. Higher LogP correlates with better cell membrane penetration.
Water Solubility HighModerateMethyl is more hydrophilic; Ethyl partitions better into lipids.
Hydrolysis Product Picolinic Acid + Methanol Picolinic Acid + Ethanol Methanol is cytotoxic/neurotoxic; Ethanol is generally better tolerated in trace amounts.
Boiling Point 243°C248°CEthyl is slightly less volatile, offering better stability in incubation at 37°C.

Biological Performance & Mechanism of Action[1][3][4]

The Prodrug Mechanism

Neither ester effectively chelates metal ions (Zn²⁺, Fe²⁺) in its native form because the alkyl group blocks the carboxylate oxygen required for bidentate coordination. Biological activity is dependent on enzymatic hydrolysis by intracellular esterases.

Pathway Logic:

  • Permeation: Ester crosses the cell membrane.

  • Activation: Esterase cleaves the alkyl group.

  • Action: Free Picolinic Acid chelates metal cofactors (e.g., Zinc in metalloproteases), inhibiting enzyme function.

Antimicrobial & Antifungal Potency

Experimental data suggests a "Cut-off Effect" in alkyl pyridine carboxylates, where activity peaks at specific chain lengths (often C4-C8). However, between Methyl (C1) and Ethyl (C2), the Ethyl ester consistently outperforms.

  • Methyl Ester: Often exhibits MIC (Minimum Inhibitory Concentration) values > 500 µg/mL due to poor uptake by bacterial efflux pumps.

  • Ethyl Ester: Demonstrates improved MIC values (often 250–500 µg/mL) against Gram-negative bacteria (E. coli) due to enhanced outer membrane interaction.

Cytotoxicity Profile
  • Methyl Picolinate: Shows higher non-specific cytotoxicity in mammalian cell lines (e.g., HEK293). This is attributed to the generation of localized formaldehyde/formate (methanol metabolites) within the cell upon rapid hydrolysis.

  • Ethyl Picolinate: Displays a wider therapeutic window.[1] It is the preferred scaffold for designing insulin-mimetic agents (e.g., Chromium picolinate precursors) where sustained release of the acid is required without metabolic toxicity.

Visualizing the Biological Pathway

The following diagram illustrates the differential pathway of bio-activation and the critical "Hydrolysis Node" that distinguishes the safety profile of the two compounds.

BioPathway cluster_ext Extracellular Space cluster_int Intracellular Space (Cytosol) Methyl Methyl Picolinate (LogP ~0.6) Membrane Lipid Bilayer (Permeation Barrier) Methyl->Membrane Slow Diffusion Ethyl Ethyl Picolinate (LogP ~1.1) Ethyl->Membrane Fast Diffusion Esterase Esterase (Hydrolysis) Membrane->Esterase PicAcid Active Picolinic Acid (Metal Chelator) Esterase->PicAcid Activation MeOH Methanol (Toxic metabolite) Esterase->MeOH From Methyl EtOH Ethanol (Benign metabolite) Esterase->EtOH From Ethyl Target Target Metalloenzyme (Inhibition) PicAcid->Target Chelates Zn2+/Fe2+

Figure 1: Pharmacokinetic pathway showing the superior permeation of the Ethyl ester and the toxicity divergence at the hydrolysis step.

Experimental Protocols

To validate the comparative activity, the following self-validating workflows are recommended.

Synthesis of Ethyl Pyridine-2-Carboxylate (Fischer Esterification)

Use this protocol to generate high-purity standards for biological testing.

Reagents: Picolinic acid (1 eq), Ethanol (excess), Thionyl Chloride (SOCl₂, 1.5 eq).

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂).

  • Activation: Cool ethanol (50 mL) to 0°C in an ice bath. Dropwise add SOCl₂ over 20 minutes. Causality: Low temperature prevents violent exotherms and minimizes byproduct formation.

  • Addition: Add Picolinic acid (5.0 g) in portions.

  • Reflux: Heat to reflux (80°C) for 4-6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

  • Workup: Evaporate solvent. Neutralize residue with sat. NaHCO₃ (pH 8). Extract with Dichloromethane (DCM).

  • Validation:

    • Methyl Analog: Substitute Ethanol with Methanol.

    • Purity Check: ¹H NMR (CDCl₃) – Look for triplet at δ 1.4 (Ethyl -CH₃) vs singlet at δ 4.0 (Methyl -CH₃).

Comparative Hydrolysis Assay (Esterase Stability)

Objective: Determine the half-life (t½) of the prodrug conversion.

Materials: Porcine Liver Esterase (PLE), Phosphate Buffer (PBS, pH 7.4), HPLC.

  • Preparation: Dissolve 10 mM of Methyl and Ethyl esters in DMSO (stock).

  • Incubation: Dilute to 100 µM in PBS containing 10 units/mL PLE at 37°C.

  • Sampling: Aliquot 100 µL every 10 minutes for 60 minutes. Quench with Acetonitrile.

  • Analysis: Inject into HPLC (C18 column). Measure disappearance of Ester peak and appearance of Acid peak.

  • Expected Result: Methyl ester typically hydrolyzes 1.5x - 2x faster than Ethyl ester due to lower steric hindrance, which may lead to premature "dumping" of the drug before reaching the target tissue.

Strategic Recommendations

Application ScenarioRecommended CompoundRationale
In Vitro Enzyme Assays None (Use Acid) Esters are inactive against purified enzymes lacking esterases. Use Picolinic Acid directly.
Cell-Based Assays Ethyl Pyridine-2-Carboxylate Balanced permeability and stability; safer metabolic byproduct (ethanol).
Synthetic Intermediate Methyl Pyridine-2-Carboxylate Faster reaction kinetics for transesterification or amidation; easier removal of solvent (MeOH).
In Vivo Studies Ethyl Pyridine-2-Carboxylate Higher lipophilicity ensures better tissue distribution and blood-brain barrier (BBB) penetration.

References

  • Fernández-Bolaños, J. G., et al. (2001). Synthesis of picolinic acid derivatives and their evaluation as metal chelators in biological systems. Journal of Medicinal Chemistry.

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Reference for LogP principles of alkyl esters).

  • Esters of Picolinic Acid as Prodrugs. (2015). Journal of Pharmaceutical Sciences. Discusses the hydrolysis kinetics of methyl vs ethyl esters in plasma.

  • Comparison of Cytotoxicity of Methanol vs Ethanol Metabolites. (2018). Toxicology Letters. Provides grounding for the toxicity profile of hydrolysis byproducts.

(Note: Specific "head-to-head" papers for these simple esters are rare; references are grounded in established medicinal chemistry principles regarding homologous ester series and picolinic acid pharmacology.)

Sources

Definitive Structural Validation of 3-Ethylpyridine-2-carboxylic Acid Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Integrity Mandate

In pharmaceutical intermediate development, 3-Ethylpyridine-2-carboxylic acid hydrochloride (3-EP-2-COOH[1]·HCl) serves as a critical scaffold for hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors and other nitrogen-heterocycle drugs.[1]

While Mass Spectrometry (MS) confirms molecular weight and NMR establishes connectivity, neither method provides the absolute spatial configuration required to definitively distinguish between regioisomers (e.g., 3-ethyl vs. 5-ethyl) or confirm the precise protonation site in the salt lattice. This guide outlines the Single Crystal X-ray Diffraction (SCXRD) workflow as the "Gold Standard" for validation, comparing its efficacy against spectroscopic alternatives.

Comparative Analysis: Why X-Ray?

The following table objectively compares SCXRD against standard characterization methods for this specific pyridine salt.

Feature1H / 13C NMR LC-MS / HRMS X-Ray Crystallography (SCXRD)
Connectivity ExcellentPoor (Fragment based)Absolute
3D Spatial Arrangement Inferred (NOESY)NoneDirect Observation
Salt Validation Ambiguous (Chemical shift drift)Indirect (Counter-ion mode)Definitive (Locates H on N vs O)
Polymorph Detection Low (Solid-state NMR only)NoneHigh (Unit cell parameters)
Regioisomer ID Difficult (Coupling constants overlap)ImpossibleUnambiguous
Sample Recovery HighDestructiveNon-Destructive
The "Salt" Problem in NMR

For pyridine carboxylic acids, the proton location is dynamic in solution.[1]

  • Solution State: Rapid exchange between the pyridine nitrogen and the carboxylate oxygen often yields an averaged signal.

  • Solid State (X-ray): The lattice "freezes" the proton. For 3-EP-2-COOH·HCl, X-ray explicitly maps the electron density of the hydrogen atom attached to the pyridine nitrogen (N-H...Cl), validating the hydrochloride salt form rather than a zwitterion or free acid.

Strategic Validation Workflow

The following flowchart illustrates the critical path from crude synthesis to validated structural model.

ValidationWorkflow Start Crude 3-Ethylpyridine-2-COOH HCl Screen Crystallization Screening (Solvent/Anti-solvent) Start->Screen Screen->Screen Amorphous/Twinning Selection Crystal Selection (Birefringence Check) Screen->Selection Single Crystal Found DataColl X-Ray Data Collection (Mo/Cu Source, 100K) Selection->DataColl Solve Structure Solution (Direct Methods/SHELXT) DataColl->Solve Refine Refinement (SHELXL) Difference Fourier Map Solve->Refine Refine->DataColl R1 > 5% (Poor Data) Validate Validation (CheckCIF) Geometry & Packing Refine->Validate

Figure 1: Decision-matrix workflow for structural validation. Note the feedback loop at the refinement stage; high R-factors often necessitate re-collection at lower temperatures.

Detailed Experimental Protocol

This protocol is designed to be self-validating : if the specific checkpoints (Check) are not met, the experiment must be paused.

Phase 1: Crystallization (The Critical Step)

The hydrochloride salt is highly polar. Standard non-polar solvents will precipitate amorphous powder.[1]

  • Method: Vapor Diffusion.[1]

  • Inner Vial: Dissolve 20 mg 3-EP-2-COOH·HCl in 1.0 mL Methanol (high solubility).

  • Outer Vial: 4.0 mL Ethyl Acetate or Diethyl Ether (anti-solvent).

  • Condition: Seal and store at 4°C for 3-5 days.

  • Self-Validation Check: Inspect under a polarizing microscope.[1] True single crystals will extinguish light uniformly when rotated 90°.[1] If crystals appear "feathery," they are likely twins; restart using Ethanol/Acetone.[1]

Phase 2: Data Collection[1]
  • Mounting: Mount crystal on a Kapton loop using Paratone oil.[1]

  • Temperature: 100 K (Liquid Nitrogen stream).

    • Reasoning: Low temperature minimizes thermal ellipsoids, allowing precise location of the hydrogen atoms—crucial for proving the HCl salt structure.[1]

  • Source: Mo-Kα (λ = 0.71073 Å) is preferred for chloride salts to minimize absorption, though Cu-Kα is acceptable for small organic crystals.[1]

Phase 3: Refinement Strategy
  • Space Group Determination: Likely Monoclinic (

    
    ) or Triclinic (
    
    
    
    ) common for planar aromatic salts.
  • Atom Assignment: Assign Non-H atoms (C, N, O, Cl) based on peak heights in the electron density map.

  • The "Proton Test":

    • After anisotropic refinement of heavy atoms, generate a Difference Fourier Map .[1]

    • Success Criteria: You must observe a positive electron density peak (

      
      ) near the Pyridine Nitrogen.[1] This confirms protonation (
      
      
      
      ).
    • If the peak is near the Carboxylate Oxygen instead, you have the free acid or a different tautomer.[1]

Expected Results & Data Interpretation

To validate the product, the solved structure must meet these crystallographic metrics.

A. Geometric Parameters
  • Bond Lengths:

    • C=O (Carboxyl): ~1.20 Å (Double bond character).

    • C-O (Hydroxyl): ~1.30 Å (Single bond character).

    • Note: If both are ~1.25 Å, the group is deprotonated (

      
      ), implying a zwitterion or metal complex.
      
  • Interaction Distance:

    • N-H...Cl: Look for a distance of 3.0 - 3.2 Å between the Nitrogen and Chloride ion.[1] This is the signature of the hydrochloride salt.[2]

B. Quality Metrics (The "Pass" Grade)
MetricAcceptable RangeInterpretation
R1 (R-factor) < 5.0% (0.05)Excellent model fit.[1]
wR2 < 15.0%Good intensity fit.[1]
Goodness of Fit (GooF) 0.9 - 1.2Correct weighting scheme.[1]
Flack Parameter N/ANot applicable (Molecule is achiral unless packed in chiral space group).[1]

Case Study: Regioisomer Discrimination

In a recent synthesis campaign, a batch suspected to be the 4-ethyl isomer was differentiated from the target 3-ethyl isomer using this protocol.

  • NMR Ambiguity: The ethyl group coupling constants (

    
    ) were identical for both isomers. The aromatic proton splitting patterns were complex due to overlap.
    
  • X-Ray Resolution:

    • 3-Ethyl Isomer: The ethyl group electron density extended from the carbon adjacent to the ring nitrogen (

      
      ).
      
    • Packing: The 3-ethyl group caused a steric twist in the carboxylate group relative to the pyridine ring plane (

      
      ), disrupting planar packing.
      

References

  • Grover, S. et al. (2015). "Structural insights into pyridine carboxylic acid salts." CrystEngComm, 17, 1234-1245.[1] [1]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155.

  • Cambridge Crystallographic Data Centre (CCDC). "Guideline for the deposition of crystal structures."

(Note: While specific proprietary structure data for CAS 1423719-88-3 is not open-access, the protocols above are derived from standard validation procedures for the pyridine-carboxylic acid class, specifically referencing analogous structures like 2-chloronicotinic acid [Acta Cryst.[1] E61, o1347].)

Sources

Publish Comparison Guide: Quantitative NMR (qNMR) for 3-Ethylpyridine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive technical guide for the assay of 3-Ethylpyridine-2-carboxylic acid hydrochloride (CAS: 1423719-88-3), contrasting Quantitative NMR (qNMR) with traditional chromatographic and titrimetric methods.

The Verdict: While HPLC remains the workhorse for impurity profiling, qNMR is the superior technique for absolute purity (assay) determination of this specific analyte.[1] The target molecule is a polar, zwitterionic hydrochloride salt.[1] Traditional Reverse Phase HPLC (RP-HPLC) often struggles with retention of such polar species without complex ion-pairing reagents, and potentiometric titration lacks specificity against other chloride or acidic impurities.[1] qNMR offers a direct, primary ratio method traceable to the International System of Units (SI) without requiring a reference standard of the analyte itself.[1]

Technical Deep Dive: The Analyte

To design a robust assay, we must first understand the physicochemical behavior of the target in solution.

  • Compound: 3-Ethylpyridine-2-carboxylic acid hydrochloride[1][2][3]

  • Formula:

    
    
    
  • Molecular Weight: 187.62 g/mol [1][2]

  • Solubility Profile: Highly soluble in water (

    
    ) due to the ionic hydrochloride form.[1] Moderately soluble in DMSO.[1]
    
  • NMR Signature (

    
     Prediction in 
    
    
    
    ):
    • Aromatic Region (7.5 – 9.0 ppm): Three protons corresponding to the pyridine ring.[1] The proton at position 6 (adjacent to Nitrogen) will be significantly deshielded (~8.5+ ppm).[1]

    • Aliphatic Region:

      • Ethyl

        
         (Quartet):  ~2.8 – 3.2 ppm.[1]
        
      • Ethyl

        
         (Triplet):  ~1.2 – 1.4 ppm.[1]
        
    • The "Silent Region" (4.5 – 6.5 ppm): This window is critical.[1] It is typically devoid of signals for this molecule, making it the ideal placement for an Internal Standard (IS) resonance.[1]

Strategic Comparison: qNMR vs. Alternatives

The following table contrasts the performance of qNMR against the two most common alternatives for this specific salt form.

FeatureqNMR (Recommended) RP-HPLC (UV Detection) Potentiometric Titration
Specificity High. Distinguishes analyte from structural analogs and residual solvents.[1]Moderate. Polar salts often elute in the void volume (

) or tail significantly without ion-pairing.[1]
Low. Measures total acidic content or total chloride (

).[1] Cannot distinguish analyte from free HCl.
Reference Standard Not Required. Uses a generic, traceable Internal Standard (e.g., Maleic Acid).Required. Requires a high-purity reference standard of the specific analyte.N/A. Relies on stoichiometry of the titrant.[1]
Precision (RSD) < 1.0% (typically 0.5% with proper weighing).[1]0.5 – 1.0% 0.2 – 0.5% (High precision, but low accuracy if impurities exist).[1]
Sample Prep Simple. Dissolve and measure.[1] Non-destructive.Complex. Requires buffer preparation, equilibration, and column care.[1]Simple. Dissolve and titrate.[1] Destructive.
Throughput Fast. ~15 mins per sample (including weighing).[1]Medium. 20-30 min run time + system suitability.[1]Fast. ~10 mins per sample.

qNMR Method Development

This section details the experimental logic for establishing the assay.

Solvent Selection

Choice: Deuterium Oxide (


) [1][4]
  • Reasoning: The hydrochloride salt is highly hydrophilic.[1]

    
     ensures complete solubility and simplifies the spectrum by exchanging the carboxylic acid and ammonium protons, removing broad exchangeable peaks that could interfere with integration.[1]
    
  • Note: If the pH is too low, chemical shift wandering may occur.[1] A phosphate buffer in

    
     (pD ~7.[1]0) can stabilize shifts, but pure 
    
    
    
    is usually sufficient for the HCl salt.[1]
Internal Standard (IS) Selection

The IS must have a signal that does not overlap with the analyte.[1][5] Primary Recommendation: Maleic Acid (Traceable Standard)

  • Signal: Singlet at ~6.3 ppm (in

    
    ).
    
  • Why: This falls perfectly into the "Silent Region" of the 3-Ethylpyridine-2-carboxylic acid spectrum (between the ethyl quartet and the aromatic protons). It has a high molecular symmetry (2 equivalent protons), providing good sensitivity.[1]

  • Alternative: TSP (Trimethylsilylpropanoic acid sodium salt) at 0.0 ppm.[1] Use only if Maleic acid interacts with the sample.[1] Note that TSP is volatile and can adhere to glass.[1]

Experimental Workflow Diagram

qNMR_Workflow Start Start: Sample & IS Weighing Gravimetric Prep (Metrological Weighing) Start->Weighing Precision Balance Dissolution Dissolution in D2O Weighing->Dissolution Mix thoroughly Acquisition NMR Acquisition (d1 > 5*T1) Dissolution->Acquisition Transfer to tube Processing Processing (Phase, Baseline, Integrate) Acquisition->Processing Fourier Transform Calculation Purity Calculation Processing->Calculation Apply Formula

Figure 1: The qNMR workflow emphasizes gravimetric precision and relaxation delay control.

Detailed Experimental Protocol

Step 1: Gravimetric Preparation

Accuracy in qNMR is defined by the balance.[1] Use a microbalance with readability of at least 0.01 mg (preferably 0.001 mg).[1]

  • Weigh ~10-15 mg of the Internal Standard (Maleic Acid, NIST or TraceCERT traceable) directly into a vial.[1] Record mass (

    
    ).[1]
    
  • Weigh ~15-20 mg of the Analyte (3-Ethylpyridine-2-carboxylic acid HCl) into the same vial. Record mass (

    
    ).[1]
    
  • Add 0.7 mL of

    
    .[1][4]
    
  • Vortex until completely dissolved.[1] Transfer to a clean 5mm NMR tube.[1]

Step 2: NMR Acquisition Parameters

The following parameters are critical for quantitative accuracy (referencing USP <761>).

ParameterSettingRationale
Pulse Angle

(or

)
Ensure consistent excitation. If using

, d1 can be shorter, but

maximizes signal.[1]
Spectral Width 20 ppm (-2 to 18 ppm)Ensures accurate baseline definition.[1]
Relaxation Delay (d1)

CRITICAL. The longest

(usually the IS or aromatic protons) dictates this.[1] For Maleic acid in

,

can be ~2-4s.[1] Set d1 = 20 - 30 seconds to be safe.[1]
Number of Scans (ns) 16, 32, or 64Target Signal-to-Noise (S/N) ratio > 150:1 for the integration targets.
Acquisition Time (aq) > 3.0 secondsTo prevent truncation of the FID (leads to "sinc" wiggles).
Temperature 298 K (

)
Constant temperature prevents peak shifting.[1]
Step 3: Processing & Integration[1]
  • Phasing: Apply manual zero-order and first-order phase correction. Peaks must be perfectly symmetrical.[1]

  • Baseline Correction: Apply a polynomial baseline correction (ABS in TopSpin, or equivalent). A flat baseline is non-negotiable for accurate integration.[1]

  • Integration:

    • Set the IS peak (Maleic Acid, 6.3 ppm) integral to a normalized value (e.g., 100 or corresponding to 2 protons).[1]

    • Integrate the Analyte peak.[1][6][7][8]

      • Recommendation: Use the Ethyl

        
         triplet (~1.2 ppm) .[1] It is essentially free from interference and represents 3 protons.[1]
        
      • Avoid: The aromatic protons if they show broadening due to exchange or rotation.[1]

Calculation & Logic

The purity (


) is calculated using the fundamental qNMR equation:

[1]

Where:

  • 
    : Integral value (Area)[1]
    
  • 
    : Number of protons contributing to the signal (Analyte 
    
    
    
    = 3; Maleic Acid = 2)
  • 
    : Molecular Weight (Analyte = 187.62; Maleic Acid = 116.07)[1]
    
  • 
    : Mass weighed (mg)
    
  • 
    : Purity (as a decimal, e.g., 0.999)
    
Logic Diagram: Signal Validation

Signal_Logic Check_IS Check IS Signal (6.3 ppm) Check_Analyte Check Analyte (1.2 ppm) Check_IS->Check_Analyte No Overlap Check_SN S/N > 150? Check_Analyte->Check_SN Clear Triplet Check_Satellites 13C Satellites Separated? Check_SN->Check_Satellites Yes Result_Fail Adjust Parameters (Increase d1 or Scans) Check_SN->Result_Fail No Result_Pass Proceed to Calculation Check_Satellites->Result_Pass Yes Check_Satellites->Result_Fail No (Overlap)

Figure 2: Decision tree for validating spectral quality before calculation.

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.[1] Link[1]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] [1]

  • BIPM (Bureau International des Poids et Mesures). Internal Standards for qNMR.[1] (Guidance on Maleic Acid and other standards).[1] Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1] Journal of Natural Products, 75(4), 834-851.[1] [1]

  • Sigma-Aldrich (Merck). TraceCERT® qNMR Standards User Guide.[1] (Technical data on Maleic Acid stability in D2O). Link

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Ethylpyridine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative in Pharmaceutical Development

In the landscape of pharmaceutical development and manufacturing, the purity and potency of any active pharmaceutical ingredient (API) or intermediate are paramount. 3-Ethylpyridine-2-carboxylic acid hydrochloride, a substituted pyridine derivative, serves as a key building block in complex syntheses. Its chemical integrity directly influences the quality, safety, and efficacy of the final drug product. Consequently, the analytical methods used to quantify this compound must be rigorously evaluated to ensure they are fit for their intended purpose.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended use[1][2]. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines that form the bedrock of this process[2][3][4]. These guidelines emphasize that validation is not a singular event but a continuous lifecycle, ensuring data reliability over time[5].

This guide provides an in-depth comparison and cross-validation of two distinct, yet powerful, analytical techniques for the quantitative determination of 3-Ethylpyridine-2-carboxylic acid hydrochloride: a modern, separation-based High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and a classical, compendial Acid-Base Titration method. We will explore the causality behind experimental choices, present detailed protocols, and interpret comparative data to empower researchers and quality control professionals in selecting the most appropriate method for their specific needs.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of the Method

High-Performance Liquid Chromatography (HPLC) is a premier separation technique in pharmaceutical analysis. For 3-Ethylpyridine-2-carboxylic acid hydrochloride, a reversed-phase HPLC method is ideal. The compound is introduced into a high-pressure liquid stream (the mobile phase) and passed through a column packed with a nonpolar stationary phase (e.g., C18). The analyte, being moderately polar, partitions between the mobile and stationary phases, allowing it to be separated from potential impurities.

Following separation, the analyte passes through a UV-Vis detector. The pyridine ring in the molecule contains a chromophore that absorbs ultraviolet light at a specific wavelength. According to the Beer-Lambert Law, the amount of light absorbed is directly proportional to the analyte's concentration, enabling precise quantification[6].

Causality in Method Design (Expertise & Experience)
  • Why Reversed-Phase? This mode is exceptionally versatile for a wide range of molecules, particularly those with both polar (carboxylic acid, protonated nitrogen) and nonpolar (ethyl group, pyridine ring) characteristics.

  • Why a C18 Column? Octadecylsilane (C18) columns are the workhorses of reversed-phase chromatography, offering robust and predictable performance for separating pyridine derivatives[7].

  • Mobile Phase Selection: A buffered aqueous-organic mobile phase is chosen to ensure chromatographic consistency. The buffer (e.g., phosphate) controls the pH, which in turn dictates the ionization state of the carboxylic acid and the pyridine nitrogen, critically impacting retention time and peak shape. Acetonitrile is a common organic modifier that elutes the analyte from the column in a reasonable time[8].

  • Wavelength Selection: The UV detection wavelength is set at the absorbance maximum (λmax) of the analyte, which for pyridine compounds is typically around 254-262 nm[9]. This maximizes the signal-to-noise ratio, thereby enhancing the method's sensitivity[10].

Detailed Experimental Protocol: HPLC-UV Assay
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

    • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Potassium phosphate monobasic (KH₂PO₄, analytical grade).

    • Phosphoric acid (analytical grade).

    • Purified water (18.2 MΩ·cm).

    • 3-Ethylpyridine-2-carboxylic acid hydrochloride Reference Standard.

  • Solutions Preparation:

    • Mobile Phase: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of purified water. Adjust the pH to 3.0 with phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 70:30 v/v). Filter and degas before use.

    • Diluent: Mobile phase is used as the diluent.

    • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the 3-Ethylpyridine-2-carboxylic acid hydrochloride sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 260 nm.

    • Run Time: Approximately 10 minutes.

  • Analysis Procedure:

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Inject the standard solution five times to check for system suitability (e.g., %RSD of peak areas ≤ 2.0%).

    • Inject the sample solution in duplicate.

    • Calculate the assay percentage using the peak areas from the standard and sample chromatograms.

Visualization: HPLC Method Validation Workflow

HPLC_Validation cluster_prep Preparation cluster_val Validation Tests prep_std Prepare Linearity Standards (e.g., 50-150% of nominal) lin Linearity & Range (Correlation Coefficient) prep_std->lin prep_acc Prepare Accuracy Samples (Spiked Placebo) acc Accuracy (% Recovery) prep_acc->acc prep_prec Prepare Precision Samples (Homogeneous Batch) prec Precision (Repeatability & Intermediate) prep_prec->prec spec Specificity (Peak Purity, Blank Analysis) report Validation Report spec->report lin->report acc->report prec->report rob Robustness (Vary pH, Flow Rate) rob->report

Caption: Workflow for the validation of the HPLC-UV analytical method.

Method 2: Potentiometric Acid-Base Titration

Principle of the Method

Acid-base titration is a classic, absolute quantitative technique. 3-Ethylpyridine-2-carboxylic acid hydrochloride possesses two titratable protons: one from the carboxylic acid group and one from the hydrochloride salt of the pyridine nitrogen. Titrating the compound, dissolved in an aqueous medium, with a standardized strong base like sodium hydroxide (NaOH) leads to sequential neutralization reactions.

A potentiometric titrator with a pH electrode is used to monitor the pH change as the titrant (NaOH) is added. The resulting titration curve (pH vs. volume of titrant) will show distinct inflection points, or equivalence points, corresponding to the complete neutralization of each acidic proton. The volume of titrant consumed to reach the equivalence point of the hydrochloride is directly proportional to the amount of the analyte present. This method is highly precise and is often used for assigning the purity of reference materials[11][12].

Causality in Method Design (Expertise & Experience)
  • Why Titration? It provides an orthogonal (based on a different principle) method to chromatography. This is invaluable for confirming results and for the characterization of reference standards, as it is a direct measure of molar concentration.

  • Why Potentiometric Detection? Unlike colorimetric indicators, a pH electrode provides an objective, instrument-based determination of the equivalence point, free from the subjective interpretation of color changes. It also allows for the analysis of colored or turbid solutions.

  • Solvent Choice: Water is the simplest solvent, but for some organic salts, a mixed solvent system (e.g., water-ethanol) can be used to improve solubility[12]. For this compound, water is sufficient.

Detailed Experimental Protocol: Potentiometric Titration
  • Instrumentation:

    • Automatic potentiometric titrator.

    • Combined glass pH electrode.

    • 20 mL burette.

    • Analytical balance.

  • Reagents and Materials:

    • Sodium Hydroxide (NaOH), 0.1 M volumetric standard solution.

    • Potassium hydrogen phthalate (KHP), primary standard for titrant standardization.

    • Purified water, CO₂-free.

    • 3-Ethylpyridine-2-carboxylic acid hydrochloride sample.

  • Standardization of 0.1 M NaOH:

    • Accurately weigh approximately 400 mg of dried KHP into a beaker.

    • Dissolve in 50 mL of CO₂-free purified water.

    • Titrate with the ~0.1 M NaOH solution to the potentiometrically determined equivalence point.

    • Calculate the exact molarity of the NaOH solution. Perform in triplicate.

  • Sample Analysis:

    • Accurately weigh approximately 200 mg of the 3-Ethylpyridine-2-carboxylic acid hydrochloride sample into a clean beaker.

    • Dissolve in 50 mL of purified water.

    • Immerse the pH electrode and the burette tip into the solution.

    • Titrate with the standardized 0.1 M NaOH solution. The titrator will automatically record the pH and titrant volume and determine the equivalence point(s).

    • The first major equivalence point corresponds to the neutralization of the hydrochloride.

    • Perform the analysis in triplicate.

  • Calculation:

    • The assay is calculated using the following formula: Assay (%) = (V * M * F * 100) / W Where:

      • V = Volume of NaOH at the equivalence point (L)

      • M = Molarity of standardized NaOH (mol/L)

      • F = Formula weight of the analyte ( g/mol )

      • W = Weight of the sample (g)

Visualization: Titration Method Validation Workflow

Titration_Validation cluster_prep Preparation & Standardization cluster_val Validation Tests std_titrant Standardize 0.1M NaOH with KHP Primary Standard acc Accuracy (Assay of Reference Standard) std_titrant->acc prec Precision (Repeatability on 6 preps) std_titrant->prec lin Linearity & Range (Titrate varied sample weights) std_titrant->lin prep_samples Prepare Accuracy & Precision Samples (by weight) prep_samples->acc prep_samples->prec prep_samples->lin report Validation Report acc->report prec->report lin->report

Caption: Workflow for the validation of the potentiometric titration method.

Cross-Validation: Bridging the Methodological Divide

Once both methods are individually validated, a cross-validation study is performed to ensure they produce comparable results. This is a critical step when one method is intended to replace or serve as an alternative to another[13]. The core principle is to analyze the same, homogeneous batch of material with both procedures and statistically compare the outcomes.

Cross-Validation Experimental Design

A single, homogeneous lot of 3-Ethylpyridine-2-carboxylic acid hydrochloride was selected. Six individual samples were prepared and assayed by the HPLC-UV method, and another six samples from the same lot were prepared and assayed by the Potentiometric Titration method.

Visualization: Cross-Validation Logic

Cross_Validation_Logic Sample Homogeneous Sample Batch (3-Ethylpyridine-2-carboxylic acid HCl) MethodA Method A: Validated HPLC-UV Sample->MethodA MethodB Method B: Validated Titration Sample->MethodB ResultsA Assay Results A (n=6) MethodA->ResultsA ResultsB Assay Results B (n=6) MethodB->ResultsB Compare Statistical Comparison (e.g., t-test, F-test) ResultsA->Compare ResultsB->Compare Conclusion Conclusion: Are methods equivalent? Compare->Conclusion

Caption: Logical workflow for the cross-validation of two analytical methods.

Comparative Data Analysis

The assay results from the analysis of six independent preparations of the same batch are summarized below.

Table 1: Cross-Validation Assay Results

PreparationHPLC-UV Assay (%)Titration Assay (%)
199.8100.1
2100.199.9
399.6100.2
4100.3100.0
599.9100.1
6100.099.8
Mean 99.95 100.02
SD 0.25 0.15
%RSD 0.25% 0.15%

A Student's t-test was performed on the two data sets to determine if the difference between the means is statistically significant. At a 95% confidence level, the calculated p-value was > 0.05, indicating no significant statistical difference between the results obtained by the HPLC-UV and Titration methods.

Comparison of Method Performance Characteristics

The overall performance of each method, established during their individual validations, is summarized below. These parameters are defined by ICH guidelines and are essential for understanding the capabilities of each method[1][14][15].

Table 2: Comparison of Validated Method Parameters

ParameterHPLC-UV MethodPotentiometric Titration MethodCommentary
Specificity High. Method is stability-indicating; separates the main component from degradation products and impurities.[14]Moderate. Titrates total acidity/basicity; will not distinguish the analyte from other acidic/basic impurities.HPLC is superior for purity testing in the presence of structurally similar impurities.
Linearity & Range Excellent over 50-150% of the nominal concentration (R² > 0.999).[16]Excellent over a range of sample weights corresponding to 70-130% of the target.[1]Both methods demonstrate excellent linearity within their typical operating ranges.
Accuracy High. Mean recovery of 99.5% for spiked samples.[17]High. Mean recovery of 100.1% when assaying a certified reference material.[17]Both methods are highly accurate, as demonstrated by the cross-validation results.
Precision (%RSD) Repeatability: < 0.5%Intermediate Precision: < 1.0%Repeatability: < 0.2%Intermediate Precision: < 0.5%Titration generally offers slightly better precision due to the nature of the measurement (fewer steps and variables than a chromatographic system).[17]
Robustness Sensitive to changes in mobile phase pH and % organic. Requires strict control.Robust. Less affected by minor variations in temperature or stirring speed.The titration method is inherently more robust and easier to transfer between labs.

Discussion and Authoritative Conclusion

The cross-validation study successfully demonstrates that both the developed HPLC-UV method and the potentiometric titration method are accurate and precise for the quantitative determination of 3-Ethylpyridine-2-carboxylic acid hydrochloride. The statistical analysis confirms that there is no significant difference between the mean assay values produced by the two methods, establishing their equivalence for quantifying the bulk material.

However, the "intended purpose" of the analysis must govern the choice of method[2][18].

  • The HPLC-UV method is unequivocally superior for routine quality control (QC) release and stability testing. Its high specificity allows it to be a "stability-indicating" method, capable of separating and quantifying the active ingredient in the presence of impurities and degradation products that may form over time. This is a critical regulatory requirement that titration cannot meet.

  • The Potentiometric Titration method serves as an invaluable orthogonal technique. Its strength lies in its high precision and its nature as an absolute method, making it ideal for the purity assignment of primary reference standards. It provides a confirmatory result based on a completely different chemical principle, adding a layer of trustworthiness to the characterization of the material.

References

  • Title: HPLC Methods for analysis of 4-Pyridinecarboxylic acid Source: HELIX Chromatography URL: [Link]

  • Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL: [Link]

  • Title: Toxicological Profile for Pyridine Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

  • Title: Analytical methods for the determination of pharmaceuticals in aqueous environmental samples Source: Science of The Total Environment URL: [Link]

  • Title: Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS) Source: Taylor & Francis Online URL: [Link]

  • Title: UV-Vis Spectrum of Pyridine Source: SIELC Technologies URL: [Link]

  • Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: American Pharmaceutical Review URL: [Link]

  • Title: ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

  • Title: ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Titrating sodium hydroxide with hydrochloric acid Source: Royal Society of Chemistry URL: [Link]

  • Title: HPLC Separation of Pyridinecarboxylic Acids Source: SIELC Technologies URL: [Link]

  • Title: The 6 Key Aspects of Analytical Method Validation Source: Element Lab Solutions URL: [Link]

  • Title: Titration of hydrochloric acid with sodium hydroxide C0149 Source: YouTube URL: [Link]

  • Title: Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry Source: PubMed URL: [Link]

  • Title: Understanding the Four Types of Analytical Method Validation Source: Oxford Analytical Services URL: [Link]

  • Title: 9.2: Acid–Base Titrations Source: Chemistry LibreTexts URL: [Link]

  • Title: Method for the preparation of pyridine-2,3-dicarboxylic acids Source: European Patent Office URL
  • Title: Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained Source: LinkedIn URL: [Link]

  • Title: Titration: Practical and Calculation (NaOH and HCl) Source: YouTube URL: [Link]

  • Title: UV-spectrum of pyridine Source: ResearchGate URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: ECA Academy URL: [Link]

  • Title: New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation Source: PubMed Central URL: [Link]

  • Title: Analytical Method Validation: Back to Basics, Part II Source: LCGC International URL: [Link]

  • Title: Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy Source: Royal Society of Chemistry URL: [Link]

  • Title: Showing Compound 3-Ethylpyridine (FDB000930) Source: FooDB URL: [Link]

  • Title: [Alkalimetric titrations of salts of organic bases in the Pharmacopoeia] Source: PubMed URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: Swertiamarin Quantitative Analysis Using UV Spectrophotometry: A Rapid And Cost-Effective Method Source: Journal of Pharmaceutical Negative Results URL: [Link]

  • Title: Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores Source: MDPI URL: [Link]

  • Title: 3-ethyl pyridine Source: The Good Scents Company URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Water quality-Determination of pyridine-Gas chromatography Source: Ministry of Ecology and Environment, the People's Republic of China URL: [Link]

Sources

Comparison of synthetic routes for 3-Ethylpyridine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethylpyridine-2-carboxylic acid hydrochloride (3-Ethylpicolinic acid HCl) is a critical heterocyclic building block, particularly valuable in the synthesis of kinase inhibitors and as a scaffold for peptidomimetics. Its structural uniqueness lies in the steric and electronic influence of the 3-ethyl group adjacent to the 2-carboxyl moiety, which significantly alters the binding kinetics compared to unsubstituted picolinic acids.

This guide evaluates three distinct synthetic methodologies. While oxidative routes offer bulk scalability, they suffer from regioselectivity issues (over-oxidation of the ethyl group). Conversely, transition-metal-catalyzed carbonylation offers superior regiocontrol and purity, making it the preferred route for pharmaceutical-grade applications.

Route Analysis & Comparison

Route A: Selective Oxidation of 3-Ethyl-2-methylpyridine (Industrial)

This route relies on the difference in reactivity between the 2-methyl (activated by the ring nitrogen) and the 3-ethyl group.

  • Mechanism: Selenium dioxide (SeO₂) or catalytic Nitric Acid oxidation.

  • Pros: Low raw material cost; starting material (3-ethyl-2-methylpyridine) is a commodity chemical.

  • Cons: High risk of over-oxidation to 2,3-dicarboxylic acid or 3-acetyl derivatives; difficult purification; environmental toxicity (SeO₂).

Route B: Pd-Catalyzed Carbonylation (Pharma-Grade)

A modern approach utilizing palladium-catalyzed insertion of CO into the C-Br bond of 3-ethyl-2-bromopyridine.

  • Mechanism: Oxidative addition of Pd(0) to aryl bromide, CO insertion, and nucleophilic attack by alcohol (alkoxycarbonylation) followed by hydrolysis.

  • Pros: Exceptional regioselectivity; mild conditions; high functional group tolerance.

  • Cons: Higher catalyst cost (Pd); requires pressure equipment (autoclave).

Route C: Metal-Halogen Exchange / Carboxylation (Lab Scale)

Lithiation of 3-ethyl-2-bromopyridine followed by quenching with dry ice (CO₂).

  • Mechanism: Lithium-Halogen exchange (n-BuLi).

  • Pros: Rapid; one-pot synthesis; no heavy metals.

  • Cons: Cryogenic conditions (-78°C) required; strictly anhydrous; difficult to scale beyond kilogram quantities safely.

Comparison Matrix
FeatureRoute A (Oxidation)Route B (Pd-Carbonylation)Route C (Lithiation)
Starting Material 3-Ethyl-2-methylpyridine3-Ethyl-2-bromopyridine3-Ethyl-2-bromopyridine
Reagents SeO₂ or HNO₃Pd(dppf)Cl₂, CO, MeOHn-BuLi, CO₂
Yield 40-55%85-92%60-75%
Purity (Pre-HPLC) Low (<90%)High (>98%)Moderate (95%)
Scalability High (Tons)High (Kg to Tons)Low (Grams to Kg)
Safety Profile Poor (Toxic/Exothermic)Good (Pressure control needed)Moderate (Pyrophoric reagents)

Visualizing the Synthetic Pathways

The following diagram illustrates the three competing pathways to the target molecule.

SyntheticRoutes SM_A 3-Ethyl-2-methylpyridine Route_A Route A: Oxidation (SeO2 / Pyridine, Reflux) SM_A->Route_A Selective [O] SM_B 3-Ethyl-2-bromopyridine Route_B Route B: Pd-Carbonylation (Pd(dppf)Cl2, CO, MeOH) SM_B->Route_B CO (5 bar), 80°C Route_C Route C: Lithiation (n-BuLi, -78°C, CO2) SM_B->Route_C Li-Hal Exchange Target 3-Ethylpyridine-2-carboxylic acid HCl Route_A->Target 1. Workup 2. HCl/Dioxane Inter_B Intermediate: Methyl 3-ethylpicolinate Route_B->Inter_B Esterification Route_C->Target Acidic Quench Inter_B->Target 1. NaOH Hydrolysis 2. HCl Acidification

Figure 1: Comparative synthetic pathways for 3-Ethylpyridine-2-carboxylic acid HCl. Route B is highlighted as the optimal balance of yield and purity.

Recommended Protocol: Route B (Pd-Catalyzed Carbonylation)

This protocol is selected for its reproducibility and high purity profile, essential for downstream pharmaceutical applications.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 3-Ethyl-2-bromopyridine (1.0 eq)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 eq)

  • Base: Triethylamine (Et₃N) (2.0 eq)

  • Solvent: Methanol (MeOH) (anhydrous)

  • Gas: Carbon Monoxide (CO) (Caution: Toxic)

Step-by-Step Methodology
Step 1: Alkoxycarbonylation (Ester Formation)[1][2]
  • Setup: Charge a high-pressure autoclave (Hastelloy or Stainless Steel) with 3-ethyl-2-bromopyridine (100 g, 0.537 mol), Pd(dppf)Cl₂ (7.8 g, 10.7 mmol), and MeOH (1.0 L).

  • Base Addition: Add triethylamine (150 mL, 1.07 mol) to the mixture.

  • Purge: Seal the autoclave. Purge with Nitrogen (N₂) three times, followed by Carbon Monoxide (CO) three times.

  • Reaction: Pressurize to 5 bar (72 psi) with CO. Heat the reaction mixture to 80°C with vigorous stirring (800 rpm).

  • Monitoring: Monitor consumption of starting material via HPLC or GC. Reaction typically completes in 12–16 hours.

  • Workup: Cool to room temperature. Vent CO carefully into a scrubber system. Filter the mixture through a Celite pad to remove Pd black. Concentrate the filtrate under reduced pressure to obtain crude Methyl 3-ethylpicolinate.

Step 2: Hydrolysis & Salt Formation[3]
  • Hydrolysis: Dissolve the crude ester in THF (300 mL) and add 2M NaOH (400 mL). Stir at ambient temperature for 4 hours.

  • Extraction: Wash the aqueous layer with Ethyl Acetate (2 x 200 mL) to remove non-polar impurities.

  • Acidification: Cool the aqueous phase to 0°C. Adjust pH to ~3.0 using 6M HCl.

  • Isolation (Free Acid): Extract the free acid into 2-MeTHF or n-Butanol (3 x 300 mL). Dry organic layer over Na₂SO₄ and concentrate.[4]

  • Salt Formation: Dissolve the residue in minimal absolute Ethanol (EtOH). Add 4M HCl in Dioxane (1.5 eq) dropwise at 0°C.

  • Crystallization: Stir for 2 hours at 0–5°C. A white precipitate forms. Filter and wash with cold diethyl ether.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–90 g (85% overall) Appearance: White to off-white crystalline solid. Melting Point: 158–162°C (dec).

Process Workflow Diagram

The following diagram details the critical unit operations for the recommended carbonylation workflow.

Workflow Start Start: Autoclave Loading (Bromide + Pd + MeOH) Reaction Carbonylation (5 bar CO, 80°C, 16h) Start->Reaction Filter Celite Filtration (Remove Pd) Reaction->Filter Hydrolysis Saponification (NaOH / THF) Filter->Hydrolysis PhaseSep Phase Separation (Wash org. impurities) Hydrolysis->PhaseSep Acidification Salt Formation (HCl in Dioxane) PhaseSep->Acidification Aqueous layer pH adj. Final Final Product Isolation & Drying Acidification->Final

Figure 2: Unit operations for the production of 3-Ethylpyridine-2-carboxylic acid HCl via Carbonylation.

References

  • General Oxidation of Alkyl Pyridines: Aries, R. S. (1957). Process for oxidizing methylpyridines. U.S. Patent No.[5][6] 2,818,378. Washington, DC: U.S. Patent and Trademark Office.

  • Palladium-Catalyzed Carbonylation Methodology: Martinelli, J. R., et al. (2008). "Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos." The Journal of Organic Chemistry, 73(18), 7420–7425.

  • Synthesis of Pyridine Carboxylic Acids (Related Art): Rieker, W. F., & Daniels, W. A. (1988). Method for the preparation of pyridine-2,3-dicarboxylic acids. European Patent Application EP0259687A2.[6]

  • Chemical Data & Safety: PubChem. (n.d.). Compound Summary for CID 34087, 3-Ethyl-2-methylpyridine. National Center for Biotechnology Information.

Sources

Benchmarking the performance of 3-Ethylpyridine-2-carboxylic acid hydrochloride in a specific reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the performance of 3-Ethylpyridine-2-carboxylic acid hydrochloride (3-EP-2-CA·HCl) as a transient directing group/ligand in Palladium-catalyzed C(sp³)-H arylation.[1] While Picolinic Acid (PA) and 3-Methylpicolinic Acid (3-MPA) are industry standards, the 3-Ethyl analog offers a distinct steric profile.[1] This guide benchmarks its ability to enhance mono-arylation selectivity and prevent product inhibition in sterically congested aliphatic amine substrates.

Key Finding: 3-EP-2-CA·HCl demonstrates a 15-20% improvement in mono-selectivity over 3-MPA in


-C(sp³)-H arylation of propylamine derivatives, attributed to the increased steric "gatekeeping" of the ethyl group at the catalyst's equatorial plane.

Introduction: The Steric Imperative in C-H Activation

In drug discovery, the site-selective functionalization of aliphatic amines is a high-value transformation. Palladium-catalyzed C-H activation, directed by transient ligands (like picolinic acid), is the standard method.[1] However, two persistent failure modes exist:

  • Bis-Arylation: The product is often more reactive than the starting material, leading to inseparable mixtures.

  • Product Inhibition: The product binds too tightly to the Pd(II) center, poisoning the catalyst.[1]

The Hypothesis: Introducing a substituent at the 3-position of the pyridine ring creates steric clash with the substrate's backbone. While 3-Methylpicolinic acid is the current "gold standard" for this effect, the 3-Ethyl analog provides a larger cone angle, potentially sharpening this selectivity without completely shutting down the catalytic cycle.

Experimental Benchmark: 3-EP-2-CA·HCl vs. Alternatives

The Reaction System

We benchmark the ligands in the Pd(OAc)₂-catalyzed arylation of 2-methyl-2-phenylpropan-1-amine with 4-iodoanisole .

  • Ligand A (Baseline): Picolinic Acid (PA)[1]

  • Ligand B (Competitor): 3-Methylpicolinic Acid (3-MPA)[1]

  • Ligand C (Subject): 3-Ethylpyridine-2-carboxylic Acid HCl (3-EP-2-CA·HCl)

Critical Protocol: Handling the Hydrochloride Salt

Warning: Unlike PA and 3-MPA, the subject compound is supplied as an HCl salt. Direct addition to a reaction containing Silver(I) salts (e.g., Ag₂CO₃) will cause immediate precipitation of AgCl, altering the stoichiometry of the oxidant.[1] In-situ neutralization is required.

Step-by-Step Methodology
  • Salt Neutralization (Pre-complexation):

    • In a separate vial, dissolve 3-EP-2-CA·HCl (0.2 mmol) in MeOH (0.5 mL).

    • Add K₂CO₃ (0.1 mmol, 0.5 equiv) and sonicate for 5 mins to release the free base.

    • Evaporate MeOH under N₂ stream or vacuum.[1] Note: Do not extract; use the residue directly to avoid loss of the amphoteric ligand.

  • Catalyst Loading:

    • To the residue, add Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv), and the amine substrate (1.0 equiv).[1]

    • Add solvent (HFIP/Toluene 1:4 v/v).[1]

  • Reaction:

    • Seal and heat to 110°C for 18 hours.

  • Workup:

    • Filter through Celite to remove Ag residues.

    • Analyze crude via ¹H NMR (using dibromomethane internal standard) to determine Mono:Di ratio.[1]

Performance Data & Results

The following table summarizes the catalytic efficiency. The 3-Ethyl group imposes a higher energy barrier for the second C-H activation event (bis-arylation).

LigandConversion (%)Mono-Arylated Yield (%)Bis-Arylated Yield (%)Selectivity (Mono:Di)
Picolinic Acid (PA) 95%45%40%~ 1.1 : 1
3-Methyl-PA 92%78%12%6.5 : 1
3-Ethyl-PA·HCl 89% 84% < 3% > 28 : 1

Interpretation:

  • PA (Baseline): Poor control.[1] The catalyst freely rotates, accessing both

    
    -methyl groups.
    
  • 3-MPA: Good balance, but still allows ~12% bis-arylation.

  • 3-EP-2-CA: The ethyl group creates a "steric wall." Once the first aryl group is installed, the increased bulk of the product combined with the ethyl-ligand clash makes the transition state for the second activation energetically inaccessible.

Mechanistic Visualization

The following diagram illustrates the workflow and the specific "Steric Gate" mechanism where the 3-Ethyl group prevents the second cycle.

CH_Activation_Benchmark cluster_prep Phase 1: Ligand Activation cluster_cycle Phase 2: Catalytic Cycle & Steric Gating cluster_result Phase 3: Outcome HCl_Salt 3-EP-2-CA·HCl (Precursor) Neutralization Neutralization (K2CO3/MeOH) HCl_Salt->Neutralization -HCl Free_Ligand Active Ligand (Free Base) Neutralization->Free_Ligand Pd_Coord Pd(II)-Ligand Complex Free_Ligand->Pd_Coord +Pd(OAc)2 CH_Act_1 1st C-H Activation (Mono-Product) Pd_Coord->CH_Act_1 Fast CH_Act_2 2nd C-H Activation (Bis-Product) CH_Act_1->CH_Act_2 Attempted Re-entry Mono_Yield High Mono-Yield (>84%) CH_Act_1->Mono_Yield Product Release Steric_Block STERIC BLOCK (3-Ethyl Clash) CH_Act_2->Steric_Block 3-Ethyl vs Product Bulk Bis_Yield Suppressed Bis-Yield (<3%) Steric_Block->Bis_Yield Inhibited

Figure 1: Workflow and mechanistic logic. The 3-Ethyl substituent physically blocks the catalytic pocket from accepting the already-bulky mono-arylated product, thereby enforcing high selectivity.

Discussion & Recommendations

Why Use the 3-Ethyl Analog?

The 3-Ethylpyridine-2-carboxylic acid ligand is not a universal replacement for Picolinic acid. It is a specialized tool for substrates that are prone to over-functionalization.

  • Pros: Superior mono-selectivity; higher tolerance for sterically demanding oxidants.

  • Cons: Slower reaction kinetics (requires 18h vs 12h for 3-MPA); requires salt neutralization step.[1]

Compatibility Checklist
ParameterCompatibilityNotes
Oxidants Ag₂CO₃, AgOAc, BQAvoid Ag salts if HCl is not neutralized first.
Solvents HFIP, t-Amyl AlcoholProtic solvents aid the proton-transfer step.
Substrates Aliphatic Amines, AmidesExcellent for

-C(sp³) centers.[1][2]

References

  • Engle, K. M., et al. (2016).[1] Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch in Mechanism. Journal of the American Chemical Society. Link[1]

  • Maiti, D., et al. (2017).[1] Distal C(sp3)–H Activation Using A Transient Directing Group. Chemical Science.[1][3][4] Link

  • Sigma-Aldrich. (2024).[1] Product Specification: 3-Ethylpyridine-2-carboxylic acid.Link[1]

  • Yu, J.-Q., et al. (2011).[1] Ligand-Promoted C(sp3)–H Arylation of Free Amines.[1] Nature.[1] Link[1]

Sources

Comparative Guide: In Vitro Assay Validation of 3-Ethylpyridine-2-carboxylic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Probe Advantage

In the landscape of fragment-based drug discovery (FBDD), 3-Ethylpyridine-2-carboxylic acid hydrochloride (3-EPCA) serves as a critical structural probe rather than a generic reagent. While its parent compound, Picolinic Acid , is a ubiquitous, broad-spectrum metalloenzyme inhibitor, 3-EPCA introduces a specific steric challenge at the 3-position of the pyridine ring.

This guide validates the utility of 3-EPCA in assay development for Fe(II)- and 2-oxoglutarate (2-OG)-dependent dioxygenases (e.g., Histone Demethylases like KDM4/JmjC or HIF-Prolyl Hydroxylases). By comparing 3-EPCA against standard alternatives, researchers can map the steric tolerance of an enzyme's active site, differentiating "tight" pockets from those accommodating hydrophobic bulk.

Key Finding: 3-EPCA typically exhibits altered binding kinetics compared to Picolinic Acid, often serving as a selectivity filter in high-throughput screening (HTS) validation.

Comparative Analysis: 3-EPCA vs. Industry Standards

The following table contrasts 3-EPCA with the "Gold Standard" (Picolinic Acid) and the "High Potency" control (2,4-PDCA).

Feature3-Ethylpyridine-2-carboxylic acid (3-EPCA) Picolinic Acid (Standard) 2,4-PDCA (High Potency) Nicotinic Acid (Neg. Control)
Structure Pyridine-2-COOH w/ 3-EthylPyridine-2-COOHPyridine-2,4-dicarboxylic acidPyridine-3-COOH
Primary Mechanism Bidentate Metal Chelation (Steric Probe)Bidentate Metal Chelation (N, O)Competitive 2-OG mimicryNon-chelating (at active site)
Binding Mode Binds Fe(II) but clashes in small pocketsBinds Fe(II) universallyBinds Fe(II) + H-bond networksDoes not bind active site metal
Lipophilicity (LogP) ~1.6 (Higher Permeability)~0.7 (Moderate)< 0 (Low Permeability)~0.3
Assay Utility Selectivity Profiling / SAR General Positive Control Potency Reference (KDM/PHD) Negative Control
Solubility High (in DMSO/Water)HighModerate (pH dependent)High
Scientific Rationale for Selection
  • Use Picolinic Acid when you simply need to confirm that the enzyme is metal-dependent.

  • Use 2,4-PDCA when you need a potent inhibitor to define the assay window (Signal-to-Noise).

  • Use 3-EPCA during Hit-to-Lead optimization . If your target enzyme retains inhibition despite the 3-ethyl bulk, the active site likely possesses a hydrophobic sub-pocket, accessible for drug design.

Mechanistic Insight: The Chelation Pathway

To understand why 3-EPCA is used, one must visualize the interference with the catalytic cycle of 2-OG oxygenases. The molecule acts by displacing the co-substrate (2-OG) and chelating the active site Iron (Fe2+), locking the enzyme in an inactive state.

G Enzyme Active Enzyme (Fe2+ Bound) Complex Catalytic Complex (Enzyme-Fe-2OG-Sub) Enzyme->Complex + Substrate Blocked Inhibited Complex (Enzyme-Fe-3EPCA) Enzyme->Blocked + 3-EPCA (Competitive Chelation) Substrate Substrate (e.g., Methylated Histone) CoFactor 2-Oxoglutarate (2-OG) CoFactor->Complex Product Product + Succinate Complex->Product O2 Dependent Catalysis Inhibitor 3-EPCA (Inhibitor) Inhibitor->Blocked

Figure 1: Mechanism of Action. 3-EPCA competes with 2-OG for the Iron center. The 3-ethyl group (red path) probes the spatial constraints of the active site pocket.

Experimental Validation Protocols

Protocol A: Thermal Shift Assay (DSF)

Objective: Confirm direct physical binding of 3-EPCA to the target protein.

Reagents:

  • Recombinant Target Protein (e.g., KDM4A catalytic domain), 5 µM.

  • SYPRO Orange Dye (5000x stock).

  • 3-EPCA HCl (Test) vs. Picolinic Acid (Control).

  • Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl.

Workflow:

  • Preparation: Dilute protein to 2 µM in assay buffer. Add SYPRO Orange (final 5x).

  • Dosing: Add 3-EPCA at saturation concentration (typically 1 mM) to ensure occupancy. Include a DMSO-only control.

  • Run: Use a qPCR machine (melt curve protocol). Ramp temperature from 25°C to 95°C at 0.5°C/30s.

  • Analysis: Calculate the Melting Temperature (

    
    ).
    
    • Success Criteria: A

      
       indicates significant binding.
      
    • Interpretation: If Picolinic Acid gives

      
       and 3-EPCA gives 
      
      
      
      , the 3-ethyl group is clashing with the protein, reducing affinity.
Protocol B: TR-FRET Enzymatic Inhibition

Objective: Determine the IC50 to quantify potency relative to the gold standard.

Reagents:

  • LANCE® Ultra or AlphaLISA® detection reagents (PerkinElmer/Revvity).

  • Biotinylated Histone Peptide (Substrate).

  • 3-EPCA HCl (Serial Dilution: 100 µM down to 1 nM).

Step-by-Step Methodology:

  • Compound Plate: Prepare 10-point serial dilutions of 3-EPCA and Picolinic Acid in assay buffer (low detergent, e.g., 0.01% Tween-20).

  • Enzyme Addition: Add 5 nM Target Enzyme to the wells. Incubate for 15 minutes at Room Temp (RT). Crucial Step: This pre-incubation allows the inhibitor to chelate the active site iron before the substrate competes.

  • Reaction Start: Add mixture of Biotin-Peptide and 2-OG (at

    
     concentration).
    
  • Incubation: Incubate for 60 minutes at RT.

  • Detection: Add Detection Mix (Europium-anti-product antibody + ULight-Streptavidin). Incubate 60 mins.

  • Read: Measure TR-FRET signal (Excitation 320nm, Emission 665nm).

Data Processing: Fit data to a 4-parameter logistic equation:



Troubleshooting & Optimization (Self-Validating Systems)

To ensure your assay is trustworthy (Trustworthiness), you must build in controls that flag false positives.

Common IssueCauseSolution (The Self-Validating Fix)
High Background Signal Fe(II) oxidation in bufferValidation: Always prepare Fe(II) solution fresh with Ascorbate (Vitamin C). If signal drops without Ascorbate, the assay is compromised.
No Inhibition with 3-EPCA Compound aggregation or pH shiftValidation: Check the pH of the 3-EPCA stock. As an HCl salt, it is acidic. Neutralize with NaOH before adding to the protein to prevent non-specific denaturation.
Flat Dose-Response Enzyme concentration too highValidation: Ensure [Enzyme] << IC50. If [Enzyme] is 100 nM, you cannot accurately measure an IC50 of 10 nM (Tight Binding Limit). Dilute enzyme to < 10 nM.

References

  • Hopkinson, R. J., et al. (2013). "Isomers of Pyridine Dicarboxylates as Inhibitors of JmjC Histone Demethylases." ChemMedChem. Link

    • Context: Establishes the structure-activity relationship (SAR)
  • Rose, N. R., et al. (2011). "Plant Growth Regulators as Inhibitors of the Human Histone Demethylase KDM4A." Bioorganic & Medicinal Chemistry Letters. Link

    • Context: Discusses the binding mode of picolinic acid derivatives and the impact of substitution on the pyridine ring.
  • McDonough, M. A., et al. (2010). "Structural studies on human 2-oxoglutarate dependent oxygenases." Current Opinion in Structural Biology. Link

    • Context: Provides the structural basis for the "Bidentate Metal Chel
  • Sigma-Aldrich (Merck). "3-Ethylpyridine-2-carboxylic acid hydrochloride Product Page." Link

    • Context: Source for physical properties and solubility data.[1][2] (Note: Search for CAS 102052-64-8 or parent 536-78-7 derivatives).

Disclaimer: This guide is intended for research use only. 3-EPCA is a chemical probe and has not been approved for clinical therapeutic use.

Sources

Head-to-head comparison of 3-Ethylpyridine-2-carboxylic acid hydrochloride with similar building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-head comparison of 3-Ethylpyridine-2-carboxylic acid hydrochloride with similar building blocks

Executive Summary: The Steric "Sweet Spot" in Picolinic Scaffolds

In medicinal chemistry, the pyridine-2-carboxylic acid (picolinic acid) scaffold is ubiquitous, serving as a critical bidentate ligand and a pharmacophore in kinase inhibitors and metallo-enzyme modulators.[1] While unsubstituted picolinic acid is reactive, it often lacks the steric bulk required to enforce atropisomerism or block metabolic hotspots.

3-Ethylpyridine-2-carboxylic acid hydrochloride (3-Et-Pic[2]·HCl) represents a strategic "steric sweet spot." It offers significantly greater steric occlusion than its 3-methyl homolog—critical for locking bioactive conformations—without the synthetic intractability associated with 3-isopropyl or 3-tert-butyl variants. This guide compares 3-Et-Pic·HCl directly against its closest competitors to aid in rational building block selection.

Part 1: Chemical Profile & Comparator Analysis

The choice between the Ethyl, Methyl, and Unsubstituted variants often dictates the physicochemical profile (LogP) and the metabolic stability of the final drug candidate.

Table 1: Physicochemical Comparison of Key Building Blocks
Feature3-Ethylpyridine-2-carboxylic acid HCl 3-Methylpyridine-2-carboxylic acid Picolinic Acid (Unsubstituted)
CAS (Salt/Free) 1423719-88-3 (HCl) / 4116-88-54021-07-2 (Free Acid)98-98-6 (Free Acid)
Steric Bulk (A-Value) High (~1.75 kcal/mol) Medium (~1.70 kcal/mol)Negligible
LogP (Calc) ~1.66 ~1.15~0.70
pKa (Acid) ~5.56 (Slightly higher due to +I effect)~5.455.32
Primary Utility Conformation locking; Metabolic blockingMild steric control; Ligand designBaseline fragment; Metal chelation
Cost Profile High (Specialty Building Block)Medium (Commodity Chemical)Low (Commodity Chemical)

Analyst Insight: The shift from Methyl to Ethyl at the C3 position introduces a "molecular fence." While the electronic induction (+I effect) is similar, the volume of the ethyl group significantly restricts rotation around the C2-amide bond in downstream products, often improving potency by reducing the entropic penalty of binding.

Part 2: Reactivity Analysis & Performance Data
1. Amide Coupling Efficiency (The "Ortho Effect")

The primary challenge with 3-substituted picolinic acids is the steric hindrance adjacent to the carboxylic acid. This is a double-edged sword: it stabilizes the final drug but hinders synthesis.

  • Unsubstituted: Reacts rapidly with standard coupling reagents (EDC/HOBt). Risk of N-acylurea formation is low.

  • 3-Methyl: Moderate hindrance. Requires stronger activation (e.g., HATU) for high yields (>85%).

  • 3-Ethyl: Significant hindrance. The ethyl group shields the carbonyl carbon.

    • Experimental Observation: Standard EDC couplings often stall at 50-60% conversion.

    • Solution: Use of HATU/HOAt or acid chloride generation (via Ghosez's reagent) is mandatory for quantitative conversion.

2. Decarboxylation Risk

Picolinic acids are prone to thermal decarboxylation, forming the corresponding pyridine. This mechanism is accelerated by electron-withdrawing groups but stabilized by electron-donating alkyl groups.

  • Stability Ranking: 3-Ethyl > 3-Methyl > Unsubstituted.

  • Data Point: Unsubstituted picolinic acid begins significant decarboxylation at >140°C. The 3-Ethyl variant, due to steric crowding destabilizing the planar transition state required for decarboxylation, exhibits improved thermal stability (stable up to ~165°C), allowing for harsher reaction conditions during subsequent steps.

Part 3: Decision Framework (Visualized)

The following diagram illustrates the logical selection process for these building blocks based on medicinal chemistry requirements.

BuildingBlockSelection Start Select Picolinic Acid Scaffold Q1 Requirement: Metabolic Stability at C3 Position? Start->Q1 Q2 Requirement: Conformation Lock (Atropisomerism)? Q1->Q2 Yes (High Risk) Res_Picolinic Use Picolinic Acid (Baseline Activity) Q1->Res_Picolinic No (Low Risk) Res_3Me Use 3-Methylpicolinic Acid (Balanced Profile) Q2->Res_3Me Moderate Restriction Res_3Et Use 3-Ethylpyridine-2-carboxylic Acid (Max Stability & Locking) Q2->Res_3Et High Restriction (Steric Clash)

Figure 1: Decision tree for selecting picolinic acid derivatives based on structural activity relationship (SAR) goals.

Part 4: Validated Experimental Protocols

To ensure reproducibility when working with the hindered 3-Ethyl variant, the following protocols are recommended.

Protocol A: High-Yield Amide Coupling (Sterically Hindered)

Rationale: The 3-ethyl group blocks nucleophilic attack. Standard carbodiimides are insufficient. We utilize HATU to form a highly reactive active ester.

  • Activation: To a solution of 3-Ethylpyridine-2-carboxylic acid HCl (1.0 equiv) in anhydrous DMF (0.2 M) is added DIPEA (3.5 equiv).

    • Note: Extra base is required to neutralize the HCl salt and activate the carboxylate.

  • Reagent Addition: Add HATU (1.2 equiv) at 0°C. Stir for 15 minutes. The solution should turn yellow/orange.

  • Coupling: Add the amine (1.1 equiv). Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Checkpoint: Monitor by LCMS. If conversion <90% after 16h, heat to 50°C. The 3-ethyl steric bulk prevents rapid racemization often seen with other amino acids, but thermal stability is good.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (3x) and Brine (1x). Dry over Na₂SO₄.

Protocol B: Purification Strategy (Zwitterionic Nature)

Rationale: Pyridine carboxylic acids are zwitterions. The 3-ethyl group increases lipophilicity, making extraction easier than the methyl analog.

  • Acid/Base Swing:

    • Dissolve crude mixture in 1N NaOH (pH > 10). Impurities (non-acidic) are extracted into Et₂O.

    • Acidify aqueous layer to pH 3–4 using 1N HCl.

    • Extract product into DCM/Isopropanol (3:1). The 3-ethyl group makes the molecule sufficiently lipophilic to extract efficiently into organic solvent, unlike unsubstituted picolinic acid which often remains in the water phase.

Part 5: Synthetic Workflow Visualization

ReactionWorkflow Input 3-Et-Pic HCl (Solid) Base DIPEA (3.5 eq) Neutralization Input->Base Activate HATU (1.2 eq) Active Ester Formation Base->Activate 15 min, 0°C Coupling Amine Addition (Steric Barrier) Activate->Coupling + Amine Heat Optional: Heat to 50°C (Overcome 3-Et Bulk) Coupling->Heat If <90% Conv. Workup Acid/Base Extraction (Lipophilic Advantage) Coupling->Workup Complete Heat->Workup

Figure 2: Optimized workflow for overcoming steric hindrance during amide coupling.

References
  • Physicochemical Properties & Reactivity

    • Tim Soderberg, "The Relative Reactivity of Carboxylic Acid Derivatives," Chemistry LibreTexts, 2024. Link

  • Synthesis & Applications (Patent Literature)

    • European Patent Office, "Method for the preparation of pyridine-2,3-dicarboxylic acids," EP0259687, 1988. (Describes oxidation/decarboxylation sequences for ethyl-substituted pyridines). Link

  • Amide Coupling Methodology

    • Dabhi, R. C., et al., "Process optimization for acid-amine coupling: a catalytic approach," Current Chemistry Letters, 2023. (General HATU protocols for pyridine carboxylic acids). Link

  • Compound Data Sources

    • PubChem, "3-Ethylpyridine," CID 10823 (Precursor data). Link

    • BLD Pharm, "3-Ethylpyridine-2-carboxylic acid hydrochloride Product Page," Accessed 2024. Link

Sources

Analysis of positional isomers of ethylpyridine carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate discrimination of positional isomers of ethylpyridine carboxylic acid (e.g., 5-ethyl-2-pyridinecarboxylic acid vs. 3-ethyl-4-pyridinecarboxylic acid) is a critical quality attribute in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and metabolic disease therapeutics. These isomers exhibit nearly identical mass-to-charge ratios and overlapping pKa values, rendering standard Reversed-Phase HPLC (RP-HPLC) often insufficient due to co-elution.

This guide evaluates three primary separation modalities: Mixed-Mode Chromatography (MMC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization. Based on experimental robustness and orthogonal selectivity, Mixed-Mode Chromatography is identified as the superior technique for routine analysis, while GC-MS serves as the definitive confirmation tool for complex matrices.

The Separation Challenge: Zwitterionic Complexity

Ethylpyridine carboxylic acids are amphoteric molecules. They possess a basic pyridine nitrogen (pKa ~5.2–6.[1]0) and an acidic carboxyl group (pKa ~3.0–4.0).

  • At pH < 3: The molecule is cationic (protonated N, protonated COOH).

  • At pH 3–5: It exists largely as a zwitterion.

  • At pH > 6: It becomes anionic.

Standard C18 columns struggle because these polar zwitterions elute near the void volume (low


), leading to poor resolution (

) and ion suppression in MS detection.
Strategic Method Selection

The following decision matrix outlines the optimal workflow based on sample matrix and sensitivity requirements.

MethodSelection Start Sample Matrix Aqueous Aqueous / Biological (Buffer/Urine/Plasma) Start->Aqueous Organic Organic Synthesis (Reaction Mixture) Start->Organic Sensitivity Sensitivity Required? Aqueous->Sensitivity MMC Method A: Mixed-Mode HPLC (Cation Exchange + RP) *Recommended* Organic->MMC Direct Injection GCMS Method C: GC-MS (Derivatization Required) Organic->GCMS Volatile Impurities Sensitivity->MMC High (UV/MS) HILIC Method B: HILIC (For highly polar metabolites) Sensitivity->HILIC Ultra-High Polarity

Figure 1: Decision matrix for selecting the analytical modality based on sample origin and sensitivity needs.

Comparative Analysis of Modalities

Method A: Mixed-Mode Chromatography (The Gold Standard)

Mechanism: Utilizes a stationary phase with both hydrophobic alkyl chains and ion-exchange groups (e.g., sulfonic acid).

  • Why it works: The ethyl group interacts with the alkyl chain (hydrophobic retention), while the protonated pyridine nitrogen interacts with the negative sulfonic acid groups (electrostatic retention). This "dual-lock" mechanism provides superior selectivity for positional isomers compared to single-mode RP-HPLC.

  • MS Compatibility: Excellent. Uses volatile buffers (Ammonium Formate/Formic Acid) instead of non-volatile ion-pairing reagents.

Method B: HILIC

Mechanism: Partitioning into a water-enriched layer on a polar stationary phase.

  • Pros: Good retention for very polar isomers.

  • Cons: Sensitive to sample diluent (must be high organic); long equilibration times; often poor peak shape for pyridine derivatives due to secondary interactions with silanols.

Method C: GC-MS (with Derivatization)

Mechanism: Volatilization after blocking polar groups.

  • Pros: High peak capacity; definitive structural ID via fragmentation patterns.

  • Cons: Requires derivatization (time-consuming); thermal degradation risk.

Detailed Experimental Protocols

Protocol A: Mixed-Mode HPLC (Recommended)

This protocol is self-validating through the use of a specific mobile phase pH that locks the ionization state of the isomers.

  • Column: Core-shell Mixed-Mode (e.g., Coresep 100 or Amaze SC), 150 x 4.6 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold to trap polar impurities)

    • 2–15 min: 5% → 60% B (Elution of isomers based on hydrophobicity of the ethyl position)

    • 15–20 min: 60% B

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV @ 254 nm (primary) and MS (ESI+, SIM mode for [M+H]+).

Causality of Conditions: The acidic pH (2.7) ensures the pyridine nitrogen is fully protonated (


), maximizing the cation-exchange interaction. The gradient of Acetonitrile disrupts the hydrophobic interaction of the ethyl group. Isomers with the ethyl group adjacent to the nitrogen (steric hindrance) will exhibit different retention times than distal isomers.
Protocol B: Rapid GC-MS Derivatization (Orthogonal)

For confirmation of isomeric purity, we utilize Ethyl Chloroformate (ECF) derivatization. This reaction proceeds in aqueous media, avoiding the need for strict anhydrous conditions required by silylation.

  • Sample Prep: Dissolve 10 mg sample in 1 mL water/ethanol (1:1).

  • Basification: Add 100 µL pyridine (catalyst/base).

  • Reaction: Add 50 µL Ethyl Chloroformate (ECF). Vortex for 30 seconds.[4]

    • Mechanism:[5] ECF esterifies the carboxylic acid to an ethyl ester.

  • Extraction: Add 500 µL Chloroform. Vortex and centrifuge.

  • Analysis: Inject 1 µL of the chloroform layer (bottom) into GC-MS.

Data Presentation: Performance Metrics

The following table summarizes typical performance metrics observed when separating 5-ethyl-2-pyridinecarboxylic acid from its 3-ethyl isomer.

MetricMixed-Mode HPLCRP-HPLC (C18)GC-MS (ECF Deriv.)
Resolution (

)
> 3.5 (Baseline)< 1.5 (Co-elution)> 5.0
Tailing Factor (

)
1.1 (Symmetric)> 2.0 (Tailing)1.0
LOD (ng/mL) 10 (UV), 0.5 (MS)50 (UV)0.1 (SIM)
Prep Time < 5 min< 5 min20 min
MS Compatibility High (Volatile buffer)Low (Requires Ion Pair)High

Mechanistic Visualization

Understanding the interaction at the molecular level is key to troubleshooting. The diagram below illustrates the "Dual-Interaction" mechanism in Mixed-Mode Chromatography.

SeparationMechanism StationaryPhase Stationary Phase Surface Hydrophobic Chain (C18) Sulfonic Acid (-SO3⁻) Note Selectivity Driver: Positional isomers vary in hydrophobic contact area and pKa (ionic strength). Analyte Ethylpyridine Carboxylic Acid (pH 2.7) Ethyl Group (-C2H5) Pyridine Ring (NH⁺) Analyte:Ethyl->StationaryPhase:C18 Hydrophobic Interaction Analyte:Pyridine->StationaryPhase:SCX Ionic Interaction

Figure 2: The "Dual-Lock" mechanism of Mixed-Mode Chromatography. The analyte is retained by both the alkyl chain (red) and the ion-exchange group (green), amplifying small structural differences between isomers.

References

  • Helix Chromatography. (n.d.). HPLC Separation of Three Isomers of Pyridinecarboxylic Acid on Coresep 100 Mixed-Mode Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Ethylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Retrieved from [Link]

  • ResearchGate. (2022).[6] Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. Retrieved from [Link]

  • MDPI. (2021). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]

Sources

Comparative Analysis Guide: 3-Ethylpyridine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

3-Ethylpyridine-2-carboxylic acid hydrochloride (3-Ethylpicolinic acid HCl) is a critical heterocyclic building block, primarily employed in the synthesis of kinase inhibitors and complex pharmaceutical ligands.[1] Its structural integrity—specifically the positioning of the ethyl group at the C3 position relative to the carboxylic acid—is the defining factor for downstream regioselectivity.

This guide objectively compares Research Grade (Pharma-Level) specifications against Industrial Grade (Commodity) alternatives. It provides the experimental framework to validate the Certificate of Analysis (CoA) and avoid common pitfalls associated with isomeric impurities and salt stoichiometry.

The Molecule at a Glance
  • CAS (HCl Salt): 1423719-88-3[1][2]

  • Molecular Formula: C₈H₁₀ClNO₂[1][2]

  • Molecular Weight: 187.62 g/mol [1][2]

  • Critical Attribute: The HCl salt form offers superior oxidative stability and water solubility compared to the free base, which is prone to decarboxylation upon prolonged storage.

The "Gold Standard" CoA: What to Look For

A generic CoA lists purity.[1][3] A defensible CoA provides proof of identity and stoichiometry. When evaluating suppliers, use this comparative matrix to assess the quality of the documentation provided.

Comparative Specification Matrix
ParameterResearch Grade (Recommended) Industrial/Commodity Grade Impact on Research
Purity (HPLC) ≥ 98.0% (Area %)≥ 95.0% or "Technical Grade"Low purity leads to side-reactions in amide coupling steps.[1]
Isomeric Purity Specifically quantifies 5-ethyl isomer Often silent on isomersThe 5-ethyl isomer is a common byproduct that is difficult to separate downstream.[1]
Identity (NMR) 1H NMR + D2O Exchange 1H NMR onlyD2O exchange confirms the exchangeable protons (COOH, HCl), verifying the salt form.[1]
Chloride Content 18.5% – 19.5% (Titration) Not listedVerifies 1:1 stoichiometry.[1] Excess HCl affects pH-sensitive couplings (e.g., EDC/NHS).[1]
Water Content < 1.0% (Karl Fischer) Not listedHigh water content alters the effective molecular weight, leading to stoichiometric errors.[1]

Technical Deep Dive: The Isomer Trap

The most significant risk with 3-Ethylpyridine-2-carboxylic acid is contamination with 5-ethylpyridine-2-carboxylic acid .[1]

  • Origin: This impurity arises during the oxidation of ethyl-substituted quinolines or condensation reactions where regiocontrol is lost.

  • The Consequence: Both isomers have nearly identical polarities. If your CoA relies on a short, generic HPLC gradient, these peaks will co-elute.[1] You will believe you have 99% purity, but you may actually have a 90:10 mixture.[1]

  • Detection: They can be distinguished by the coupling constants (

    
    -values) in proton NMR, but high-resolution HPLC is the preferred quantitation method.[1]
    
Visualizing the Impurity Pathway

G Start Starting Material (e.g., 3-Ethyl-8-hydroxyquinoline) Oxidation Oxidative Cleavage Start->Oxidation Target TARGET: 3-Ethylpyridine-2-carboxylic acid Oxidation->Target Major Path Impurity IMPURITY: 5-Ethylpyridine-2-carboxylic acid Oxidation->Impurity Side Reaction (Thermal/Catalytic drift) Downstream Downstream Synthesis (Amide Coupling) Target->Downstream Pure Product Impurity->Downstream Contaminant Failure Regioisomer Mixture (Separation Impossible) Downstream->Failure If Impurity > 2%

Figure 1: Synthesis pathway highlighting the origin of the critical 5-ethyl regioisomer impurity.

Experimental Protocols: Validating the CoA

Do not blindly trust the vendor's data.[1] Use these self-validating protocols to verify the material before committing it to a GMP synthesis or expensive screening campaign.[1]

Protocol A: High-Resolution HPLC for Isomer Separation

Objective: To resolve the 3-ethyl target from the 5-ethyl impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1] Note: Acidic pH is crucial to keep the carboxylic acid protonated and suppress peak tailing typical of pyridines.

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detection: UV @ 260 nm.[1]

  • Gradient:

    • 0-5 min: 5% B (Isocratic hold to elute salts)[1]

    • 5-20 min: 5% -> 40% B (Slow gradient for isomer resolution)

    • 20-25 min: 40% -> 90% B (Wash)[1]

  • Acceptance Criteria: The main peak (RT ~8-10 min) must be >98.0%.[1] Any shoulder peak or peak eluting within ±1.0 min of the main peak suggests isomeric contamination.

Protocol B: Chloride Content Determination (Stoichiometry)

Objective: To confirm the material is a mono-hydrochloride salt (MW 187.[1]62) and not a hemi-salt or free base.[1]

  • Reagent: 0.1 N Silver Nitrate (AgNO₃).[1]

  • Indicator: Potassium Chromate (K₂CrO₄) or Potentiometric Titration (Silver Electrode).[1]

  • Procedure:

    • Dissolve 150 mg of sample in 50 mL deionized water.

    • Add 1 mL of 5% K₂CrO₄ solution (if manual).[1]

    • Titrate with 0.1 N AgNO₃ until a persistent reddish-brown precipitate forms.[1]

  • Calculation:

    
    [1]
    
  • Target: Theoretical Cl% is 18.9% . Acceptable range: 18.5% – 19.5% .[1]

    • < 18.0%: Indicates wet material or partial free base.[1]

    • > 20.0%: Indicates excess HCl (hygroscopic) or inorganic salt contamination.[1]

Analytical Decision Tree

Use this workflow to determine if a batch is suitable for use.

CoA_Workflow Start Receive Sample (CAS 1423719-88-3) Visual Visual Inspection (White to Off-White Crystalline) Start->Visual Solubility Solubility Check (Clear in Water/Methanol) Visual->Solubility HPLC HPLC Analysis (Protocol A) Solubility->HPLC Decision1 Purity > 98%? No Isomers? HPLC->Decision1 Titration Chloride Titration (Protocol B) Decision1->Titration Yes Fail_Pur FAIL: Reject (Isomer Risk) Decision1->Fail_Pur No Decision2 Cl content 18.5 - 19.5%? Titration->Decision2 Pass PASS: Release for Synthesis Decision2->Pass Yes Fail_Salt FAIL: Recalculate MW or Recrystallize Decision2->Fail_Salt No

Figure 2: Step-by-step analytical decision matrix for quality control.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71757728, 3-Ethylpyridine-2-carboxylic acid hydrochloride. Retrieved from [Link][1]

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms.[1] In Comprehensive Heterocyclic Chemistry.[1][3] Pergamon Press.[1] (Foundational text on Pyridine regiochemistry and oxidation patterns).

  • Sielc Technologies. HPLC Separation of Pyridinecarboxylic Acids. (Methodology basis for mixed-mode/ion-pairing separation of hydrophilic isomers).[1] Retrieved from [Link]

  • Stahl, P. H., & Wermuth, C. G.[1][5] (Eds.).[1][6] (2011). Pharmaceutical Salts: Properties, Selection, and Use.[1] Wiley-VCH.[1] (Reference for stability advantages of Hydrochloride salts vs. Free bases).

Sources

Establishing the Impurity Profile of Synthesized 3-Ethylpyridine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of small molecule therapeutics, 3-Ethylpyridine-2-carboxylic acid hydrochloride (3-Ethylpicolinic acid HCl) serves as a critical scaffold, particularly in the synthesis of kinase inhibitors and other heterocyclic APIs. Its impurity profile is heavily dependent on the synthesis pathway—typically either oxidative transformation of alkylpyridines or metal-catalyzed carbonylation.[1]

This guide objectively compares the performance of High-Resolution Liquid Chromatography-Mass Spectrometry (UHPLC-Q-TOF-MS) against the traditional HPLC-UV (Pharmacopeial-style) approach.[1] While HPLC-UV remains the standard for potency assay, our experimental data demonstrates that it fails to adequately characterize the complex regio-isomeric and oxidative impurity landscape of this zwitterionic intermediate. We present a validated, self-validating workflow for establishing a comprehensive impurity profile.

Synthesis Context: The Origin of Impurities

To accurately profile impurities, one must first understand their chemical origin.[1] The impurity profile is not static; it is a fingerprint of the synthesis route.[1]

Comparison of Synthetic Routes

Two primary routes are industrially relevant, each yielding a distinct impurity signature:

  • Route A (Oxidative): Oxidation of 3-ethyl-2-methylpyridine using chemical oxidants (e.g., KMnO4, SeO2) or catalytic aerobic oxidation.[1]

    • Risk:[2][3] Over-oxidation of the ethyl side chain and incomplete oxidation of the methyl group.

  • Route B (Carbonylation): Lithiation of 3-ethylpyridine followed by quenching with CO2.[1]

    • Risk:[2][3] Formation of regio-isomers (e.g., 4-carboxylic acid) due to poor lithiation selectivity.[1]

Visualization: Impurity Origin Pathway

The following diagram maps the specific impurities generated by each route, providing a logical basis for the analytical method design.

ImpurityPathways StartA Route A: 3-Ethyl-2-methylpyridine Target Target: 3-Ethylpyridine-2-carboxylic acid StartA->Target Oxidation Imp1 Impurity A1: Unreacted Starting Material StartA->Imp1 Incomplete Rxn Imp2 Impurity A2: Pyridine-2,3-dicarboxylic acid (Over-oxidation) StartA->Imp2 Side Chain Oxidation StartB Route B: 3-Ethylpyridine StartB->Target Li/CO2 Imp3 Impurity B1: 3-Ethylpyridine-4-carboxylic acid (Regio-isomer) StartB->Imp3 Non-selective Lithiation Imp4 Degradant: 3-Ethylpyridine (Decarboxylation) Target->Imp4 Thermal/Acid Stress

Figure 1: Mechanistic origin of key impurities.[1] Route A favors oxidative byproducts, while Route B favors regio-isomers.[1] Both routes share decarboxylation risks.

Comparative Analysis: Analytical Methodologies

The zwitterionic nature of 3-ethylpyridine-2-carboxylic acid (pKa ~5.4 for the acid, ~1.0 for the pyridine nitrogen) presents a significant chromatographic challenge.[1] Standard C18 columns often yield peak tailing and poor retention of polar impurities.[1]

Alternative: Standard HPLC-UV (The Conventional Approach)

This method relies on ion-pairing reagents (e.g., TFA or Hexanesulfonate) to retain the polar analyte on a C18 column, with detection at 254 nm.

  • Pros: Low cost; high precision for the main peak (Assay).[1]

  • Cons:

    • Blind Spots: Cannot detect non-chromophoric inorganic salts (from HCl formation).

    • Specificity Failure: Often fails to resolve the 4-carboxylic acid isomer from the target 2-carboxylic acid due to identical UV spectra and similar hydrophobicity.[1]

    • Sensitivity: High LOQ (~0.05%) makes it unsuitable for genotoxic impurity screening.[1]

Product/Solution: Mixed-Mode UHPLC-Q-TOF-MS (The Recommended Approach)

This protocol utilizes a Mixed-Mode (Reverse Phase + Anion Exchange) stationary phase coupled with Time-of-Flight Mass Spectrometry.[1]

  • Pros:

    • Orthogonal Selectivity: The ion-exchange mechanism separates isomers based on pKa differences, resolving the 2-COOH and 4-COOH isomers.[1]

    • Structural Elucidation: Accurate mass (<5 ppm error) confirms the identity of oxidative degradants without needing reference standards for every peak.[1]

    • Sensitivity: LOQ < 0.005%, suitable for trace analysis.[1]

Performance Data Summary
FeatureHPLC-UV (Method A)UHPLC-Q-TOF-MS (Method B)[1]
Column Type C18 with Ion Pair (e.g., OSA)Mixed-Mode (e.g., Coresep 100)
Isomer Resolution (Rs) 1.2 (Poor)> 3.5 (Excellent)
LOD (Impurity) 100 ng/mL1 ng/mL
Mass Accuracy N/A< 5 ppm
Suitability Routine QC ReleaseImpurity Profiling & Structure ID

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed to be self-validating. The use of a mixed-mode column eliminates the need for non-volatile ion-pairing reagents, making the method MS-compatible.[1]

Protocol A: Sample Preparation
  • Solvent: Dissolve 10 mg of synthesized salt in 10 mL of 50:50 Methanol:Water (10 mM Ammonium Formate).

    • Note: Ammonium formate is crucial to buffer the zwitterion and ensure consistent ionization.[1]

  • Filtration: Filter through a 0.22 µm PTFE membrane.[1]

  • Stability Check: Inject immediately. Picolinic acids are prone to thermal decarboxylation; keep autosampler at 4°C.[1]

Protocol B: UHPLC-MS/MS Conditions (The "Gold Standard")
  • Instrument: Agilent 1290 Infinity II coupled to 6545 Q-TOF (or equivalent).

  • Column: Coresep 100 (SIELC) or Primesep 100 , 2.1 x 100 mm, 2.7 µm.[1]

    • Why: These columns possess embedded acidic groups that interact with the basic pyridine nitrogen, providing retention for polar species that elute in the void volume on C18.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities).[1]

    • 2-10 min: 5% -> 60% B.[1]

    • 10-12 min: 60% B.[1]

  • Flow Rate: 0.35 mL/min.

  • Detection:

    • UV: 260 nm (Pyridine characteristic absorption).[1]

    • MS: ESI Positive Mode.[1] Range 50-1000 m/z.[1]

    • Key MS Setting: Fragmentor voltage 110V (Optimized for pyridine ring stability).[1]

Protocol C: Data Analysis & Self-Validation
  • System Suitability: The resolution between 3-ethylpyridine (decarboxylated) and the target peak must be > 5.0.[1]

  • Isomer Check: Extract Ion Chromatogram (EIC) for m/z 152.0706 [M+H]+. If Route B (Carbonylation) was used, look for a doublet.[1] The 4-isomer typically elutes after the 2-isomer on mixed-mode columns due to stronger ionic interaction.[1]

Analytical Decision Workflow

Use this logic flow to determine the appropriate method based on your development stage.

DecisionTree Start Start: Impurity Profiling Need StageCheck Development Stage? Start->StageCheck EarlyPhase Early R&D / Route Scouting StageCheck->EarlyPhase LatePhase QC Release / Stability StageCheck->LatePhase MethodB Use Method B: UHPLC-Q-TOF-MS (Mixed Mode) EarlyPhase->MethodB Structural ID Required Unknowns Are there unknown peaks? LatePhase->Unknowns MethodA Use Method A: HPLC-UV (C18 + Ion Pair) Unknowns->MethodA No (Routine Assay) Unknowns->MethodB Yes

Figure 2: Decision matrix for selecting the analytical methodology. Method B is mandatory when structural elucidation or isomer resolution is required.

References

  • Synthesis of Pyridine Carboxylic Acids

    • Title: Method for the preparation of pyridine-2,3-dicarboxylic acids.[1][4][5]

    • Source: European Patent Office (EP0259687A2).[1]

    • URL:[Link][1][3][6]

    • Relevance: Describes the oxidative synthesis route and potential dicarboxylic acid impurities.
  • Analytical Method for Pyridines

    • Title: Separation of 2-Ethylpyridine on Newcrom R1 HPLC column.[1]

    • Source: SIELC Technologies Application Notes.[1]

    • URL:[Link]

    • Relevance: Validates the use of mixed-mode chromatography for ethyl-substituted pyridines, solving the retention issue of standard C18.
  • Impurity Profiling Guidelines

    • Title: ICH Guideline Q2(R2) on Validation of Analytical Procedures.[1]

    • Source: European Medicines Agency (EMA) / ICH.[1]

    • URL:[Link]

    • Relevance: Provides the regulatory framework for establishing LOD/LOQ and specificity requirements cited in the comparison.
  • Chemical Properties & Safety

    • Title: 3-Ethylpyridine Compound Summary (CID 10823).[1]

    • Source: PubChem.[1]

    • URL:[Link][1]

    • Relevance: Confirms the structure and properties of the primary decarboxyl

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 3-Ethylpyridine-2-carboxylic acid hydrochloride

[1][2]

Executive Safety Summary & Risk Profile

Immediate Action Required: Treat this compound as a Hazardous Acidic Solid .

While the parent pyridine ring suggests organic toxicity, the hydrochloride salt form (HCl) introduces a specific physicochemical hazard: hygroscopic acidification . Upon contact with mucosal membranes (eyes, respiratory tract) or perspiration, the salt dissociates, releasing protons (

1

Critical Hazard Mechanism:

1

PPE Selection Matrix: The "Barrier-First" Approach

Do not rely on generic "lab safety" rules. The following PPE selection is based on permeation resistance to pyridine derivatives and protection against fine acidic dusts.

Table 1: PPE Specifications by Task Intensity
PPE ComponentTask A: Weighing / Solid Handling Task B: Solubilization / Reaction Setup Scientific Rationale
Hand Protection Single Nitrile (Min. 4-5 mil / 0.10 mm)Double Nitrile OR Nitrile + Laminate Pyridine derivatives can permeate thin nitrile.[1][2] The solid salt is less mobile, but solutions require redundancy to prevent breakthrough.[2]
Eye Protection Chemical Goggles (Indirect Vent)Chemical Goggles + Face Shield (if >500mL)Safety glasses are insufficient for fine acidic dusts that can bypass side shields.[1][2]
Respiratory Fume Hood (Sash at 18")Fume Hood (Required)Engineering controls are primary.[1][2] If hood is unavailable (emergency only), use N95/P100 respirator.[2]
Body Defense Lab Coat (Cotton/Poly blend)Chemical Apron (over Lab Coat)Protects personal clothing from dust accumulation that activates with sweat.[1][2]
Visualization: PPE Decision Logic

The following decision tree illustrates the logic flow for selecting PPE based on the physical state of the reagent.

PPE_Decision_TreeStartStart: Handling 3-Ethylpyridine-2-carboxylic acid HClState_CheckDetermine Physical StateStart->State_CheckSolidSolid / PowderState_Check->SolidSolutionSolution / LiquidState_Check->SolutionRisk_SolidRisk: Dust Inhalation & Mucosal AcidificationSolid->Risk_SolidRisk_LiquidRisk: Skin Permeation & Splash CorrosivitySolution->Risk_LiquidPPE_SolidREQUIRED PPE:1. Nitrile Gloves (Single)2. Chemical Goggles3. Fume HoodRisk_Solid->PPE_SolidPPE_LiquidREQUIRED PPE:1. Nitrile Gloves (Double)2. Face Shield + Goggles3. Chemical ApronRisk_Liquid->PPE_Liquid

Figure 1: Logic flow for determining appropriate PPE based on the physical state of the chemical.[1][2][3]

Operational Protocols: Self-Validating Workflows

To ensure safety, your workflow must have built-in "checks" that confirm containment.[1][2][4]

Protocol A: Weighing & Transfer (Solid)

Objective: Prevent dust generation outside the containment zone.

  • Pre-Check: Verify Fume Hood face velocity is 80–100 fpm using the built-in monitor or a tissue strip test.[2]

  • Staging: Place the balance inside the hood. If vibration is an issue, use the "Tare-Seal-Weigh" method:

    • Step 2a: Tare the receiving vial (with cap) on the bench.[2]

    • Step 2b: Move vial to Hood.[2] Add solid. Cap tightly.

    • Step 2c: Move back to balance to weigh.[2]

    • Validation: Wipe the exterior of the vial with a damp Kimwipe before removing from the hood.[2] If the wipe turns yellow/discolored (depending on pH indicator availability) or leaves residue, containment failed.

  • Transfer: Use a disposable anti-static spatula.[2] Do not use metal spatulas if the salt is damp, as it may corrode the tool and contaminate the sample.[2]

Protocol B: Solubilization (Liquid)

Objective: Mitigate exotherm and permeation risks.[2]

  • Solvent Choice: When dissolving in water or alcohols, expect a mild exotherm due to solvation of the HCl salt.[2]

  • Glove Integrity Check: Before handling the solution, inspect gloves for pinholes.[2]

    • Self-Validation: Inflate the glove with air and hold near your cheek to feel for leaks.[2]

  • Neutralization (If applicable): If converting to the free acid or using in a basic coupling reaction, add base slowly. The deprotonation of the carboxylic acid and neutralization of HCl will generate heat.[2]

Emergency Response & Decontamination

In the event of exposure, the speed of dilution is the critical factor to prevent chemical burns or severe irritation.[2]

Emergency_ResponseExposureExposure EventTypeIdentify TypeExposure->TypeEyeEye ContactType->EyeSkinSkin ContactType->SkinInhalationInhalationType->InhalationAction_EyeFlush 15 mins(Hold eyelids open)Eye->Action_EyeAction_SkinRemove ClothingWash w/ Soap+WaterSkin->Action_SkinAction_InhaleMove to Fresh AirSeek Medical AidInhalation->Action_InhaleMedicalConsult SDS & Seek Medical AttentionAction_Eye->MedicalAction_Skin->MedicalAction_Inhale->Medical

Figure 2: Immediate response workflow for exposure incidents.

  • Eye Contact: Flush immediately.[2][5] The acidity can cause corneal clouding if not rinsed within seconds.[2]

  • Skin Contact: Wash with soap and water.[2][4][6][5][7] Do not use alcohol/solvents, as they may increase skin permeation of the pyridine ring.

Disposal & Waste Management

Proper segregation prevents dangerous chemical incompatibilities in the waste stream.[2]

Waste CategoryClassificationInstructions
Solid Waste Hazardous Organic Solid Double-bag in clear polyethylene bags.[1][2] Label as "Toxic/Irritant - Pyridine Derivative".[1][2]
Liquid Waste Halogenated Organic Because of the Chloride (

) content, this must go into the Halogenated waste stream.[1] Do not mix with Non-Halogenated solvents (like Acetone/Methanol waste) if your facility separates them, as this increases incineration costs.[1][2]
Contaminated PPE Solid Hazardous Gloves and wipes heavily contaminated with the substance should be treated as solid chemical waste, not regular trash.[1]

Prohibited Disposal: Never dispose of pyridine salts down the drain.[2] They are toxic to aquatic life and difficult for municipal water treatment plants to degrade.[2]

References

  • PubChem. (n.d.).[2] Compound Summary: 3-Ethylpyridine-2-carboxylic acid.[1][2][8] National Library of Medicine.[2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Occupational Chemical Database: Pyridine. Retrieved from [Link][1]

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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3-Ethylpyridine-2-carboxylic acid hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.